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  • Product: 5-Hydroxy-2-(methylsulfonamido)benzoic acid
  • CAS: 1243391-74-3

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to the Synthesis and Characterization of 5-Hydroxy-2-(methylsulfonamido)benzoic acid

Introduction In the landscape of medicinal chemistry and drug development, the sulfonamide functional group is a cornerstone, integral to a wide array of therapeutic agents with antibacterial, anti-inflammatory, and anti...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of medicinal chemistry and drug development, the sulfonamide functional group is a cornerstone, integral to a wide array of therapeutic agents with antibacterial, anti-inflammatory, and anticancer properties.[1][2][3] When incorporated into an amino acid scaffold, specifically an aromatic amino acid like a benzoic acid derivative, the resulting N-sulfonylamino acid can exhibit potent and selective biological activities, such as the inhibition of matrix metalloproteinases (MMPs).[4] This guide provides a detailed, field-proven methodology for the synthesis and comprehensive characterization of a specific N-sulfonylamino benzoic acid, 5-Hydroxy-2-(methylsulfonamido)benzoic acid. This molecule uniquely combines the structural features of 5-aminosalicylic acid (5-ASA or mesalamine), a potent anti-inflammatory agent[5][6][7], with a methylsulfonamide group, offering a compelling target for researchers in pharmacology and synthetic chemistry.

This document is structured to provide not just a protocol, but a causal understanding of the experimental choices, ensuring that researchers, scientists, and drug development professionals can replicate, adapt, and validate the described processes with a high degree of confidence.

Part 1: Synthesis Strategy and Execution

The synthesis of 5-Hydroxy-2-(methylsulfonamido)benzoic acid is most logically approached by forming the stable sulfonamide (N-S) bond. The primary starting material is 2-amino-5-hydroxybenzoic acid. A critical consideration in this synthesis is the presence of multiple reactive functional groups: an amine, a phenol, and a carboxylic acid. The amine is the target for sulfonylation. However, the phenolic hydroxyl group is also nucleophilic and can react with the highly electrophilic methanesulfonyl chloride, leading to an undesired O-sulfonylation side product. The carboxylic acid is generally unreactive under these conditions, especially in the presence of a non-nucleophilic base where it will exist as a deprotonated carboxylate.

To ensure selective N-sulfonylation, a protection-reaction-deprotection strategy is the most robust and reliable approach. The phenolic hydroxyl group will be temporarily protected as an acetate ester, which is stable to the sulfonylation conditions but can be easily removed via hydrolysis.

Overall Synthetic Pathway

The synthesis is designed as a three-step process starting from the commercially available 2-amino-5-hydroxybenzoic acid.

Synthesis_Pathway A 2-Amino-5-hydroxybenzoic acid B Intermediate: 5-Acetoxy-2-aminobenzoic acid A->B Step 1: Acetylation Acetic Anhydride, Pyridine C Protected Product: 5-Acetoxy-2-(methylsulfonamido)benzoic acid B->C Step 2: Sulfonylation Methanesulfonyl Chloride, Pyridine D Final Product: 5-Hydroxy-2-(methylsulfonamido)benzoic acid C->D Step 3: Hydrolysis Aq. HCl, Heat Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Purity & Quantification Start Synthesized Product NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR Structural Elucidation IR IR Spectroscopy Start->IR Functional Groups MS Mass Spectrometry Start->MS Molecular Weight HPLC HPLC Analysis Start->HPLC Purity Assessment Final Confirmed Structure & Purity >95% NMR->Final IR->Final MS->Final HPLC->Final

Sources

Exploratory

"physicochemical properties of 5-Hydroxy-2-(methylsulfonamido)benzoic acid"

An In-depth Technical Guide to the Physicochemical Properties of 5-Hydroxy-2-(methylsulfonamido)benzoic acid Introduction In the landscape of modern drug discovery and development, a comprehensive understanding of a cand...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of 5-Hydroxy-2-(methylsulfonamido)benzoic acid

Introduction

In the landscape of modern drug discovery and development, a comprehensive understanding of a candidate molecule's physicochemical properties is not merely a preliminary step but the very foundation upon which successful formulation, efficacy, and safety are built.[1][2][3] These intrinsic characteristics govern a compound's behavior from the moment of administration to its interaction with the biological target. This guide provides a detailed examination of 5-Hydroxy-2-(methylsulfonamido)benzoic acid, a molecule of interest within medicinal chemistry. We will dissect its key physicochemical attributes, including ionization constants (pKa), lipophilicity (LogP), and thermal characteristics. The discussion moves beyond simple data presentation, delving into the causality behind the standardized experimental methodologies used for their determination and exploring the profound implications of these properties for the molecule's journey as a potential therapeutic agent.

Compound Profile

A foundational overview of 5-Hydroxy-2-(methylsulfonamido)benzoic acid is essential for contextualizing its properties.

IdentifierValueSource
Chemical Name 5-Hydroxy-2-(methylsulfonamido)benzoic acid[4]
Synonyms 5-hydroxy-2-[(methylsulfonyl)amino]Benzoic acid[4]
CAS Number 1243391-74-3[4]
Molecular Formula C₈H₉NO₅S[5]
Molecular Weight 231.23 g/mol [5]
Predicted pKa 3.09 ± 0.36[4]
Predicted Density 1.641 ± 0.06 g/cm³[4]

Acidity and Ionization Behavior (pKa)

The acid dissociation constant, or pKa, is arguably one of the most critical physicochemical parameters in drug development. It dictates the extent of a molecule's ionization at a given pH, which directly influences its solubility, absorption, distribution, and excretion (ADME) profile.[6] For 5-Hydroxy-2-(methylsulfonamido)benzoic acid, the presence of a carboxylic acid group and a sulfonamide moiety suggests a complex ionization profile. The predicted pKa of approximately 3.09 indicates that the carboxylic acid is the primary acidic center, and the compound will be predominantly in its ionized (anionic) form at physiological pH (approx. 7.4).[4]

Experimental Determination: Potentiometric Titration

Potentiometric titration is a highly precise and widely adopted method for pKa determination due to its accuracy and the commercial availability of the required instrumentation.[7] The technique involves monitoring pH changes in a solution of the analyte upon the incremental addition of a titrant (an acid or a base).[6][8]

  • System Calibration: Calibrate the potentiometer and the combined pH electrode using at least three standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.[8]

  • Sample Preparation:

    • Accurately weigh and dissolve a sufficient quantity of 5-Hydroxy-2-(methylsulfonamido)benzoic acid to achieve a final concentration of at least 10⁻⁴ M.[8][9] This concentration is necessary to detect a significant inflection in the titration curve.[7][9]

    • The solvent is typically purified water, but if solubility is low, co-solvents like methanol can be used. However, it's crucial to note that this will determine the pKa in that specific medium, and extrapolation methods may be needed to find the aqueous pKa.[7]

    • Maintain a constant ionic strength throughout the experiment by adding a background electrolyte, such as 0.15 M potassium chloride (KCl).[8]

  • Titration Environment:

    • Place the sample solution in a reaction vessel equipped with a magnetic stirrer for continuous mixing.

    • Purge the solution with nitrogen gas before and during the titration to displace dissolved carbon dioxide, which can interfere with the measurement, especially in basic solutions.[7][8]

    • Immerse the calibrated pH electrode into the solution.

  • Titration Process:

    • Prepare a standardized titrant solution (e.g., 0.1 M NaOH, carbonate-free).

    • Add the titrant to the sample solution in small, precise increments.

    • After each addition, allow the system to equilibrate and record the corresponding pH value.[6]

  • Data Analysis:

    • Plot the recorded pH values against the volume of titrant added to generate a titration curve.

    • The equivalence point is identified as the point of maximum slope on the curve. This can be more accurately determined by plotting the first derivative (ΔpH/ΔV).

    • The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.[8] At this point, the concentrations of the acidic and conjugate base forms are equal.

Potentiometric_Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis Calibrate Calibrate pH Meter (pH 4, 7, 10 Buffers) PrepareSample Prepare Analyte Solution (≥10⁻⁴ M in 0.15M KCl) Purge Purge with N₂ (Remove CO₂) PrepareSample->Purge Titrate Add Titrant (e.g., 0.1M NaOH) in Increments Purge->Titrate Record Record pH vs. Volume Titrate->Record Plot Plot Titration Curve (pH vs. Volume) Record->Plot DetermineEP Find Equivalence Point (Max ΔpH/ΔV) Plot->DetermineEP CalculatepKa Calculate pKa (pH at ½ Equivalence Point) DetermineEP->CalculatepKa

Workflow for pKa determination by potentiometric titration.

Lipophilicity (LogP/LogD)

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a cornerstone of the "drug-likeness" concept, famously incorporated into Lipinski's Rule of Five.[10][11] It is quantified by the partition coefficient (LogP) for a neutral molecule and the distribution coefficient (LogD) for an ionizable molecule at a specific pH.[10] This parameter is critical for predicting membrane permeability, protein binding, and overall bioavailability.

Experimental Determination: Shake-Flask Method

The shake-flask method is the traditional "gold standard" for LogP and LogD determination due to its direct measurement of partitioning.[11][12] It involves measuring the equilibrium distribution of a compound between two immiscible liquid phases, typically n-octanol and water.[10]

  • Phase Preparation:

    • Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 to mimic physiological conditions.[11]

    • Saturate n-octanol with the PBS buffer and, conversely, saturate the PBS buffer with n-octanol by mixing them vigorously for 24 hours and then allowing the phases to separate completely. This pre-saturation is critical to prevent volume changes during the experiment.[11]

  • Sample Preparation:

    • Prepare a stock solution of 5-Hydroxy-2-(methylsulfonamido)benzoic acid in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).[11]

  • Partitioning:

    • Add a small volume of the stock solution to a vial containing known volumes of the pre-saturated n-octanol and pre-saturated PBS (pH 7.4).

    • Seal the vial and shake it vigorously for a set period (e.g., 1-3 hours) to ensure that equilibrium is reached. The time required may need to be optimized for each compound.[10]

    • After shaking, centrifuge the vial at a low speed to facilitate a clean separation of the two phases.

  • Quantification:

    • Carefully withdraw an aliquot from both the n-octanol phase and the aqueous (PBS) phase. Extreme care must be taken to avoid cross-contamination of the layers.[12]

    • Determine the concentration of the analyte in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation:

    • The LogD at pH 7.4 is calculated using the following formula: LogD₇.₄ = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous] )

Shake_Flask_Workflow cluster_prep Preparation cluster_partition Partitioning cluster_analysis Analysis PreSaturate Pre-saturate n-Octanol and PBS (pH 7.4) PrepareStock Prepare Analyte Stock (e.g., 10mM in DMSO) Mix Mix Analyte, Octanol, and PBS PrepareStock->Mix Shake Shake to Reach Equilibrium Mix->Shake Separate Separate Phases (Centrifugation) Shake->Separate Quantify Quantify Concentration in Each Phase (HPLC) Separate->Quantify Calculate Calculate LogD = log([Octanol]/[Aqueous]) Quantify->Calculate

Workflow for LogD determination by the shake-flask method.

Thermal Properties and Stability

The melting point (Tm) of an active pharmaceutical ingredient (API) is a fundamental physical property that provides insights into its purity, identity, and solid-state characteristics (e.g., polymorphism).[13] Thermal analysis is crucial for evaluating the stability of a compound under various processing and storage conditions.[3]

Experimental Determination: Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[14][15] It is highly sensitive and provides precise data on thermal events like melting, crystallization, and glass transitions.[13][15]

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference standards (e.g., indium) to ensure accuracy.

  • Sample Preparation:

    • Accurately weigh a small amount of the 5-Hydroxy-2-(methylsulfonamido)benzoic acid sample (typically 2-5 mg) into an aluminum DSC pan.

    • Hermetically seal the pan to ensure a closed system. Prepare an empty, sealed aluminum pan to serve as the reference.[14]

  • Thermal Program:

    • Place both the sample and reference pans into the DSC cell.

    • Subject the cell to a controlled temperature program. A typical program involves heating at a constant rate (e.g., 10 °C/min) over a temperature range expected to encompass the melting point.

    • An inert atmosphere (e.g., nitrogen purge) is maintained to prevent oxidative degradation.

  • Data Acquisition: The instrument records the differential heat flow (in mW) required to maintain the sample and reference at the same temperature throughout the program.

  • Data Analysis:

    • Plot the heat flow versus temperature to generate a DSC thermogram.

    • An endothermic event, such as melting, will appear as a peak on the thermogram.[16]

    • The melting point (Tm) is typically determined as the onset temperature or the peak temperature of the endotherm. The area under the peak corresponds to the heat of fusion (ΔHfus).[14]

DSC_Workflow Calibrate Calibrate DSC Instrument (e.g., with Indium) PrepareSample Weigh Sample (2-5mg) into Aluminum Pan Calibrate->PrepareSample SealPans Seal Sample and Reference Pans PrepareSample->SealPans Load Load Pans into DSC Cell SealPans->Load Program Apply Temperature Program (e.g., Heat at 10°C/min under N₂) Load->Program Record Record Heat Flow vs. Temperature Program->Record Analyze Analyze Thermogram Record->Analyze Result Determine Melting Point (Tm) and Heat of Fusion (ΔHfus) Analyze->Result

Workflow for melting point determination using DSC.

Summary of Physicochemical Data

This table consolidates the key predicted and experimental parameters for 5-Hydroxy-2-(methylsulfonamido)benzoic acid, providing a quick reference for formulation and development scientists.

PropertyValue/MethodSignificance in Drug Development
pKa Predicted: 3.09 ± 0.36[4]Governs solubility and absorption; predicts ionization state at physiological pH.
LogD (at pH 7.4) To be determined (TBD) via Shake-FlaskKey indicator of membrane permeability and potential for oral absorption.
Melting Point (Tm) TBD via DSCIndicator of purity, lattice energy, and solid-state stability.
Aqueous Solubility TBDA critical factor for dissolution rate and overall bioavailability.

Conclusion and Implications for Drug Development

The physicochemical profile of 5-Hydroxy-2-(methylsulfonamido)benzoic acid, characterized by its strong acidity (predicted pKa ~3.09), provides a clear directive for its development path.[4] Its high degree of ionization at physiological pH suggests that aqueous solubility in the small intestine will likely be favorable, which is a positive attribute for dissolution. However, this same high ionization could present a challenge for passive diffusion across lipid membranes, a process that favors neutral species. Therefore, the experimentally determined LogD at pH 7.4 will be a pivotal parameter. A balanced LogD value is often sought to ensure sufficient aqueous solubility while still permitting membrane transit.

The thermal data obtained from DSC will be essential for establishing the compound's solid-state stability and identifying any potential polymorphic forms, which can have significant impacts on manufacturing, stability, and bioavailability. A thorough characterization, following the robust protocols outlined in this guide, is indispensable. These data points, taken together, will enable a rational, data-driven approach to formulation design, helping to overcome potential biopharmaceutical hurdles and maximizing the therapeutic potential of 5-Hydroxy-2-(methylsulfonamido)benzoic acid.

References

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-1413.
  • Cambridge MedChem Consulting. (n.d.). LogP/D. Retrieved from [Link]

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

  • Janssen, A., et al. (n.d.). Development of Methods for the Determination of pKa Values. PMC - NIH. Retrieved from [Link]

  • Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (n.d.). Applications of Differential Scanning Calorimetry (DSC) Analysis. Retrieved from [Link]

  • protocols.io. (2024). LogP / LogD shake-flask method. Retrieved from [Link]

  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

  • SciSpace. (n.d.). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. Retrieved from [Link]

  • Applus+ DatapointLabs. (n.d.). Differential Scanning Calorimetry (DSC) Testing of Materials. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Retrieved from [Link]

  • Chemistry For Everyone. (2025). How Does DSC Measure Melting Point (Tm)?. YouTube. Retrieved from [Link]

  • METTLER TOLEDO. (n.d.). Differential Scanning Calorimetry (DSC). Retrieved from [Link]

  • PMC - PubMed Central. (n.d.). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. Retrieved from [Link]

  • Labinsights. (2023). Physical and Chemical Characterization for APIs. Retrieved from [Link]

  • ResearchGate. (n.d.). Physicochemical properties of model active pharmaceutical ingredients (APIs) and excipients. Retrieved from [Link]

  • ResearchGate. (n.d.). Physicochemical properties of active pharmaceutical ingredients (APIs). Retrieved from [Link]

  • Pharma Inventor Inc. (n.d.). API Physico-Chemical. Retrieved from [Link]

  • Pace Analytical. (n.d.). Characterization of Physicochemical Properties. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). 2-Hydroxy-4-[(methylsulfonyl)amino]benzoic acid. Retrieved from [Link]

Sources

Foundational

An In-Depth Technical Guide to 5-Hydroxy-2-(methylsulfonamido)benzoic acid: Synthesis, Properties, and Pharmaceutical Potential

Abstract This technical guide provides a comprehensive overview of 5-Hydroxy-2-(methylsulfonamido)benzoic acid (CAS No. 1243391-74-3), a molecule of significant interest in medicinal chemistry and drug development. By di...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 5-Hydroxy-2-(methylsulfonamido)benzoic acid (CAS No. 1243391-74-3), a molecule of significant interest in medicinal chemistry and drug development. By dissecting its core structural components—a hydroxybenzoic acid scaffold and a sulfonamide moiety—we explore its physicochemical properties, plausible synthetic routes, and potential as a versatile building block for novel therapeutics. This document is intended for researchers, chemists, and drug development professionals, offering both foundational knowledge and field-proven insights into the strategic application of this compound in pharmaceutical research and development.

Chemical Identity and Physicochemical Properties

5-Hydroxy-2-(methylsulfonamido)benzoic acid is a substituted aromatic compound featuring a carboxylic acid, a hydroxyl group, and a methanesulfonamide group. This unique combination of functional groups imparts specific chemical characteristics that are valuable in drug design.

Core Structure and Identification

The definitive identity of the compound is established by its CAS (Chemical Abstracts Service) Registry Number and its molecular structure.

  • CAS Number : 1243391-74-3[1]

  • Molecular Formula : C₈H₉NO₅S[1]

  • Synonyms : 5-Hydroxy-2-[(methylsulfonyl)amino]benzoic acid, 5-Hydroxy-2-(MethylsulfonaMido)benzoic Acid[1]

Caption: 2D Structure of 5-Hydroxy-2-(methylsulfonamido)benzoic acid.

Physicochemical Data Summary

The physicochemical properties of a compound are critical for predicting its behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME). The data below are based on computational predictions.

PropertyValueSource
Molecular Weight 231.23 g/mol [1]
Boiling Point (Predicted) 474.7 ± 55.0 °CChemicalBook
Density (Predicted) 1.641 ± 0.06 g/cm³ChemicalBook
pKa (Predicted) 3.09 ± 0.36ChemicalBook

Synthesis and Manufacturing

Proposed Retrosynthetic Analysis

The key bond formation is the nitrogen-sulfur linkage of the sulfonamide. This suggests a retrosynthetic disconnection at the N-S bond, leading back to 2-amino-5-hydroxybenzoic acid and methanesulfonyl chloride, both of which are commercially available starting materials.

G Target 5-Hydroxy-2-(methylsulfonamido) benzoic acid Disconnect N-S Bond Disconnection Target->Disconnect Intermediates 2-Amino-5-hydroxybenzoic acid + Methanesulfonyl chloride Disconnect->Intermediates

Caption: Retrosynthetic approach for the target molecule.

Experimental Protocol: Sulfonamide Formation (Hinsberg Reaction)

This protocol describes a general procedure for the reaction of an amine with a sulfonyl chloride, a classic method for forming sulfonamides.[2] The causality behind this choice is its high reliability and yield for forming N-S bonds with aromatic amines.

Materials:

  • 2-Amino-5-hydroxybenzoic acid (1.0 equiv.)

  • Methanesulfonyl chloride (1.1 equiv.)

  • Pyridine or Triethylamine (2.0 equiv.)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Step-by-Step Methodology:

  • Dissolution: Dissolve 2-Amino-5-hydroxybenzoic acid (1.0 equiv.) in anhydrous DCM within a round-bottom flask. Add pyridine (2.0 equiv.) to act as a base, which will neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards the product.

  • Cooling: Cool the mixture to 0°C in an ice bath. This is a critical step to control the exothermic reaction and prevent potential side reactions.

  • Addition of Sulfonyl Chloride: Slowly add methanesulfonyl chloride (1.1 equiv.) dropwise to the stirred solution. A slow, controlled addition is necessary to maintain the temperature and ensure a homogenous reaction.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Progress can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting amine.

  • Work-up:

    • Quench the reaction by adding 1 M HCl to neutralize excess pyridine.

    • Transfer the mixture to a separatory funnel and extract the organic layer.

    • Wash the organic layer sequentially with water, saturated NaHCO₃ solution (to remove unreacted acid), and brine.

    • Dry the organic layer over anhydrous MgSO₄.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography to yield the final, high-purity compound.

Role in Medicinal Chemistry and Drug Development

The structural framework of 5-Hydroxy-2-(methylsulfonamido)benzoic acid combines two pharmacologically significant motifs: the sulfonamide group and the hydroxybenzoic acid core. This makes it an attractive scaffold for generating libraries of compounds for drug discovery.

The Sulfonamide Moiety: A Privileged Pharmacophore

The sulfonamide group (—SO₂NH—) is a cornerstone of medicinal chemistry.[3] It is found in a wide array of clinically approved drugs with diverse biological activities.[3][4]

  • Antibacterial Agents: As structural analogs of p-aminobenzoic acid (PABA), sulfonamides competitively inhibit the bacterial enzyme dihydropteroate synthase, which is essential for folic acid synthesis and subsequent DNA production.[5][6]

  • Enzyme Inhibition: The sulfonamide group is a potent zinc-binding group, making it an excellent inhibitor of metalloenzymes like carbonic anhydrase (used to treat glaucoma) and matrix metalloproteinases.[3]

  • Other Activities: Sulfonamide-containing drugs have been developed as diuretics, anticonvulsants, anti-inflammatory agents, and even antiviral and anticancer therapeutics.[3][7]

The Hydroxybenzoic Acid Scaffold

Hydroxybenzoic acids are a class of phenolic compounds found widely in nature and are known for a range of biological effects.[8][9]

  • Antioxidant and Anti-inflammatory Properties: The phenolic hydroxyl group can scavenge free radicals, contributing to antioxidant effects.[8][10] Certain isomers have demonstrated anti-inflammatory and cardiovascular benefits.[11]

  • Chemical Handle for Derivatization: The carboxylic acid and hydroxyl groups provide reactive sites for further chemical modification, allowing chemists to tune the molecule's properties (e.g., solubility, lipophilicity, target binding) to optimize it as a drug candidate.

G cluster_0 Core Scaffold: 5-Hydroxy-2-(methylsulfonamido)benzoic acid cluster_1 Potential Therapeutic Targets Scaffold Core Molecule Target1 Carbonic Anhydrases (Glaucoma, Cancer) Scaffold->Target1 Sulfonamide Moiety (Zinc-Binding) Target2 Dihydropteroate Synthase (Antibacterial) Scaffold->Target2 PABA Mimicry Target3 Kinases / Other Enzymes (Oncology, Inflammation) Scaffold->Target3 Scaffold for Library Synthesis

Caption: Role of the core scaffold in targeting various biological systems.

Analytical Characterization

Robust and validated analytical methods are essential for confirming the identity, purity, and concentration of any chemical compound used in research and development. Standard techniques for a molecule like 5-Hydroxy-2-(methylsulfonamido)benzoic acid include chromatography and spectroscopy.

Analytical Workflow

A typical workflow for the complete characterization and quantification of the compound involves a combination of methods to provide orthogonal data, ensuring the highest level of confidence in the results.

G Sample Synthesized Product (Crude or Purified) TLC 1. Thin Layer Chromatography (TLC) - Purity Check - Reaction Monitoring Sample->TLC HPLC 2. HPLC-UV - Purity Quantification (% Area) - Impurity Profiling TLC->HPLC LCMS 3. LC-MS/MS - Identity Confirmation (Mass) - High-Sensitivity Quantification HPLC->LCMS NMR 4. NMR Spectroscopy - Structural Elucidation (¹H, ¹³C) - Unambiguous Identity LCMS->NMR Final Certified Reference Material NMR->Final

Caption: A comprehensive analytical workflow for compound validation.

Key Analytical Techniques
  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a primary tool for assessing purity.[12] A reversed-phase C18 column with a mobile phase consisting of an acidified water/acetonitrile gradient would be a standard starting point for method development. The aromatic nature of the compound makes it highly suitable for UV detection.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For unambiguous identification and trace-level quantification, LC-MS is the gold standard.[12] Electrospray ionization (ESI) in negative mode would likely be effective, detecting the deprotonated molecular ion [M-H]⁻. This technique provides molecular weight confirmation, which is crucial for identity verification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for absolute structural confirmation. The ¹H NMR spectrum would show characteristic signals for the aromatic protons, the N-H proton of the sulfonamide, the methyl group protons, and the acidic protons of the hydroxyl and carboxylic acid groups (which may exchange with D₂O).

  • Thin Layer Chromatography (TLC): TLC is a rapid, qualitative technique used for monitoring the progress of the synthesis reaction and for initial purity assessment.[13] A mobile phase of ethyl acetate/hexanes with a small amount of acetic acid would likely provide good separation on silica gel plates.

Conclusion

5-Hydroxy-2-(methylsulfonamido)benzoic acid represents a molecule of considerable strategic value for drug discovery programs. Its synthesis is achievable through standard, reliable chemical transformations. The compound integrates two clinically validated pharmacophores—the sulfonamide and the hydroxybenzoic acid—positioning it as a versatile starting point for developing inhibitors of various enzymes or as a scaffold for creating diverse chemical libraries. A thorough analytical characterization using a suite of chromatographic and spectroscopic techniques is essential to ensure the quality and reproducibility of any research conducted with this promising intermediate.

References

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (n.d.). Advanced Journal of Chemistry, Section B.
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). Physical Chemistry Chemical Physics.
  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Advanced Journal of Chemistry, Section B, Natural Products and Medical Chemistry, 7(2), 130-150.
  • Sulfonamide (medicine). (n.d.). In Wikipedia.
  • Chapter 5. Sulfonamide as an Essential Functional Group in Drug Design. (2010). RSC Drug Discovery Series, 1(1), 210-274.
  • Analysis of sulfonamides. (n.d.). Slideshare.
  • ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. (n.d.). YMER.
  • Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applic
  • REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. (1981). Journal of the Association of Official Analytical Chemists, 64(1), 104-130.
  • A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. (2013). International Journal of Pharmaceutical Sciences Review and Research, 22(2), 109-113.
  • Monocyclic Phenolic Acids; Hydroxy- and Polyhydroxybenzoic Acids: Occurrence and Recent Bioactivity Studies. (2010). Molecules, 15(11), 7985-8005.
  • Determination and Confirmation of Sulfonamides. (2009). Food Safety and Inspection Service, USDA.
  • Hydroxybenzoic acid isomers and the cardiovascular system. (2014). British Journal of Pharmacology, 171(12), 2908-2920.
  • A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. (2013).
  • Synthesis of Novel Sulfonamides from 4-Amino-3-bromobenzoic Acid. (n.d.). BenchChem.
  • Quantitative Analysis of Sulfonamide Residues in Natural Animal Casings by HPLC. (n.d.). Journal of Food Protection.
  • 5-hydroxy-2-MethanesulfonaMidobenzoic acid | 1243391-74-3. (n.d.). ChemicalBook.

Sources

Exploratory

The Emerging Therapeutic Potential of 5-Hydroxy-2-(methylsulfonamido)benzoic Acid Derivatives: A Guide to Synthesis, Biological Evaluation, and Structure-Activity Relationship Analysis

An In-Depth Technical Guide Abstract The benzoic acid scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents.[1] This guide focuses on a specific, yet underexplored, class of c...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

The benzoic acid scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents.[1] This guide focuses on a specific, yet underexplored, class of compounds: 5-Hydroxy-2-(methylsulfonamido)benzoic acid derivatives. By integrating a hydroxyl group, a carboxylic acid, and a sulfonamide moiety, this scaffold presents a unique combination of pharmacophoric features with significant therapeutic potential. This document provides a comprehensive technical overview for researchers and drug development professionals, detailing plausible synthetic routes, outlining key protocols for evaluating predicted biological activities, and exploring the anticipated structure-activity relationships (SAR). We will synthesize information from closely related analogs to build a predictive framework for investigating this promising compound class for applications in anti-inflammatory, antimicrobial, and antidiabetic research.

Introduction: Rationale for a Privileged Scaffold

The therapeutic promise of 5-Hydroxy-2-(methylsulfonamido)benzoic acid derivatives stems from the established biological roles of its constituent functional groups. The 2-hydroxybenzoic acid core is the fundamental structure of salicylic acid, the progenitor of aspirin and a wide range of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) that primarily act via cyclooxygenase (COX) inhibition.[2] The inclusion of a sulfonamide group introduces a pharmacophore responsible for the broad-spectrum antimicrobial activity of sulfa drugs and is also found in various diuretics, anticonvulsants, and antidiabetic agents.[3][4]

The strategic placement of these groups—a hydroxyl at C5 and a methylsulfonamido group at C2—creates a unique electronic and steric profile. This guide will explore the hypothesis that this specific arrangement can yield compounds with potent and potentially selective biological activities. We will delve into the following key areas:

  • Plausible Synthetic Pathways: Designing an efficient and scalable synthesis.

  • Predicted Biological Activities: Focusing on anti-inflammatory, antimicrobial, and antidiabetic potentials based on evidence from analogous structures.

  • In Vitro Evaluation: Providing detailed, self-validating protocols for core biological assays.

  • Structure-Activity Relationship (SAR): Postulating how structural modifications may impact efficacy and selectivity.

Synthetic Strategy and Methodologies

An efficient synthesis is paramount for generating a library of derivatives for biological screening. A logical and robust approach starts from commercially available precursors, proceeding through high-yielding reactions. Below is a proposed synthetic workflow based on established methodologies for similar benzoic acid derivatives.[2][4]

Diagram: Proposed Synthetic Workflow

G cluster_0 Step 1: Nitration cluster_1 Step 2: Sulfonylation cluster_2 Step 3: Hydrolysis cluster_3 Step 4: Derivatization (Optional) A 2-Amino-5-hydroxybenzoic acid (Starting Material) B Methyl 2-amino-5-hydroxybenzoate A->B Esterification (MeOH, H₂SO₄, Reflux) C Methyl 5-hydroxy-2-(methylsulfonamido)benzoate B->C Methanesulfonyl chloride, Pyridine, 0°C to RT D 5-Hydroxy-2-(methylsulfonamido)benzoic acid (Core Scaffold) C->D Saponification (aq. NaOH, then HCl) E Target Derivatives D->E Esterification or Amidation (e.g., Alkyl halide, Amine + Coupling Agent) G stimuli Inflammatory Stimuli (e.g., Cytokines, LPS) pla2 Phospholipase A₂ stimuli->pla2 activates membrane Cell Membrane Phospholipids aa Arachidonic Acid membrane->aa releases pla2->membrane cox2 COX-2 Enzyme aa->cox2 pgg2 Prostaglandin G₂ (PGG₂) cox2->pgg2 catalyzes pgh2 Prostaglandin H₂ (PGH₂) pgg2->pgh2 prostaglandins Prostaglandins (PGE₂, etc.) pgh2->prostaglandins effects Inflammation, Pain, Fever prostaglandins->effects mediate inhibitor 5-Hydroxy-2-(methylsulfonamido) benzoic acid derivative (Putative Inhibitor) inhibitor->cox2 inhibits SAR cluster_info img img label_cooh Carboxylic Acid: - Critical for binding (H-bond anchor). - Esterification may decrease activity. - Amidation can modulate properties. label_oh Phenolic Hydroxyl: - Essential H-bond donor. - Masking likely abolishes activity. label_so2nh Sulfonamide: - Key for H-bonding interactions. - N-substitution can tune selectivity. label_ring Aromatic Ring: - Scaffold for functional groups. - Substituents can alter electronics and lipophilicity.

Sources

Foundational

Unveiling the Therapeutic Potential of 5-Hydroxy-2-(methylsulfonamido)benzoic acid: A Guide to Target Identification and Validation

An In-Depth Technical Guide for Researchers and Drug Development Professionals Abstract 5-Hydroxy-2-(methylsulfonamido)benzoic acid is a unique small molecule integrating two pharmacologically significant scaffolds: a hy...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

5-Hydroxy-2-(methylsulfonamido)benzoic acid is a unique small molecule integrating two pharmacologically significant scaffolds: a hydroxybenzoic acid core, reminiscent of non-steroidal anti-inflammatory drugs (NSAIDs), and an aromatic sulfonamide group, a cornerstone of various enzyme inhibitors. While direct therapeutic applications of this specific molecule are not yet extensively documented, its structural motifs suggest a rich potential for interacting with multiple, high-value biological targets. This technical guide provides a comprehensive framework for researchers and drug development professionals to systematically investigate and validate the therapeutic targets of this compound. We will delve into the scientific rationale for pursuing specific target classes, provide detailed, field-proven experimental protocols for their validation, and outline a logical workflow for advancing a candidate from initial hypothesis to preclinical evaluation.

Introduction: A Molecule of Bivalent Potential

The pursuit of novel therapeutic agents often begins with compounds that possess structural features with known biological relevance. 5-Hydroxy-2-(methylsulfonamido)benzoic acid presents a compelling case, merging the anti-inflammatory and analgesic potential of salicylic acid derivatives with the broad enzymatic inhibitory capacity of the sulfonamides.[1][2] The sulfonamide moiety is a privileged functional group found in drugs ranging from antibacterials to anticancer agents and diuretics, primarily known for its ability to act as a zinc-binding group in metalloenzymes.[3][4] Concurrently, the hydroxybenzoic acid scaffold is central to the mechanism of action of NSAIDs that target cyclooxygenase (COX) enzymes.[2]

This dual-pharmacophore structure necessitates a multi-pronged approach to target discovery. This guide is structured to first propose the most plausible therapeutic targets based on established structure-activity relationships (SAR) and then to provide the rigorous experimental methodologies required to validate these hypotheses.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is foundational to designing relevant biological assays and interpreting their results.

PropertyValue / DescriptionSource
Molecular Formula C8H9NO5S[5]
Molecular Weight 231.23 g/mol [5]
Appearance Predicted: SolidN/A
pKa (Predicted) 3.09 ± 0.36[5]
Boiling Point (Predicted) 474.7 ± 55.0 °C[5]
Density (Predicted) 1.641 ± 0.06 g/cm³[5]
Structure

N/A

Hypothesized Therapeutic Targets & Rationale

The logical starting point for target identification is to dissect the molecule into its core functional components and leverage the vast knowledge base associated with each.

Diagram: General Workflow for Target Identification

G cluster_0 Hypothesis Generation cluster_1 In Vitro Validation cluster_2 Mechanism of Action A Compound Structure 5-Hydroxy-2-(methylsulfonamido)benzoic acid B Structural Analog Analysis (Sulfonamides, Benzoic Acids) A->B C Identify Potential Target Classes (e.g., CAs, COXs, Cholinesterases) B->C D Biochemical Assays (Enzyme Inhibition) C->D E Determine Potency (IC50) & Selectivity D->E F Cell-Based Functional Assays (e.g., PGE2 production, Nrf2 activation) E->F G Confirm Cellular Efficacy F->G H Target Engagement Assays (e.g., Thermal Shift, SPR) G->H I Elucidate Binding Kinetics & Direct Interaction H->I J J I->J Lead Optimization

Caption: A logical workflow for identifying and validating therapeutic targets.

Target Class I: Carbonic Anhydrases (CAs)
  • Scientific Rationale: The unsubstituted sulfonamide group (-SO₂NH₂) is the archetypal zinc-binding pharmacophore for inhibitors of carbonic anhydrases.[6] These metalloenzymes catalyze the reversible hydration of CO₂, playing critical roles in pH regulation, fluid secretion, and biosynthesis. Several human CA isoforms (e.g., CA II, IX, XII) are validated therapeutic targets for glaucoma, epilepsy, and cancer.[7][8] The presence of the sulfonamide moiety in 5-Hydroxy-2-(methylsulfonamido)benzoic acid makes CAs a primary hypothetical target. Structure-activity relationship studies show that aromatic and heterocyclic sulfonamides are potent inhibitors, and substitutions on the ring system dictate isoform selectivity.[7][9]

Target Class II: Cyclooxygenases (COX-1 & COX-2)
  • Scientific Rationale: The 2-hydroxybenzoic acid substructure is closely related to salicylic acid, the active metabolite of aspirin, a canonical non-selective COX inhibitor. COX enzymes (COX-1 and COX-2) are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[10][11] Selective inhibition of the inducible COX-2 isoform is a major goal in anti-inflammatory drug development to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[12] The specific substitution pattern on the benzoic acid ring can significantly influence potency and selectivity towards COX-2.[1][12]

Target Class III: Cholinesterases (AChE & BChE)
  • Scientific Rationale: Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key therapeutic strategy for managing Alzheimer's disease by increasing the levels of the neurotransmitter acetylcholine.[13][14] A growing body of literature demonstrates that various sulfonamide derivatives can act as potent inhibitors of both AChE and BChE.[5][15][16] The mechanism often involves interactions with the catalytic or peripheral anionic sites of the enzymes. Therefore, 5-Hydroxy-2-(methylsulfonamido)benzoic acid warrants investigation for this activity.

Target Class IV: Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) Pathway
  • Scientific Rationale: The Nrf2 pathway is a master regulator of the cellular antioxidant response, upregulating a suite of protective genes.[17][18] Phenolic compounds, such as the hydroxybenzoic acid moiety in our molecule of interest, are well-documented activators of the Nrf2 pathway.[17][19] They are thought to function by reacting with cysteine sensors on Keap1, the repressor of Nrf2, leading to Nrf2 stabilization, nuclear translocation, and activation of antioxidant response element (ARE)-driven gene expression. Activation of this pathway is a promising strategy for diseases involving oxidative stress, including neurodegeneration and chronic inflammation.[13][20]

Experimental Protocols for Target Validation

The following section provides detailed, step-by-step protocols designed to be self-validating systems for interrogating the potential targets described above.

Protocol: Carbonic Anhydrase Inhibition Assay (Esterase Activity)
  • Causality & Rationale: This assay leverages the esterase activity of CAs to provide a simple, colorimetric readout. It measures the inhibition of CA-catalyzed hydrolysis of a chromogenic substrate, 4-nitrophenyl acetate (p-NPA), into the yellow-colored 4-nitrophenol.[8] This method is chosen for its robustness, low cost, and suitability for high-throughput screening before proceeding to the more physiologically relevant but complex CO₂ hydration assay.

  • Step-by-Step Methodology:

    • Reagent Preparation:

      • Assay Buffer: 25 mM Tris-HCl, pH 7.5.

      • Enzyme Solution: Prepare a stock solution of recombinant human CA isoform (e.g., hCA II or hCA IX) at 1 mg/mL in Assay Buffer. Dilute to a final working concentration (e.g., 1-2 µg/mL).

      • Substrate Solution: Prepare a 10 mM stock of 4-nitrophenyl acetate (p-NPA) in acetonitrile.

      • Test Compound: Prepare a 10 mM stock of 5-Hydroxy-2-(methylsulfonamido)benzoic acid in DMSO. Create a serial dilution series (e.g., from 100 µM to 1 nM) in Assay Buffer.

      • Positive Control: Use a known CA inhibitor like Acetazolamide, prepared similarly to the test compound.

    • Assay Procedure (96-well plate format):

      • To each well, add:

        • 160 µL of Assay Buffer.

        • 20 µL of the diluted Test Compound, Positive Control, or vehicle (for 100% activity control).

        • 10 µL of the working Enzyme Solution.

      • Incubate at room temperature for 15 minutes to allow for inhibitor binding.

      • Initiate the reaction by adding 10 µL of the p-NPA substrate solution.

      • Immediately measure the absorbance at 400 nm in kinetic mode for 10-15 minutes at 25°C using a microplate reader.

    • Data Analysis:

      • Calculate the reaction rate (V = ΔAbs/Δtime) for each well.

      • Determine the percent inhibition for each concentration of the test compound: % Inhibition = [1 - (V_inhibitor / V_vehicle)] * 100.

      • Plot % Inhibition versus log[Inhibitor Concentration] and fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.

Protocol: COX-2 Inhibition Assay (Fluorometric)
  • Causality & Rationale: This assay measures the peroxidase component of COX activity. The conversion of arachidonic acid to PGG₂ by the cyclooxygenase activity is coupled to the peroxidase-mediated reduction of PGG₂ to PGH₂. This peroxidase activity is detected using a fluorogenic probe, providing a highly sensitive and continuous readout of enzyme activity.[21] A fluorometric method is selected over colorimetric or LC-MS/MS methods for its balance of high sensitivity and ease of use in a screening format.[22]

  • Step-by-Step Methodology:

    • Reagent Preparation:

      • COX Assay Buffer: 100 mM Tris-HCl, pH 8.0.

      • Enzyme Solution: Reconstitute recombinant human COX-2 enzyme and dilute to a working concentration in Assay Buffer. Keep on ice.

      • Substrate Solution: Prepare a working solution of Arachidonic Acid (e.g., 100 µM final concentration) in Assay Buffer.

      • Probe Solution: Prepare a working solution of a suitable fluorometric probe (e.g., Amplex™ Red) as per the manufacturer's instructions.

      • Test Compound: Prepare a 10 mM stock in DMSO and create a serial dilution series.

      • Positive Control: Use a known selective COX-2 inhibitor like Celecoxib.

    • Assay Procedure (96-well black opaque plate):

      • To each well, add:

        • 80 µL of Reaction Mix (containing Assay Buffer, Probe, and a Heme cofactor as per kit instructions).

        • 10 µL of the diluted Test Compound, Positive Control, or vehicle (DMSO).

        • 10 µL of the working COX-2 Enzyme Solution.

      • Incubate the plate at 37°C for 10 minutes.

      • Initiate the reaction by adding 10 µL of the Arachidonic Acid substrate solution.

      • Measure fluorescence (e.g., Ex/Em = 535/587 nm) in kinetic mode for 5-10 minutes at 37°C.

    • Data Analysis:

      • Calculate the reaction rate from the linear portion of the kinetic curve.

      • Determine the percent inhibition and calculate the IC₅₀ value as described for the CA assay.

Diagram: Cyclooxygenase (COX) Signaling Pathway```dot

// Nodes Membrane [label="Membrane Phospholipids", fillcolor="#F1F3F4", fontcolor="#202124"]; PLA2 [label="Phospholipase A2", shape=cds, fillcolor="#FBBC05", fontcolor="#202124"]; AA [label="Arachidonic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; COX [label="COX-1 / COX-2", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PGG2 [label="Prostaglandin G2 (PGG2)", fillcolor="#F1F3F4", fontcolor="#202124"]; Peroxidase [label="Peroxidase Activity", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PGH2 [label="Prostaglandin H2 (PGH2)", fillcolor="#F1F3F4", fontcolor="#202124"]; Prostanoids [label="Prostaglandins,\nThromboxanes", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Inflammation [label="Inflammation, Pain, Fever", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"]; Inhibitor [label="5-Hydroxy-2-(methylsulfonamido)\nbenzoic acid", shape=box, style=filled, fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges Membrane -> PLA2 [label=" Cell Stimuli "]; PLA2 -> AA; AA -> COX; COX -> PGG2; PGG2 -> Peroxidase; Peroxidase -> PGH2; PGH2 -> Prostanoids; Prostanoids -> Inflammation; Inhibitor -> COX [arrowhead=tee, style=dashed, color="#EA4335"]; }

Caption: Activation of the Nrf2/ARE pathway by oxidative stress or phenolic compounds.

Broader Antimicrobial Screening

Given the historical and ongoing importance of sulfonamides as antimicrobial agents, broader screening is a logical extension of the initial target validation phase. [23][24]

  • Antibacterial: The classic target for sulfonamides is dihydropteroate synthase (DHPS), an enzyme essential for bacterial folate synthesis. [3][25]5-Hydroxy-2-(methylsulfonamido)benzoic acid should be tested against a panel of gram-positive and gram-negative bacteria (e.g., E. coli, S. aureus) to determine its minimum inhibitory concentration (MIC).

  • Antiviral: More recently, sulfonamides have been identified as inhibitors of various viral targets, including HIV protease and reverse transcriptase. [4][26][27]Screening against a panel of relevant viruses could uncover novel antiviral activities.

Conclusion and Future Directions

5-Hydroxy-2-(methylsulfonamido)benzoic acid stands at the intersection of several validated pharmacophores, making it a molecule of significant interest for therapeutic development. Its potential to inhibit key metalloenzymes like carbonic anhydrases, modulate inflammatory pathways via COX inhibition, impact neurotransmission through cholinesterase inhibition, or bolster cellular defenses by activating the Nrf2 pathway presents a rich landscape for discovery. The experimental workflows detailed in this guide provide a robust, logical, and technically sound framework for systematically exploring this potential. Successful identification of a primary target and mechanism of action will pave the way for lead optimization, in vivo efficacy studies, and the potential development of a novel therapeutic agent for a range of complex diseases.

References

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Exploratory

In Vitro Screening of 5-Hydroxy-2-(methylsulfonamido)benzoic acid: A Technical Guide for Drug Discovery Professionals

Abstract This technical guide provides a comprehensive framework for the in vitro screening of 5-Hydroxy-2-(methylsulfonamido)benzoic acid, a novel small molecule with potential therapeutic applications. Drawing upon the...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the in vitro screening of 5-Hydroxy-2-(methylsulfonamido)benzoic acid, a novel small molecule with potential therapeutic applications. Drawing upon the well-established pharmacological profiles of structurally related sulfonamide and hydroxybenzoic acid derivatives, this document outlines a strategic, multi-tiered screening cascade. The proposed investigations are designed to elucidate the compound's bioactivity profile across three key therapeutic areas: oncology, inflammation, and metabolic disorders. This guide is intended for researchers, scientists, and drug development professionals, offering detailed, field-proven protocols and the scientific rationale underpinning each experimental choice to ensure robust and reproducible data generation.

Introduction: Unveiling the Potential of a Hybrid Scaffold

The chemical architecture of 5-Hydroxy-2-(methylsulfonamido)benzoic acid presents a compelling case for its exploration as a potential therapeutic agent. This molecule uniquely combines two pharmacologically significant moieties: a sulfonamide group and a hydroxybenzoic acid scaffold. Sulfonamides are a cornerstone of modern medicine, with derivatives exhibiting a wide array of biological activities, including antibacterial, anti-inflammatory, anti-cancer, and diuretic effects.[1][2] Notably, some sulfonamides function as selective cyclooxygenase-2 (COX-2) inhibitors, a key mechanism in anti-inflammatory therapy.[1] Furthermore, the sulfonamide motif is present in numerous anti-cancer agents that target pathways such as carbonic anhydrase inhibition, cell cycle arrest, and disruption of microtubule assembly.[3][2][4]

The hydroxybenzoic acid component is also of significant interest, with derivatives known to possess a range of bioactivities, including antioxidant and anti-inflammatory properties.[5] The convergence of these two pharmacophores in a single molecule suggests a high probability of discovering novel biological activities. This guide, therefore, proposes a systematic in vitro screening strategy to comprehensively evaluate the therapeutic potential of 5-Hydroxy-2-(methylsulfonamido)benzoic acid.

The Strategic Screening Cascade: A Multi-Faceted Approach

Given the diverse potential of the target compound, a multi-pronged screening strategy is warranted. This guide proposes a parallel yet interconnected investigation into three primary areas: oncology, inflammation, and metabolic diseases. The screening cascade is designed to progress from broad, high-throughput assessments of cytotoxicity and cell proliferation to more focused, mechanism-of-action studies.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary Screening cluster_2 Tier 3: Mechanism of Action Cytotoxicity & Proliferation Assays Cytotoxicity & Proliferation Assays Anti-inflammatory Assays Anti-inflammatory Assays Cytotoxicity & Proliferation Assays->Anti-inflammatory Assays Prioritize non-cytotoxic concentrations Metabolic Assays Metabolic Assays Cytotoxicity & Proliferation Assays->Metabolic Assays Prioritize non-cytotoxic concentrations Cancer-Specific Assays Cancer-Specific Assays Cytotoxicity & Proliferation Assays->Cancer-Specific Assays Identify potent candidates Pathway Analysis Pathway Analysis Anti-inflammatory Assays->Pathway Analysis Metabolic Assays->Pathway Analysis Cancer-Specific Assays->Pathway Analysis Target Deconvolution Target Deconvolution Pathway Analysis->Target Deconvolution

Caption: A strategic multi-tiered in vitro screening cascade.

Foundational Screening: Assessing Cytotoxicity and Anti-Proliferative Effects

The initial step in characterizing any novel compound is to determine its intrinsic cytotoxicity and its impact on cell proliferation. These foundational assays are crucial for establishing a therapeutic window and for guiding the concentration ranges used in subsequent, more specific assays.

Cell Viability Assessment: The MTT Assay

The MTT assay is a robust and widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[2][6][7][8][9]

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate a panel of human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon]) in 96-well plates at a density of 5,000-10,000 cells per well and allow to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of 5-Hydroxy-2-(methylsulfonamido)benzoic acid (e.g., 0.1 µM to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • MTT Incubation: Add MTT solution (0.5 mg/mL final concentration) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell viability).

Cell Proliferation Assessment: The BrdU Incorporation Assay

The BrdU assay measures DNA synthesis and is a direct indicator of cell proliferation.[1][3][10][11][12]

Experimental Protocol: BrdU Assay

  • Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

  • BrdU Labeling: Add BrdU labeling solution (10 µM final concentration) to each well and incubate for 2-4 hours at 37°C.

  • Fixation and Denaturation: Fix the cells with a formaldehyde-based fixative and denature the DNA using HCl.

  • Immunodetection: Incubate with an anti-BrdU antibody, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Substrate Addition and Measurement: Add a TMB substrate and measure the absorbance at 450 nm.

  • Data Analysis: Calculate the percentage of proliferation relative to the vehicle control and determine the IC50 value.

Assay Principle Endpoint Key Advantage
MTT Mitochondrial reductase activityColorimetric (Formazan)High-throughput, cost-effective
BrdU DNA synthesis (S-phase)Colorimetric/FluorometricDirect measure of proliferation

Elucidating Anti-Inflammatory Potential

The presence of both sulfonamide and hydroxybenzoic acid moieties strongly suggests potential anti-inflammatory activity.[1][6][7] A targeted series of in vitro assays can dissect the compound's effects on key inflammatory mediators and pathways.

Inhibition of Nitric Oxide Production

Nitric oxide (NO) is a key pro-inflammatory mediator. The Griess assay provides a simple and sensitive method to measure nitrite, a stable and nonvolatile breakdown product of NO.[13][14][15][16][17]

Experimental Protocol: Griess Assay

  • Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7) in 96-well plates.

  • Stimulation and Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

  • Sample Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Quantify nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition.

Modulation of Pro-Inflammatory Cytokine Release

Tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) are pivotal pro-inflammatory cytokines. Their levels can be quantified using enzyme-linked immunosorbent assays (ELISA).[18]

Experimental Protocol: TNF-α and IL-6 ELISA

  • Cell Culture and Treatment: Use the same cell culture and treatment protocol as the Griess assay.

  • ELISA: Perform ELISAs on the collected cell culture supernatants using commercially available kits for TNF-α and IL-6, following the manufacturer's instructions.

  • Data Analysis: Generate standard curves for each cytokine and determine the concentration in the samples. Calculate the percentage of inhibition of cytokine release.

Cyclooxygenase (COX) Enzyme Activity

A key mechanism of many anti-inflammatory drugs is the inhibition of COX enzymes.[1] In vitro assays can determine the inhibitory activity of the test compound against both COX-1 and COX-2 isoforms.

Experimental Protocol: COX Inhibition Assay

  • Enzyme and Compound Incubation: In a 96-well plate, incubate purified COX-1 or COX-2 enzyme with various concentrations of the test compound.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid.

  • Detection: Measure the peroxidase activity of COX by monitoring the appearance of an oxidized chromogen at a specific wavelength (e.g., 590 nm).

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 values for both COX-1 and COX-2 to assess potency and selectivity.

Caption: Potential anti-inflammatory mechanisms of action.

Investigating Effects on Metabolic Pathways

Given the prevalence of sulfonamides in drugs for metabolic disorders, it is prudent to investigate the compound's effects on key metabolic processes.

Cellular Glucose Uptake

The 2-NBDG assay is a fluorescent-based method to measure glucose uptake in living cells.[5]

Experimental Protocol: 2-NBDG Glucose Uptake Assay

  • Cell Culture: Culture a metabolically active cell line (e.g., 3T3-L1 adipocytes or HepG2 hepatocytes) in a 96-well plate.

  • Compound Treatment: Treat the cells with the test compound in glucose-free medium.

  • 2-NBDG Incubation: Add the fluorescent glucose analog, 2-NBDG, and incubate for 30-60 minutes.

  • Fluorescence Measurement: Wash the cells to remove extracellular 2-NBDG and measure the intracellular fluorescence using a fluorescence plate reader (excitation/emission ~485/535 nm).

  • Data Analysis: Quantify the relative fluorescence units and determine the effect of the compound on glucose uptake.

Adipogenesis

The Oil Red O staining assay is a classic method to visualize and quantify lipid accumulation in adipocytes, a key indicator of adipogenesis.

Experimental Protocol: Oil Red O Staining

  • Preadipocyte Differentiation: Culture 3T3-L1 preadipocytes and induce differentiation into mature adipocytes in the presence or absence of the test compound.

  • Fixation and Staining: After several days of differentiation, fix the cells and stain with Oil Red O solution.

  • Quantification: Elute the stain from the cells using isopropanol and measure the absorbance at 510 nm.

  • Data Analysis: Compare the absorbance of treated cells to control cells to determine the effect on adipogenesis.

Mitochondrial Respiration

The Seahorse XF Cell Mito Stress Test is a powerful tool to assess mitochondrial function by measuring the oxygen consumption rate (OCR).

Experimental Protocol: Seahorse XF Assay

  • Cell Seeding: Seed cells in a Seahorse XF microplate.

  • Compound Treatment: Treat the cells with the test compound.

  • Mito Stress Test: Sequentially inject oligomycin, FCCP, and a mixture of rotenone and antimycin A to measure key parameters of mitochondrial respiration, including basal respiration, ATP production, maximal respiration, and spare respiratory capacity.

  • Data Analysis: Analyze the OCR data to determine the compound's impact on mitochondrial function.

Delving into Anti-Cancer Mechanisms

Should the initial screening reveal significant anti-proliferative activity against cancer cell lines, further investigation into the mechanism of cell death is warranted.

Apoptosis Induction

Apoptosis, or programmed cell death, is a key mechanism for many anti-cancer drugs. The activation of caspases is a hallmark of apoptosis.

Experimental Protocol: Caspase-Glo 3/7 Assay

  • Cell Culture and Treatment: Treat cancer cells with the test compound for 24-48 hours.

  • Caspase Activity Measurement: Use a luminescent Caspase-Glo 3/7 assay kit to measure the activity of executioner caspases 3 and 7.

  • Data Analysis: Quantify the luminescent signal, which is proportional to caspase activity, to determine the extent of apoptosis induction.

Caption: Potential apoptosis induction pathways.

Conclusion and Future Directions

This technical guide provides a robust and scientifically grounded framework for the initial in vitro characterization of 5-Hydroxy-2-(methylsulfonamido)benzoic acid. The proposed screening cascade, encompassing oncology, inflammation, and metabolic disease, will enable a comprehensive evaluation of its therapeutic potential. Positive results from this screening funnel will pave the way for more advanced studies, including target identification, in vivo efficacy models, and lead optimization. The systematic approach outlined herein will ensure the generation of high-quality, reproducible data, facilitating informed decision-making in the drug discovery and development process.

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Foundational

The Convergence of Two Pharmacophores: A Technical Guide to the Discovery and Origin of 2-Hydroxybenzoic Acid Sulfonamides

This guide provides an in-depth exploration of the discovery, origin, and core scientific principles underlying 2-hydroxybenzoic acid sulfonamides. It is intended for researchers, scientists, and professionals in the fie...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the discovery, origin, and core scientific principles underlying 2-hydroxybenzoic acid sulfonamides. It is intended for researchers, scientists, and professionals in the field of drug development who seek a comprehensive understanding of this important chemical scaffold.

Introduction: A Tale of Two Scaffolds

The history of 2-hydroxybenzoic acid sulfonamides is not a singular narrative but rather the convergence of two independent and significant streams of medicinal chemistry. On one hand, the serendipitous discovery of sulfonamides in the 1930s revolutionized the treatment of bacterial infections.[1][2] On the other, 2-hydroxybenzoic acid, or salicylic acid, has a rich history dating back to antiquity for its anti-inflammatory and analgesic properties.[3][4] The eventual fusion of these two pharmacophores was a logical progression in the quest for novel therapeutic agents with enhanced or unique biological activities. This guide will delve into the historical context of each component, the chemical rationale for their combination, and the subsequent evolution of this class of compounds.

Part 1: The Genesis of a New Chemical Class

The Dawn of the Sulfa Drugs: A Paradigm Shift in Medicine

The story of sulfonamides begins with the German physician and researcher Gerhard Domagk. In 1935, while working at I.G. Farben, Domagk discovered that a red azo dye, Prontosil, could cure streptococcal infections in mice.[2][5] This was a monumental breakthrough, as it represented one of the first effective synthetic antibacterial agents.[2] Subsequent research revealed that Prontosil was a prodrug, metabolically cleaved in the body to release the active antimicrobial agent, sulfanilamide.[6] This discovery opened the floodgates for the synthesis of thousands of sulfonamide derivatives and marked the beginning of the era of chemotherapy.[6][7]

Salicylic Acid: From Willow Bark to Modern Medicine

The therapeutic use of salicylate-rich plants, such as willow bark, has been documented for centuries for the treatment of pain and fever.[3] The active compound, salicylic acid (2-hydroxybenzoic acid), was first isolated in the 19th century.[4] While effective, salicylic acid itself caused significant gastric irritation. This led to the development of its more tolerable derivative, acetylsalicylic acid (aspirin), in 1897 by Felix Hoffmann at Bayer.[3][4] The core 2-hydroxybenzoic acid structure, however, remained a cornerstone in medicinal chemistry due to its inherent anti-inflammatory, analgesic, and antipyretic properties.[3]

The Inevitable Union: The Rationale for 2-Hydroxybenzoic Acid Sulfonamides

The precise moment of the first synthesis of a 2-hydroxybenzoic acid sulfonamide is not clearly documented in a single seminal publication. However, the chemical logic for their creation is evident from the established principles of drug design. By the mid-20th century, the concept of combining pharmacophores to create hybrid molecules with potentially synergistic or novel activities was well-established.

The rationale for combining the sulfonamide and 2-hydroxybenzoic acid moieties can be understood as follows:

  • Broadening the Biological Spectrum: The antimicrobial properties of the sulfonamide could be complemented by the anti-inflammatory action of the salicylic acid core. This was particularly relevant for infections with an inflammatory component.

  • Modulating Physicochemical Properties: The salicylic acid moiety could alter the solubility, distribution, and metabolic profile of the parent sulfonamide, potentially leading to improved pharmacokinetics.

  • Exploring New Therapeutic Avenues: The combination could lead to entirely new biological activities beyond those of the individual components.

Part 2: Synthesis and Methodologies

The synthesis of 2-hydroxybenzoic acid sulfonamides typically involves the reaction of a suitably substituted 2-hydroxybenzoic acid derivative with a sulfonamide or a sulfonyl chloride. The following sections provide illustrative experimental protocols.

General Synthesis of 2-(Sulfonamido)benzoic Acid Derivatives

A common route for the synthesis of the core scaffold involves the coupling of an anthranilic acid (2-aminobenzoic acid) derivative with a sulfonyl chloride. While this does not start with 2-hydroxybenzoic acid, it represents a foundational method for creating related structures.

Experimental Protocol: Synthesis of 2-(Sulfonamido)benzoic Acid

  • Reaction Setup: In a round-bottom flask, dissolve anthranilic acid in an aqueous solution of sodium bicarbonate.

  • Addition of Sulfonyl Chloride: Cool the solution in an ice bath and add the desired sulfonyl chloride dropwise with vigorous stirring.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature until the consumption of the starting materials is confirmed by thin-layer chromatography (TLC).

  • Work-up: Acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the 2-(sulfonamido)benzoic acid product.

  • Purification: Collect the precipitate by filtration, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to yield the pure product.

Rationale behind experimental choices: The use of a base like sodium bicarbonate is crucial to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation. The dropwise addition of the sulfonyl chloride at low temperature helps to control the exothermic nature of the reaction.

Synthesis of 5-Chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide

This example demonstrates the synthesis of a more complex derivative with documented antimicrobial activity.[8][9]

Experimental Protocol:

  • Amide Bond Formation: A solution of 5-chloro-2-hydroxybenzoic acid and a substituted aniline (containing the sulfonamide moiety) in a suitable solvent (e.g., dichloromethane) is treated with a coupling agent (e.g., dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)) and a catalyst (e.g., 4-dimethylaminopyridine (DMAP)).

  • Reaction Progression: The reaction mixture is stirred at room temperature for several hours until completion.

  • Purification: The reaction mixture is filtered to remove the urea byproduct, and the filtrate is washed successively with dilute acid, dilute base, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography or recrystallization.

Causality behind experimental choices: Carbodiimide-based coupling agents are widely used to facilitate the formation of amide bonds from carboxylic acids and amines by activating the carboxyl group. DMAP acts as a nucleophilic catalyst to accelerate the reaction. The aqueous work-up is designed to remove unreacted starting materials and byproducts.

Part 3: Mechanism of Action and Biological Pathways

The biological activity of 2-hydroxybenzoic acid sulfonamides can be attributed to the individual contributions of each pharmacophore, as well as potential synergistic effects.

The Sulfonamide Moiety: Inhibition of Folate Synthesis

The primary mechanism of action for the antibacterial effects of sulfonamides is the inhibition of dihydropteroate synthase (DHPS), an enzyme essential for the synthesis of folic acid in bacteria. Folic acid is a vital precursor for the synthesis of nucleotides and certain amino acids. By competitively inhibiting DHPS, sulfonamides disrupt bacterial DNA and RNA synthesis, leading to a bacteriostatic effect.

dot digraph "Folate_Synthesis_Inhibition" { graph [ rankdir="LR", splines=ortho, nodesep=0.6, fontname="Arial", fontsize=12, bgcolor="#F1F3F4" ];

node [ shape=box, style="filled", fontname="Arial", fontsize=10, penwidth=1.5, fillcolor="#FFFFFF", fontcolor="#202124" ];

edge [ fontname="Arial", fontsize=9, color="#5F6368", penwidth=1.5 ];

PABA [label="p-Aminobenzoic Acid (PABA)"]; Dihydropteroate_Synthase [label="Dihydropteroate Synthase (DHPS)", fillcolor="#FBBC05"]; Dihydropteroic_Acid [label="Dihydropteroic Acid"]; Dihydrofolate_Reductase [label="Dihydrofolate Reductase"]; Tetrahydrofolic_Acid [label="Tetrahydrofolic Acid"]; Nucleic_Acids [label="Nucleic Acid Synthesis"]; Sulfonamide [label="Sulfonamide", fillcolor="#EA4335", fontcolor="#FFFFFF"];

PABA -> Dihydropteroate_Synthase [arrowhead=vee]; Dihydropteroate_Synthase -> Dihydropteroic_Acid [arrowhead=vee]; Dihydropteroic_Acid -> Dihydrofolate_Reductase [arrowhead=vee]; Dihydrofolate_Reductase -> Tetrahydrofolic_Acid [arrowhead=vee]; Tetrahydrofolic_Acid -> Nucleic_Acids [arrowhead=vee]; Sulfonamide -> Dihydropteroate_Synthase [label="Competitive Inhibition", arrowhead=tee, color="#EA4335"]; } dot

Caption: Inhibition of bacterial folate synthesis by sulfonamides.

The 2-Hydroxybenzoic Acid Moiety: Anti-inflammatory and Other Activities

The 2-hydroxybenzoic acid core contributes to the biological profile primarily through its anti-inflammatory effects, which are mediated by the inhibition of cyclooxygenase (COX) enzymes. This reduces the production of prostaglandins, key mediators of inflammation, pain, and fever. Additionally, derivatives of 2-hydroxybenzoic acid have been investigated for a wide range of other activities, including antibacterial and anticancer properties.[10][11]

Part 4: Structure-Activity Relationships (SAR)

The biological activity of 2-hydroxybenzoic acid sulfonamides is highly dependent on their chemical structure. The following table summarizes key SAR findings for this class of compounds, with a focus on antimicrobial activity.

Structural Feature Modification Impact on Antimicrobial Activity Rationale
Sulfonamide N1-substituent Introduction of heterocyclic rings (e.g., pyrimidine, thiazole)Often increases potency.Can enhance binding to the active site of DHPS and modulate physicochemical properties.
Aromatic Ring of Sulfonamide Substitution with electron-withdrawing groups (e.g., nitro)Generally increases activity.Can increase the acidity of the sulfonamide N-H bond, which is important for binding to DHPS.
2-Hydroxybenzoic Acid Moiety Substitution on the aromatic ring (e.g., chloro)Can modulate activity and spectrum.Affects the electronic properties and lipophilicity of the molecule, influencing cell penetration and target binding.
Linker between the two moieties Amide vs. other linkersThe amide linkage is common and effective.Provides a stable connection and can participate in hydrogen bonding interactions with biological targets.

Part 5: Future Directions and Conclusion

The fusion of the sulfonamide and 2-hydroxybenzoic acid scaffolds has yielded a diverse array of compounds with a broad range of biological activities. While the initial focus may have been on combining antimicrobial and anti-inflammatory properties, research has expanded to explore their potential as anticancer, antiviral, and enzyme-inhibiting agents.[11] Future research in this area will likely focus on the synthesis of novel derivatives with improved potency, selectivity, and pharmacokinetic profiles. The continued exploration of the structure-activity relationships will be crucial in guiding the design of the next generation of 2-hydroxybenzoic acid sulfonamides for various therapeutic applications.

References

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Exploratory

A Technical Guide to the Spectroscopic Characterization of 5-Hydroxy-2-(methylsulfonamido)benzoic acid

This technical guide provides a comprehensive analysis of the expected spectroscopic data for the novel compound, 5-Hydroxy-2-(methylsulfonamido)benzoic acid. Designed for researchers, scientists, and professionals in dr...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the expected spectroscopic data for the novel compound, 5-Hydroxy-2-(methylsulfonamido)benzoic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide emphasizes the rationale behind the spectral predictions, offering insights grounded in established principles of spectroscopic analysis for its constituent functional groups: a substituted benzoic acid, a phenol, and a sulfonamide.

Molecular Structure and Spectroscopic Overview

5-Hydroxy-2-(methylsulfonamido)benzoic acid is a multifaceted molecule with a unique arrangement of functional groups that are expected to yield a rich and informative spectroscopic profile. The strategic placement of a hydroxyl group, a methylsulfonamido group, and a carboxylic acid on the benzene ring allows for a detailed structural elucidation through modern spectroscopic techniques. This guide will systematically predict and interpret the spectral data, providing a virtual roadmap for the characterization of this compound.

Caption: Molecular structure of 5-Hydroxy-2-(methylsulfonamido)benzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. The predicted ¹H and ¹³C NMR spectra of 5-Hydroxy-2-(methylsulfonamido)benzoic acid are detailed below.

¹H NMR Spectroscopy: A Proton's Perspective

The proton NMR spectrum is anticipated to display distinct signals for the aromatic, acidic, sulfonamide, and methyl protons. The chemical shifts are influenced by the electronic environment created by the various substituents on the benzene ring.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Rationale
Carboxylic Acid (-COOH)10.0 - 13.0Singlet (broad)-The acidic proton of a carboxylic acid is typically deshielded and appears as a broad singlet due to hydrogen bonding and chemical exchange.[1][2]
Phenolic Hydroxyl (-OH)9.0 - 10.0Singlet (broad)-The phenolic proton is also acidic and its chemical shift is concentration-dependent due to hydrogen bonding.[3][4]
Sulfonamide (-SO₂NH-)8.0 - 9.0Singlet (broad)-The proton on the nitrogen of the sulfonamide is expected to be a broad singlet, with its chemical shift influenced by the solvent and concentration.[5][6]
Aromatic (H-3)~7.5Doublet~2.5This proton is ortho to the electron-withdrawing sulfonamido group and meta to the hydroxyl and carboxylic acid groups. It will be a doublet due to coupling with H-4.
Aromatic (H-4)~7.0Doublet of doublets~8.5, ~2.5This proton is coupled to both H-3 and H-6, resulting in a doublet of doublets.
Aromatic (H-6)~7.8Doublet~8.5Being ortho to the carboxylic acid group, this proton is expected to be the most deshielded of the aromatic protons and will appear as a doublet due to coupling with H-4.[7]
Methyl (-CH₃)~3.0Singlet-The methyl protons of the sulfonamide group are expected to appear as a sharp singlet.[5]
¹³C NMR Spectroscopy: The Carbon Backbone

The ¹³C NMR spectrum will provide valuable information about the carbon skeleton of the molecule. The chemical shifts are predicted based on the electronic effects of the substituents.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale
Carboxylic Acid (-C OOH)165 - 175The carbonyl carbon of the carboxylic acid is significantly deshielded.[1][8]
Aromatic (C-1)~120This carbon is attached to the carboxylic acid group.
Aromatic (C-2)~140This carbon is attached to the electron-withdrawing sulfonamido group, leading to a downfield shift.
Aromatic (C-3)~115This carbon is ortho to the sulfonamido group and will be influenced by its electronic effects.
Aromatic (C-4)~125This carbon is situated between two other carbons on the aromatic ring.
Aromatic (C-5)~155The carbon attached to the hydroxyl group is expected to be significantly deshielded.
Aromatic (C-6)~130This carbon is ortho to the carboxylic acid group.
Methyl (-C H₃)~40The methyl carbon of the sulfonamide group will have a characteristic chemical shift.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule. The predicted IR absorption bands for 5-Hydroxy-2-(methylsulfonamido)benzoic acid are summarized below.

Functional Group Predicted Absorption Range (cm⁻¹) Intensity Rationale
O-H Stretch (Carboxylic Acid)2500 - 3300Broad, StrongThe O-H stretch of the carboxylic acid appears as a very broad band due to strong hydrogen bonding.[1][9]
O-H Stretch (Phenol)3200 - 3600Broad, StrongThe phenolic O-H stretch also gives a broad and strong absorption due to hydrogen bonding.[10][11]
N-H Stretch (Sulfonamide)3200 - 3300MediumThe N-H stretching vibration of the sulfonamide is expected in this region.[12]
C-H Stretch (Aromatic)3000 - 3100Medium to WeakThese bands are characteristic of C-H stretching in the benzene ring.
C=O Stretch (Carboxylic Acid)1680 - 1710StrongThe carbonyl stretch of an aromatic carboxylic acid is typically found in this range, lowered by conjugation with the aromatic ring.[9]
C=C Stretch (Aromatic)1450 - 1600Medium to WeakThese absorptions are characteristic of the benzene ring.
S=O Stretch (Sulfonamide)1300 - 1350 and 1150 - 1180StrongSulfonamides exhibit two strong stretching bands for the S=O group (asymmetric and symmetric).[13][14]
C-O Stretch (Carboxylic Acid/Phenol)1210 - 1320StrongThe C-O stretching vibrations of the carboxylic acid and phenol will appear in this region.[9]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.

Molecular Ion: The molecular formula of 5-Hydroxy-2-(methylsulfonamido)benzoic acid is C₈H₉NO₅S, with a molecular weight of 231.23 g/mol . The high-resolution mass spectrum should show the molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to this mass.

Predicted Fragmentation Pattern:

Electron ionization (EI) or electrospray ionization (ESI) would likely lead to characteristic fragmentation patterns.

MS_Fragmentation M [M]+• m/z = 231 frag1 [M - OH]+• m/z = 214 M->frag1 - OH frag2 [M - COOH]+• m/z = 186 M->frag2 - COOH frag3 [M - SO2CH3]+• m/z = 152 M->frag3 - •SO2CH3 frag4 [M - NHSO2CH3]+• m/z = 137 M->frag4 - •NHSO2CH3 frag5 [C6H4(OH)(COOH)]+• m/z = 138 frag2->frag5 frag6 [C6H5O]+• m/z = 93 frag5->frag6 - CO2 frag7 [C6H5]+• m/z = 77 frag6->frag7 - O

Caption: Predicted major fragmentation pathways for 5-Hydroxy-2-(methylsulfonamido)benzoic acid in mass spectrometry.

Key expected fragments include:

  • Loss of a hydroxyl radical (-•OH): A peak at m/z [M-17].[15]

  • Loss of the carboxylic acid group (-COOH): A peak at m/z [M-45].[15]

  • Cleavage of the sulfonamide group: Fragmentation of the C-N or S-N bond can lead to several characteristic ions. A common fragmentation for sulfonamides is the loss of SO₂.[16][17]

  • Loss of the methylsulfonyl group (-SO₂CH₃): A peak at m/z [M-79].

  • Formation of the benzoyl cation and related fragments: A prominent peak at m/z 105 is characteristic of many benzoic acid derivatives, although the substitution pattern here may alter this.[15] A peak at m/z 77, corresponding to the phenyl cation, is also common.[15]

Experimental Protocols

To obtain the spectroscopic data discussed, the following general experimental protocols are recommended.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of 5-Hydroxy-2-(methylsulfonamido)benzoic acid in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD). The choice of solvent is critical as it can influence the chemical shifts of exchangeable protons (e.g., -OH, -NH, -COOH).

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, especially for resolving the aromatic proton signals.

  • Acquisition:

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.

    • 2D NMR: For unambiguous assignment of all proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.

IR Spectroscopy
  • Sample Preparation:

    • Solid State (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

    • Solid State (ATR): Place a small amount of the solid sample directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the empty sample compartment or pure KBr pellet to subtract from the sample spectrum.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Instrument: A mass spectrometer equipped with an appropriate ionization source (e.g., ESI or EI). High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination and elemental composition confirmation.

  • Acquisition:

    • Full Scan: Acquire a full scan mass spectrum to identify the molecular ion.

    • Tandem MS (MS/MS): To elucidate the fragmentation pattern, perform a tandem MS experiment by isolating the molecular ion and subjecting it to collision-induced dissociation (CID).

Conclusion

This technical guide provides a robust, theory-based prediction of the NMR, IR, and MS spectra of 5-Hydroxy-2-(methylsulfonamido)benzoic acid. By understanding the expected spectroscopic signatures of its constituent functional groups, researchers can confidently approach the characterization of this and structurally related molecules. The provided protocols offer a starting point for obtaining high-quality experimental data to validate these predictions and fully elucidate the structure of this novel compound.

References

  • Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373–2379. [Link]

  • Chemistry LibreTexts. (2022, October 4). 3.1.12: Spectroscopy of Alcohols and Phenols. [Link]

  • Wade, L. G. (n.d.). 17.11 Spectroscopy of Alcohols and Phenols. In Organic Chemistry: A Tenth Edition. [Link]

  • Sun, W., Wu, J., & Wang, C. (2007). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 18(5), 880–887. [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of phenol C6H6O C6H5OH. [Link]

  • University of Calgary. (n.d.). Spectroscopy Tutorial: Phenols and Enols. [Link]

  • Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • Baxter, J. N., Cymerman-Craig, J., & Willis, J. B. (1955). The Infrared Spectra of Some Sulphonamides. Journal of the Chemical Society, 669-679. [Link]

  • Uno, T., Machida, K., & Hanai, K. (1968). Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. Chemical and Pharmaceutical Bulletin, 16(1), 1-10. [Link]

  • Palomar, J., et al. (2018). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. The Royal Society of Chemistry. [Link]

  • Bertini, I., et al. (1991). 1H NMR and UV-Vis spectroscopic characterization of sulfonamide complexes of nickel(II)-carbonic anhydrase. Resonance assignments based on NOE effects. Inorganica Chimica Acta, 185(2), 165-171. [Link]

  • Homework.Study.com. (n.d.). Can someone explain the mass spectrum of benzoic acid?. [Link]

  • MIT OpenCourseWare. (n.d.). APPENDIX 2: 1H NMR Spectral parameters for substituted benzenes. [Link]

  • Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • Spectroscopy Online. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. [Link]

  • Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. [Link]

  • Chemistry LibreTexts. (2025, March 3). 6.7: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • El-Gohary, A. R., & Al-Amri, A. S. (2014). Synthesis and characterization of some sulfonamide dervatives. Research India Publications, 9(1), 1-8. [Link]

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Foundational

Introduction: The Physicochemical Landscape of 5-Hydroxy-2-(methylsulfonamido)benzoic acid

An In-depth Technical Guide to the Solubility and Stability of 5-Hydroxy-2-(methylsulfonamido)benzoic Acid This guide provides a comprehensive framework for assessing the aqueous solubility and chemical stability of 5-Hy...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility and Stability of 5-Hydroxy-2-(methylsulfonamido)benzoic Acid

This guide provides a comprehensive framework for assessing the aqueous solubility and chemical stability of 5-Hydroxy-2-(methylsulfonamido)benzoic acid. Designed for researchers, scientists, and drug development professionals, this document synthesizes theoretical principles with actionable experimental protocols. The methodologies described herein are grounded in established scientific principles and adhere to regulatory expectations, ensuring a robust and reliable characterization of this molecule's physicochemical properties.

5-Hydroxy-2-(methylsulfonamido)benzoic acid is a multifaceted molecule possessing three key functional groups that dictate its solubility and stability: a carboxylic acid, a sulfonamide, and a phenolic hydroxyl group. Understanding the interplay of these groups is paramount to predicting and empirically determining its behavior in aqueous environments and under various stress conditions.

Molecular Structure and Properties:

PropertyValueSource
Molecular Formula C₈H₉NO₅S-
Molecular Weight 231.23 g/mol -
Predicted pKa 2.89 ± 0.10[1]

The predicted pKa suggests that the carboxylic acid is the most acidic proton, readily deprotonating to form a carboxylate anion. The phenolic proton is less acidic, and the sulfonamide proton is the least acidic of the three. This acidic nature is a critical determinant of the molecule's pH-dependent solubility.

Aqueous Solubility: A Cornerstone of Developability

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical attribute that influences its dissolution rate, bioavailability, and overall therapeutic efficacy. For 5-Hydroxy-2-(methylsulfonamido)benzoic acid, solubility is expected to be highly dependent on the pH of the aqueous medium.

Theoretical Considerations

The presence of the carboxylic acid, phenol, and sulfonamide functionalities suggests a classic ampholytic behavior, with solubility increasing at pH values above and below the isoelectric point.

  • In acidic media (pH < pKa₁): The carboxylic acid will be protonated and largely unionized, likely resulting in lower aqueous solubility.

  • In neutral to moderately basic media (pKa₁ < pH < pKa₂): The carboxylic acid will be deprotonated to the more soluble carboxylate anion, leading to a significant increase in solubility.

  • In strongly basic media (pH > pKa₂ and pKa₃): The phenolic and sulfonamide protons may also be removed, further increasing the negative charge and potentially enhancing solubility, although the stability of the molecule may be compromised at high pH.

Experimental Determination of Equilibrium Solubility: The Shake-Flask Method

The gold-standard for determining equilibrium (thermodynamic) solubility is the shake-flask method.[2] This protocol is designed to achieve a saturated solution in equilibrium with the solid drug.

Experimental Workflow for Equilibrium Solubility Determination

G prep Sample Preparation equilibrate Equilibration prep->equilibrate Add excess solid to buffer separate Phase Separation equilibrate->separate Shake at constant temp (e.g., 18-24h) quantify Quantification separate->quantify Filter or Centrifuge analyze Data Analysis quantify->analyze HPLC-UV or LC-MS/MS

Caption: Workflow for Shake-Flask Solubility Measurement.

Step-by-Step Protocol:

  • Preparation of Buffers: Prepare a series of aqueous buffers at various pH levels (e.g., pH 2, 4, 6, 7.4, 9, and 12).

  • Sample Addition: Add an excess of solid 5-Hydroxy-2-(methylsulfonamido)benzoic acid to 2 mL tubes containing each buffer. The excess solid should be visually apparent.

  • Equilibration: Place the tubes in a shaker or rotator set to a constant temperature (e.g., 25°C or 37°C) and agitate for a sufficient duration to reach equilibrium (typically 18-24 hours).[3]

  • Phase Separation: After equilibration, allow the samples to stand to let the excess solid settle. Carefully filter the supernatant through a 0.22 µm filter or centrifuge at high speed to pellet the undissolved solid.

  • Quantification: Dilute the clear filtrate or supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated HPLC-UV or LC-MS/MS method.

  • Data Analysis: Construct a pH-solubility profile by plotting the measured solubility (in mg/mL or µM) against the pH of the buffer.

Chemical Stability: Unveiling Degradation Pathways through Forced Degradation

Forced degradation studies, or stress testing, are essential for identifying potential degradation products, elucidating degradation pathways, and establishing the intrinsic stability of a drug substance.[4] These studies are a core component of demonstrating the specificity of stability-indicating analytical methods as per ICH guidelines.[5]

Theoretical Stability Profile

Based on the functional groups present in 5-Hydroxy-2-(methylsulfonamido)benzoic acid, the following degradation pathways are anticipated:

  • Hydrolysis: The sulfonamide linkage may be susceptible to hydrolysis under strongly acidic or basic conditions, potentially cleaving to form 5-hydroxy-2-aminobenzoic acid and methanesulfonic acid.

  • Oxidation: The phenolic hydroxyl group is a prime target for oxidation, which can lead to the formation of colored degradation products (quinones or polymeric species). This can be initiated by atmospheric oxygen, peroxides, or metal ions.

  • Photodegradation: Aromatic systems, particularly those with activating hydroxyl groups, can be susceptible to degradation upon exposure to UV or visible light.

  • Thermal Degradation: At elevated temperatures, decarboxylation of the benzoic acid moiety is a potential degradation pathway.

Potential Degradation Pathways

G API 5-Hydroxy-2-(methylsulfonamido)benzoic acid Hydrolysis Hydrolysis (Acid/Base) API->Hydrolysis Oxidation Oxidation (e.g., H2O2) API->Oxidation Photolysis Photolysis (UV/Vis Light) API->Photolysis Thermal Thermal (Heat) API->Thermal Deg1 Sulfonamide Cleavage Products Hydrolysis->Deg1 Deg2 Oxidized Products (e.g., Quinones) Oxidation->Deg2 Deg3 Photodegradation Products Photolysis->Deg3 Deg4 Decarboxylation Products Thermal->Deg4

Caption: Potential Degradation Pathways for the target molecule.

Experimental Protocols for Forced Degradation

The goal of forced degradation is to achieve a target degradation of 5-20%.[1] The following are detailed protocols for various stress conditions. A stock solution of the API (e.g., 1 mg/mL) should be prepared in a suitable solvent (e.g., acetonitrile or methanol) for these studies.

3.2.1 Acidic and Basic Hydrolysis

  • Acid Hydrolysis:

    • To 1 mL of the API stock solution, add 1 mL of 0.1 M to 1 M HCl.[6]

    • Incubate at room temperature or elevate the temperature (e.g., 60-80°C) if no degradation is observed.[6]

    • Monitor the reaction at various time points (e.g., 2, 4, 8, 24 hours).

    • After the desired degradation is achieved, cool the solution and neutralize with an equivalent amount of NaOH.

  • Basic Hydrolysis:

    • To 1 mL of the API stock solution, add 1 mL of 0.1 M to 1 M NaOH.[6]

    • Follow the same incubation and monitoring procedure as for acid hydrolysis.

    • Neutralize with an equivalent amount of HCl.

3.2.2 Oxidative Degradation

  • Preparation: To 1 mL of the API stock solution, add 1 mL of a 3% solution of hydrogen peroxide (H₂O₂).[6]

  • Incubation: Store the solution at room temperature, protected from light.

  • Monitoring: Analyze samples at various time points over a period of up to 7 days.

3.2.3 Photolytic Degradation

  • Sample Preparation: Expose the solid API and a solution of the API to a light source.

  • Exposure: According to ICH Q1B guidelines, expose the samples to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[7]

  • Control: A control sample should be wrapped in aluminum foil and stored under the same conditions to serve as a dark control.

3.2.4 Thermal Degradation

  • Solid State: Place the solid API in a thermostatically controlled oven at a temperature higher than that used for accelerated stability testing (e.g., 80°C).[8]

  • Solution State: Heat a solution of the API in a neutral aqueous buffer under the same conditions.

  • Monitoring: Monitor for degradation over several days.

Analytical Methodology: A Stability-Indicating Approach

A validated, stability-indicating analytical method is crucial for accurately quantifying the parent compound and its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse for this purpose, while LC-MS/MS and NMR can be employed for the structural elucidation of unknown degradants.[9][10][11]

High-Performance Liquid Chromatography (HPLC) Method

A reverse-phase HPLC method is generally suitable for the analysis of sulfonamides and related aromatic compounds.

Typical HPLC Conditions:

ParameterCondition
Column C18 (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient A suitable gradient from low to high organic content (e.g., 5% to 95% B over 20 minutes)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at a suitable wavelength (e.g., 278 nm)[5]
Injection Volume 10 µL
Method Validation

The developed analytical method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[9][10][12] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. This is demonstrated by the separation of the main peak from all degradation product peaks.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Advanced Techniques for Degradant Identification

For the structural elucidation of unknown degradation products observed during forced degradation studies, more advanced analytical techniques are indispensable.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique provides molecular weight information and fragmentation patterns of the degradation products, which are crucial for proposing chemical structures.[6][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the chemical structure and connectivity of atoms in a molecule. It is a powerful tool for the unambiguous identification of impurities and degradation products.[9][12]

Data Interpretation and Reporting

All quantitative data from solubility and stability studies should be presented in a clear and organized manner.

Table of pH-Dependent Solubility Data:

pHSolubility (mg/mL)Standard Deviation
2.0
4.0
6.0
7.4
9.0
12.0

Table of Forced Degradation Results:

Stress ConditionDuration% DegradationMajor Degradation Products (RT)
0.1 M HCl, 80°C24 h
0.1 M NaOH, 80°C24 h
3% H₂O₂, RT7 days
Photolytic1.2 M lux h
Thermal (Solid), 80°C7 days

Conclusion

The comprehensive evaluation of the solubility and stability of 5-Hydroxy-2-(methylsulfonamido)benzoic acid is a critical step in its development as a potential pharmaceutical agent. By employing the theoretical principles and detailed experimental protocols outlined in this guide, researchers can generate a robust and reliable physicochemical profile of the molecule. This data is not only fundamental to understanding the molecule's intrinsic properties but is also a prerequisite for successful formulation development and regulatory submission. The integration of established methodologies with advanced analytical techniques will ensure a thorough characterization, ultimately contributing to the development of safe and effective medicines.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline, Q2(R1) Validation of Analytical Procedures: Text and Methodology. 2005.
  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. 2021.
  • European Medicines Agency. ICH Q2(R1)
  • Wu, M., Wu, C., & Zhao, L. Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Agilent Technologies, Inc.
  • Giraudeau, P. A Deeper Investigation of Drug Degradation Mixtures Using a Combination of MS and NMR Data: Application to Indapamide. Molecules. 2019;24(9):1793.
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  • Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. 2014;4(3):159-165.
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  • Al-Janabi, A. S., & Al-Khafaji, H. A. The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly. Letters in Applied NanoBioScience. 2022;12(1):1-8.
  • Baka, E., Comer, J. E. A., & Takács-Novák, K. Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis. 2008;46(2):335–341.
  • BioAssay Systems. Solubility Testing – Shake Flask Method.
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  • Alsante, K. M., Ando, A., Brown, R., Enas, J., Hata, T., Highuchi, T., & Szepesi, G. The role of forced degradation in pharmaceutical development. Pharmaceutical Technology. 2001;25(6):50-66.
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  • ChemicalBook. 2-hydroxy-4-[(mesitylsulfonyl)amino]benzoic acid.
  • Not used in the final response.
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  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline, Q1B Photostability Testing of New Drug Substances and Products. 1996.
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Exploratory

An In-depth Technical Guide to Elucidating the Mechanisms of Action of Sulfonamide-Containing Benzoic Acids

For the attention of researchers, scientists, and drug development professionals, this guide provides a comprehensive exploration of the multifaceted mechanisms of action of sulfonamide-containing benzoic acids. This cla...

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of researchers, scientists, and drug development professionals, this guide provides a comprehensive exploration of the multifaceted mechanisms of action of sulfonamide-containing benzoic acids. This class of compounds, characterized by a core benzoic acid scaffold bearing a sulfonamide group, exhibits a remarkable diversity of pharmacological activities. This document moves beyond a mere listing of facts to offer a deeper understanding of the experimental rationale and methodologies that are pivotal in defining their therapeutic potential.

The Chemical Versatility of the Sulfonamide-Benzoic Acid Scaffold

The combination of a carboxylic acid and a sulfonamide group on a benzene ring provides a unique chemical entity with tunable physicochemical properties. The acidic nature of the benzoic acid moiety and the hydrogen-bonding capabilities of the sulfonamide group are critical for interactions with biological targets. Modifications to the substitution pattern on the aromatic ring and the nitrogen of the sulfonamide allow for the fine-tuning of potency, selectivity, and pharmacokinetic properties[1][2].

Diverse Mechanisms of Action: A Multi-Target Landscape

Sulfonamide-containing benzoic acids are not limited to a single mode of action. Their diverse biological effects stem from their ability to interact with a range of distinct molecular targets. The following sections delve into the primary mechanisms and the experimental approaches to their study.

The Classic Antibacterial Mechanism: Dihydropteroate Synthase Inhibition

The foundational mechanism of action for sulfonamide antibiotics is their role as competitive inhibitors of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway[3][][5].

  • Molecular Rationale: Sulfonamides are structural analogs of para-aminobenzoic acid (PABA), the natural substrate for DHPS[3][6][7]. This structural mimicry allows them to bind to the active site of the enzyme, preventing the synthesis of dihydrofolic acid, a crucial precursor for DNA and RNA synthesis in bacteria[][5][6]. Mammalian cells are unaffected as they obtain folic acid from the diet[6].

  • Experimental Elucidation:

    • Enzyme Inhibition Assays: The inhibitory activity against DHPS can be quantified using in vitro assays. A common method involves incubating the purified enzyme with PABA and the sulfonamide inhibitor, followed by quantification of the product, dihydropteroate, often via liquid chromatography-mass spectrometry (LC-MS). The half-maximal inhibitory concentration (IC50) is a key parameter determined from these experiments.

    • Microbiological Assays: The antibacterial effect is confirmed through microbiological assays, such as determining the minimum inhibitory concentration (MIC) against various bacterial strains. These assays assess the lowest concentration of the drug that prevents visible bacterial growth.

Carbonic Anhydrase Inhibition: A Broad Spectrum of Therapeutic Applications

A significant number of sulfonamide-containing benzoic acids are potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton[8][9][10][11]. This inhibitory action is the basis for their use as diuretics, anti-glaucoma agents, and potential anti-cancer drugs[10].

  • Molecular Rationale: The sulfonamide group coordinates to the zinc ion in the active site of carbonic anhydrase, displacing a water molecule and inhibiting the enzyme's catalytic activity. Different isoforms of carbonic anhydrase are expressed in various tissues, and the selectivity of inhibitors for these isoforms dictates their therapeutic application[9][10].

  • Experimental Elucidation:

    • Stopped-Flow Spectrophotometry: This is a standard method to measure the inhibition of CA activity[10]. It monitors the pH change resulting from the CA-catalyzed hydration of CO2. The assay is performed in the presence and absence of the inhibitor to determine its inhibitory constant (Ki).

    • Thermal Shift Assays (TSA): TSA can be used to assess the direct binding of the sulfonamide to the carbonic anhydrase. The binding of a ligand typically stabilizes the protein, leading to an increase in its melting temperature, which can be monitored using a fluorescent dye.

    • X-ray Crystallography: Co-crystallization of the sulfonamide with the target carbonic anhydrase isoform provides detailed structural information about the binding mode and the specific interactions within the active site.

Diuretic Action: Targeting the Na+-K+-2Cl- Cotransporter (NKCC2)

Loop diuretics, such as furosemide and bumetanide, are sulfonamide-containing benzoic acids that exert their powerful diuretic effect by inhibiting the Na+-K+-2Cl- cotransporter (NKCC2) in the thick ascending limb of the loop of Henle in the kidney[12][13][14][15].

  • Molecular Rationale: By blocking NKCC2, these drugs prevent the reabsorption of sodium, potassium, and chloride ions from the tubular fluid back into the blood[12][14][16]. This leads to a significant increase in the excretion of these ions, along with water, resulting in diuresis[12][16].

  • Experimental Elucidation:

    • Ion Flux Assays: The inhibitory effect on NKCC2 can be measured in vitro using cells that express the transporter, such as kidney-derived cell lines. The influx of radioactive ions (e.g., 86Rb+ as a potassium analog) is measured in the presence and absence of the inhibitor.

    • Electrophysiological Studies: Techniques like the short-circuit current measurement in isolated perfused renal tubules can be used to assess the effect of the diuretic on ion transport.

    • In Vivo Studies: Animal models are used to confirm the diuretic effect. Key parameters measured include urine volume, electrolyte excretion, and changes in blood pressure.

Anti-Inflammatory Action: Selective COX-2 Inhibition

Certain sulfonamide-containing benzoic acids, exemplified by celecoxib, are designed to be selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation and pain[8][17][18].

  • Molecular Rationale: COX-2 has a larger active site and a side pocket compared to the constitutively expressed COX-1. The bulky sulfonamide group of selective inhibitors fits into this side pocket, leading to preferential inhibition of COX-2 over COX-1[18]. This selectivity is thought to reduce the gastrointestinal side effects associated with non-selective NSAIDs. Interestingly, some COX-2 inhibitors also exhibit inhibitory activity against carbonic anhydrases, which may contribute to their anti-cancer properties[8].

  • Experimental Elucidation:

    • Enzyme Immunoassays (EIA): The inhibitory activity against COX-1 and COX-2 can be determined using commercially available EIA kits. These assays measure the production of prostaglandins, the products of the COX enzymes.

    • Whole Blood Assays: To assess the activity in a more physiologically relevant setting, whole blood from healthy volunteers can be incubated with the inhibitor, followed by stimulation with lipopolysaccharide (LPS) to induce COX-2 expression. The production of prostaglandin E2 is then measured.

    • Cell-Based Assays: Cellular assays using cell lines that express either COX-1 or COX-2 can also be used to determine the selectivity of the inhibitor.

Emerging Mechanisms: Expanding the Therapeutic Horizon

Recent research has unveiled novel mechanisms of action for sulfonamide-containing benzoic acids, highlighting their potential in new therapeutic areas.

  • P2Y14 Receptor Antagonism: A series of 3-sulfonamido benzoic acid derivatives have been identified as potent antagonists of the P2Y14 receptor, a G protein-coupled receptor implicated in inflammatory responses[19]. This discovery opens up possibilities for the treatment of conditions like acute lung injury[19].

    • Experimental Approaches: Calcium mobilization assays in cells expressing the P2Y14 receptor are a primary method to screen for antagonists. The binding affinity can be determined using radioligand binding assays. In vivo efficacy can be evaluated in animal models of inflammation[19].

  • Retinoid-related Orphan Receptor Gamma t (RORγt) Inhibition: RORγt is a key transcription factor in the differentiation of pro-inflammatory T helper 17 (TH17) cells, making it an attractive target for autoimmune diseases[20][21][22]. Sulfonamides are being explored as RORγt inhibitors[23].

    • Experimental Approaches: Reporter gene assays are commonly used to screen for RORγt inhibitors. The binding of compounds to the RORγt ligand-binding domain can be confirmed using biophysical techniques like surface plasmon resonance (SPR). The effect on TH17 cell differentiation and cytokine production is assessed using primary human T cells.

  • Allosteric Modulation of MrgX1: 2-Sulfonamidebenzamides have been identified as positive allosteric modulators of MrgX1, a receptor involved in pain signaling, offering a potential non-opioid approach to pain management[24].

    • Experimental Approaches: Cellular assays that measure receptor activation, such as calcium flux or reporter gene assays, are used to identify and characterize allosteric modulators. Electrophysiological techniques can be employed to study the effect of the modulators on receptor-mediated ion channel activity.

A Generalized Workflow for Mechanism of Action Studies

A systematic approach is crucial for elucidating the mechanism of action of a novel sulfonamide-containing benzoic acid. The following workflow provides a logical progression from initial screening to in-depth characterization.

Caption: A generalized workflow for elucidating the mechanism of action of novel compounds.

Detailed Experimental Protocols

Protocol: Carbonic Anhydrase Inhibition Assay (Stopped-Flow)
  • Reagents and Buffers:

    • Purified human carbonic anhydrase isoform (e.g., CA II).

    • HEPES buffer (pH 7.5).

    • Phenol red as a pH indicator.

    • CO2-saturated water.

    • Test compound dissolved in DMSO.

  • Procedure:

    • Prepare a solution of the CA enzyme and phenol red in HEPES buffer.

    • Prepare serial dilutions of the test compound.

    • Mix the enzyme solution with the test compound or DMSO (vehicle control) and incubate for a specified time.

    • Rapidly mix the enzyme-inhibitor solution with CO2-saturated water in the stopped-flow instrument.

    • Monitor the change in absorbance of phenol red over time, which reflects the pH change due to the enzymatic reaction.

    • Calculate the initial rate of the reaction.

    • Plot the reaction rates against the inhibitor concentration to determine the IC50 value.

    • Calculate the Ki using the Cheng-Prusoff equation if the mechanism of inhibition is competitive.

Protocol: NKCC2 Inhibition Assay (Ion Flux)
  • Cell Culture:

    • Culture a suitable cell line expressing NKCC2 (e.g., HEK293 cells stably transfected with the NKCC2 gene) to confluence in 96-well plates.

  • Reagents:

    • Uptake buffer (e.g., Hanks' Balanced Salt Solution).

    • 86RbCl (radioactive rubidium chloride).

    • Test compound and a known inhibitor (e.g., bumetanide) as a positive control.

  • Procedure:

    • Wash the cells with uptake buffer.

    • Pre-incubate the cells with the test compound or control at various concentrations for 15-30 minutes.

    • Initiate the ion uptake by adding uptake buffer containing 86RbCl.

    • After a short incubation period (e.g., 5-10 minutes), stop the uptake by rapidly washing the cells with ice-cold wash buffer.

    • Lyse the cells and measure the radioactivity in each well using a scintillation counter.

    • Normalize the data to the control wells and plot the percentage of inhibition against the compound concentration to determine the IC50.

Data Presentation

Table 1: Inhibitory Activities of Representative Sulfonamide-Containing Benzoic Acids

CompoundTargetAssay TypeIC50 / KiReference
SulfanilamideDihydropteroate SynthaseMicrobiologicalMIC[3][7]
AcetazolamideCarbonic Anhydrase IIStopped-FlowLow nM[10]
FurosemideNKCC2Ion FluxµM range[13][15]
CelecoxibCOX-2Enzyme ImmunoassayLow nM[8][17]
Compound 25lP2Y14 ReceptorCalcium Mobilization5.6 nM[19]

Conclusion

The sulfonamide-containing benzoic acid scaffold is a privileged structure in medicinal chemistry, giving rise to a wide array of drugs with diverse mechanisms of action. A thorough understanding of these mechanisms is paramount for the rational design of new therapeutic agents with improved efficacy and safety profiles. The experimental workflows and protocols outlined in this guide provide a robust framework for researchers to investigate the intricate biological activities of this important class of molecules. The continued exploration of their molecular targets will undoubtedly lead to the discovery of novel medicines for a range of human diseases.

References

  • Supuran, C. T. (2008). COX-2 selective inhibitors, carbonic anhydrase inhibition and anticancer properties of sulfonamides belonging to this class of pharmacological agents. PubMed.
  • Oprea, T. I., et al. (2001). Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties. PubMed.
  • Javed, I., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. IntechOpen.
  • Abdoli, M., et al. (2021). Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors. NIH.
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  • Abdoli, M., et al. (2021). Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors.
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Protocols & Analytical Methods

Method

Application Notes and Protocols for Evaluating the Antimicrobial Activity of 5-Hydroxy-2-(methylsulfonamido)benzoic acid

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide for the investigation of the antimicrobial properties of the novel compound, 5-Hydroxy-2-(methylsulfon...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the investigation of the antimicrobial properties of the novel compound, 5-Hydroxy-2-(methylsulfonamido)benzoic acid. In the absence of established data for this specific molecule, this guide furnishes detailed, field-proven protocols for determining its potential efficacy against a panel of clinically relevant microorganisms. We will delve into the scientific principles underpinning standard antimicrobial susceptibility testing (AST) methodologies, including broth microdilution and agar disk diffusion, in accordance with guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). Furthermore, we will explore the hypothesized mechanisms of action based on the structural motifs of the compound—a sulfonamide and a hydroxybenzoic acid—and provide a framework for data interpretation and troubleshooting.

Introduction: The Scientific Rationale for Investigating 5-Hydroxy-2-(methylsulfonamido)benzoic acid

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of new antimicrobial agents. 5-Hydroxy-2-(methylsulfonamido)benzoic acid presents a compelling scaffold for investigation due to its hybrid structure, incorporating two moieties with known antimicrobial potential:

  • The Sulfonamide Moiety: Sulfonamides are a well-established class of synthetic antimicrobial agents.[1][2] They act as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[3][4][5] By blocking the synthesis of folic acid, a vital precursor for DNA and protein synthesis, sulfonamides exhibit a bacteriostatic effect, inhibiting bacterial growth and replication.[1][5]

  • The Hydroxybenzoic Acid Moiety: Benzoic acid and its derivatives are recognized for their broad-spectrum antimicrobial activities.[6] Their mechanism is often attributed to the disruption of cell membrane integrity and the inhibition of essential enzymes.[7][8] The hydroxyl group can enhance this activity, and its position on the benzene ring can influence the compound's efficacy against different microorganisms.[7]

The combination of these two functional groups in 5-Hydroxy-2-(methylsulfonamido)benzoic acid suggests the potential for a synergistic or unique antimicrobial profile. This document outlines the foundational assays required to elucidate this potential.

Foundational Antimicrobial Susceptibility Testing (AST)

Antimicrobial susceptibility testing is the cornerstone of evaluating a novel compound's efficacy. The following protocols are aligned with international standards to ensure data accuracy and reproducibility.[9][10]

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative technique to determine the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[11][12]

A standardized inoculum of the test microorganism is introduced into wells of a microtiter plate containing serial dilutions of 5-Hydroxy-2-(methylsulfonamido)benzoic acid. Following incubation, the wells are visually inspected for turbidity, indicating microbial growth. The MIC is the lowest concentration at which growth is inhibited.[12]

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare stock solution of 5-Hydroxy-2-(methylsulfonamido)benzoic acid C Prepare serial two-fold dilutions of the compound in broth A->C B Prepare standardized microbial inoculum (0.5 McFarland) D Inoculate microtiter plate wells with microbial suspension B->D E Add compound dilutions to respective wells C->E F Incubate at optimal temperature and duration E->F G Visually inspect for turbidity F->G H Determine the lowest concentration without visible growth (MIC) G->H

Caption: Workflow for MIC determination using broth microdilution.

  • Preparation of 5-Hydroxy-2-(methylsulfonamido)benzoic acid Stock Solution:

    • Accurately weigh a precise amount of the compound.

    • Dissolve in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create a high-concentration stock solution. The final concentration of the solvent in the assay should be non-inhibitory to the test microorganisms.

  • Microorganism Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.[13]

    • Dilute this standardized suspension to achieve the final desired inoculum concentration in the microtiter plate (typically 5 x 10^5 CFU/mL).

  • Serial Dilution in Microtiter Plate:

    • Dispense 100 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into all wells of a 96-well microtiter plate.

    • Add 100 µL of the compound's stock solution to the first well of each row to be tested.

    • Perform a serial two-fold dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate. Discard the final 100 µL from the last well.

  • Inoculation:

    • Add 100 µL of the diluted microbial suspension to each well, bringing the total volume to 200 µL.

  • Controls:

    • Growth Control: A well containing only broth and the microbial inoculum.

    • Sterility Control: A well containing only sterile broth.

    • Positive Control: A well containing a known antimicrobial agent with established efficacy against the test organism.

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • Visually examine the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[14] For some bacteriostatic compounds, a faint haze or a single button of growth at the bottom of the well may be disregarded.[14]

Agar Disk Diffusion Assay

The agar disk diffusion method is a qualitative or semi-quantitative assay to assess the susceptibility of a microorganism to an antimicrobial agent.[15]

A filter paper disk impregnated with a known concentration of 5-Hydroxy-2-(methylsulfonamido)benzoic acid is placed on an agar plate uniformly inoculated with the test microorganism. The compound diffuses from the disk into the agar, creating a concentration gradient. If the microorganism is susceptible, a clear zone of no growth, known as the zone of inhibition, will form around the disk.[13]

Agar_Disk_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare standardized microbial inoculum (0.5 McFarland) D Uniformly inoculate agar surface with a sterile swab A->D B Prepare Mueller-Hinton agar plates C Impregnate sterile disks with compound solution E Place impregnated disks on the agar surface C->E D->E F Incubate at optimal temperature and duration E->F G Measure the diameter of the zone of inhibition (mm) F->G H Interpret results based on zone diameter breakpoints G->H Mechanism_of_Action cluster_sulfonamide Sulfonamide Action cluster_benzoic_acid Hydroxybenzoic Acid Action PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase PABA->DHPS Substrate DHF Dihydrofolic Acid DHPS->DHF Synthesis DNA, RNA, Protein Synthesis DNA, RNA, Protein Synthesis DHF->DNA, RNA, Protein Synthesis Compound 5-Hydroxy-2-(methylsulfonamido)benzoic acid Compound->DHPS Competitive Inhibition Membrane Bacterial Cell Membrane Disruption Membrane Disruption & Increased Permeability Membrane->Disruption Homeostasis Loss of Cellular Homeostasis Disruption->Homeostasis Bacterial Death Bacterial Death Homeostasis->Bacterial Death Compound2 5-Hydroxy-2-(methylsulfonamido)benzoic acid Compound2->Membrane Interaction Bacterial Growth Bacterial Growth DNA, RNA, Protein Synthesis->Bacterial Growth Infection Progression Infection Progression

Caption: Hypothesized dual mechanism of action.

Trustworthiness and Self-Validating Systems

To ensure the reliability of the experimental results, the following quality control measures are essential:

  • Strain Purity: Always use fresh, pure cultures of the test microorganisms.

  • Standardized Inoculum: The density of the bacterial suspension must be consistently standardized to a 0.5 McFarland turbidity.

  • Media Quality Control: Each new batch of Mueller-Hinton agar or broth should be tested with quality control strains to ensure it supports appropriate microbial growth and does not contain antagonists to the antimicrobial agents being tested. * Reference Strains: Include well-characterized reference strains (e.g., from the American Type Culture Collection - ATCC) in each assay run. The results for these strains should fall within established limits. [16]* Replicates: All experiments should be performed in triplicate to ensure the reproducibility of the results.

Conclusion

This document provides a robust framework for the initial antimicrobial evaluation of 5-Hydroxy-2-(methylsulfonamido)benzoic acid. By adhering to these standardized protocols, researchers can generate reliable and reproducible data to ascertain the compound's spectrum of activity and potency. The insights gained from these foundational assays will be critical in guiding further preclinical development and mechanistic studies.

References

  • ResearchGate. (n.d.). Antimicrobial activity of phenol and benzoic acid derivatives | Request PDF. Retrieved January 21, 2026, from [Link]

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  • Chemistry Notes. (2021). Antimicrobial activity by Agar well diffusion. [Link]

  • antimicrobial activity of sulfonamides: historical development, mechanisms of action, resist. (n.d.). Retrieved January 21, 2026, from [Link]

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  • Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. (2018). National Institutes of Health. [Link]

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  • Journal of Pharmaceutical Technology, Research and Management. (n.d.). Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Retrieved January 21, 2026, from [Link]

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  • Broth microdilution for antibacterial testing as recommended by CLSI protocol. (n.d.). ResearchGate. [Link]

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Application

Application Notes &amp; Protocols: Investigating the Anti-Inflammatory Potential of 5-Hydroxy-2-(methylsulfonamido)benzoic acid

Introduction: A Framework for Discovery Inflammation is a critical biological response to injury and infection, but its dysregulation leads to chronic diseases such as rheumatoid arthritis, inflammatory bowel disease, an...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Framework for Discovery

Inflammation is a critical biological response to injury and infection, but its dysregulation leads to chronic diseases such as rheumatoid arthritis, inflammatory bowel disease, and atherosclerosis.[1] The current therapeutic landscape, dominated by steroidal and non-steroidal anti-inflammatory drugs (NSAIDs), is often marred by significant side effects, necessitating the search for novel, safer agents.[1] Benzoic acid derivatives have historically been a rich source of anti-inflammatory compounds, from the discovery of salicylic acid from willow bark to modern synthetic analogues.[2]

This document outlines a comprehensive research framework for investigating the anti-inflammatory properties of a novel compound, 5-Hydroxy-2-(methylsulfonamido)benzoic acid . While its specific biological activities are not yet fully characterized, its structure, featuring a sulfonamide-linked benzoic acid core, suggests potential interactions with key inflammatory pathways. This guide provides a logical, tiered approach to elucidate its mechanism of action, starting with robust in vitro models and culminating in proposed preclinical evaluation strategies. The protocols herein are designed to be self-validating, providing researchers with a rigorous pathway to assess the compound's therapeutic potential.

Hypothesized Mechanism of Action: Targeting the NF-κB Signaling Axis

Based on the activity of structurally related compounds, we hypothesize that 5-Hydroxy-2-(methylsulfonamido)benzoic acid exerts its anti-inflammatory effects by modulating the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[3] These pathways are central to the inflammatory response, controlling the transcription of numerous pro-inflammatory genes.

Upon stimulation by an inflammatory agent like Lipopolysaccharide (LPS), the inhibitor of κB (IκBα) is phosphorylated and subsequently degraded.[4] This frees the NF-κB p65/p50 heterodimer to translocate into the nucleus, where it binds to DNA and initiates the transcription of pro-inflammatory mediators, including cytokines (TNF-α, IL-6) and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[3][4][5] We propose that 5-Hydroxy-2-(methylsulfonamido)benzoic acid may inhibit the degradation of IκBα, thereby preventing NF-κB nuclear translocation and suppressing the inflammatory cascade.

Hypothesized_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkBa_p65 IκBα-p65/p50 (Inactive NF-κB) IKK->IkBa_p65 Phosphorylates IκBα p65 p65/p50 IkBa_p65->p65 IκBα Degradation p65_nuc p65/p50 p65->p65_nuc Nuclear Translocation Compound 5-Hydroxy-2-(methylsulfonamido) benzoic acid Compound->IKK Putative Inhibition DNA DNA p65_nuc->DNA Binds Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS, COX-2) DNA->Genes Induces

Caption: Hypothesized mechanism of 5-Hydroxy-2-(methylsulfonamido)benzoic acid.

Experimental Strategy: A Phased In Vitro Approach

A systematic evaluation is crucial to characterize the anti-inflammatory profile of a novel compound. We propose a three-phase in vitro workflow using a well-established macrophage model of inflammation.[6][7]

Experimental_Workflow cluster_p2 Phase 2 Assays cluster_p3 Phase 3 Targets start Start: Compound 5-Hydroxy-2-(methylsulfonamido)benzoic acid phase1 Phase 1: Cytotoxicity Screening (MTS Assay in RAW 264.7 Macrophages) start->phase1 phase2 Phase 2: Anti-inflammatory Activity (LPS-stimulated RAW 264.7) phase1->phase2 Determine non-toxic concentrations griess Nitric Oxide (NO) Measurement (Griess Assay) phase2->griess Assess inhibition of inflammatory mediators elisa Cytokine Quantification (TNF-α, IL-6 ELISA) phase2->elisa Assess inhibition of inflammatory mediators phase3 Phase 3: Mechanistic Insight (Western Blot Analysis) p_p65 Phospho-p65 phase3->p_p65 Probe NF-κB pathway p_ikba Phospho-IκBα phase3->p_ikba Probe NF-κB pathway ikba Total IκBα phase3->ikba Probe NF-κB pathway end Data Synthesis & Candidate Assessment griess->phase3 If active, proceed to mechanistic studies elisa->phase3 If active, proceed to mechanistic studies p_p65->end p_ikba->end ikba->end

Caption: Proposed workflow for in vitro anti-inflammatory evaluation.

Detailed Experimental Protocols

Preliminary Handling and Safety

Compound Preparation:

  • Solubility Testing: Determine the optimal solvent for 5-Hydroxy-2-(methylsulfonamido)benzoic acid. Start with Dimethyl Sulfoxide (DMSO) and sterile Phosphate Buffered Saline (PBS). Prepare a high-concentration stock solution (e.g., 10-50 mM) in DMSO.

  • Working Solutions: Dilute the DMSO stock solution in complete cell culture medium for all experiments. The final DMSO concentration in the culture should not exceed 0.1% to avoid solvent-induced toxicity.

Safety Precautions:

  • While specific toxicity data for this compound is unavailable, related benzoic acid compounds may cause skin, eye, and respiratory irritation.[8][9]

  • Always handle the compound in a chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[10]

Phase 1: Cytotoxicity Assessment Protocol (MTS Assay)

Rationale: This assay is critical to identify the concentration range where the compound is not toxic to the cells, ensuring that any observed anti-inflammatory effects are not due to cell death.[11]

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 96-well clear-bottom, black-sided tissue culture plates

  • 5-Hydroxy-2-(methylsulfonamido)benzoic acid

  • CellTiter 96® AQueous One Solution Reagent (MTS)

  • Microplate reader (490 nm absorbance)

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1 x 10⁵ cells/mL (100 µL/well) and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the compound in complete medium (e.g., 0.1, 1, 10, 25, 50, 100 µM). Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include "vehicle control" (medium with 0.1% DMSO) and "untreated control" wells.

  • Incubation: Incubate the plate for 24 hours.

  • MTS Addition: Add 20 µL of MTS reagent to each well.

  • Final Incubation: Incubate for 1-4 hours at 37°C, protected from light.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Select concentrations that result in ≥95% cell viability for subsequent anti-inflammatory assays.

Phase 2: Anti-inflammatory Activity Protocols

Rationale: This phase quantifies the compound's ability to inhibit the production of key inflammatory mediators in macrophages stimulated with LPS, a component of Gram-negative bacteria that potently activates the inflammatory response.[6][12]

A. LPS-Stimulation and Supernatant Collection:

  • Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at 2.5 x 10⁵ cells/mL (500 µL/well) and incubate for 24 hours.

  • Pre-treatment: Remove the medium and replace it with 450 µL of fresh medium containing the desired non-toxic concentrations of the compound or vehicle (0.1% DMSO). Incubate for 2 hours. This step allows the compound to enter the cells before the inflammatory stimulus is applied.

  • Inflammatory Challenge: Add 50 µL of LPS solution to each well to achieve a final concentration of 1 µg/mL. For the negative control wells, add 50 µL of medium instead of LPS.

  • Incubation: Incubate the plate for 24 hours.

  • Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect the supernatant from each well without disturbing the cell monolayer. Store the supernatant at -80°C for subsequent analysis.

B. Nitric Oxide (NO) Quantification (Griess Assay):

  • Reagent Preparation: Prepare Griess Reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.

  • Assay: In a new 96-well plate, add 50 µL of cell supernatant from each experimental condition. Add 50 µL of Griess Reagent to each well.

  • Incubation: Incubate at room temperature for 10 minutes, protected from light.

  • Measurement: Measure the absorbance at 540 nm.

  • Quantification: Calculate the nitrite concentration using a standard curve generated with sodium nitrite.

C. TNF-α and IL-6 Quantification (ELISA):

  • Follow the manufacturer's protocol for the specific TNF-α and IL-6 ELISA kits (e.g., from R&D Systems or Thermo Fisher Scientific).[13][14]

  • General Steps:

    • Coat a 96-well plate with the capture antibody overnight.[15]

    • Block the plate to prevent non-specific binding.

    • Add standards and thawed cell supernatants to the wells and incubate.[16]

    • Wash the plate and add the detection antibody.

    • Wash and add the enzyme conjugate (e.g., Streptavidin-HRP).[13]

    • Wash and add the substrate solution, allowing color to develop.[14]

    • Add a stop solution and measure the absorbance at 450 nm.[17]

  • Analysis: Calculate the cytokine concentrations in the samples by interpolating from the standard curve.[18]

Phase 3: Mechanistic Protocol (Western Blot for NF-κB Pathway)

Rationale: This protocol directly tests the hypothesis that the compound inhibits the NF-κB pathway by measuring the phosphorylation of p65 and the degradation of its inhibitor, IκBα.[5][19]

Materials:

  • 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors[4]

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running and transfer buffers

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-NF-κB p65, anti-NF-κB p65, anti-IκBα, anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • ECL chemiluminescence substrate

Procedure:

  • Cell Treatment & Lysis (Short Time Course):

    • Seed RAW 264.7 cells in 6-well plates.

    • Pre-treat with the compound for 2 hours as described previously.

    • Stimulate with LPS (1 µg/mL) for a shorter time course (e.g., 0, 15, 30, 60 minutes), as NF-κB activation is a rapid event.[4]

    • Wash cells with ice-cold PBS and lyse them directly in the well with 100-150 µL of ice-cold RIPA buffer.

    • Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant (total cell lysate).

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Transfer:

    • Normalize all samples to the same protein concentration (e.g., 20-30 µg) with lysis buffer and Laemmli sample buffer.

    • Boil samples for 5 minutes.

    • Load samples onto an SDS-PAGE gel and run electrophoresis to separate proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-p65) overnight at 4°C, diluted according to the manufacturer's recommendation.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total p65, IκBα, and β-actin to ensure equal protein loading and to assess protein degradation.

Data Presentation and Interpretation

Quantitative data should be summarized for clarity. The results will determine if the compound warrants further investigation in more complex models.

Table 1: Hypothetical Effect of Compound on Inflammatory Mediator Production

Treatment Group NO (µM) TNF-α (pg/mL) IL-6 (pg/mL)
Control (No LPS) 1.2 ± 0.3 25 ± 8 15 ± 5
LPS (1 µg/mL) 25.8 ± 2.1 3500 ± 210 1800 ± 150
LPS + Compound (10 µM) 12.5 ± 1.5* 1800 ± 160* 950 ± 90*
LPS + Compound (25 µM) 5.4 ± 0.9* 750 ± 95* 420 ± 50*

*Data presented as Mean ± SEM. p < 0.05 compared to LPS alone.

Proposed In Vivo Evaluation

Should in vitro results prove promising, the next logical step is to assess efficacy in a living organism. The Carrageenan-Induced Paw Edema model in rodents is a standard and widely used acute inflammation model for the preliminary screening of anti-inflammatory drugs.[20]

Rationale: Injection of carrageenan into a rodent's paw induces a biphasic acute inflammatory response characterized by swelling (edema), which can be quantified.[20][21] The model allows for the assessment of a compound's ability to reduce this inflammatory swelling in vivo.

Brief Protocol Outline:

  • Animals (e.g., Wistar rats or Balb/c mice) are divided into groups: vehicle control, positive control (e.g., Indomethacin), and test groups receiving different doses of 5-Hydroxy-2-(methylsulfonamido)benzoic acid.

  • The compound or controls are administered orally or intraperitoneally.

  • After a set time (e.g., 60 minutes), 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.

  • Paw volume is measured using a plethysmometer at time 0 and then at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection.

  • The percentage inhibition of edema is calculated for each group relative to the vehicle control.

References

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  • Thermo Fisher Scientific. (2018). Performing a Quantitative ELISA Assay to Detect Human TNF-α. [URL: https://www.thermofisher.com/us/en/home/references/protocols/cell-and-tissue-analysis/elisa-protocol/elisa-sample-protocols/performing-a-quantitative-elisa-assay-to-detect-human-tnf-a.html]
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Method

"enzymatic inhibition assay with 5-Hydroxy-2-(methylsulfonamido)benzoic acid"

Application Note & Protocol Topic: High-Throughput Enzymatic Inhibition Assay for 5-Hydroxy-2-(methylsulfonamido)benzoic acid Audience: Researchers, scientists, and drug development professionals. Abstract This document...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: High-Throughput Enzymatic Inhibition Assay for 5-Hydroxy-2-(methylsulfonamido)benzoic acid

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for determining the inhibitory potential of 5-Hydroxy-2-(methylsulfonamido)benzoic acid against carbonic anhydrase. The sulfonamide moiety is a well-established pharmacophore known to target specific classes of enzymes, most notably carbonic anhydrases (CAs).[1][2] CAs are metalloenzymes that play a critical role in physiological processes such as pH regulation and CO2 transport, making them significant therapeutic targets.[3] This guide details a robust, high-throughput colorimetric assay for screening and characterizing the inhibitory activity of the specified compound against human Carbonic Anhydrase I (hCA I), a major isoform. The protocol is designed to be a self-validating system, explaining the causality behind each step to ensure scientific rigor and reproducibility.

Introduction: The Scientific Rationale

The compound 5-Hydroxy-2-(methylsulfonamido)benzoic acid belongs to the sulfonamide class of molecules.[4] Historically, sulfonamides are recognized as competitive inhibitors of dihydropteroate synthase in bacteria, mimicking the natural substrate p-aminobenzoic acid (PABA).[2][4][] However, their structural features also make them potent inhibitors of other crucial enzymes, particularly carbonic anhydrases.[1][2] Mafenide, a sulfonamide drug, is known to cause metabolic acidosis by inhibiting carbonic anhydrase.[1]

Given the structural similarity of 5-Hydroxy-2-(methylsulfonamido)benzoic acid to known CA inhibitors, this protocol will focus on a well-established assay for this enzyme class. Carbonic anhydrases catalyze the reversible hydration of carbon dioxide, a fundamental reaction in all living organisms.[6] Their dysregulation is implicated in several pathologies, making CA inhibitors valuable in drug discovery.

Assay Principle: The protocol employs a colorimetric method to measure the esterase activity of Carbonic Anhydrase I.[6] The enzyme catalyzes the hydrolysis of a colorless substrate, p-nitrophenyl acetate (p-NPA), into the yellow-colored product, p-nitrophenol (p-NP).[3] The rate of p-NP formation, monitored by the increase in absorbance at 400-405 nm, is directly proportional to the enzyme's activity. In the presence of an inhibitor like 5-Hydroxy-2-(methylsulfonamido)benzoic acid, this rate decreases, allowing for the quantification of the inhibitor's potency, typically expressed as the half-maximal inhibitory concentration (IC50).[3][6]

Materials and Reagents

  • Enzyme: Human Carbonic Anhydrase I (hCA I), lyophilized powder (e.g., Sigma-Aldrich C4396)

  • Compound of Interest: 5-Hydroxy-2-(methylsulfonamido)benzoic acid

  • Positive Control: Acetazolamide (a known broad-spectrum CA inhibitor)

  • Substrate: p-Nitrophenyl acetate (p-NPA)

  • Buffer: Tris-HCl (50 mM, pH 7.5)

  • Solvent: DMSO (Dimethyl sulfoxide), cell culture grade

  • Equipment:

    • 96-well clear, flat-bottom microplates

    • Microplate reader with kinetic measurement capabilities at 400-405 nm

    • Multichannel pipettes and sterile tips

    • Standard laboratory glassware and consumables

Reagent Preparation

  • Assay Buffer (50 mM Tris-HCl, pH 7.5): Dissolve the required amount of Tris base in deionized water. Adjust the pH to 7.5 using concentrated HCl. Bring to the final volume with deionized water.

  • hCA I Stock Solution (1 mg/mL): Dissolve hCA I powder in cold Assay Buffer. Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.

  • hCA I Working Solution (e.g., 20 units/mL): On the day of the assay, dilute the hCA I Stock Solution to the desired final concentration using cold Assay Buffer. Keep this solution on ice throughout the experiment. The optimal concentration should be determined empirically to ensure a linear reaction rate for at least 10-15 minutes.

  • Substrate Stock Solution (3 mM p-NPA): Dissolve p-NPA in DMSO or acetonitrile. This solution should be prepared fresh daily and protected from light.[3]

  • Inhibitor Stock Solutions (10 mM): Dissolve 5-Hydroxy-2-(methylsulfonamido)benzoic acid and Acetazolamide (positive control) in 100% DMSO to create 10 mM stock solutions.

  • Inhibitor Working Solutions (Serial Dilutions): Prepare a series of dilutions of the inhibitor stock solution in Assay Buffer. A common approach is to create a 10-point, 3-fold serial dilution, starting from a high concentration (e.g., 1 mM) down to the nanomolar range. The final DMSO concentration in the assay well should be kept constant and ideally below 1%.

Experimental Workflow & Protocol

The overall experimental workflow is designed for efficiency and reproducibility in a 96-well plate format.

G cluster_prep Preparation cluster_assay Assay Execution (96-Well Plate) cluster_read Data Acquisition prep_reagents Prepare Buffers, Enzyme, Substrate & Inhibitor Solutions plate_setup Plate Setup: Add Assay Buffer & Inhibitor Dilutions prep_reagents->plate_setup add_enzyme Add hCA I Working Solution plate_setup->add_enzyme pre_incubate Pre-incubate (15 min at RT) add_enzyme->pre_incubate initiate Initiate Reaction: Add Substrate (p-NPA) pre_incubate->initiate read_plate Kinetic Reading: Measure Absorbance (405 nm for 10-20 min) initiate->read_plate G cluster_raw Raw Data Processing cluster_inhibition Inhibition Calculation cluster_ic50 IC50 Determination raw_data Kinetic Data (Absorbance vs. Time) calc_rate Calculate Reaction Rate (V) (Slope: ΔAbs/min) raw_data->calc_rate percent_inhib Calculate % Inhibition for Each Inhibitor Concentration calc_rate->percent_inhib plot_curve Plot % Inhibition vs. log[Inhibitor] percent_inhib->plot_curve fit_curve Fit Sigmoidal Dose-Response Curve (Non-linear Regression) plot_curve->fit_curve get_ic50 Determine IC50 Value fit_curve->get_ic50

Caption: Workflow for calculating the IC50 value from kinetic assay data.

Step-by-Step Data Analysis
  • Calculate Reaction Rates (V): For each well, determine the rate of reaction (V) by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min). [3]Most plate reader software can perform this calculation automatically. Ensure you use a time range where the reaction progress is linear for both inhibited and uninhibited reactions.

  • Calculate Percent Inhibition: Use the following formula to calculate the percent inhibition for each concentration of the test compound: [3] % Inhibition = [(V_control - V_inhibitor) / V_control] * 100 Where:

    • V_control is the average reaction rate of the "Maximum Activity" (vehicle control) wells.

    • V_inhibitor is the reaction rate in the presence of the inhibitor.

  • Determine the IC50 Value: The IC50 is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%. [7][8] * Plot the calculated Percent Inhibition on the Y-axis against the logarithm of the inhibitor concentration on the X-axis.

    • Fit the data to a sigmoidal dose-response (variable slope) curve using a non-linear regression algorithm available in software like GraphPad Prism or R.

    • The IC50 is the concentration at the inflection point of this curve. [7]A lower IC50 value indicates a more potent inhibitor. [9]

Interpretation and Further Steps
  • IC50 vs. Ki: The IC50 value is dependent on the experimental conditions, particularly the substrate concentration. [7]To determine a true equilibrium constant, the inhibition constant (Ki), the Cheng-Prusoff equation can be used for competitive inhibitors: [7] Ki = IC50 / (1 + [S]/Km) Where:

    • [S] is the substrate concentration.

    • Km is the Michaelis constant of the enzyme for the substrate. Determining the Km requires a separate set of experiments where the substrate concentration is varied.

  • Mechanism of Action: To determine if the inhibition is competitive, non-competitive, or uncompetitive, kinetic studies should be performed by measuring reaction rates at various substrate and inhibitor concentrations and analyzing the data using Michaelis-Menten or Lineweaver-Burk plots.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
High variability between replicates Pipetting errors; Inconsistent mixing.Use calibrated pipettes; Ensure thorough mixing after adding each reagent, especially the enzyme and substrate. Use a multichannel pipette for additions.
No or very low enzyme activity Inactive enzyme; Incorrect buffer pH.Use a fresh enzyme aliquot; Avoid repeated freeze-thaw cycles. Verify the pH of the Assay Buffer.
Non-linear reaction curves Substrate depletion; Enzyme instability.Use a lower enzyme concentration or a shorter reading time. Ensure the enzyme working solution is kept on ice.
High background signal (Blank) Spontaneous hydrolysis of p-NPA.Prepare the substrate solution fresh. Subtract the average rate of the blank wells from all other wells.
Inhibitor precipitates in wells Poor solubility of the compound at tested concentrations.Lower the starting concentration of the inhibitor. Ensure the final DMSO concentration is consistent across all wells and is not excessively high.

References

  • BenchChem. (2025). Application Notes and Protocols for In Vitro Carbonic Anhydrase Inhibition Assay. BenchChem.
  • DavidsonX. (n.d.).
  • Gull, I., et al. (2019). Development of an Enzyme-Based Thin-Layer Chromatographic Assay for the Detection of Cyclooxygenase-2 Inhibitors. MDPI.
  • MSD Manual Professional Edition. (n.d.). Sulfonamides - Infectious Diseases.
  • Wikipedia. (n.d.). Sulfonamide (medicine).
  • Bhattacharjee, J., et al. (2020). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. SpringerLink.
  • BOC Sciences. (n.d.). Sulfonamide Antibiotics: Definition, Mechanism and Research.
  • Shomu's Biology. (2014). Sulfonamides mode of action. YouTube.
  • BenchChem. (2025).
  • Wikipedia. (n.d.).
  • Sigma-Aldrich. (n.d.).
  • Chem Help ASAP. (2021). measuring enzyme inhibition by drugs. YouTube.

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Application

A Robust, Validated Method for the Quantification of 5-Hydroxy-2-(methylsulfonamido)benzoic acid using Reversed-Phase High-Performance Liquid Chromatography

An Application Note for the Pharmaceutical Analysis of 5-Hydroxy-2-(methylsulfonamido)benzoic acid Abstract This application note details a comprehensive, reliable, and validated High-Performance Liquid Chromatography (H...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Pharmaceutical Analysis of 5-Hydroxy-2-(methylsulfonamido)benzoic acid

Abstract

This application note details a comprehensive, reliable, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 5-Hydroxy-2-(methylsulfonamido)benzoic acid. This compound, containing acidic phenolic and carboxylic acid moieties alongside a sulfonamide group, presents analytical challenges related to its polarity. The described method utilizes a reversed-phase C18 column with an isocratic mobile phase and UV detection, ensuring high specificity, accuracy, and precision. The scientific rationale behind the selection of chromatographic parameters is discussed in depth. Furthermore, this document provides a step-by-step protocol for analysis and a framework for method validation in accordance with the International Council for Harmonisation (ICH) guidelines, making it suitable for implementation in research, development, and quality control environments.

Introduction and Scientific Rationale

5-Hydroxy-2-(methylsulfonamido)benzoic acid is a polar aromatic compound whose accurate quantification is essential for process monitoring, impurity profiling, and stability testing in drug development. Its structure, which includes both a carboxylic acid and a phenolic hydroxyl group, necessitates careful control of the mobile phase pH to ensure reproducible retention and optimal peak symmetry.

The fundamental principle of this method is Reversed-Phase Liquid Chromatography (RP-LC) , where a non-polar stationary phase is paired with a polar mobile phase.[1][2] For a polar analyte like 5-Hydroxy-2-(methylsulfonamido)benzoic acid, a C18 (octadecylsilane) stationary phase is selected for its hydrophobic character, which provides the necessary retention.[3][4]

A critical aspect of the method is the suppression of analyte ionization. The carboxylic acid moiety on the benzene ring is acidic and will be ionized (deprotonated) at neutral pH. In its ionic form, the analyte is highly polar and would exhibit poor retention on a C18 column, potentially eluting near the void volume with poor peak shape. To counteract this, the mobile phase is acidified with phosphoric acid. By maintaining a mobile phase pH well below the pKa of the carboxylic acid, the analyte remains in its neutral, protonated form. This increases its hydrophobicity, leading to predictable and stable retention on the C18 column and resulting in sharp, symmetrical peaks.[4] This approach is standard practice for the analysis of acidic aromatic compounds.[5][6]

Experimental Methodology

Instrumentation and Consumables
  • HPLC System: An HPLC system equipped with a quaternary or binary pump, degasser, autosampler, column thermostat, and a Diode Array (DAD) or UV-Vis detector.

  • Chromatography Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended for robust separation.

  • Data Acquisition: Chromatography data station software.

  • Analytical Balance: Capable of weighing to 0.01 mg.

  • Glassware: Class A volumetric flasks and pipettes.

  • Filtration: 0.45 µm PTFE or Nylon syringe filters for sample preparation.

Reagents and Standard Preparation
  • Solvents: HPLC grade Acetonitrile and Methanol.

  • Water: Deionized water or HPLC grade water.

  • Reagents: Phosphoric acid (analytical grade, ~85%).

  • Analyte Standard: 5-Hydroxy-2-(methylsulfonamido)benzoic acid reference standard of known purity.

Mobile Phase Preparation (pH ~2.5):

  • Prepare a solution of 0.1% (v/v) phosphoric acid in water. To do this, add 1.0 mL of phosphoric acid to a 1 L volumetric flask and dilute to the mark with deionized water.

  • The mobile phase is an isocratic mixture of Acetonitrile and 0.1% Phosphoric Acid in Water . A starting ratio of 30:70 (v/v) is recommended.

  • Filter the final mobile phase through a 0.45 µm membrane filter and degas by sonication or online degasser.

Diluent Preparation: A mixture of Acetonitrile and Water in a 50:50 (v/v) ratio is used as the diluent to ensure the solubility of the analyte and compatibility with the mobile phase.

Standard Stock Solution (e.g., 500 µg/mL):

  • Accurately weigh approximately 25 mg of the 5-Hydroxy-2-(methylsulfonamido)benzoic acid reference standard.

  • Transfer it to a 50 mL volumetric flask.

  • Add approximately 30 mL of diluent and sonicate for 5-10 minutes until fully dissolved.

  • Allow the solution to return to room temperature and dilute to the mark with the diluent.

Working Standard Solutions (for Calibration): Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by performing serial dilutions of the Standard Stock Solution with the diluent. These solutions are used to establish the linearity and range of the method.[7]

Chromatographic Conditions

All quantitative data and system parameters are summarized in the table below for clarity.

ParameterCondition
Column C18 Reversed-Phase (4.6 x 250 mm, 5 µm)
Mobile Phase Isocratic: Acetonitrile : 0.1% Phosphoric Acid in Water (30:70, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector DAD or UV-Vis
Detection Wavelength 254 nm (or λmax determined by DAD scan)
Run Time Approximately 10 minutes

Detailed Analytical Protocol

System Preparation and Equilibration
  • Purge the HPLC pump lines with the prepared mobile phase to remove any residual solvents.

  • Set the flow rate to 1.0 mL/min and allow the mobile phase to circulate through the entire system, including the column, for at least 30 minutes or until a stable baseline is achieved.

  • Perform several blank injections (using the diluent) to ensure the system is clean and free from contaminants.

Sample Preparation
  • Accurately weigh a sample containing 5-Hydroxy-2-(methylsulfonamido)benzoic acid to obtain a theoretical final concentration within the calibration range (e.g., 25 µg/mL).

  • Transfer the weighed sample to a volumetric flask of appropriate size.

  • Add diluent to approximately 70% of the flask volume and sonicate for 10-15 minutes to ensure complete dissolution.

  • Allow the solution to cool to ambient temperature and dilute to the final volume with the diluent.

  • Filter an aliquot of the prepared sample solution through a 0.45 µm syringe filter into an HPLC vial for analysis.[4]

Analytical Workflow Diagram

The complete workflow from sample preparation to final analysis is depicted below.

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Sample or Reference Standard B Dissolve & Dilute in Volumetric Flask A->B Sonicate C Filter through 0.45 µm Syringe Filter B->C D Inject into HPLC System C->D E Isocratic Separation on C18 Column D->E 1.0 mL/min F UV Detection at 254 nm E->F G Integrate Peak Area F->G H Quantify using Calibration Curve G->H I Generate Report H->I

Caption: A flowchart of the analytical protocol.

Method Validation Framework

To ensure the analytical procedure is fit for its intended purpose, it must be validated.[8] The validation should be conducted according to the principles outlined in the ICH Q2(R2) guideline.[8][9][10]

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by injecting a blank, a placebo (if applicable), and the analyte, showing no interference at the analyte's retention time. Forced degradation studies can also be performed to prove the method is stability-indicating.[8]

  • Linearity and Range: The linearity should be established across a range of concentrations. A minimum of five concentration levels is recommended. The correlation coefficient (r²) should be ≥ 0.999.[7]

  • Accuracy: The closeness of the test results to the true value. It is assessed by performing recovery studies on a sample matrix spiked with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Recoveries are typically expected to be within 98-102%.[11]

  • Precision:

    • Repeatability (Intra-day precision): The precision under the same operating conditions over a short interval. It is assessed by performing at least six replicate measurements of the same sample, with a relative standard deviation (RSD) of ≤ 2%.

    • Intermediate Precision (Inter-day precision): Expresses within-laboratory variations (different days, different analysts). The RSD should also meet the acceptance criteria (typically ≤ 2%).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy. These can be determined based on the signal-to-noise ratio (S/N of 3 for LOD, 10 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., ±5% change in mobile phase organic content, ±2°C in column temperature, ±0.1 mL/min in flow rate). This provides an indication of its reliability during normal usage.

Conclusion

The HPLC method described in this application note provides a robust and reliable means for the quantitative analysis of 5-Hydroxy-2-(methylsulfonamido)benzoic acid. The use of a C18 column with an acidified mobile phase ensures excellent peak shape and reproducible retention. The protocol is straightforward and can be readily implemented in a quality control or research laboratory. By following the outlined validation framework, users can ensure that the method is suitable for its intended purpose and generates data of high integrity, consistent with global regulatory expectations.[12]

References

  • HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. (n.d.). Google Scholar.
  • Goulas, V., Anisimova Andreou, T., Angastinioti Moditi, C., & Tzamaloukas, O. (n.d.). A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes. Google Scholar.
  • Steps for HPLC Method Validation. (2024, December 11). Pharmaguideline.
  • Popp, P., Brüggemann, L., & Keil, P. (1999). Sample cleanup and reversed-phase high-performance liquid chromatographic analysis of polar aromatic compounds in groundwater samples from a former gas plant. Journal of Chromatography A, 862(2), 137-145. Retrieved January 21, 2026, from [Link]

  • Combs, M. T., Ashraf-Khorassani, M., & Taylor, L. T. (1997). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. Journal of Chromatographic Science, 35(4), 186-192.
  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. (2023, March 15). Trends in Sciences. Retrieved January 21, 2026, from [Link]

  • Kozak, M., Sajnóg, A., & Puchała, M. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Molecules, 24(3), 483. Retrieved January 21, 2026, from [Link]

  • New Method Development by HPLC and Validation as per ICH Guidelines. (2020, March 23). Acta Scientific. Retrieved January 21, 2026, from [Link]

  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. (n.d.). Google Scholar.
  • HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. (n.d.). SIELC Technologies. Retrieved January 21, 2026, from [Link]

  • Reversed-phase chromatography. (n.d.). In Wikipedia. Retrieved January 21, 2026, from [Link]

  • Reverse Phase/ Normal Phase HPLC Analytical Techniques. (n.d.). Jordi Labs. Retrieved January 21, 2026, from [Link]

  • ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma. Retrieved January 21, 2026, from [Link]

  • Validation of Analytical Procedures Q2(R2). (2023, November 30). ICH. Retrieved January 21, 2026, from [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 2). YouTube. Retrieved January 21, 2026, from [Link]

  • Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles. (n.d.). ThaiScience. Retrieved January 21, 2026, from [Link]

  • A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity. (n.d.). Google Scholar.

Sources

Method

Application Notes &amp; Protocols: A Strategic Guide to the Development of 5-Hydroxy-2-(methylsulfonamido)benzoic Acid Analogs for Drug Discovery

Introduction: Unlocking the Therapeutic Potential of a Privileged Scaffold In the landscape of medicinal chemistry, the identification of a promising lead compound is a critical inflection point. 5-Hydroxy-2-(methylsulfo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Therapeutic Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the identification of a promising lead compound is a critical inflection point. 5-Hydroxy-2-(methylsulfonamido)benzoic acid represents such a starting point—a scaffold rich in chemical functionality poised for optimization. It integrates three key pharmacophoric features: a benzoic acid, a sulfonamide, and a phenolic hydroxyl group. This combination is reminiscent of structures known to possess a range of biological activities, including anti-inflammatory and antimicrobial effects.[1][2][3][4] The sulfonamide moiety, for instance, is a cornerstone of various therapeutics, from antibacterials to diuretics and anti-inflammatory agents.[5][6]

The objective of this guide is not merely to synthesize derivatives but to engage in a rational, multi-parameter optimization campaign. The development of analogs is a deliberate process aimed at enhancing a molecule's therapeutic profile. This involves systematically modifying the parent structure to improve potency and selectivity for its biological target while simultaneously refining its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[7][8] A successful drug candidate must strike a delicate balance between on-target efficacy and a pharmacokinetic profile that ensures it can reach its target and persist long enough to exert its effect without causing undue toxicity.[9]

This document provides a comprehensive framework for designing, synthesizing, and evaluating analogs of 5-Hydroxy-2-(methylsulfonamido)benzoic acid. We will delve into the strategic rationale behind analog design, provide detailed, field-tested protocols for synthesis and biological evaluation, and outline a data-driven approach to lead optimization.

Part 1: The Strategic Blueprint for Analog Design

The foundation of a successful lead optimization campaign is a robust Structure-Activity Relationship (SAR) hypothesis. For our lead compound, we must consider the potential role of each functional group.

  • The Carboxylic Acid: This acidic group is a potent hydrogen bond donor and acceptor and is likely ionized at physiological pH. This makes it a critical interaction point with biological targets but can also be a liability, leading to poor membrane permeability and rapid metabolism via glucuronidation.[10][11]

  • The Methylsulfonamide: The sulfonamide group is a versatile hydrogen bond donor and acceptor. The N-H is weakly acidic, and the sulfonyl oxygens are strong H-bond acceptors. Its geometry and electronic properties often allow it to serve as a non-classical bioisostere for a carboxylic acid.[12][13] The N-methyl group provides a handle for probing steric tolerance in this region.

  • The Phenolic Hydroxyl: The 5-hydroxy group is a hydrogen bond donor and acceptor that can also influence the overall electronics of the aromatic ring. Its presence may be crucial for target binding or, conversely, a site for metabolic modification.

Our strategy will revolve around systematic modifications of these groups using the principle of bioisosterism , the substitution of a molecular fragment with another that retains similar physicochemical properties, to enhance the molecule's overall profile.[7][8][14]

Modifying the Carboxylic Acid: Beyond the Obvious

The carboxylic acid is a primary target for modification to improve drug-like properties. Simple esterification is often a prodrug strategy, but a more permanent replacement with a bioisostere can fundamentally alter the compound's profile.[11]

  • Rationale: The goal is to replace the carboxylate with a group that mimics its acidic and hydrogen-bonding characteristics while improving metabolic stability and cell permeability.[8][10]

  • Key Bioisosteres:

    • 1H-Tetrazole: A well-established carboxylic acid bioisostere with a similar pKa (~4.5-4.9), allowing it to exist as an anion at physiological pH.[7] It is generally more lipophilic and resistant to the metabolic pathways that target carboxylic acids.

    • N-Acylsulfonamide: This group maintains strong acidity and similar hydrogen bonding patterns. It can offer a different vector for interaction compared to the planar carboxylate.[10]

    • Hydroxamic Acid: This moiety is a weaker acid (pKa ~8-9) and a strong metal chelator. It should be considered if the target protein is a metalloenzyme.[11]

Probing the Sulfonamide Moiety

The sulfonamide linkage provides multiple avenues for modification.

  • Rationale: Alterations here can fine-tune acidity, lipophilicity, and steric bulk, potentially improving selectivity or blocking metabolic attack.

  • Modifications:

    • N-Alkyl Substitution: Replacing the methyl group with larger or more complex alkyl or cycloalkyl groups (e.g., ethyl, cyclopropyl) can explore the steric limits of the binding pocket.

    • Bioisosteric Replacement: The entire sulfonamide could be replaced by other linker groups, such as a reversed sulfonamide or an amide, to fundamentally alter the geometry and electronic properties.

Interrogating the Phenol and Aromatic Core

The hydroxyl group and the substitution pattern on the benzene ring are final points for optimization.

  • Rationale: These modifications can enhance binding affinity through new interactions, block sites of metabolism, and modulate the overall physicochemical properties of the molecule.

  • Modifications:

    • O-Alkylation: Converting the phenol to an ether (e.g., methoxy) serves as a direct test for the necessity of the hydrogen bond-donating proton.

    • Ring Substitution: Introducing small substituents (e.g., fluorine, chlorine) onto the aromatic ring can alter electronic distribution and block potential sites of cytochrome P450-mediated oxidation.

Part 2: Synthesis and Characterization Protocols

A convergent and flexible synthetic strategy is essential for generating a diverse library of analogs efficiently. The following protocol details the synthesis of a representative analog, 5-hydroxy-2-(N-methylmethylsulfonamido)-N-(1H-tetrazol-5-yl)benzamide , where the carboxylic acid is replaced by a tetrazole.

General Synthetic Workflow

The overall strategy involves the protection of the phenol, sulfonylation of the aniline, functional group transformation of the benzoic acid to the tetrazole, and final deprotection.

G A Starting Material: 5-Hydroxy-2-aminobenzoic acid B Step 1: Phenol Protection (e.g., Benzyl bromide, K2CO3) A->B C Step 2: Sulfonylation (Methanesulfonyl chloride, Pyridine) B->C D Intermediate 1: Protected Sulfonamide C->D E Step 3: Amide Coupling (5-Aminotetrazole, HATU, DIPEA) D->E F Intermediate 2: Fully Protected Analog E->F G Step 4: Deprotection (e.g., H2, Pd/C) F->G H Final Analog: Tetrazole Bioisostere G->H G cluster_0 Primary Screening A Compound Library (Synthesized Analogs) B Cell-Based NF-κB Reporter Assay (Determine IC50) A->B C Cytotoxicity Assay (e.g., MTT/XTT) B->C Potent Hits (IC50 < 10 µM) B->C D Orthogonal Assay: NF-κB Translocation (High-Content Imaging) B->D E Target Engagement: IKKβ Kinase Assay B->E F Aqueous Solubility (Kinetic, pH 6.8) B->F G Cell Permeability (Caco-2 Assay) B->G H Metabolic Stability (Liver Microsome Assay) B->H I Lead Candidate Selection

Sources

Application

Application Notes and Protocols: 5-Hydroxy-2-(methylsulfonamido)benzoic Acid as a Putative Chemical Probe for Cyclooxygenase Enzymes

For Research Use Only. Not for use in diagnostic procedures.

Author: BenchChem Technical Support Team. Date: February 2026

For Research Use Only. Not for use in diagnostic procedures.

Authored by: A Senior Application Scientist

Abstract

This document provides a technical guide for researchers, scientists, and drug development professionals on the potential use of 5-Hydroxy-2-(methylsulfonamido)benzoic acid as a chemical probe. Due to the limited availability of direct studies on this specific compound, this guide is structured as a prospective framework based on the well-established activities of its structural analogs—salicylic acid derivatives and sulfonamides. We hypothesize that 5-Hydroxy-2-(methylsulfonamido)benzoic acid may act as an inhibitor of cyclooxygenase (COX) enzymes, key mediators of inflammation. This guide outlines a hypothesized mechanism of action, detailed protocols for in vitro and cell-based assays to validate this activity, and best practices for its characterization as a chemical probe.

Introduction and Scientific Rationale

5-Hydroxy-2-(methylsulfonamido)benzoic acid is a small molecule that integrates two key pharmacophores: a salicylic acid scaffold and a sulfonamide moiety. Salicylates, most notably acetylsalicylic acid (aspirin), are a cornerstone of anti-inflammatory therapy, primarily exerting their effects through the inhibition of cyclooxygenase (COX) enzymes.[1][2] The sulfonamide group is also present in a class of selective COX-2 inhibitors, such as celecoxib, which are widely used in the management of inflammatory conditions.[3][4]

The structural combination in 5-Hydroxy-2-(methylsulfonamido)benzoic acid suggests a compelling, yet unproven, hypothesis: it may function as a COX inhibitor, thereby modulating the production of pro-inflammatory prostaglandins. Chemical probes are indispensable tools in chemical biology for dissecting cellular pathways and validating drug targets. A well-characterized probe requires high potency, known and specific target engagement, and a clear understanding of its mechanism of action. This guide provides the experimental framework to investigate whether 5-Hydroxy-2-(methylsulfonamido)benzoic acid can be developed into such a tool.

Hypothesized Mechanism of Action: COX Inhibition

The primary hypothesis is that 5-Hydroxy-2-(methylsulfonamido)benzoic acid targets the cyclooxygenase (COX) pathway. COX enzymes (with COX-1 and COX-2 being the most studied isoforms) catalyze the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor to various pro-inflammatory and homeostatic prostaglandins, such as prostaglandin E2 (PGE2).[5]

  • Salicylate Moiety: The 2-hydroxybenzoic acid core is analogous to salicylic acid. While salicylic acid itself is a weak direct inhibitor of COX activity, its derivatives can be potent inhibitors. Aspirin, for example, irreversibly inhibits COX-1 by acetylating a serine residue (Ser-530) within the enzyme's active site.[6] Non-acetylated salicylates may exert their anti-inflammatory effects in part by suppressing COX-2 gene transcription.[2][7]

  • Sulfonamide Moiety: Certain sulfonamide-containing compounds are known to be selective inhibitors of COX-2.[3][4] The sulfonamide group can form key interactions within a side pocket of the COX-2 active site, which is larger than the corresponding pocket in COX-1, conferring selectivity.[3]

Therefore, 5-Hydroxy-2-(methylsulfonamido)benzoic acid may inhibit COX enzymes through a competitive, reversible binding mechanism, with potential for selectivity towards COX-2.

Hypothesized_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2_1 PGH2 COX1->PGH2_1 PGH2_2 PGH2 COX2->PGH2_2 Prostaglandins_1 Prostaglandins (Homeostatic functions) PGH2_1->Prostaglandins_1 Prostaglandins_2 Prostaglandins (e.g., PGE2) (Inflammation, Pain, Fever) PGH2_2->Prostaglandins_2 Probe 5-Hydroxy-2-(methylsulfonamido)benzoic acid Probe->COX1 Inhibition? Probe->COX2 Inhibition?

Figure 1: Hypothesized targeting of the cyclooxygenase (COX) pathway.

Characterization of 5-Hydroxy-2-(methylsulfonamido)benzoic Acid as a Chemical Probe

To validate this compound as a chemical probe, a series of experiments must be conducted to determine its potency, selectivity, and mechanism of action.

In Vitro Enzymatic Assays for COX Inhibition

The initial step is to determine if the compound directly inhibits purified COX-1 and COX-2 enzymes. This allows for the calculation of IC50 values, a measure of potency.

Protocol 3.1.1: Fluorometric In Vitro COX Inhibition Assay [8]

This assay measures the peroxidase activity of COX enzymes.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • COX Assay Buffer

  • COX Probe (e.g., a fluorometric probe that detects Prostaglandin G2)

  • Arachidonic Acid (substrate)

  • 5-Hydroxy-2-(methylsulfonamido)benzoic acid (test compound)

  • Celecoxib (selective COX-2 inhibitor control)[9]

  • Aspirin (non-selective COX inhibitor control)

  • DMSO (vehicle)

  • 96-well black microplates

  • Fluorometric microplate reader (Ex/Em = 535/587 nm)

Procedure:

  • Compound Preparation: Prepare a stock solution of 5-Hydroxy-2-(methylsulfonamido)benzoic acid in DMSO. Create a serial dilution in COX Assay Buffer to achieve final assay concentrations ranging from 1 nM to 100 µM. Do the same for control inhibitors.

  • Reaction Setup: In a 96-well plate, add the components in the following order:

    • COX Assay Buffer

    • COX Probe

    • Test compound or control inhibitor (10 µL of 10x final concentration)

    • COX-1 or COX-2 enzyme solution

  • Pre-incubation: Incubate the plate at 25°C for 15 minutes, protected from light, to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add arachidonic acid to all wells to initiate the reaction.

  • Kinetic Measurement: Immediately begin reading the fluorescence intensity every minute for 15-20 minutes.

  • Data Analysis:

    • Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve).

    • Normalize the rates to the vehicle control (DMSO, 100% activity).

    • Plot the percent inhibition versus the log of the inhibitor concentration.

    • Determine the IC50 value using a non-linear regression curve fit.

Cell-Based Assays for COX Activity

Cell-based assays are crucial to confirm that the compound is active in a more complex biological environment, can cross cell membranes, and affects the downstream production of prostaglandins.

Protocol 3.2.1: Measurement of PGE2 Production in LPS-Stimulated Macrophages [10][11]

This protocol uses lipopolysaccharide (LPS) to induce COX-2 expression and subsequent PGE2 production in a macrophage cell line (e.g., RAW 264.7).

Materials:

  • RAW 264.7 macrophage cell line

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • 5-Hydroxy-2-(methylsulfonamido)benzoic acid

  • Celecoxib and Aspirin (controls)

  • DMSO

  • 24-well cell culture plates

  • PGE2 ELISA Kit[12]

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in 24-well plates at a density that will result in a confluent monolayer after 24 hours.

  • Pre-treatment: The following day, replace the medium with fresh, serum-free medium containing various concentrations of the test compound or controls. Incubate for 1 hour.

  • Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL to induce COX-2 expression. Include wells with no LPS as a negative control.

  • Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: Collect the cell culture supernatant from each well.

  • PGE2 Quantification: Measure the concentration of PGE2 in the supernatant using a competitive ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the concentration of PGE2 for each condition.

    • Normalize the PGE2 levels to the LPS-stimulated vehicle control.

    • Plot the percent inhibition of PGE2 production versus the log of the inhibitor concentration and determine the IC50 value.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_incell Cell-Based Validation Enzyme_Assay Protocol 3.1.1: Fluorometric COX-1/COX-2 Enzymatic Assay IC50_vitro Determine IC50 values (Potency & Selectivity) Enzyme_Assay->IC50_vitro Conclusion Characterize as Chemical Probe IC50_vitro->Conclusion Cell_Assay Protocol 3.2.1: PGE2 Production Assay in RAW 264.7 Cells IC50_cell Determine IC50 values (Cellular Efficacy) Cell_Assay->IC50_cell IC50_cell->Conclusion Start Compound Synthesis & Purification Start->Enzyme_Assay Start->Cell_Assay

Figure 2: Workflow for characterizing the compound as a COX inhibitor.

Data Interpretation and Quantitative Benchmarking

The utility of a chemical probe is defined by its potency and selectivity. The data obtained should be compared to known standards.

Compound Target Reported IC50 Assay Type Reference
CelecoxibCOX-2~40 nMIn vitro (Sf9 cells)[9][13]
CelecoxibCOX-291 nMCell-based (human fibroblasts)[14]
CelecoxibCOX-18.3 µMIn vitro (instantaneous)[15]
AspirinCOX-1Varies (irreversible)-[5]
AspirinCOX-2Varies (irreversible)-[5]
Sodium SalicylateCOX-2Weak inhibitorCell-based (macrophages)[10]

Table 1: Representative IC50 values for known COX inhibitors.

A successful outcome for 5-Hydroxy-2-(methylsulfonamido)benzoic acid as a potential selective COX-2 probe would be a low nanomolar IC50 against COX-2 and an IC50 at least 100-fold higher against COX-1 in both in vitro and cell-based assays.

Self-Validating Systems and Trustworthiness

To ensure the trustworthiness of the experimental results, every protocol must include a self-validating system:

  • Positive Controls: Always include a known inhibitor for the target enzyme (e.g., Celecoxib for COX-2). This confirms that the assay is working correctly and provides a benchmark for potency.

  • Negative Controls: The vehicle control (e.g., DMSO) is essential to establish the baseline of 100% enzyme activity or 100% PGE2 production.

  • Orthogonal Assays: Validating the results from the in vitro enzymatic assay with a downstream cell-based assay (like the PGE2 measurement) provides confidence that the observed effect is not an artifact of a specific assay format.

  • Counter-screens: To establish selectivity, it is crucial to test the compound against related enzymes or pathways. For a putative COX inhibitor, testing against various lipoxygenases (LOX) would be a valuable counter-screen.

Conclusion and Future Directions

This document presents a hypothetical framework for the characterization of 5-Hydroxy-2-(methylsulfonamido)benzoic acid as a chemical probe targeting cyclooxygenase enzymes. Based on its structural features, there is a strong rationale for this hypothesis. The provided protocols for in vitro and cell-based assays offer a clear path to determine its potency, selectivity, and cellular efficacy. Should this compound prove to be a potent and selective COX inhibitor, it could become a valuable tool for researchers studying inflammation, pain, and cancer, enabling a more nuanced dissection of the roles of specific COX isoforms in health and disease.

References

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  • Goppelt-Struebe, M., Rehm, B., & Habenicht, A. J. (2000). Salicylate metabolites inhibit cyclooxygenase-2-dependent prostaglandin E(2) synthesis in murine macrophages.
  • APExBIO. (n.d.). Celecoxib - Selective COX-2 Inhibitor for Inflammation.
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  • Wu, K. K. (2003). Suppression of inducible cyclooxygenase 2 gene transcription by aspirin and sodium salicylate. Proceedings of the National Academy of Sciences, 100(13), 7717-7719.
  • Glisic, S., et al. (2014). Abstract 9050: Drug-Drug Interactions Between Aspirin and NSAIDs are Predicted by Kinetics of Cyclooxygenase-1 Inhibition.
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  • Martinho, F. C., et al. (2006). Prostaglandin E production and viability of cells cultured in contact with freshly mixed endodontic materials.
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Method

Application Notes and Protocols: A Framework for the In Vitro Evaluation of 5-Hydroxy-2-(methylsulfonamido)benzoic acid

Introduction: Rationale and Scientific Context The compound 5-Hydroxy-2-(methylsulfonamido)benzoic acid belongs to a class of molecules that combines two key functional groups: a sulfonamide and a hydroxybenzoic acid. Su...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Rationale and Scientific Context

The compound 5-Hydroxy-2-(methylsulfonamido)benzoic acid belongs to a class of molecules that combines two key functional groups: a sulfonamide and a hydroxybenzoic acid. Sulfonamides are a well-established pharmacophore present in a wide array of therapeutic agents, including antibacterial, and anticancer drugs.[1][2][3] The hydroxybenzoic acid moiety is also found in various biologically active compounds, known for properties such as anti-inflammatory and antioxidant effects.[4] The unique combination of these groups in 5-Hydroxy-2-(methylsulfonamido)benzoic acid warrants a systematic investigation of its biological effects in a cellular context.

This guide provides a comprehensive experimental framework for researchers, scientists, and drug development professionals to conduct an initial in vitro characterization of 5-Hydroxy-2-(methylsulfonamido)benzoic acid. The protocols outlined here are designed to be a self-validating system, progressing from broad phenotypic assessments to more specific mechanistic inquiries. We will detail a tiered approach, beginning with foundational cytotoxicity and proliferation assays, followed by investigations into the mode of cell death and cell cycle alterations, and culminating in preliminary target engagement and signaling pathway analysis.

Part 1: Preliminary Considerations and Compound Preparation

Before initiating cellular assays, careful planning and preparation are essential for ensuring reproducible and reliable data.

Cell Line Selection

The choice of cell line is paramount and should be guided by the therapeutic hypothesis.[5] For a novel compound, it is advisable to use a panel of cell lines.

  • Cancer Cell Lines: If an anti-cancer effect is hypothesized, a selection of cell lines from different tissue origins (e.g., breast, lung, colon) should be used. Examples include MCF-7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer).[6]

  • Normal (Non-Transformed) Cell Lines: To assess selectivity and potential toxicity to healthy tissues, a non-cancerous cell line, such as HEK293 (human embryonic kidney cells) or primary cells like human peripheral blood mononuclear cells (PBMCs), should be included.[5][6][7]

  • Specialized Cell Lines: If a specific pathway is suspected to be a target, cell lines with known mutations or reporter systems for that pathway can be invaluable.[5]

Compound Handling and Stock Solution Preparation
  • Solubility Testing: Determine the solubility of 5-Hydroxy-2-(methylsulfonamido)benzoic acid in various cell culture-compatible solvents (e.g., DMSO, ethanol). DMSO is a common choice, but its final concentration in the cell culture medium should typically not exceed 0.5% to avoid solvent-induced artifacts.

  • Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) in the chosen solvent. Aliquot and store at -20°C or -80°C to minimize freeze-thaw cycles.

  • Working Dilutions: On the day of the experiment, prepare fresh serial dilutions from the stock solution in a complete cell culture medium.

Part 2: Tier 1 - Primary Screening: Cytotoxicity and Antiproliferative Effects

The initial step is to determine if 5-Hydroxy-2-(methylsulfonamido)benzoic acid has a general effect on cell viability and growth. These assays are crucial for establishing a dose-response relationship and calculating key parameters like the IC50 (half-maximal inhibitory concentration).[8][9]

Cytotoxicity Assessment using MTT Assay

The MTT assay is a colorimetric method that measures cellular metabolic activity, which in most cases, correlates with the number of viable cells.[10] Metabolically active cells reduce the yellow tetrazolium salt MTT to a purple formazan product.[10]

Protocol: MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[11]

  • Compound Treatment: The next day, replace the medium with fresh medium containing serial dilutions of 5-Hydroxy-2-(methylsulfonamido)benzoic acid. Include vehicle-only controls (e.g., DMSO) and untreated controls. A typical concentration range for initial screening is 0.1 to 100 µM.[12]

  • Incubation: Incubate the plate for a defined period, typically 24, 48, and 72 hours, to assess time-dependent effects.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[10]

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[10]

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Treatment GroupConcentration (µM)Absorbance (570 nm)% Viability
Untreated Control01.25100%
Vehicle Control (DMSO)0.1%1.2499.2%
Compound X0.11.2096.0%
Compound X11.0584.0%
Compound X100.6249.6%
Compound X500.2520.0%
Compound X1000.108.0%
Cell Proliferation Assessment using BrdU Incorporation Assay

To specifically measure the effect on DNA synthesis and cell proliferation, the BrdU (5-bromo-2'-deoxyuridine) assay is a more direct method than metabolic assays.[13][14] BrdU is a thymidine analog that gets incorporated into newly synthesized DNA, which can then be detected with a specific antibody.[14][15] This helps to distinguish between cytotoxic (cell-killing) and cytostatic (proliferation-inhibiting) effects.[16]

Protocol: BrdU Assay

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol.

  • BrdU Labeling: 2-4 hours before the end of the incubation period, add BrdU labeling solution to each well.

  • Fixation and Denaturation: After incubation, fix the cells and denature the DNA to allow the anti-BrdU antibody to access the incorporated BrdU.

  • Antibody Incubation: Add an anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase) and incubate.

  • Substrate Addition: Add the enzyme substrate and measure the colorimetric or chemiluminescent signal.

  • Data Analysis: Calculate the percentage of proliferation relative to the vehicle control and determine the IC50.

Part 3: Tier 2 - Mechanistic Deep Dive: Apoptosis and Cell Cycle Analysis

If the Tier 1 assays indicate significant activity, the next logical step is to investigate the mechanism by which 5-Hydroxy-2-(methylsulfonamido)benzoic acid exerts its effects.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

Apoptosis, or programmed cell death, is a common mechanism for anticancer agents. An early hallmark of apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that binds with high affinity to PS and can be fluorescently labeled to detect apoptotic cells.[17][18] Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[19]

Protocol: Annexin V/PI Flow Cytometry

  • Cell Treatment: Treat cells in 6-well plates with 5-Hydroxy-2-(methylsulfonamido)benzoic acid at concentrations around the determined IC50 for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.

  • Incubation: Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The results will distinguish between four populations:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • Annexin V- / PI+: Necrotic cells

Cell PopulationUntreated ControlCompound X (IC50)
Live (Annexin V-/PI-)95%45%
Early Apoptotic (Annexin V+/PI-)2%35%
Late Apoptotic (Annexin V+/PI+)1.5%15%
Necrotic (Annexin V-/PI+)1.5%5%
Cell Cycle Analysis

Many cytotoxic compounds function by inducing cell cycle arrest at specific checkpoints (G1, S, or G2/M), preventing cancer cells from progressing through division.[20] Flow cytometry analysis of DNA content is a standard method to determine the distribution of cells in different phases of the cell cycle.[21][22][23]

Protocol: Propidium Iodide Staining for Cell Cycle Analysis

  • Cell Treatment: Treat cells as described for the apoptosis assay.

  • Cell Harvesting and Fixation: Harvest cells and fix them in cold 70% ethanol to permeabilize the membranes.

  • Staining: Wash the fixed cells and resuspend them in a staining solution containing PI and RNase (to prevent staining of double-stranded RNA).[22]

  • Flow Cytometry Analysis: Analyze the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases.[23]

G1_CellCycle_Workflow cluster_prep Cell Preparation cluster_stain Staining cluster_analysis Analysis Start Seed Cells Treat Treat with Compound Start->Treat Harvest Harvest & Fix Cells Treat->Harvest Stain Stain with PI/RNase Harvest->Stain Flow Flow Cytometry Stain->Flow Data Quantify Cell Cycle Phases (G0/G1, S, G2/M) Flow->Data

Caption: Workflow for cell cycle analysis using PI staining.

Part 4: Tier 3 - Target Engagement and Pathway Analysis

The final tier of this initial investigation aims to provide clues about the molecular target and the signaling pathways affected by the compound.

Cellular Thermal Shift Assay (CETSA®)

A critical step in drug discovery is confirming that a compound physically interacts with its intended target within the complex environment of a cell.[24][25][26] The Cellular Thermal Shift Assay (CETSA®) is a powerful method for assessing target engagement.[27] It is based on the principle that a protein's thermal stability changes upon ligand binding.[27]

Protocol: CETSA®

  • Cell Treatment: Treat intact cells with 5-Hydroxy-2-(methylsulfonamido)benzoic acid.

  • Heating: Heat the cell lysates or intact cells across a range of temperatures.

  • Lysis and Separation: Lyse the cells (if not already done) and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Protein Detection: Analyze the amount of the putative target protein remaining in the soluble fraction using methods like Western blotting or specific immunoassays.[27]

  • Data Analysis: A shift in the melting curve of the target protein in the presence of the compound indicates direct binding.

Western Blotting for Signaling Pathway Modulation

Based on the outcomes of the apoptosis and cell cycle assays, Western blotting can be used to investigate changes in the expression or phosphorylation status of key regulatory proteins.[28][29][30]

  • If apoptosis is observed: Probe for markers like cleaved Caspase-3, cleaved PARP, and members of the Bcl-2 family (e.g., Bax, Bcl-2).[19]

  • If cell cycle arrest is observed: Probe for cyclins, cyclin-dependent kinases (CDKs), and CDK inhibitors (e.g., p21, p27) relevant to the specific phase of arrest.[20]

  • General Stress/Signaling Pathways: Investigate major signaling pathways commonly affected by cytotoxic agents, such as the MAPK/ERK and PI3K/Akt pathways, by probing for phosphorylated forms of key kinases (e.g., p-ERK, p-Akt).[31]

G2_Signaling_Pathway Compound 5-Hydroxy-2-(methylsulfonamido)benzoic acid Target Putative Target (e.g., Kinase, Enzyme) Compound->Target Binding & Modulation Pathway Signaling Cascade (e.g., MAPK, PI3K/Akt) Target->Pathway Activation / Inhibition Effector Effector Proteins (e.g., Caspases, Cyclins) Pathway->Effector Signal Transduction Response Cellular Response (Apoptosis, Cell Cycle Arrest) Effector->Response

Caption: Hypothetical signaling pathway modulation by the test compound.

Conclusion and Future Directions

This application note provides a structured, tiered approach for the initial in vitro characterization of 5-Hydroxy-2-(methylsulfonamido)benzoic acid. By systematically progressing from broad phenotypic assays to more detailed mechanistic studies, researchers can efficiently gather critical data on the compound's bioactivity. The results from these experiments will form a robust foundation for subsequent hit-to-lead optimization, mechanism-of-action studies, and further preclinical development.

References

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  • Bergler, W., et al. (1993). Feasibility of proliferation studies using the BrdU and MTT assays with a head and neck carcinoma cell line. ORL; Journal for Oto-Rhino-Laryngology and Its Related Specialties, 55(4), 230–235. Retrieved from [Link]

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  • Lomenick, B., et al. (2011). Determining target engagement in living systems. Nature Chemical Biology, 7(9), 562–567. Retrieved from [Link]

  • Aslantürk, Ö. S. (2023). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Pharmaceuticals, 16(8), 1073. Retrieved from [Link]

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  • KCAS Bio. (2025, July 28). Model Selection and Experimental Design for Screening Experiments. Retrieved from [Link]

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  • Selvita. (2025, December 8). A Practical Guide to Target Engagement Assays. Retrieved from [Link]

  • University of Arizona Cytometry Core. (n.d.). Measuring Apoptosis using Annexin V and Flow Cytometry. Retrieved from [Link]

  • ABclonal. (2019, August 29). 4 Methods for Measuring Cell Proliferation. Retrieved from [Link]

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  • Supuran, C. T., & De Clercq, E. (2003). Antiviral Sulfonamide Derivatives. Current Medicinal Chemistry, 10(19), 1959–1970. Retrieved from [Link]

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Application

Application Note &amp; Protocols: Large-Scale Synthesis of 2-Sulfonamido-5-Hydroxybenzoic Acid Derivatives

Abstract This document provides a comprehensive technical guide for the large-scale synthesis of 2-sulfonamido-5-hydroxybenzoic acid derivatives, a chemical scaffold of significant interest in medicinal chemistry and dru...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for the large-scale synthesis of 2-sulfonamido-5-hydroxybenzoic acid derivatives, a chemical scaffold of significant interest in medicinal chemistry and drug development. These compounds are structurally related to 5-aminosalicylic acid (5-ASA), a widely used anti-inflammatory agent.[1][2] This guide details a robust and scalable synthetic strategy starting from the key intermediate, 5-aminosalicylic acid. We will elucidate the underlying chemical principles, provide step-by-step protocols for synthesis and purification, and discuss critical process parameters for ensuring high yield and purity on an industrial scale. The protocols are designed to be self-validating, incorporating in-process controls and analytical checkpoints.

Introduction and Strategic Overview

The 2-sulfonamido-5-hydroxybenzoic acid core is a versatile pharmacophore. The modification of the well-established drug, 5-aminosalicylic acid (mesalamine), by converting its primary amine into a sulfonamide moiety, allows for extensive structural diversification.[1][3] This can modulate the compound's physicochemical properties, such as lipophilicity and acidity, and can introduce new biological activities.

The primary synthetic challenge lies in the selective N-sulfonylation of the 2-amino group of 5-aminosalicylic acid without engaging the phenolic hydroxyl or the carboxylic acid groups. The strategy outlined herein focuses on a direct and efficient one-step sulfonylation that is amenable to large-scale production.

Retrosynthetic Analysis

The most logical and industrially viable approach involves the disconnection of the sulfonamide bond. This retrosynthesis identifies 5-aminosalicylic acid (5-ASA) and a corresponding sulfonyl chloride as the key starting materials. 5-ASA is a commercially available and cost-effective precursor, making this route highly attractive for large-scale campaigns.

G Target 2-Sulfonamido-5-hydroxybenzoic Acid Derivative Bond C-N (Sulfonamide) Bond Disconnection Target->Bond Intermediates 5-Aminosalicylic Acid (5-ASA) + R-Sulfonyl Chloride Bond->Intermediates Retrosynthesis

Caption: Retrosynthetic analysis of the target molecule.

Synthesis of Key Precursor: 5-Aminosalicylic Acid (5-ASA)

While 5-ASA is commercially available, understanding its large-scale synthesis provides crucial context for sourcing and quality control. One established industrial method involves the amination of salicylic acid via diazonium coupling with sulphanilic acid, followed by reductive cleavage of the resulting azo compound.[4][5]

The process typically involves:

  • Diazotization: Sulphanilic acid is treated with sodium nitrite in an acidic medium to form a diazonium salt.

  • Azo Coupling: The diazonium salt is reacted with the disodium salt of salicylic acid to form 5-(p-sulfophenylazo) salicylic acid.[5]

  • Reductive Cleavage: The azo bond is cleaved via hydrogenation, often using a transition metal catalyst (e.g., Palladium on Carbon) or a chemical reducing agent like sodium dithionite, to yield 5-ASA and regenerate the sulphanilic acid auxiliary.[4][5]

This method is advantageous as it produces high-purity 5-ASA suitable for pharmaceutical applications.[4]

Core Protocol: Large-Scale N-Sulfonylation of 5-Aminosalicylic Acid

This section details the primary protocol for synthesizing a representative 2-sulfonamido-5-hydroxybenzoic acid derivative. The procedure is designed for scalability, emphasizing safety, efficiency, and product quality.

Principle and Rationale

The core of the synthesis is the reaction between the nucleophilic amino group of 5-ASA and an electrophilic sulfonyl chloride (R-SO₂Cl). The reaction produces one equivalent of hydrochloric acid (HCl), which must be neutralized by a base to drive the reaction to completion and prevent unwanted side reactions.

Choice of Base and Solvent: A biphasic system using an aqueous solution of sodium bicarbonate (NaHCO₃) and an organic solvent like ethyl acetate is highly effective for large-scale work.

  • Expertise & Experience: This system is superior to using pyridine as both base and solvent for several reasons. Firstly, it avoids the use of a large volume of a toxic and difficult-to-remove solvent. Secondly, the product often precipitates or remains in the organic layer, simplifying the initial isolation and workup. The inorganic base (NaHCO₃) is easily removed during the aqueous workup.

Detailed Step-by-Step Protocol: Synthesis of 2-(Phenylsulfonamido)-5-hydroxybenzoic acid

This protocol is based on the general methodology for coupling anilines with sulfonyl chlorides, adapted for the specific functionalities of 5-ASA.[6]

Materials & Equipment:

  • Jacketed glass reactor (appropriate volume) with overhead stirring, temperature probe, and addition funnel.

  • 5-Aminosalicylic Acid (5-ASA)

  • Benzenesulfonyl Chloride

  • Sodium Bicarbonate (NaHCO₃)

  • Ethyl Acetate

  • Hydrochloric Acid (HCl), concentrated

  • Deionized Water

  • Filtration and drying equipment (e.g., Nutsche filter-dryer)

Procedure:

  • Reactor Charging: Charge the reactor with 5-aminosalicylic acid (1.0 eq) and deionized water (10 volumes, e.g., 10 L per kg of 5-ASA). Begin agitation to form a slurry.

  • Base Addition: Add sodium bicarbonate (2.5 eq) to the slurry in portions. Effervescence (CO₂ evolution) will occur. Continue stirring until the 5-ASA dissolves to form its sodium salt.

  • Solvent Addition: Add ethyl acetate (10 volumes) to the reactor.

  • Cooling: Cool the biphasic mixture to 0-5 °C using the reactor jacket.

  • Sulfonyl Chloride Addition (Critical Step): Slowly add benzenesulfonyl chloride (1.1 eq) via the addition funnel over 1-2 hours.

    • Causality: The slow addition rate and low temperature are crucial to control the exotherm of the reaction and prevent potential side reactions, such as hydrolysis of the sulfonyl chloride.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by taking a sample from the organic layer and analyzing it via TLC or HPLC until the 5-ASA is consumed.

  • Workup - Phase Separation: Stop the agitation and allow the layers to separate. Drain and discard the lower aqueous layer.

  • Workup - Washing: Wash the organic layer with deionized water (2 x 5 volumes) to remove residual salts.

  • Product Precipitation (Critical Step): Transfer the organic layer to a clean reactor equipped for distillation. Add deionized water (5 volumes) and begin to distill off the ethyl acetate under atmospheric pressure. As the organic solvent is removed, the product will begin to precipitate.

  • Acidification & Isolation: After most of the ethyl acetate is removed, cool the resulting aqueous slurry to 15-20 °C. Slowly add concentrated HCl to adjust the pH to 1-2.

    • Trustworthiness: This step ensures that the product is in its free-acid form, minimizing its solubility in the aqueous medium and maximizing yield. The acidic pH also protonates any remaining starting material, keeping it in the aqueous phase.

  • Filtration and Drying: Filter the solid product. Wash the filter cake with cold deionized water until the filtrate is neutral (pH ~7). Dry the product under vacuum at 50-60 °C to a constant weight.

Overall Synthesis Workflow

G cluster_prep Reactor Preparation cluster_reaction Core Reaction cluster_workup Workup & Isolation A Charge 5-ASA & Water B Add NaHCO3 to dissolve A->B C Add Ethyl Acetate B->C D Cool to 0-5 °C C->D E Slowly Add Benzenesulfonyl Chloride D->E F Warm to RT & Stir (Monitor by HPLC/TLC) E->F G Separate Aqueous Layer F->G H Wash Organic Layer G->H I Solvent Swap to Water H->I J Acidify with HCl to pH 1-2 I->J K Filter & Wash Cake J->K L Dry Under Vacuum K->L M M L->M Final Product: 2-(Phenylsulfonamido)- 5-hydroxybenzoic acid

Caption: Scalable workflow for the synthesis of 2-(phenylsulfonamido)-5-hydroxybenzoic acid.

Data Presentation and Expected Results

The following table summarizes the expected outcomes for the synthesis of 2-(phenylsulfonamido)-5-hydroxybenzoic acid based on the protocol described above.

ParameterExpected ValueMethod of Analysis
Appearance Off-white to light tan solidVisual Inspection
Yield 85-95%Gravimetric
Purity ≥98.5% (by area)HPLC
Melting Point Compound specificMelting Point Apparatus
Residual Solvents <5000 ppm Ethyl AcetateGas Chromatography (GC)

Process Safety and Optimization Considerations

  • Safety: Benzenesulfonyl chloride is corrosive and lachrymatory; handle it in a well-ventilated area with appropriate personal protective equipment (PPE). The reaction with the aqueous base is exothermic and must be controlled with adequate cooling. Acidification with concentrated HCl should also be performed carefully due to its corrosive nature and potential exotherm.

  • Optimization: The choice of sulfonyl chloride can be varied to produce a wide range of derivatives. For less reactive sulfonyl chlorides, a phase-transfer catalyst may be employed to increase the reaction rate. The recrystallization solvent for final purification should be selected based on the specific properties of each derivative; common choices include ethanol/water or acetic acid/water mixtures.

Conclusion

The protocol detailed in this application note presents a robust, scalable, and efficient method for the large-scale synthesis of 2-sulfonamido-5-hydroxybenzoic acid derivatives. By starting with the readily available precursor 5-aminosalicylic acid and utilizing a well-controlled biphasic reaction system, this process provides high yields and purity. The inclusion of clear rationales for procedural choices and defined analytical checkpoints ensures the method is both trustworthy and reproducible for researchers and professionals in drug development.

References

  • Lü, H., Liu, J., Xing, C., Tan, M., & Gao, F. (2011). Synthesis of 5-Aminosalicylic Acid using Kolbe-Schmidt Reaction Under Supercritical Conditions. Asian Journal of Chemistry, 23(9), 3819-3823. Link

  • Ferring AB. (2003). Process for Preparation of 5-Aminosalicylic Acid. Google Patents (DK174615B1). Link

  • Pfizer Corp Belgium. (1975). Process for preparing 2-chloro-5-sulfamoylbenzoic acids. Google Patents (US3879402A). Link

  • Sciele Pharma Inc. (2017). Processes for the preparation of 2,5-dihydroxybenzenesulfonic acid salts. Google Patents (US9801838B2). Link

  • Quick Company. (Date N/A). Synthesis Of Novel 5 Amino Salicylic Acid Derivatives. Quick Company IP. Link

  • Geigy AG, J. R. (1964). Process for the preparation of 2-amino-5-sulfamylbenzoic acid hydrazides. Google Patents (DE1183094B). Link

  • Ferring AB. (1988). Method of preparing 5-amino salicylic acid. Google Patents (US4788331A). Link

  • CN104649987A. (2015). A preparing method of 2,4-dichloro-5-sulfamoylbenzoic acid. Google Patents. Link

  • Klotz, U., Maier, K., Fischer, C., & Heinkel, K. (1980). Colonic N-acetylation of 5-aminosalicylic acid in inflammatory bowel disease. Gastroenterology, 78(3), 444-448. Link

  • Kryštofová, S., Peříková, M., & Dvořáčková, E. (2023). Synthesis and Antibacterial Evaluation of 5-Aminosalicylic Acid Derivatives. Molecules, 28(15), 5851. Link

  • CN101066943A. (2007). Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid. Google Patents. Link

  • Abdu-Allah, H. H., El-Shorbagi, A. N. A., Abdel-Moty, S. G., El-Awady, R., & Abdel-Alim, A. A. M. (2016). 5-Aminosalyclic Acid (5-ASA): A Unique Anti-Inflammatory Salicylate. Medicinal Chemistry, 6(5), 306-315. Link

  • Parke, D. V., & Williams, R. T. (1950). 355. The synthesis of 2-amino-3- and -5-hydroxybenzene-sulphonamides. Journal of the Chemical Society (Resumed), 1757-1760. Link

  • Abdu-Allah, H. H., et al. (2016). 5-Aminosalyclic Acid (5-ASA): A Unique Anti-Inflammatory Salicylate. Med chem (Los Angeles), 6(5), 306-315. Link

  • Zhang, L., et al. (2020). Synthesis and evaluation of a prodrug of 5-aminosalicylic acid for the treatment of ulcerative colitis. Iranian Journal of Basic Medical Sciences, 23(7), 946–953. Link

  • Wilson, L. J., et al. (2019). Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modulators of MrgX1. ACS Medicinal Chemistry Letters, 10(10), 1436–1441. Link

  • MDPracticeGuide.com. (2011). Mechanism of Action of Aminosalicylates. YouTube. Link

  • Lee, D. Y., et al. (2000). Synthesis and in vitro/in vivo evaluation of 5-aminosalicyl-glycine as a colon-specific prodrug of 5-aminosalicylic acid. Journal of Pharmaceutical Sciences, 89(4), 549-556. Link

  • Crohn's and Colitis Canada. (n.d.). Sulfasalazine and 5-Aminosalicylates (5-ASA). IBD Journey. Link

  • Crohn's & Colitis Foundation. (n.d.). Aminosalicylates: Fact sheet. Crohn's & Colitis Foundation. Link

  • BenchChem. (2025). 5-Aminosalicylic acid synthesis and chemical properties. BenchChem. Link

Sources

Method

Comprehensive Analytical Guide for 5-Hydroxy-2-(methylsulfonamido)benzoic acid: Reference Standards and Protocols

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a comprehensive framework for the establishment of analytical standards and protocols for 5-Hydroxy-2-(meth...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive framework for the establishment of analytical standards and protocols for 5-Hydroxy-2-(methylsulfonamido)benzoic acid. As a crucial molecule in pharmaceutical synthesis and drug development, ensuring its identity, purity, and quality is paramount. This document outlines detailed, field-proven methodologies for characterization and quantification using High-Performance Liquid Chromatography (HPLC), structural confirmation via Nuclear Magnetic Resonance (NMR) spectroscopy, and impurity profiling using Gas Chromatography-Mass Spectrometry (GC-MS). The protocols are designed to be self-validating, incorporating principles of scientific integrity and causality behind experimental choices, grounded in authoritative references.

Compound Profile and Physicochemical Properties

5-Hydroxy-2-(methylsulfonamido)benzoic acid is a substituted benzoic acid derivative. Its structure incorporates a carboxylic acid, a hydroxyl group, and a sulfonamide moiety, making it a polar, multifunctional compound. These functional groups dictate its chemical behavior and inform the selection of appropriate analytical techniques.

PropertyValueSource / Rationale
Chemical Name 5-hydroxy-2-[(methylsulfonyl)amino]benzoic acidIUPAC Nomenclature
Synonyms 5-Hydroxy-2-(methylsulfonamido)benzoic acidCommon Chemical Name[1]
CAS Number 1243391-74-3Chemical Abstract Service Registry[1]
Molecular Formula C₈H₉NO₅SDerived from structure
Molecular Weight 231.23 g/mol Derived from formula[2]
Appearance White to off-white powderTypical for similar aromatic acids
Solubility Sparingly soluble in water; soluble in methanol, ethanol, DMSOBased on functional groups and data for similar compounds[3][4]
Safety and Handling Precautions

While specific toxicological data for this compound is not widely available, its structural similarity to other benzoic acid and sulfonamide derivatives warrants careful handling.[5]

  • Hazard Statements: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation or damage.[6][7][8] May cause respiratory irritation.[6][7][8]

  • Precautionary Measures: Use only in a well-ventilated area or under a chemical fume hood.[7] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[5] Avoid breathing dust.[6] Wash hands thoroughly after handling.[6]

  • Disposal: Dispose of waste in accordance with local, state, and national regulations.[5]

Reference Standard Preparation and Management

A well-characterized reference standard is the cornerstone of any quantitative analysis. It is used to confirm identity, calibrate instruments, and quantify the analyte in test samples.

Protocol for Stock Solution Preparation (1 mg/mL)
  • Weighing: Accurately weigh approximately 10 mg of the 5-Hydroxy-2-(methylsulfonamido)benzoic acid reference standard into a 10 mL Class A volumetric flask.

  • Dissolution: Add approximately 7 mL of HPLC-grade methanol and sonicate for 5-10 minutes to ensure complete dissolution.

  • Dilution: Allow the solution to return to room temperature. Dilute to the mark with methanol and mix thoroughly by inverting the flask 10-15 times.

  • Storage: Transfer the stock solution to an amber glass vial and store at 2-8°C. This solution should be stable for several weeks, but stability should be formally verified.

Causality: Methanol is chosen as the solvent due to its ability to dissolve a wide range of polar organic compounds and its compatibility with reversed-phase HPLC mobile phases.[9] A Class A volumetric flask is essential for the accuracy required in preparing a quantitative standard.

High-Performance Liquid Chromatography (HPLC-UV) for Purity and Quantification

Reversed-phase HPLC is the premier technique for analyzing polar, non-volatile compounds like substituted benzoic acids.[10] The method described below is designed to provide excellent peak shape and resolution for accurate purity assessment and quantification.

Principle of Separation

The separation is achieved on a nonpolar C18 stationary phase. An acidic mobile phase is employed to suppress the ionization of the carboxylic acid group (-COOH). In its protonated form, the molecule is less polar, leading to increased retention on the C18 column and resulting in a sharp, symmetrical peak.[10] UV detection is suitable as the benzene ring and associated functional groups act as strong chromophores.

Experimental Protocol: HPLC-UV Analysis
  • Instrumentation: A standard HPLC system with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.[10]

  • Mobile Phase Preparation (0.1% Phosphoric Acid in Acetonitrile/Water):

    • Prepare Mobile Phase A: Add 1.0 mL of phosphoric acid to 1 L of deionized water and mix.

    • Prepare Mobile Phase B: HPLC-grade acetonitrile.

  • Sample Preparation: Dilute the 1 mg/mL stock solution with the mobile phase (initial conditions) to prepare working standards within the desired calibration range (e.g., 1-100 µg/mL).[10] Filter all samples through a 0.45 µm syringe filter before injection.[10]

  • Chromatographic Analysis:

    • Equilibrate the column with the initial mobile phase composition until a stable baseline is achieved.

    • Inject a blank (mobile phase) to ensure no system contamination.

    • Inject the series of working standards to generate a calibration curve.

    • Inject the test samples for analysis.

  • Data Analysis: Identify the analyte peak by comparing its retention time with that of the reference standard. Quantify using the calibration curve derived from the peak areas of the standards.[10]

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% H₃PO₄ in Water; B: Acetonitrile
Gradient 20% B to 80% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temp. 30°C
Detection UV at 235 nm
Injection Vol. 10 µL
HPLC Analysis Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing RefStd Reference Standard (Solid) StockSol Prepare 1 mg/mL Stock Solution RefStd->StockSol Sample Test Sample (Solid) WorkSol Prepare Working Solutions (1-100 µg/mL) StockSol->WorkSol Filter Filter (0.45 µm) WorkSol->Filter Inject Inject Blank, Standards, Samples Filter->Inject HPLC HPLC System (C18 Column) Equilibrate Equilibrate System Equilibrate->Inject Detect UV Detection (235 nm) Inject->Detect Chromatogram Generate Chromatogram Detect->Chromatogram CalCurve Build Calibration Curve Chromatogram->CalCurve Quantify Quantify Sample Chromatogram->Quantify CalCurve->Quantify Report Final Report Quantify->Report

Caption: Workflow for HPLC-UV purity and quantitative analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. Due to the low volatility of 5-Hydroxy-2-(methylsulfonamido)benzoic acid, a derivatization step is mandatory to make it suitable for GC analysis.[11]

Principle of Derivatization and Analysis

Derivatization chemically modifies the analyte to increase its volatility and thermal stability. For compounds with active hydrogens (like -COOH and phenolic -OH), silylation is a common and effective strategy.[12] A reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces the active hydrogens with trimethylsilyl (TMS) groups.[12] The resulting TMS-ether-ester is significantly more volatile and produces sharp peaks in the GC, while the mass spectrometer provides high-confidence identification based on the fragmentation pattern.

Experimental Protocol: Derivatization and GC-MS
  • Sample Preparation:

    • Accurately weigh ~1 mg of the sample into a 2 mL GC vial.

    • Add 500 µL of a suitable solvent (e.g., pyridine or acetonitrile).

    • Add 100 µL of BSTFA with 1% TMCS (trimethylchlorosilane) as a catalyst.

  • Derivatization Reaction:

    • Cap the vial tightly and heat at 70°C for 30 minutes to ensure the reaction goes to completion.

    • Cool the vial to room temperature before analysis.

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS system.

    • The separation will occur on the GC column, and the eluting components will be detected and identified by the mass spectrometer.

ParameterRecommended Condition
GC Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film
Carrier Gas Helium, constant flow 1.2 mL/min
Inlet Temp. 280°C
Injection Mode Split (e.g., 20:1)
Oven Program Start at 100°C, hold 2 min, ramp to 300°C at 15°C/min, hold 5 min
MS Source Temp. 230°C
MS Quad Temp. 150°C
Scan Range 50 - 550 m/z
GC-MS Derivatization and Analysis Workflow

GCMS_Workflow cluster_prep Derivatization cluster_analysis Analysis cluster_data Data Processing Sample Weigh ~1 mg Sample Solvent Add Solvent (500 µL) Sample->Solvent Reagent Add BSTFA (100 µL) Solvent->Reagent Heat Heat 70°C for 30 min Reagent->Heat Inject Inject Derivatized Sample Heat->Inject GCMS GC-MS System (DB-5ms Column) Separate GC Separation Inject->Separate Ionize MS Ionization & Detection Separate->Ionize TIC Generate Total Ion Chromatogram (TIC) Ionize->TIC Spectra Extract Mass Spectra TIC->Spectra Identify Identify Impurities (Library Search) Spectra->Identify Report Final Report Identify->Report

Caption: Workflow for GC-MS analysis including derivatization.

Structural Confirmation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is an indispensable tool for the unambiguous confirmation of a molecule's chemical structure.[13] Both ¹H and ¹³C NMR should be performed.

Protocol and Expected Spectral Features
  • Sample Preparation: Dissolve 10-15 mg of the compound in approximately 0.7 mL of a deuterated solvent, such as DMSO-d₆, which is effective at dissolving all functional groups.[13] Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.0 ppm).[13][14]

  • ¹H NMR Spectrum (Expected):

    • Aromatic Protons (3H): The three protons on the benzene ring will appear in the aromatic region (~δ 7.0-8.0 ppm). Their splitting patterns will be complex due to their positions relative to the three different substituents.

    • Phenolic OH (1H): A broad singlet, chemical shift is concentration-dependent.

    • Carboxylic Acid OH (1H): A very broad singlet, typically far downfield (>δ 10 ppm).

    • Sulfonamide NH (1H): A singlet or broad singlet.

    • Methyl Protons (3H): A sharp singlet corresponding to the -SO₂CH₃ group, likely in the δ 2.5-3.5 ppm region.

  • ¹³C NMR Spectrum (Expected):

    • Carbonyl Carbon (1C): The carboxylic acid carbon will be downfield, typically >δ 165 ppm.[15]

    • Aromatic Carbons (6C): Six distinct signals are expected in the aromatic region (δ 110-160 ppm). The carbons attached to the oxygen and nitrogen atoms will be further downfield.[3]

    • Methyl Carbon (1C): A signal in the aliphatic region for the -SO₂CH₃ group.

Causality: DMSO-d₆ is selected as the solvent because it can form hydrogen bonds with the -OH and -NH protons, making them observable in the spectrum, whereas solvents like CDCl₃ might result in proton exchange that broadens these signals into obscurity.[14]

Method Validation Principles

To ensure that the analytical methods are trustworthy and fit for purpose, they must be validated. The validation should be performed according to established guidelines, such as those from the International Council for Harmonisation (ICH).

Validation ParameterHPLC-UV Acceptance CriteriaRationale
Specificity Peak is pure and resolved from interferencesEnsures the signal is only from the analyte.
Linearity Correlation coefficient (r²) ≥ 0.999Confirms a direct relationship between concentration and response.[9]
Accuracy 98.0 - 102.0% recovery of spiked samplesMeasures the closeness of the test results to the true value.[9][16]
Precision (Repeatability) Relative Standard Deviation (RSD) ≤ 2.0%Demonstrates consistency of results for repeated analyses.[16]
Limit of Quantitation (LOQ) Signal-to-Noise ratio ≥ 10Defines the lowest concentration that can be reliably quantified.[9][16]

References

  • National Institute of Standards and Technology. (2015). SAFETY DATA SHEET: Benzoic Acid (Acidimetric Standard). Retrieved from [Link]

  • SciELO. (2024). Article - Isolation and Characterization of Secondary Metabolites from Amburana acreana. Retrieved from [Link]

  • PubChem. 5-Hydroxy-2-methylbenzoic acid. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]

  • Chemcia Scientific, LLC. (n.d.). MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

  • Angene Chemical. (2025). Safety Data Sheet. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • National University of Ireland. (n.d.). A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives. Retrieved from [Link]

  • ResearchGate. (2025). IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY. Retrieved from [Link]

  • ThaiScience. (n.d.). Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Synthesis of 2-propoxy-5-methylbenzoic acid. Retrieved from [Link]

  • PubMed. (2010). Determination of benzoic acid in serum or plasma by gas chromatography-mass spectrometry (GC/MS). Retrieved from [Link]

  • Google Patents. (n.d.). CN1884259A - Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Retrieved from [Link]

  • PrepChem.com. Reaction 3: synthesis of para-hydroxy-methyl-benzoic acid salt. Retrieved from [Link]

  • Semantic Scholar. (2013). Validated HPLC method for identification and quantification of p-hydroxy benzoic acid and agnuside in Vitex negundo and Vitex trifolia. Retrieved from [Link]

  • ChemSynthesis. (2025). methyl 5-hydroxy-2-methylbenzoate. Retrieved from [Link]

  • PubMed. (2004). GC-MS determination of flavonoids and phenolic and benzoic acids in human plasma after consumption of cranberry juice. Retrieved from [Link]

  • Veeprho. (n.d.). (R)-2,3-dihydroxy-5-(1-hydroxy-2-(methylamino)ethyl)benzenesulfonic acid: Synthesis Attempts and Failure Report. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). Benzoic acid GC-MS (1 TMS). Retrieved from [Link]

  • SpectraBase. 5-Acetyl-2-hydroxy-benzoic acid methyl ester - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • ResearchGate. (n.d.). VALIDATED HPLC METHOD FOR DETERMINITION OF 5-AMINO- 2-METHYL BENZOIC ACID IN CANAGLIFLOZIN DRUG SUBSTANCES. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Synthesis of 5-Hydroxy-2-(methylsulfonamido)benzoic acid

Welcome to the technical support center for the synthesis of 5-Hydroxy-2-(methylsulfonamido)benzoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challe...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Hydroxy-2-(methylsulfonamido)benzoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the reaction conditions for this important synthesis. We will delve into the causality behind experimental choices, providing a framework for robust, reproducible results.

I. Overview of Synthetic Strategy

The synthesis of 5-Hydroxy-2-(methylsulfonamido)benzoic acid is typically achieved in a two-step process starting from p-aminophenol. The first step involves the carboxylation of p-aminophenol via the Kolbe-Schmitt reaction to produce the key intermediate, 5-aminosalicylic acid (5-ASA). The second step is the selective N-sulfonylation of 5-ASA using methanesulfonyl chloride. Each step presents unique challenges that can impact overall yield and purity.

Synthetic_Workflow p_aminophenol p-Aminophenol asa 5-Aminosalicylic Acid (5-ASA) p_aminophenol->asa Kolbe-Schmitt Reaction (CO₂, High T & P) final_product 5-Hydroxy-2-(methylsulfonamido)benzoic acid asa->final_product Mesylation (CH₃SO₂Cl, Base)

Caption: Overall synthetic workflow.

II. Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis in a question-and-answer format.

Part A: Synthesis of 5-Aminosalicylic Acid (5-ASA) Intermediate

Question 1: My yield from the Kolbe-Schmitt reaction to form 5-ASA is consistently low. What are the most critical parameters to control?

Low yield in the Kolbe-Schmitt reaction is a common issue often traced back to suboptimal reaction conditions or reactant quality. The reaction involves the carboxylation of a phenoxide under pressure and heat.

Core Causality: The reaction's efficiency hinges on the formation of the potassium or sodium p-aminophenoxide salt and its subsequent reaction with carbon dioxide. Incomplete salt formation, presence of moisture, and improper temperature or pressure can drastically reduce yield.[1][2]

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: The Kolbe-Schmitt reaction is highly sensitive to moisture. Water can react with the phenoxide and consume the base, preventing the desired carboxylation.[2]

    • Action: Thoroughly dry all glassware. Use anhydrous p-aminophenol and ensure your base (e.g., potassium carbonate, sodium methylate) is dry. Operate under an inert atmosphere (Nitrogen or Argon) to prevent atmospheric moisture ingress.

  • Optimize Base Stoichiometry: An insufficient amount of base will lead to incomplete formation of the phenoxide, leaving unreacted p-aminophenol.

    • Action: Use a stoichiometric equivalent or a slight excess of a strong base like sodium methylate or potassium hydroxide to ensure complete conversion to the phenoxide salt.

  • Verify Temperature and Pressure: This reaction requires high temperature and pressure to proceed efficiently. The optimal range forces the equilibrium towards the carboxylated product.

    • Action: Conduct optimization studies for your specific setup. Typical conditions range from 180-220°C and 1.0–3.0 MPa (10-30 atm) of CO₂ pressure.[1] Maintaining these parameters consistently is crucial for reproducibility.

  • Improve Mass Transfer: Inefficient mixing can lead to poor contact between the solid phenoxide and gaseous CO₂.

    • Action: Ensure robust mechanical stirring in the pressure vessel. Some protocols utilize a catalytic carrier to improve heat and mass transfer.[1]

Question 2: My 5-ASA intermediate is a pink or brown powder, not off-white. Is it usable for the next step?

Discoloration in 5-ASA is a sign of oxidation. The aminophenol moiety is susceptible to air oxidation, forming colored iminoquinone-like impurities.[3]

Core Causality: The presence of these impurities can interfere with the subsequent mesylation step by consuming reagents and complicating purification. The oxidized species may also possess different reactivity, leading to undesired side products.

Recommended Actions:

  • Purification is Essential: Do not proceed with discolored 5-ASA. Purify the material first.

    • Method: A common purification technique is to dissolve the crude 5-ASA in a hot aqueous solution of sodium bisulfite (a reducing agent to reverse some oxidation) and then re-precipitate the purified 5-ASA by acidifying with HCl or acetic acid.

  • Storage: Store purified 5-ASA under an inert atmosphere (e.g., in a desiccator backfilled with nitrogen) and protected from light to prevent re-oxidation.

Part B: Mesylation of 5-ASA to Final Product

Question 3: I am observing poor selectivity, with evidence of O-sulfonylation on the phenolic hydroxyl group in addition to my desired N-sulfonylated product. How can I improve N-selectivity?

This is a classic chemoselectivity challenge. 5-ASA has two primary nucleophilic sites: the amino group (-NH₂) and the phenolic hydroxyl group (-OH). Their relative nucleophilicity is highly dependent on the pH of the reaction medium.

Core Causality:

  • At neutral or slightly acidic pH: The amino group is protonated (-NH₃⁺), rendering it non-nucleophilic. The phenolic -OH remains the primary reactive site.

  • At slightly basic pH: The amino group is deprotonated and is a potent nucleophile. The phenolic hydroxyl is also deprotonated to a phenoxide, which is also nucleophilic. However, the amine is generally a stronger nucleophile towards sulfonyl chlorides than the phenoxide.

  • At strongly basic pH: Both groups are deprotonated. While the amine remains nucleophilic, high concentrations of hydroxide can lead to rapid hydrolysis of the methanesulfonyl chloride reagent.

Selectivity_Troubleshooting start Low N-Selectivity Observed (O-Sulfonylation Byproduct) check_base What base was used? start->check_base strong_base Strong Base (e.g., NaOH, KOH) check_base->strong_base Strong weak_base Weak Base (e.g., Pyridine, TEA, NaHCO₃) check_base->weak_base Weak/Organic action_strong High pH deprotonates phenol to reactive phenoxide. Risk of O-sulfonylation and reagent hydrolysis increases. strong_base->action_strong action_weak Maintains a population of free -NH₂ which is more nucleophilic than the -OH group. This is the PREFERRED route. weak_base->action_weak recommendation Recommendation: Use a non-nucleophilic organic base like Pyridine or Triethylamine (TEA) or an inorganic base like NaHCO₃. action_strong->recommendation action_weak->recommendation

Caption: Decision tree for troubleshooting poor mesylation selectivity.

Optimization Strategy:

  • Choice of Base is Critical: Use a base that is strong enough to scavenge the HCl byproduct but not so strong that it fully deprotonates the phenolic hydroxyl.

    • Recommended Bases: Pyridine, triethylamine (TEA), or even sodium bicarbonate are excellent choices. Pyridine can also serve as the solvent. These bases will deprotonate the highly acidic carboxylic acid and the HCl byproduct, leaving the free amino group as the most reactive nucleophile.

  • Control Reagent Addition: Add the methanesulfonyl chloride (MsCl) dropwise to a cooled solution (0-5 °C) of the 5-ASA in the chosen solvent/base system. This slow addition maintains a low instantaneous concentration of MsCl, favoring reaction at the more nucleophilic site and minimizing side reactions.

Question 4: My reaction yield is low, and TLC analysis shows a significant amount of unreacted 5-ASA starting material. What are the likely causes?

This issue points towards either insufficient reagent, deactivated reagent, or suboptimal reaction conditions.

Troubleshooting Steps:

ProblemPotential CauseRecommended Action
Reaction Stalls 1. Hydrolysis of Methanesulfonyl Chloride: MsCl is highly reactive and readily hydrolyzes with any trace moisture.Ensure your solvent (e.g., pyridine, THF, dioxane) is anhydrous. Dry the 5-ASA starting material thoroughly under vacuum before use.
2. Insufficient Base: If all the base is consumed neutralizing the carboxylic acid and trace acid impurities, there may not be enough to scavenge the HCl produced during the reaction. The resulting acidic conditions will protonate the amine, halting the reaction.Use at least 2.0-2.2 equivalents of base: ~1 eq. to neutralize the carboxylic acid and 1-1.2 eq. to neutralize the HCl byproduct.
3. Low Temperature: While initial addition is done at 0 °C to control exotherm and selectivity, the reaction may require warming to room temperature to go to completion.After the dropwise addition of MsCl is complete, allow the reaction to slowly warm to room temperature and stir for several hours (monitor by TLC) until the starting material is consumed.
4. Old or Poor Quality MsCl: Methanesulfonyl chloride can degrade over time.Use a fresh bottle of MsCl or distill older reagent before use.

III. Detailed Experimental Protocols

Protocol 1: Synthesis of 5-Aminosalicylic Acid (5-ASA)

(Adapted from Kolbe-Schmitt reaction principles)[1]

Safety Note: This reaction is performed under high pressure and temperature and must be carried out in an appropriate pressure vessel (autoclave) behind a safety shield.

  • Preparation: To a high-pressure stainless-steel autoclave, add anhydrous p-aminophenol (16g, ~0.147 mol) and anhydrous sodium methylate (16g, ~0.296 mol).

  • Inerting: Seal the autoclave and purge the vessel three times with dry carbon dioxide (CO₂) to remove all air.

  • Pressurization: Pressurize the autoclave with CO₂ to 2.0 MPa.

  • Reaction: Begin vigorous stirring and slowly heat the vessel to an internal temperature of 195 °C. Maintain this temperature and pressure for 6-8 hours.

  • Work-up: Cool the reactor to room temperature and slowly vent the CO₂ pressure.

  • Isolation: Dissolve the solid reaction mass in 500 mL of deionized water. The solution will contain the sodium salt of 5-ASA.

  • Purification: Add a small amount of sodium bisulfite (~1g) to the solution to reduce oxidized impurities. Filter the solution to remove any insoluble material.

  • Precipitation: Slowly add 6M hydrochloric acid (HCl) to the filtrate with stirring until the pH is ~3-4. A precipitate of 5-ASA will form.

  • Collection: Cool the mixture in an ice bath for 1 hour to maximize precipitation. Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum at 60 °C. The product should be an off-white to light gray solid.

Protocol 2: Synthesis of 5-Hydroxy-2-(methylsulfonamido)benzoic acid

Safety Note: Methanesulfonyl chloride is corrosive and lachrymatory. Handle in a fume hood with appropriate personal protective equipment (PPE).

  • Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend dry 5-aminosalicylic acid (10g, 0.065 mol) in 100 mL of anhydrous pyridine.

  • Cooling: Cool the suspension to 0 °C in an ice-water bath.

  • Reagent Addition: Add methanesulfonyl chloride (6.3 mL, 0.081 mol, 1.25 eq.) dropwise to the stirred suspension over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC (e.g., using a 10:1 Dichloromethane:Methanol mobile phase).

  • Quenching: Once the reaction is complete (disappearance of 5-ASA spot), slowly pour the reaction mixture into 500 mL of ice-cold 2M HCl. This will neutralize the pyridine and precipitate the crude product.

  • Isolation: Stir the acidic mixture for 30 minutes. Collect the resulting solid by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with cold deionized water to remove pyridine hydrochloride salts.

  • Drying: Dry the crude product in a vacuum oven at 50-60 °C.

Protocol 3: Purification by Recrystallization
  • Solvent Selection: Dissolve the crude, dry product in a minimum amount of hot solvent. A mixture of ethanol and water or acetone and water is often effective.

  • Hot Filtration: If any insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

  • Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

IV. References

  • Mo, F., et al. (1997). A new synthesis method for mesalazine. Chinese Journal of Pharmaceutical Industry, 28(8), 341-342.

  • Coronel, L., & Levin, D. (1995). Oxidation of 5-aminosalicylic acid by hypochlorous acid to a reactive iminoquinone. Possible role in the treatment of inflammatory bowel diseases. Drug Metabolism and Disposition, 23(2), 246-50.[3]

  • Google Patents. (2014). CN103880694A - Preparation method of 2-hydroxy-5-aminobenzoic acid. Retrieved from [1]

  • ResearchGate. (2018). Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. Retrieved from [Link][4]

  • Google Patents. (1999). EP0453022A2 - Method for the purification of benzoic acid. Retrieved from [5]

Sources

Optimization

Technical Support Center: Purification of 5-Hydroxy-2-(methylsulfonamido)benzoic acid

From the Desk of the Senior Application Scientist Welcome to the technical support center for 5-Hydroxy-2-(methylsulfonamido)benzoic acid. As a multifunctional aromatic compound, this molecule presents unique and often f...

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for 5-Hydroxy-2-(methylsulfonamido)benzoic acid. As a multifunctional aromatic compound, this molecule presents unique and often frustrating purification challenges that can impact yield, purity, and the success of downstream applications. Its combination of a carboxylic acid, a phenolic hydroxyl group, and a sulfonamide moiety results in a complex chemical personality, demanding more than just a standard workup.

This guide is structured to function as a direct line to an experienced application scientist. We will move beyond simple procedural lists to explore the causality behind common purification hurdles and provide robust, field-tested solutions. Our goal is to empower you with the knowledge to not only solve your immediate purification issues but also to strategically troubleshoot future challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address the most common issues encountered during the purification of 5-Hydroxy-2-(methylsulfonamido)benzoic acid.

Q1: My isolated product is off-white, yellow, or even brown. What causes this discoloration, and how can I obtain a pure white solid?

A1: This is the most frequent issue and typically points to the presence of oxidized impurities. The 5-hydroxy (phenolic) group is susceptible to oxidation, especially when heated in the presence of air or trace metal impurities, forming highly colored quinone-type species.

Causality and Solution:

  • Oxidation: Phenols can oxidize to form colored quinones. This process is often accelerated by heat, high pH, and trace metal catalysts.

  • Troubleshooting Steps:

    • Charcoal Treatment: During recrystallization, after the crude product is fully dissolved in the hot solvent, add a small amount (1-2% w/w) of activated charcoal.[1] Boil the solution for a few minutes to allow the charcoal to adsorb the colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool.

    • Inert Atmosphere: When heating solutions of your compound for extended periods (e.g., during recrystallization), consider doing so under an inert atmosphere like nitrogen or argon to minimize contact with oxygen.

    • Reductive Workup: If discoloration is severe, a reductive workup might be necessary. After your reaction, quenching with a mild reducing agent like sodium bisulfite (NaHSO₃) can sometimes prevent the formation of these colored species from the outset.

Q2: I'm struggling to find an effective single solvent for recrystallization. The compound either dissolves completely in the cold solvent or doesn't dissolve even when hot. What should I do?

A2: This is a classic problem for multifunctional molecules. The high polarity imparted by the three functional groups makes it highly soluble in polar solvents (like methanol or ethanol) and poorly soluble in non-polar ones (like hexanes). The key is often a two-solvent system or using water, which leverages the compound's properties effectively.

Causality and Solution:

  • Solubility Profile: The molecule's polarity makes it challenging to find a solvent where solubility changes dramatically with temperature. However, like many benzoic acids, its solubility is significantly higher in hot water than in cold water, making this a prime candidate.[2][3]

  • Recommended Approaches:

    • Water Recrystallization: This is often the most effective method. The compound is sparingly soluble in cold water but dissolves in hot water. The slow cooling allows for the formation of pure crystals while many impurities remain in the aqueous mother liquor.[4]

    • Two-Solvent System: A polar solvent in which the compound is soluble (e.g., ethanol, isopropanol, or acetone) and a non-polar "anti-solvent" in which it is insoluble (e.g., heptane or toluene) can be used. Dissolve the crude product in a minimal amount of the hot polar solvent, then slowly add the anti-solvent until the solution becomes faintly cloudy (the cloud point). Re-heat to clarify and then allow to cool slowly.

    • Acidified Water: Adding a small amount of acid (e.g., HCl) to the water can decrease the solubility of your benzoic acid by ensuring the carboxylic acid and phenolic groups are fully protonated, which can sometimes lead to better crystal formation and recovery.

Solvent/SystemProsCons
Water Excellent for purity, inexpensive, non-toxic.May require large volumes; compound may oil out if cooled too quickly.
Ethanol/Water Highly tunable, good for removing polar impurities.Finding the correct ratio can require experimentation.
Isopropanol/Heptane Good for removing non-polar impurities.Requires careful addition of the anti-solvent to avoid crashing out.
Acetic Acid/Water Can provide very high purity crystals.Residual acetic acid can be difficult to remove.
Q3: My analytical data (NMR, LC-MS) shows persistent starting materials or reagent-related impurities. How can I remove these?

A3: This points to incomplete reaction or inefficient removal during initial workup. The best strategy depends on the nature of the impurity. For instance, unreacted 2-amino-5-hydroxybenzoic acid or residual methanesulfonyl chloride (or its hydrolysis product, methanesulfonic acid) require different approaches.

Causality and Solution:

  • Acid/Base Properties: The key is to exploit the differences in acidity between your product and the impurities. Your product has a strongly acidic carboxylic acid (pKa ~3-4), a moderately acidic phenol (pKa ~9-10), and a weakly acidic sulfonamide N-H.

  • Recommended Protocol: Acid-Base Extraction

    • This technique is exceptionally powerful for this specific molecule. A carefully controlled liquid-liquid extraction can separate acidic, basic, and neutral impurities. See Protocol 2 for a detailed workflow.

Q4: My compound streaks severely during silica gel column chromatography, making separation impossible. How can I fix this?

A4: This is a direct consequence of the acidic functional groups interacting with the slightly acidic silica gel surface. The deprotonated carboxylate and phenolate anions bind strongly to the silica, leading to significant peak tailing and poor separation.

Causality and Solution:

  • Ionization on Silica: The acidic protons on your molecule can be pulled off by the silica surface, causing the molecule to "stick" and elute slowly and unevenly.

  • Troubleshooting Steps:

    • Acidify the Mobile Phase: The most effective solution is to add a small amount of acid to your eluent. Typically, 0.5-1% acetic acid or formic acid is sufficient. This keeps your compound in its neutral, protonated state, minimizing interactions with the silica and resulting in sharp, symmetrical peaks.[5]

    • Use a More Polar Solvent System: The high polarity of the compound requires a polar mobile phase. A typical starting point would be a gradient of methanol in dichloromethane (DCM) or ethyl acetate in hexanes with the aforementioned acid modifier.

    • Consider Reversed-Phase Chromatography: For high-purity applications, reversed-phase chromatography (e.g., on a C18 column) is often superior for polar, acidic compounds.[5][6] The mobile phase is typically a mixture of water and acetonitrile or methanol, often with a formic acid or TFA modifier.

Visualized Workflows and Impurity Profiles

Impurity Profile and Origins

This diagram illustrates the potential impurities that can arise during the synthesis of 5-Hydroxy-2-(methylsulfonamido)benzoic acid.

cluster_impurities Potential Impurities Product 5-Hydroxy-2-(methylsulfonamido) benzoic acid SM Starting Material (e.g., 2-amino-5-hydroxybenzoic acid) Product->SM Incomplete Reaction Isomer Positional Isomer (e.g., 4-hydroxy isomer) Product->Isomer Non-selective Synthesis SideProduct Side-Product (e.g., Di-sulfonated species) Product->SideProduct Over-reaction Oxidation Oxidation Product (Quinone-like species) Product->Oxidation Poor Handling/Workup

Caption: Common impurity profile for the target compound.

Decision Workflow for Purification Strategy

Use this flowchart to select the most appropriate purification method based on the observed issues with your crude product.

start Crude Product Analysis (TLC, LCMS, Appearance) is_colored Is the product colored (yellow/brown)? start->is_colored charcoal Perform Recrystallization with Activated Charcoal (See Protocol 1) is_colored->charcoal Yes has_sm Are starting materials or polar impurities present? is_colored->has_sm No check_purity1 Check Purity (TLC/LCMS) charcoal->check_purity1 check_purity1->has_sm Impure final_product Pure Product check_purity1->final_product Pure acid_base Perform Acid-Base Extraction (See Protocol 2) has_sm->acid_base Yes has_isomers Are isomers or close-spotting impurities present? has_sm->has_isomers No check_purity2 Check Purity (TLC/LCMS) acid_base->check_purity2 check_purity2->has_isomers Impure check_purity2->final_product Pure chromatography Perform Column Chromatography (See Protocol 3) has_isomers->chromatography Yes has_isomers->final_product No chromatography->final_product end Further Analysis Needed

Caption: Decision tree for selecting a purification method.

Detailed Experimental Protocols

Protocol 1: Optimized Recrystallization from Water

This protocol leverages the differential solubility of the product in hot versus cold water to achieve high purity.[2][3][4]

  • Dissolution: In an Erlenmeyer flask, add the crude 5-Hydroxy-2-(methylsulfonamido)benzoic acid. For every 1 gram of crude material, add approximately 20-30 mL of deionized water.

  • Heating: Heat the suspension to a rolling boil on a hot plate with magnetic stirring. Add more hot deionized water in small portions until all the solid has just dissolved. Avoid adding a large excess of water, as this will reduce your recovery yield.

  • Decolorization (If Necessary): If the solution is colored, remove it from the heat, wait for boiling to cease, and add a spatula-tip of activated charcoal. Return the flask to the hot plate and boil for another 2-5 minutes.

  • Hot Filtration (If Necessary): If charcoal was added or if insoluble impurities are visible, perform a hot gravity filtration. Pre-heat a funnel and a clean receiving flask to prevent premature crystallization. Filter the hot solution quickly.

  • Crystallization: Cover the receiving flask and allow the solution to cool slowly to room temperature. Slow cooling is critical for forming large, pure crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals on the filter with a small amount of ice-cold deionized water to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum. A final purity check via melting point or HPLC is recommended. An impure product will have a broad and depressed melting point.[7]

Protocol 2: High-Purity Acid-Base Extraction

This workflow is designed to remove both more acidic/basic impurities and neutral organic impurities.

start 1. Dissolve crude product in Ethyl Acetate (EtOAc) step2 2. Wash with dilute HCl (aq) (e.g., 1M HCl) start->step2 step3 3. Separate layers. Discard aqueous layer (removes basic impurities) step2->step3 step4 4. Extract organic layer with dilute NaHCO3 (aq) step3->step4 step5 5. Separate layers. Keep AQUEOUS layer. (Product is now in aqueous layer as salt) step4->step5 step6 6. Re-acidify aqueous layer with conc. HCl until pH ~1-2 step5->step6 step7 7. Product precipitates as a solid step6->step7 step8 8. Filter, wash with cold water, and dry the pure product step7->step8

Caption: Workflow for purification via acid-base extraction.

Rationale:

  • Step 2 (HCl wash): Removes any basic impurities (e.g., unreacted amines if applicable to the synthesis route).

  • Step 4 (NaHCO₃ extraction): Sodium bicarbonate is a weak base that is strong enough to deprotonate the highly acidic carboxylic acid, moving your product into the aqueous layer. However, it is generally not basic enough to deprotonate the less acidic phenol. This selectivity is key. Neutral impurities (like a di-sulfonated byproduct) will remain in the organic layer. More strongly acidic impurities (like sulfonic acids) will also be extracted.

  • Step 6 (Re-acidification): The pure product is crashed out of the aqueous solution by neutralizing the carboxylate salt.

Protocol 3: Column Chromatography with Acidified Eluent

This method is for separating stubborn impurities like isomers or byproducts with similar polarity.

  • TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC).[8] Spot your crude material on a silica plate and test various mobile phases. A good system will show clear separation between your product spot and impurities, with an Rf value for your product between 0.2 and 0.4.

    • Starting suggestion: 5% Methanol in Dichloromethane + 1% Acetic Acid.

  • Column Packing: Prepare a silica gel slurry in your chosen starting eluent (e.g., Hexane/Ethyl Acetate). Pack a glass column, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve your crude product in a minimum amount of the mobile phase or DCM. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin eluting with your chosen solvent system. If separation is poor, a gradient elution (gradually increasing the polarity of the mobile phase) may be necessary. For example, starting with 30% Ethyl Acetate in Hexanes and gradually increasing to 70% Ethyl Acetate (always including 1% acetic acid).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator. The final traces of acetic acid can be removed by co-evaporating with a solvent like toluene or by re-dissolving the product in ethyl acetate and washing with water.

References

  • Pharmaffiliates. Sulfonamide-impurities. [Link]

  • ResearchGate. Yield, purity, and characteristic impurities of the sulfonamide.... [Link]

  • University of Missouri–St. Louis. Recrystallization of Benzoic Acid. [Link]

  • Research Journal of Pharmacy and Technology. Isolation and Structural Elucidation of Impurity in Sulfonamide Intermediate of Glyburide. [Link]

  • St. Olaf College. The Recrystallization of Benzoic Acid. [Link]

  • ResearchGate. A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity. [Link]

  • Reddit. Recrystallization of Benzoic Acid : r/chemistry. [Link]

  • Open Access Pub. Glass Chromatography Application: TLC Separation of Benzoic Esters in Pharmaceutical Products. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Yield in Sulfonamide Synthesis from Aminobenzoic Acid

Welcome to the technical support center for sulfonamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when synthesizing su...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for sulfonamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when synthesizing sulfonamides from aminobenzoic acid. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you optimize your reaction yields and obtain high-purity products.

Section 1: Understanding the Core Reaction and Potential Pitfalls

The synthesis of sulfonamides from aminobenzoic acid typically involves the reaction of the amino group with a sulfonyl chloride in the presence of a base.[1][2] However, the bifunctional nature of aminobenzoic acid, possessing both an amine and a carboxylic acid, introduces specific challenges that can lead to low yields if not properly addressed.

Core Reaction:
  • Nucleophilic Attack: The amino group of aminobenzoic acid acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride.

  • HCl Byproduct: This reaction generates hydrochloric acid (HCl) as a byproduct, which must be neutralized by a base to prevent the protonation of the starting amine.[1]

Key Challenges with Aminobenzoic Acid:
  • Competing Reactivity: The carboxylic acid group can interfere with the desired reaction, leading to unwanted side products.

  • Solubility Issues: Aminobenzoic acids and the resulting sulfonamides can have limited solubility in common organic solvents, affecting reaction kinetics and purification.

  • Product Purification: The separation of the desired sulfonamide from starting materials, byproducts, and impurities can be challenging.

Section 2: Troubleshooting Guide - Low Yields

This section addresses the most common causes of low yields in a question-and-answer format, providing explanations and actionable solutions.

Issue 1: The reaction is not proceeding to completion, or the yield is significantly lower than expected.

Q: My TLC analysis shows a significant amount of unreacted aminobenzoic acid even after prolonged reaction time. What could be the issue?

A: This problem often points to issues with the reagents, reaction conditions, or the inherent reactivity of your starting materials.

  • Cause 1: Inactive Sulfonyl Chloride. Sulfonyl chlorides are highly susceptible to hydrolysis, reacting with moisture to form the corresponding sulfonic acid, which is unreactive towards amines.[1]

    • Solution:

      • Ensure all glassware is oven-dried or flame-dried before use.

      • Use anhydrous solvents. Consider using freshly distilled solvents or those from a solvent purification system.

      • Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.[1][3]

      • Use a fresh bottle of sulfonyl chloride or purify the existing one if its quality is questionable.

  • Cause 2: Inadequate Base. A base is crucial to neutralize the HCl generated during the reaction.[1] If the base is too weak or used in insufficient quantity, the reaction mixture will become acidic, protonating the amine of the aminobenzoic acid and rendering it non-nucleophilic.[3]

    • Solution:

      • Use at least two equivalents of a suitable base. Common choices include tertiary amines like triethylamine (TEA) or pyridine.[1][3]

      • For less reactive amines, a stronger, non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) might be necessary.[3]

      • Ensure the base is added before or concurrently with the sulfonyl chloride.

  • Cause 3: Poor Nucleophilicity of the Amine. The electronic properties of the aminobenzoic acid can influence the nucleophilicity of the amino group. Electron-withdrawing groups on the aromatic ring can decrease reactivity.[1]

    • Solution:

      • Increase the reaction temperature to provide more energy for the reaction to proceed.[1]

      • Consider using a more reactive sulfonylating agent if possible.

  • Cause 4: Competing Reaction of the Carboxylic Acid. Without protection, the carboxylic acid group can be deprotonated by the base, potentially leading to side reactions or affecting the solubility of the starting material.

    • Solution: Protect the carboxylic acid group as an ester (e.g., methyl or ethyl ester) via Fischer esterification prior to the sulfonamide formation reaction.[4] This is a critical step for improving yields when working with aminobenzoic acids.[4]

Issue 2: The reaction appears to have worked, but the isolated yield is low after purification.

Q: I observe product formation by TLC, but I lose a significant amount of material during workup and purification. Why is this happening?

A: Low isolated yields can be a result of product loss during aqueous workup, difficult purification, or product instability.

  • Cause 1: Product Solubility in Aqueous Phase. The sulfonamide product may have some solubility in the aqueous layer during extraction, especially if it is polar.

    • Solution:

      • Perform multiple extractions with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

      • Saturate the aqueous layer with brine (saturated NaCl solution) to decrease the solubility of the organic product in the aqueous phase.

  • Cause 2: Emulsion Formation during Extraction. The presence of both acidic and basic functionalities can lead to the formation of emulsions during workup, making phase separation difficult and causing product loss.

    • Solution:

      • Add brine to help break the emulsion.

      • Filter the entire mixture through a pad of Celite.

      • Allow the mixture to stand for an extended period to allow for phase separation.

  • Cause 3: Difficulty in Chromatographic Purification. The polarity of the sulfonamide can make it challenging to purify by column chromatography.

    • Solution:

      • Experiment with different solvent systems for chromatography to achieve better separation.

      • Consider recrystallization as an alternative or final purification step.

Section 3: Frequently Asked Questions (FAQs)

Q1: Is it always necessary to protect the carboxylic acid group of aminobenzoic acid?

A1: While not strictly necessary in all cases, protecting the carboxylic acid group is highly recommended to achieve higher yields and a cleaner reaction profile.[4] The protection step, typically an esterification, prevents the carboxylic acid from interfering with the sulfonylation reaction and simplifies purification.[4]

Q2: What is the optimal solvent for sulfonamide synthesis?

A2: Aprotic solvents are generally preferred to avoid reaction with the sulfonyl chloride.[3] Dichloromethane (DCM), acetonitrile (ACN), and tetrahydrofuran (THF) are commonly used.[3] The choice of solvent can also depend on the solubility of your specific starting materials.

Q3: How can I monitor the progress of my reaction?

A3: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction.[4] Spot the reaction mixture alongside your starting materials (aminobenzoic acid and sulfonyl chloride) to track the consumption of reactants and the formation of the product.

Q4: What are the common side products in this reaction?

A4: The most common side product is the sulfonic acid, formed from the hydrolysis of the sulfonyl chloride.[1] Another potential side product is a bis-sulfonated product if there are other nucleophilic sites on the aminobenzoic acid. Di-acylation of the amino group is also a possibility, though less common under standard conditions.

Q5: My final product is difficult to crystallize. What can I do?

A5: If your product is an oil or a solid that is difficult to crystallize, try different solvent systems for recrystallization. A combination of a good solvent and a poor solvent (anti-solvent) often works well. Seeding the solution with a small crystal of the desired product can also induce crystallization. If all else fails, column chromatography may be the best option for purification.

Section 4: Experimental Protocols and Data

Protocol 1: Protection of p-Aminobenzoic Acid via Fischer Esterification

This protocol describes the conversion of p-aminobenzoic acid to its methyl ester.

Materials:

  • p-Aminobenzoic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Suspend p-aminobenzoic acid in anhydrous methanol in a round-bottom flask.

  • Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid.

  • Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to obtain the methyl 4-aminobenzoate.

Protocol 2: Sulfonamide Synthesis (Hinsberg Reaction)

This protocol outlines the general procedure for the synthesis of a sulfonamide from methyl 4-aminobenzoate.

Materials:

  • Methyl 4-aminobenzoate

  • Sulfonyl chloride of choice

  • Pyridine or Triethylamine

  • Dichloromethane (anhydrous)

  • 1M HCl solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve methyl 4-aminobenzoate in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.

  • Add pyridine or triethylamine (2 equivalents) to the solution.

  • Cool the mixture in an ice bath and add the sulfonyl chloride (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting amine is consumed (monitor by TLC).

  • Dilute the reaction mixture with dichloromethane and wash with 1M HCl solution, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Table 1: Troubleshooting Summary for Low Sulfonamide Yield
Problem Potential Cause Recommended Solution
Incomplete Reaction Hydrolysis of sulfonyl chlorideUse anhydrous conditions and an inert atmosphere.[1][3]
Inadequate baseUse at least 2 equivalents of a suitable base (e.g., pyridine, TEA).[1][3]
Low amine nucleophilicityIncrease reaction temperature.[1]
Carboxylic acid interferenceProtect the carboxylic acid as an ester.[4]
Low Isolated Yield Product loss during workupPerform multiple extractions and use brine.
Emulsion formationAdd brine or filter through Celite.
Difficult purificationOptimize chromatography conditions or use recrystallization.

Section 5: Visualizing the Workflow and Troubleshooting

Diagram 1: General Workflow for Sulfonamide Synthesis from Aminobenzoic Acid

G A Aminobenzoic Acid B Protection of Carboxylic Acid (Fischer Esterification) A->B MeOH, H+ C Amino-Protected Ester B->C D Sulfonamide Formation (Hinsberg Reaction) C->D R-SO2Cl, Base E Sulfonamide Ester D->E F Deprotection of Ester (Hydrolysis) E->F NaOH, H2O G Final Sulfonamide Product F->G

Caption: A typical multi-step workflow for synthesizing sulfonamides from aminobenzoic acid.

Diagram 2: Troubleshooting Decision Tree for Low Yield

G Start Low Yield Observed Check_Completion Is the reaction incomplete (TLC analysis)? Start->Check_Completion Check_Reagents Check Reagent Quality - Anhydrous solvents? - Fresh sulfonyl chloride? - Sufficient base? Check_Completion->Check_Reagents Yes Purification_Issues Are there issues with workup and purification? Check_Completion->Purification_Issues No Check_Conditions Optimize Reaction Conditions - Increase temperature? - Use stronger base? Check_Reagents->Check_Conditions Protect_COOH Is the carboxylic acid protected? Check_Conditions->Protect_COOH Perform_Protection Protect the carboxylic acid (e.g., esterification). Protect_COOH->Perform_Protection No End Improved Yield Protect_COOH->End Yes Perform_Protection->End Optimize_Workup Optimize Workup - Multiple extractions? - Use brine? Purification_Issues->Optimize_Workup Yes Purification_Issues->End No Optimize_Purification Optimize Purification - Different chromatography solvents? - Try recrystallization? Optimize_Workup->Optimize_Purification Optimize_Purification->End

Caption: A decision tree to guide troubleshooting efforts for low reaction yields.

References

  • BenchChem. (n.d.). Optimizing reaction conditions for sulfonamide synthesis from sulfonyl chlorides.
  • Jacobson, K. A., & Müller, C. E. (2006). A new synthesis of sulfonamides by aminolysis of p-nitrophenylsulfonates yielding potent and selective adenosine A2B receptor antagonists. PubMed.
  • BenchChem. (n.d.). Avoiding common errors in sulfonamide synthesis experimental protocols.
  • Kumar, A., & Kumar, S. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances. DOI:10.1039/D1RA04368D.
  • Roy, P., & Roy, K. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-204.
  • BenchChem. (n.d.). Application Notes: Synthesis of Novel Sulfonamides from 4-Amino-3-bromobenzoic Acid.

Sources

Optimization

Technical Support Center: Improving the Solubility of 5-Hydroxy-2-(methylsulfonamido)benzoic acid for Bioassays

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the solubility challe...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the solubility challenges of 5-Hydroxy-2-(methylsulfonamido)benzoic acid in bioassay development. Our goal is to equip you with the scientific rationale and practical protocols to ensure reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving 5-Hydroxy-2-(methylsulfonamido)benzoic acid in my aqueous buffer for a cell-based assay. What is the first step I should take?

A1: The initial and most critical step is to prepare a concentrated stock solution in an appropriate organic solvent. Direct dissolution in aqueous buffers is often challenging for complex organic molecules. Dimethyl sulfoxide (DMSO) is a widely used and highly effective polar aprotic solvent for creating these stock solutions[1][2].

  • Expertise & Experience: 5-Hydroxy-2-(methylsulfonamido)benzoic acid, like many small molecules, has limited aqueous solubility due to its aromatic structure. DMSO is an excellent choice because it can solubilize a wide array of organic compounds and is miscible with water[2][3]. This allows for the preparation of a high-concentration stock that can be serially diluted into your aqueous assay buffer.

  • Trustworthiness: It is crucial to use anhydrous, high-purity DMSO to avoid introducing water, which can prematurely precipitate your compound. Always prepare fresh dilutions from your stock solution for each experiment to ensure consistency.

Q2: I've prepared a 10 mM stock solution in DMSO, but the compound precipitates when I dilute it into my final assay medium (e.g., PBS or cell culture media). What's happening and how can I fix it?

A2: This is a common issue known as "precipitation upon dilution." It occurs when the concentration of the organic solvent (DMSO) is not high enough in the final solution to maintain the solubility of the compound. The key is to ensure the final DMSO concentration in your assay is as low as possible to avoid cellular toxicity, typically well below 1% and often below 0.5%[1][4].

Here's a systematic approach to troubleshoot this:

  • Lower the Final Concentration: If your experimental design allows, test lower final concentrations of the compound.

  • Gentle Warming and Mixing: Briefly warming the aqueous medium to 37°C and vortexing while adding the stock solution can sometimes improve solubility[4].

  • Use a Co-solvent System: A mixture of solvents can sometimes be more effective than a single solvent[4][5].

Troubleshooting Guide: Advanced Solubilization Strategies

Issue: My compound still precipitates even at low final concentrations and with gentle warming.

This indicates that more advanced methods are needed to overcome the poor aqueous solubility of 5-Hydroxy-2-(methylsulfonamido)benzoic acid.

Solution 1: pH Adjustment
  • Expertise & Experience: 5-Hydroxy-2-(methylsulfonamido)benzoic acid possesses both an acidic carboxylic acid group (predicted pKa ≈ 3.09) and a weakly acidic sulfonamide group[6]. The solubility of such compounds is highly dependent on the pH of the solution[7][8][9]. By adjusting the pH, you can ionize these functional groups, forming a more soluble salt in situ.

  • Causality: For an acidic compound, increasing the pH of the buffer above its pKa will deprotonate the acidic groups, leading to the formation of a more polar and, therefore, more water-soluble, anionic species[8][9].

  • Authoritative Grounding: The relationship between pH, pKa, and solubility is a fundamental principle in physical chemistry and pharmacology[8].

Experimental Protocol: pH-Mediated Solubilization

  • Determine the pKa: If not known, the pKa of your compound can be predicted using software or determined experimentally. The predicted pKa of the carboxylic acid group of 5-hydroxy-2-(methylsulfonamido)benzoic acid is approximately 3.09[6].

  • Prepare Buffers: Prepare a series of buffers with pH values ranging from 6.0 to 8.0 (e.g., phosphate or TRIS buffers).

  • Solubility Testing:

    • Add a small, known amount of the solid compound to a fixed volume of each buffer.

    • Alternatively, dilute your DMSO stock solution into each buffer.

    • Vortex and sonicate the samples.

    • Allow the samples to equilibrate (e.g., for 1-2 hours at room temperature).

    • Centrifuge the samples to pellet any undissolved compound.

    • Measure the concentration of the compound in the supernatant using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • Select Optimal pH: Choose the lowest pH that provides the desired solubility and is compatible with your bioassay.

Parameter Recommendation Rationale
Target pH > pKa + 1To ensure significant ionization of the acidic functional groups.
Buffer System Phosphate, TRISCommonly used in biological assays and provide good buffering capacity in the physiological pH range.
Final Check Verify that the chosen pH does not adversely affect your assay (e.g., cell viability, enzyme activity).
Solution 2: Utilize Co-solvents
  • Expertise & Experience: When pH adjustment is not sufficient or is incompatible with the assay, a co-solvent system can be employed. Co-solvents are water-miscible organic solvents that, when added to water, increase the solubility of nonpolar compounds by reducing the polarity of the solvent mixture[5][9][10].

  • Causality: Co-solvents disrupt the hydrogen bonding network of water, creating a more favorable environment for the dissolution of hydrophobic molecules[5][11].

  • Authoritative Grounding: The use of co-solvents to enhance the solubility of poorly soluble drugs is a well-established technique in pharmaceutical formulation and in vitro screening[10][11][12].

Experimental Protocol: Co-solvent System Development

  • Select Co-solvents: Common co-solvents for biological assays include ethanol, propylene glycol, and polyethylene glycol (PEG)[9][11].

  • Prepare Stock Solutions: Prepare a high-concentration stock solution of your compound in the chosen co-solvent or a mixture of co-solvents with DMSO.

  • Test Dilutions: Serially dilute the stock solution into your aqueous assay buffer.

  • Observe for Precipitation: Visually inspect for any signs of precipitation.

  • Vehicle Control: It is critical to run a parallel vehicle control (assay buffer with the same final concentration of the co-solvent system) to account for any effects of the solvents on the biological system[1].

Co-solvent Typical Final Concentration Considerations
Ethanol < 1%Can have effects on cell membranes and protein conformation at higher concentrations.
Propylene Glycol < 5%Generally well-tolerated by many cell lines.
PEG 300/400 < 5%Can also improve compound stability in solution.
Solution 3: Salt Formation
  • Expertise & Experience: For long-term use and to improve handling, preparing a stable, water-soluble salt form of 5-Hydroxy-2-(methylsulfonamido)benzoic acid is a robust strategy. This involves reacting the acidic compound with a suitable base to form a salt with significantly improved aqueous solubility and dissolution rate[9][13][14].

  • Causality: The salt form exists in an ionized state, which is more readily solvated by water molecules compared to the neutral, and often crystalline, parent compound[14]. Studies have shown that salt forms can increase aqueous solubility by several orders of magnitude[15][16][17].

  • Authoritative Grounding: Salt formation is a cornerstone of pharmaceutical development for improving the bioavailability of poorly soluble drugs[13][14].

Experimental Workflow: Salt Formation and Evaluation

SaltFormationWorkflow A Start: 5-Hydroxy-2-(methylsulfonamido)benzoic acid (Free Acid) B Select Counterion (e.g., NaOH, KOH, TRIS base) A->B Rational Selection C Reaction in Suitable Solvent (e.g., Ethanol/Water) B->C Stoichiometric Reaction D Isolation of Salt (e.g., Evaporation, Precipitation) C->D Purification E Characterization (e.g., NMR, LC-MS) D->E Structure Confirmation F Solubility & Stability Testing E->F Performance Evaluation G Bioassay Validation F->G Functional Testing SolubilityDecisionTree start Start: Compound Insoluble in Aqueous Buffer stock Prepare Concentrated Stock in DMSO start->stock precip Precipitation upon Dilution? stock->precip no_precip Proceed with Assay (Keep DMSO < 0.5%) precip->no_precip No ph_adjust Attempt pH Adjustment (pH > pKa) precip->ph_adjust Yes ph_success Soluble & Assay Compatible? ph_adjust->ph_success ph_ok Proceed with Assay ph_success->ph_ok Yes cosolvent Use Co-solvent System (e.g., Ethanol, PEG) ph_success->cosolvent No cosolvent_success Soluble & Assay Compatible? cosolvent->cosolvent_success cosolvent_ok Proceed with Assay (Include Vehicle Control) cosolvent_success->cosolvent_ok Yes salt_form Consider Salt Formation for Long-Term Use cosolvent_success->salt_form No

Caption: Decision tree for improving compound solubility.

References

  • Kim, J., Kim, J., Park, J., Lee, J., & Kim, E. (2002). pH-induced solubility transition of sulfonamide-based polymers. Journal of Controlled Release, 80(1-3), 145-155. [Link]

  • Box, K., & Comer, J. (n.d.). The use of cosolvent pKa assays for poorly soluble compounds. Pion Inc.[Link]

  • Al-khami, A., Al-zharani, M., & Al-ghamdi, S. (2022). Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. [Link]

  • Krebs, H. A., & Speakman, J. C. (1946). SOLUBILITY OF SULPHONAMIDES. The BMJ, 1(4436), 47-50. [Link]

  • Patel, V. R., Agrawal, Y. K. (2011). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. AAPS PharmSciTech, 12(4), 1358-1365. [Link]

  • Aitipamula, S., Banerjee, R., Bansal, A. K., Biradha, K., Cheney, M. L., Choudhury, A. R., ... & Zaworotko, M. (2012). Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium. Crystal Growth & Design, 12(5), 2147-2152. [Link]

  • Wikipedia. (n.d.). Sulfonamide (medicine). Retrieved from [Link]

  • Kim, J., Kim, J., Park, J., Lee, J., & Kim, E. (2002). pH-Induced solubility transition of sulfonamide-based polymers. ResearchGate. [Link]

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. Ijmsdr, 5(5), 1-8. [Link]

  • Ascendia Pharmaceuticals. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • Taneja, N., & Sharma, M. (2019). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Environmental Science and Pollution Research, 26(18), 18581-18597. [Link]

  • WJBPHS. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences, 13(3), 1-10. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]

  • Hart, M. L., Do, D. P., Ansari, R. A., & Rizvi, S. A. A. (2016). Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Pharmaceutical Research, 1(1), 1-7. [Link]

  • Kumar, V., Nekkanti, V., Singh, G., & Kumar, S. (2018). Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization. ACS omega, 3(10), 14354-14363. [Link]

  • PubChem. (n.d.). 5-Hydroxy-2-methylbenzoic acid. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 2-hydroxy-5-methyl-, methyl ester. Retrieved from [Link]

  • Gaylord Chemical Company. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

  • E. L. Anderson, G. S. et al. (1998). Salt form selection and characterization of LY333531 mesylate monohydrate. Journal of pharmaceutical sciences, 87(5), 533-9. [Link]

  • S. H. Neau. (2016). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. AAPS Open, 2(1), 1. [Link]

  • Anderson, E. L., et al. (1998). Salt form selection and characterization of LY333531 mesylate monohydrate. Journal of Pharmaceutical Sciences, 87(5), 533-9. [Link]

  • PubChem. (n.d.). 5-(Benzoylamino)-2-hydroxybenzoic acid. Retrieved from [Link]

  • NIST. (n.d.). Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino. Retrieved from [Link]

  • PubChem. (n.d.). 5-Hydroxy-3-(3-methylsulfonylaminophenyl)benzoic acid. Retrieved from [Link]

  • da Silva, A. C., et al. (2022). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Molecules, 27(19), 6296. [Link]

  • NIST. (n.d.). Benzoic acid, 2-hydroxy-3-methyl-, methyl ester. Retrieved from [Link]

  • PubChem. (n.d.). Dimethyl Sulfoxide. Retrieved from [Link]

  • Gaylord Chemical. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of N-Sulfonylated Hydroxybenzoic Acids

Welcome to the technical support center for the synthesis of N-sulfonylated hydroxybenzoic acids. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexit...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-sulfonylated hydroxybenzoic acids. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this important chemical transformation. Here, we address common challenges and side reactions encountered during synthesis, providing troubleshooting advice and in-depth explanations to ensure the integrity and success of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Issue 1: Poor Yield and Presence of Multiple Spots on TLC, Indicating a Mixture of Products.

Question: I am attempting to synthesize an N-sulfonylated hydroxybenzoic acid, but my reaction yield is consistently low, and TLC analysis shows several unexpected spots. What are the likely side reactions, and how can I mitigate them?

Answer:

Low yields and product mixtures in N-sulfonylation of hydroxybenzoic acids typically stem from a lack of chemoselectivity. The starting material possesses three potentially reactive sites: the amine group (if starting from an aminohydroxybenzoic acid), the phenolic hydroxyl group, and the carboxylic acid group. The sulfonyl chloride is a potent electrophile that can react with all of these nucleophilic sites.[1]

Common Side Reactions:

  • O-Sulfonylation: The phenolic hydroxyl group is nucleophilic and can react with the sulfonyl chloride to form a sulfonate ester.[1][2] This is often a major byproduct, as phenols are readily sulfonylated.[3]

  • Di-sulfonylation: If the reaction conditions are too harsh or there is an excess of the sulfonylating agent, both the amine and the hydroxyl group can be sulfonylated.

  • Mixed Anhydride Formation: The carboxylic acid can react with the sulfonyl chloride to form a mixed sulfonic-carboxylic anhydride. While often transient, this intermediate can lead to further undesired reactions.

  • Self-Condensation/Polymerization: Under certain conditions, especially with prolonged heating, intermolecular reactions can occur, leading to oligomeric or polymeric byproducts.

Troubleshooting & Preventative Measures:

  • Protecting Group Strategy: The most robust solution is to employ a protecting group for the hydroxyl and/or carboxylic acid functionality.[4]

    • Hydroxyl Protection: Protecting the phenolic hydroxyl group is crucial. Common protecting groups for phenols include benzyl (Bn) or silyl ethers (e.g., TBDMS), which are stable under the sulfonylation conditions and can be removed later.[3]

    • Carboxylic Acid Protection: The carboxylic acid can be converted to an ester (e.g., methyl or ethyl ester) to prevent its reaction with the sulfonyl chloride. This also improves the solubility of the starting material in organic solvents.

  • Reaction Conditions Optimization:

    • Base Selection: The choice of base is critical. A non-nucleophilic, sterically hindered base like triethylamine (Et3N) or diisopropylethylamine (DIPEA) is generally preferred to scavenge the HCl byproduct without competing with the desired nucleophile. Pyridine can also be used and may act as a catalyst.[1][3]

    • Temperature Control: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can significantly improve selectivity by favoring the more nucleophilic amine over the hydroxyl group.

    • Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the sulfonyl chloride. A large excess can promote di-sulfonylation and other side reactions.

dot

Caption: Troubleshooting workflow for low yield and product impurity.

Issue 2: The Desired N-Sulfonylated Product is Unstable During Workup or Purification.

Question: My reaction appears to be successful by TLC, but I am losing a significant amount of my N-sulfonylated product during aqueous workup or column chromatography. What could be causing this instability?

Answer:

The stability of N-sulfonylated hydroxybenzoic acids can be compromised under certain conditions, particularly due to the presence of both acidic and basic functionalities.

Potential Causes of Degradation:

  • Hydrolysis: The sulfonamide bond can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures. While generally stable, prolonged exposure to harsh pH can lead to cleavage.

  • Intramolecular Reactions: The presence of a nearby carboxylic acid or hydroxyl group can potentially facilitate intramolecular catalysis of hydrolysis or other rearrangement reactions, although this is less common for the sulfonamide bond itself.

  • Silica Gel-Mediated Decomposition: Silica gel is acidic and can sometimes promote the degradation of sensitive compounds during column chromatography.

Troubleshooting & Preventative Measures:

  • Mild Workup Procedures:

    • Avoid strong acids or bases during the aqueous wash. Use dilute solutions of sodium bicarbonate to neutralize any remaining acid, followed by a water wash.

    • Keep the temperature low during all workup and extraction steps.

  • Purification Strategy:

    • Crystallization: If the product is a solid, crystallization is often the best method for purification as it is milder than chromatography.

    • Chromatography on Neutralized Silica: If chromatography is necessary, consider using silica gel that has been pre-treated with a small amount of triethylamine in the eluent system to neutralize its acidity.

    • Alternative Stationary Phases: For particularly sensitive compounds, consider using a less acidic stationary phase like alumina (neutral or basic) or reverse-phase chromatography.

dot

Caption: Workflow for addressing product instability during purification.

Issue 3: Difficulty in Driving the Reaction to Completion.

Question: My N-sulfonylation reaction stalls and does not proceed to completion, even with extended reaction times. How can I improve the reaction kinetics?

Answer:

Incomplete conversion can be due to several factors, including insufficient reactivity of the starting materials or deactivation of the reagents.

Potential Causes for Stalled Reactions:

  • Steric Hindrance: A bulky sulfonyl chloride or a sterically hindered amine on the hydroxybenzoic acid can slow down the reaction rate.

  • Poor Solubility: If the starting aminohydroxybenzoic acid is not fully dissolved in the reaction solvent, the reaction will be slow and incomplete.

  • Deactivation of Sulfonyl Chloride: Sulfonyl chlorides can be slowly hydrolyzed by trace amounts of water in the solvent or reagents, reducing the effective concentration of the electrophile.[5]

  • Insufficiently Activating Base: In some cases, the base may not be strong enough to sufficiently deprotonate the amine, especially if the amine is weakly nucleophilic.

Troubleshooting & Preventative Measures:

  • Solvent and Solubility:

    • Use a solvent in which the starting material is readily soluble. Aprotic polar solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are common choices. For poorly soluble starting materials, a co-solvent like dimethylformamide (DMF) might be necessary, but ensure it is anhydrous.

    • Consider converting the carboxylic acid to an ester to improve solubility in organic solvents.

  • Reagent and Reaction Conditions:

    • Anhydrous Conditions: Ensure all glassware is oven-dried and that anhydrous solvents and reagents are used to prevent hydrolysis of the sulfonyl chloride.

    • Catalyst: Adding a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction, especially for less reactive amines or sulfonyl chlorides.

    • Temperature: While low temperatures are good for selectivity, if the reaction is sluggish, a moderate increase in temperature (e.g., to 40 °C) may be necessary after an initial period at a lower temperature. Monitor by TLC to ensure side reactions do not become dominant.

Experimental Protocols

Protocol 1: General Procedure for N-Sulfonylation of an Aminohydroxybenzoic Acid (with Protection)
  • Protection of the Carboxylic Acid (Esterification):

    • Suspend the aminohydroxybenzoic acid (1.0 eq) in methanol or ethanol.

    • Add thionyl chloride (SOCl2) (1.5 eq) dropwise at 0 °C.

    • Stir at room temperature or reflux until the reaction is complete (monitored by TLC).

    • Remove the solvent under reduced pressure. The resulting ester hydrochloride can often be used directly in the next step.

  • N-Sulfonylation:

    • Dissolve the amino ester hydrochloride (1.0 eq) in anhydrous DCM or THF.

    • Cool the solution to 0 °C.

    • Add triethylamine (2.5-3.0 eq) to neutralize the hydrochloride and act as a base for the sulfonylation.

    • Add the sulfonyl chloride (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Workup and Purification:

    • Quench the reaction with water.

    • Separate the organic layer, and wash sequentially with dilute HCl, saturated NaHCO3 solution, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or crystallization.

  • Deprotection (Hydrolysis of the Ester):

    • Dissolve the purified N-sulfonylated ester in a mixture of THF and water.

    • Add LiOH (2.0-3.0 eq) and stir at room temperature until the ester is fully hydrolyzed (monitored by TLC).

    • Acidify the reaction mixture with dilute HCl to precipitate the product.

    • Collect the solid product by filtration, wash with cold water, and dry.

Data Summary

Side Reaction Cause Preventative Measure
O-SulfonylationReaction of sulfonyl chloride with the phenolic -OH group.Protect the hydroxyl group; optimize base and temperature.
Di-sulfonylationExcess sulfonylating agent or harsh conditions.Control stoichiometry (1.1-1.2 eq of sulfonyl chloride).
Mixed Anhydride FormationReaction of sulfonyl chloride with the carboxylic acid.Protect the carboxylic acid as an ester.
Hydrolysis of ProductStrong acidic or basic conditions during workup.Use mild workup conditions (e.g., dilute NaHCO3).
Decomposition on SilicaAcidity of silica gel.Use neutralized silica gel or alternative purification methods.

References

  • Sulfonyl Protective Groups. Chem-Station Int. Ed. [Link][3]

  • Protective Groups. Organic Chemistry Portal. [Link][4]

  • Sulfonate synthesis by sulfonylation (tosylation). Organic Chemistry Portal. [Link][2]

  • Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. ResearchGate. [Link][5]

Sources

Optimization

"stability issues of 5-Hydroxy-2-(methylsulfonamido)benzoic acid in solution"

An in-depth technical guide on the stability of 5-Hydroxy-2-(methylsulfonamido)benzoic acid in solution. Technical Support Center: 5-Hydroxy-2-(methylsulfonamido)benzoic acid Guide Objective: This technical support guide...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide on the stability of 5-Hydroxy-2-(methylsulfonamido)benzoic acid in solution.

Technical Support Center: 5-Hydroxy-2-(methylsulfonamido)benzoic acid

Guide Objective: This technical support guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, scientifically grounded explanations, and practical protocols to address the stability challenges of 5-Hydroxy-2-(methylsulfonamido)benzoic acid in solution. As a Senior Application Scientist, my goal is to equip you with the causal understanding and methodological rigor required to ensure the integrity of your experiments.

Part 1: Frequently Asked Questions (FAQs) - Troubleshooting Stability

This section addresses common questions and issues encountered during the handling and use of 5-Hydroxy-2-(methylsulfonamido)benzoic acid in solution.

Q1: My stock solution of 5-Hydroxy-2-(methylsulfonamido)benzoic acid shows a decrease in concentration over a short period. What is the most likely cause?

A1: The primary suspect for instability in aqueous solutions is pH-dependent hydrolysis. The 5-Hydroxy-2-(methylsulfonamido)benzoic acid molecule contains both a carboxylic acid and a sulfonamide group, making its stability highly dependent on the pH of the medium.

  • Acidic Conditions (pH < 4): In a highly acidic environment, the sulfonamide bond (S-N) can become susceptible to hydrolytic cleavage. While many sulfonamides are relatively stable, prolonged exposure to strong acids, especially at elevated temperatures, can accelerate this degradation.[1][2] This process would yield 2-amino-5-hydroxybenzoic acid and methanesulfonic acid as primary degradation products.

  • Alkaline Conditions (pH > 9): While most sulfonamides show greater stability at alkaline pH, the overall molecule's solubility changes significantly.[2][3] At high pH, the carboxylic acid and potentially the hydroxyl group will be deprotonated, forming a salt. This increases solubility but may not always guarantee stability, depending on other factors like temperature and the presence of catalytic ions.

  • Causality: The stability of the sulfonamide bond is influenced by the protonation state of the molecule. In acidic conditions, protonation of the nitrogen atom can make the sulfur atom more electrophilic and thus more susceptible to nucleophilic attack by water, initiating hydrolysis.

Q2: What is the ideal pH range for preparing and storing a stock solution?

A2: For optimal short-term stability, a slightly acidic to neutral pH range of 5.0 to 7.0 is recommended.

  • Rationale: This range represents a compromise. It avoids the harsh conditions of strong acids that promote hydrolysis and strong bases that might introduce other issues, even while improving solubility.[4] Studies on similar benzoic acid derivatives show that stability is often greatest in near-neutral conditions.[4] Many sulfonamides are generally stable at pH 7.0.[2][3]

  • Practical Insight: The pKa of the carboxylic acid group is a critical factor. For benzoic acid itself, the pKa is around 4.2.[5] The substituents on your molecule will alter this, but it's reasonable to assume it's in a similar range. At pH values above the pKa, the molecule will be in its more soluble carboxylate form. Therefore, a buffer around pH 6-7, such as a phosphate buffer, is a good starting point for balancing solubility and stability.

Q3: I'm observing precipitation in my aqueous stock solution upon storage, even at 4°C. Why is this happening and how can I prevent it?

A3: Precipitation is almost certainly due to the low aqueous solubility of the neutral form of the molecule.

  • Solubility and pH: The solubility of benzoic acid derivatives is highly pH-dependent.[5][6] At a pH below the carboxylic acid's pKa (estimated around 3-4), the molecule is predominantly in its neutral, protonated form (–COOH), which is significantly less soluble in water than its deprotonated, anionic salt form (–COO⁻).[5]

  • Troubleshooting Steps:

    • Adjust pH: Ensure your solution is buffered to at least 1.5-2.0 pH units above the compound's pKa to maintain it in the more soluble salt form. A pH of 6.0 or higher is advisable.

    • Consider Co-solvents: If you must work at a lower pH, consider adding a water-miscible organic co-solvent like DMSO, ethanol, or acetonitrile to your aqueous buffer to increase the solubility of the neutral form. Start with a low percentage (e.g., 5-10%) and increase as needed, keeping in mind the tolerance of your experimental system to the solvent.

    • Filtration: Always prepare stock solutions by dissolving the compound and then sterile-filtering through a 0.22 µm filter. This removes any initial particulate matter that could act as nucleation sites for precipitation.

Q4: How sensitive is 5-Hydroxy-2-(methylsulfonamido)benzoic acid to light and temperature?

A4: As a substituted aromatic compound, both light and elevated temperature are potential sources of degradation.

  • Photostability: Aromatic compounds, especially those with electron-donating groups like hydroxyl (–OH) and amino moieties (present in the sulfonamide), can absorb UV light.[7] This absorption can lead to photochemical degradation.[1][8] The ICH Q1B guideline on photostability testing is the industry standard for evaluating these effects.[9]

    • Recommendation: Always protect solutions from light by using amber vials or by wrapping containers in aluminum foil.[7] Avoid prolonged exposure to direct sunlight or intense laboratory lighting.

  • Thermal Stability: While the solid compound is likely stable at room temperature[10], solutions are more susceptible. Elevated temperatures accelerate all chemical reactions, including hydrolysis.[1][4]

    • Recommendation: Store stock solutions at 4°C for short-term use (days to a week) and in aliquots at -20°C or -80°C for long-term storage (weeks to months). Avoid repeated freeze-thaw cycles, which can cause precipitation and degradation.

Part 2: Technical & Troubleshooting Guides

Guide 1: Potential Chemical Degradation Pathway

The primary non-photolytic degradation pathway anticipated in aqueous solution is the hydrolysis of the sulfonamide bond. This is particularly relevant under forced degradation conditions (e.g., strong acid or base).

G Parent 5-Hydroxy-2-(methylsulfonamido)benzoic acid Conditions H₂O / H⁺ or OH⁻ (Hydrolysis) Parent->Conditions Degradant1 2-Amino-5-hydroxybenzoic acid Degradant2 Methanesulfonic acid Conditions->Degradant1 S-N Bond Cleavage Conditions->Degradant2

Caption: Predicted hydrolytic degradation pathway.

Guide 2: Protocol for a Forced Degradation Study

This protocol is a self-validating system to identify potential stability issues and qualify your analytical method as "stability-indicating." It is based on the principles outlined in ICH guidelines.[9]

Objective: To intentionally degrade the compound under various stress conditions to understand its degradation profile.

Materials:

  • 5-Hydroxy-2-(methylsulfonamido)benzoic acid

  • Solvents: Acetonitrile (ACN), DMSO, Water (HPLC-grade)

  • Buffers: pH 4.0, 7.0, 9.0

  • Stress Agents: 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂

  • Analytical Instrumentation: Validated HPLC-UV or LC-MS system

Workflow Diagram:

G cluster_stress Stress Conditions (Parallel Incubation) prep Prepare Stock Solution (e.g., 1 mg/mL in ACN or DMSO) aliquot Aliquot Stock into Separate Vials for Each Stress Condition prep->aliquot acid Acid Hydrolysis (0.1 M HCl, 60°C) aliquot->acid base Base Hydrolysis (0.1 M NaOH, 60°C) aliquot->base ox Oxidation (3% H₂O₂, RT) aliquot->ox therm Thermal (Solution at 60°C) aliquot->therm photo Photolytic (ICH Q1B light exposure) aliquot->photo control Control (Stock diluted in mobile phase, protected) aliquot->control sample Sample at Time Points (e.g., 0, 2, 4, 8, 24h) acid->sample base->sample ox->sample therm->sample photo->sample control->sample quench Quench Reaction (Neutralize acid/base, dilute) sample->quench analyze Analyze by HPLC/LC-MS (Assess Purity & Degradants) quench->analyze data Data Analysis (Calculate % Degradation, Peak Purity) analyze->data

Caption: Workflow for a forced degradation study.

Step-by-Step Procedure:

  • Prepare a Stock Solution: Accurately weigh and dissolve the compound in a suitable organic solvent (like ACN or DMSO) to a concentration of 1 mg/mL.

  • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of ~50-100 µg/mL. Incubate at 60°C.

  • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to ~50-100 µg/mL. Incubate at 60°C.

  • Oxidative Degradation: Dilute the stock solution with 3% H₂O₂ to ~50-100 µg/mL. Keep at room temperature, protected from light.

  • Thermal Degradation: Dilute the stock solution with a neutral buffer (pH 7.0) to ~50-100 µg/mL. Incubate at 60°C, protected from light.

  • Photolytic Degradation: Expose a solution of the compound (~50-100 µg/mL in a neutral buffer) to a light source conforming to ICH Q1B specifications (overall illumination ≥ 1.2 million lux hours, near UV energy ≥ 200 watt hours/m²).[9] A dark control sample must be run in parallel.

  • Sampling and Analysis:

    • At specified time points (e.g., 0, 2, 8, 24 hours), withdraw an aliquot from each stress condition.

    • For acid/base samples, neutralize the solution with an equimolar amount of base/acid, respectively.

    • Immediately analyze all samples by a stability-indicating HPLC method. The goal is to achieve 5-20% degradation to ensure degradation products can be adequately detected and resolved from the parent peak.

Guide 3: Recommended Analytical Method - RP-HPLC

A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is a robust choice for monitoring the stability of this compound.

Table 1: Starting Parameters for HPLC Method Development

Parameter Recommended Condition Rationale & Field Insights
Column C18, 2.1 or 4.6 mm i.d., 100-150 mm length, ≤ 3.5 µm particle size The C18 stationary phase provides good hydrophobic retention for the aromatic ring structure. Smaller particle sizes improve peak efficiency and resolution.
Mobile Phase A 0.1% Formic Acid or 0.1% Phosphoric Acid in Water An acidic mobile phase is crucial. It ensures the carboxylic acid group is fully protonated (–COOH), leading to consistent retention and sharp peak shape on a C18 column.[11]
Mobile Phase B Acetonitrile (ACN) or Methanol (MeOH) ACN is often preferred for its lower viscosity and UV cutoff.
Gradient Start at 5-10% B, ramp to 95% B over 10-15 minutes A gradient is essential to elute the parent compound and a wide range of potential degradation products, which may vary significantly in polarity.
Flow Rate 0.8 - 1.2 mL/min (for 4.6 mm column); 0.2 - 0.4 mL/min (for 2.1 mm column) Standard flow rates to ensure good chromatography without excessive pressure.
Column Temp. 30 - 40 °C Elevated temperature reduces mobile phase viscosity and can improve peak shape. It also ensures run-to-run reproducibility.
Detection (UV) 254 nm and 280 nm Aromatic compounds typically absorb at 254 nm. The hydroxyl group may shift the absorbance maximum, so monitoring a second wavelength is advisable. A photodiode array (PDA) detector is ideal for assessing peak purity.

| Injection Vol. | 5 - 10 µL | A standard volume to avoid column overloading while ensuring adequate signal. |

Part 3: Data Summary & Interpretation

The stability of 5-Hydroxy-2-(methylsulfonamido)benzoic acid is a function of its environment. The following table summarizes the key influencing factors and the expected outcomes based on chemical principles.

Table 2: Summary of Stability Influencing Factors

Factor Condition Expected Impact on Stability Primary Mechanism
pH Acidic (pH < 4) Decreased Stability: Potential for slow hydrolysis over time, accelerated by heat.[1] Hydrolysis of the sulfonamide (S-N) bond.
Neutral (pH 6-8) Optimal Stability: Generally considered the most stable range for both the sulfonamide and benzoic acid moieties.[3][4] Minimized acid/base catalysis of hydrolysis.
Alkaline (pH > 9) Good Stability: Sulfonamides are typically stable, and solubility is high.[2][3] The anionic form of the sulfonamide is less susceptible to hydrolysis.[2]
Temperature Elevated (>40°C) Decreased Stability: Significantly accelerates the rate of all degradation reactions, especially hydrolysis.[4] Increased reaction kinetics (Arrhenius equation).
Refrigerated (2-8°C) Good Stability: Recommended for short-term storage of solutions. Slows degradation kinetics.
Frozen (≤ -20°C) Excellent Stability: Recommended for long-term storage. Drastically reduces molecular motion and reaction rates.
Light UV/Visible Light Decreased Stability: Potential for photodecomposition.[7][8] Direct absorption of photons leading to bond cleavage or rearrangement.
Solvent Aqueous Buffers Variable: Highly dependent on pH and ionic strength.[4] Water acts as a reactant in hydrolysis.

| | Organic (DMSO, ACN) | High Stability: Generally stable in pure, anhydrous organic solvents. | Lack of water prevents hydrolysis. |

References

  • Białk-Bielińska, A., Stolte, S., Matzke, M., Fabiańska, A., Maszkowska, J., Kołodziejska, M., Liberek, B., Stepnowski, P., & Kumirska, J. (2012). Hydrolysis of sulphonamides in aqueous solutions. Journal of Hazardous Materials, 221-222, 264-274. [Link]

  • Goth-Goldstein, R., & Brutlag, D. L. (2016). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Inorganic Chemistry, 55(17), 8453-8461. [Link]

  • Semantic Scholar. (n.d.). Hydrolysis of sulphonamides in aqueous solutions. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (n.d.). Hydrolysis of sulphonamides in aqueous solutions. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (n.d.). Proposed degradation pathways of the drug under different hydrolytic conditions. Retrieved January 21, 2026, from [Link]

  • ACS Publications. (2016). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Inorganic Chemistry. [Link]

  • ResearchGate. (n.d.). Influence of pH on Benzoic Acid Derivatives' Retention and RP HPLC Column Classification. Retrieved January 21, 2026, from [Link]

  • National Institute of Standards and Technology. (2015). Safety Data Sheet: Benzoic Acid (Acidimetric Standard). [Link]

  • Royal Society of Chemistry. (2000). Photodegradation of aryl sulfonamides: N-tosylglycine. Chemical Communications. [Link]

  • Quora. (2015). Why does the efficiency of benzoic acid for food preservatives depend on the pH of the food?[Link]

  • PubMed. (1987). The effect of pH and concentration on the rates of kill of benzoic acid solutions against E. coli. Journal of Clinical Pharmacy and Therapeutics. [Link]

  • Physics Forums. (2023). Understanding the Effect of pH on Benzoic Acid Solubility. [Link]

  • International Journal of Scientific and Research Publications. (2021). A pH EFFECT ON BENZOIC ACID SOLUBILIZATION AND THEIR PARTITIONING (K) IN WATER- BENZENE SOLVENTS. [Link]

  • National Institutes of Health. (2022). Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates. ACS Catalysis. [Link]

  • ACS Publications. (2023). Photocatalytic Carboxylate to Sulfinamide Switching Delivers a Divergent Synthesis of Sulfonamides and Sulfonimidamides. Journal of the American Chemical Society. [Link]

  • SpringerLink. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Archives of Microbiology. [Link]

  • ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]

  • ResearchGate. (n.d.). Microbial degradation of monohydroxybenzoic acids. Retrieved January 21, 2026, from [Link]

  • National Institutes of Health. (2022). Insights into ultrasound-promoted degradation of naphthenic acid compounds in oil sands process affected water. Part II. Ultrasonics Sonochemistry. [Link]

  • Royal Society of Chemistry. (2014). Validated simultaneous determination of antipyrine and benzocaine HCl in the presence of benzocaine HCl degradation product. [Link]

  • PubChem. (n.d.). 5-Hydroxy-2-methylbenzoic acid. Retrieved January 21, 2026, from [Link]

  • National Institutes of Health. (2018). Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modulators of MrgX1. ACS Medicinal Chemistry Letters. [Link]

  • Q1 Scientific. (2021). Photostability testing theory and practice. [Link]

  • PubMed. (2015). Study on degradation kinetics of 2-(2-hydroxypropanamido) benzoic acid in aqueous solutions and identification of its major degradation product by UHPLC/TOF-MS/MS. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • National Institutes of Health. (2019). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. Scientific Reports. [Link]

  • ATSDR. (2004). Analytical Methods for Strontium. [Link]

  • ResearchGate. (n.d.). Degradation pathways of benzoic acid, 3-hydroxybenzoic acid and the.... Retrieved January 21, 2026, from [Link]

  • ResearchGate. (n.d.). Analytical Methods for Determination of Benzoic Acid and Their Applications. Retrieved January 21, 2026, from [Link]

  • Semantic Scholar. (2013). Validated HPLC method for identification and quantification of p-hydroxy benzoic acid and agnuside in Vitex negundo and Vitex trifolia. [Link]

  • NIST. (n.d.). Benzoic acid, 2-hydroxy-5-methyl-, methyl ester. Retrieved January 21, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Strategies for Overcoming Poor Cell Permeability of Sulfonamide-Based Compounds

Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in navigating the challenges associated with the cell permeability of sulfonamide-based compounds...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in navigating the challenges associated with the cell permeability of sulfonamide-based compounds. This guide is structured to provide in-depth, actionable insights and troubleshooting strategies in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: My sulfonamide compound shows excellent target engagement in biochemical assays but has low activity in cell-based assays. Could poor cell permeability be the culprit?

A: Yes, this is a classic scenario that often points to poor cell permeability. The sulfonamide functional group, while a versatile pharmacophore, can present challenges for efficient passage across the lipid bilayer of the cell membrane.[1][2] Key contributing factors include the compound's ionization state at physiological pH, its balance of lipophilicity and hydrophilicity, and its susceptibility to efflux by membrane transporters.

A significant discrepancy between biochemical and cellular potency strongly suggests that an insufficient concentration of your compound is reaching its intracellular target. It is crucial to experimentally determine the cell permeability of your compound to confirm this hypothesis.

Q2: What are the key physicochemical properties that govern the cell permeability of sulfonamide compounds?

A: The permeability of a sulfonamide is primarily dictated by a delicate balance of several physicochemical properties:

  • Lipophilicity (LogP/LogD): A compound must be sufficiently lipophilic to partition into the cell membrane. However, excessive lipophilicity can lead to poor aqueous solubility and non-specific binding to proteins and lipids. The optimal LogP range is typically between 1 and 3 for passive diffusion.

  • Acid Dissociation Constant (pKa): The sulfonamide proton is weakly acidic, and its pKa influences the ionization state of the molecule at physiological pH (around 7.4).[3][4] The ionized (deprotonated) form is more polar and generally less permeable than the neutral form. Therefore, a higher pKa (less acidic) can favor the neutral species and enhance passive diffusion.

  • Polar Surface Area (PSA): PSA is the sum of the surface areas of polar atoms in a molecule. A lower PSA (generally < 140 Ų) is desirable for passive diffusion across the cell membrane. The sulfonamide group itself contributes significantly to the PSA.

  • Molecular Weight (MW): Smaller molecules (generally < 500 Da) tend to have better permeability.

  • Solubility: Adequate aqueous solubility is essential for a compound to be available for absorption in the first place. Improving permeability should not come at the expense of a drastic reduction in solubility.[5]

PropertyGeneral Guideline for Good PermeabilityRationale
LogP 1 - 3Balances partitioning into the membrane with aqueous solubility.
pKa > 7.4Favors the more permeable neutral form at physiological pH.
PSA < 140 ŲReduces the energy barrier for desolvation to enter the lipid bilayer.
MW < 500 DaSmaller molecules diffuse more easily across membranes.
Aqueous Solubility > 10 µMEnsures the compound is in solution to be absorbed.
Q3: How can I strategically modify my sulfonamide compound to improve its cell permeability?

A: A systematic, multi-pronged approach to structural modification is often the most effective strategy. Consider the following approaches:

  • "Capping" the Sulfonamide: N-alkylation or N-arylation of the sulfonamide nitrogen can be a highly effective strategy. This "capping" removes the acidic proton, preventing ionization and reducing the polar surface area.[6][7] This modification can significantly enhance CNS penetration.[6]

  • Modulating Lipophilicity: Introduce lipophilic groups (e.g., alkyl, aryl) to increase LogP. However, be mindful of the potential for increased metabolic liability and reduced solubility. Conversely, in some cases, a reduction in lipophilicity can improve solubility and the unbound fraction of the drug in plasma, leading to an overall improvement in cellular activity.[5]

  • Intramolecular Hydrogen Bonding (IMHB): Designing your molecule to form an intramolecular hydrogen bond can "hide" polar functional groups, effectively reducing the PSA and increasing lipophilicity.[8][9] This conformational restriction can pre-organize the molecule for membrane passage.[9]

  • Prodrug Strategies: For highly polar sulfonamides, a prodrug approach can be beneficial. This involves masking the polar sulfonamide group with a labile promoiety that is cleaved intracellularly to release the active drug.[10][11][12][13][14] Sulfenamide-based prodrugs are one such option for NH-acidic compounds.[10][11]

  • Bioisosteric Replacement: In some cases, replacing the sulfonamide group with a bioisostere that has more favorable physicochemical properties may be a viable, albeit more involved, strategy.

Troubleshooting Guides

Issue 1: My sulfonamide compound has poor solubility in aqueous buffers for permeability assays.

A: Poor aqueous solubility is a common challenge with lipophilic sulfonamides. Here are some troubleshooting steps:

  • pH Adjustment: Since the sulfonamide group is weakly acidic, increasing the pH of the buffer can deprotonate it, forming a more soluble salt.[15] However, be aware that this will favor the less permeable ionized form.

  • Co-solvents: The use of a small percentage of an organic co-solvent, such as DMSO or ethanol, can improve solubility. Typically, a final concentration of 1-2% DMSO is well-tolerated in cell-based assays. Always run a vehicle control to ensure the co-solvent is not affecting the assay integrity.

  • Formulation Strategies: For in vivo studies, consider formulation approaches like self-emulsifying drug delivery systems (SEDDS) to improve solubility and absorption.[16]

Issue 2: I am observing a high efflux ratio in my Caco-2 assay, suggesting my sulfonamide is a substrate for efflux transporters.

A: A high efflux ratio (Papp B-A / Papp A-B > 2) in a Caco-2 assay is a strong indicator that your compound is actively transported out of the cell by efflux pumps like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[17][18][19]

Troubleshooting Steps:

  • Confirm with Inhibitors: Re-run the Caco-2 assay in the presence of known inhibitors of P-gp (e.g., verapamil, ketoconazole) and BCRP (e.g., Ko143). A significant reduction in the efflux ratio in the presence of an inhibitor confirms that your compound is a substrate for that transporter.

  • Structural Modifications: Analyze the structure of your compound for common pharmacophoric features of P-gp/BCRP substrates (e.g., aromatic rings, hydrogen bond acceptors). Subtle structural modifications that disrupt these interactions can reduce efflux.

  • Prodrug Approach: A prodrug strategy can sometimes circumvent efflux by modifying the part of the molecule recognized by the transporter. The prodrug may not be a substrate, and upon intracellular conversion, the active drug is released, potentially bypassing efflux.

Experimental Protocols & Workflows

Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput, cell-free method to assess the passive permeability of a compound.[20][21][22]

Materials:

  • 96-well filter plate (Donor plate)

  • 96-well acceptor plate

  • Lecithin in dodecane solution (e.g., 4%)[23]

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Plate reader or LC-MS/MS for quantification

Procedure:

  • Prepare the acceptor plate by adding 300 µL of PBS to each well.

  • Carefully pipette 5 µL of the lecithin/dodecane solution onto the membrane of each well in the donor plate.[23]

  • Prepare the test compound solution by diluting the stock solution in PBS to the desired final concentration (e.g., 100 µM, with the final DMSO concentration ≤ 1%).

  • Add 200 µL of the test compound solution to the donor plate wells.

  • Carefully place the donor plate into the acceptor plate, creating a "sandwich".

  • Incubate at room temperature for 4-18 hours.[23][24]

  • After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method.

  • Calculate the apparent permeability coefficient (Papp) using the appropriate formula.

Workflow: Iterative Improvement of Sulfonamide Permeability

G cluster_0 Design & Synthesis cluster_1 In Vitro Testing cluster_2 Analysis & Decision A Initial Sulfonamide Lead B Propose Structural Modifications (e.g., N-capping, IMHB, LogP modulation) A->B C Synthesize Analogs B->C F Solubility & Stability Assays C->F D PAMPA Assay (Assess Passive Permeability) E Caco-2 Assay (Assess Net Permeability & Efflux) D->E G Analyze Data: Papp, Efflux Ratio, Solubility E->G H Permeability Goal Met? G->H I Proceed to Cell-Based Potency Assays H->I Yes J Refine Design H->J No J->B

Caption: Iterative workflow for optimizing sulfonamide permeability.

Conceptual Diagram: Impact of Physicochemical Properties on Permeability

G cluster_0 Sulfonamide Properties cluster_1 Permeability Outcome Properties pKa Polar Surface Area (PSA) Lipophilicity (LogP) Solubility Intramolecular H-Bonding Permeability Cell Permeability Properties:pka->Permeability ↓ Ionization ↑ Permeability Properties:psa->Permeability ↓ PSA ↑ Permeability Properties:logp->Permeability ↑ LogP ↑ Permeability (to a point) Properties:sol->Permeability ↓ Solubility ↓ Permeability Properties:imhb->Permeability ↑ IMHB ↑ Permeability Efflux Efflux Transporters (P-gp, BCRP) Efflux->Permeability ↑ Efflux ↓ Net Permeability

Caption: Key factors influencing sulfonamide cell permeability.

References

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  • Prodrugs of Amides, Imides and Other NH-acidic Compounds. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Nonaromatic sulfonamide group as an ideal anchor for potent human carbonic anhydrase inhibitors: role of hydrogen-bonding networks in ligand binding and drug design. (2002). Journal of Medicinal Chemistry, 45(17), 3583-7.
  • Spectroscopic, X-ray Diffraction and Density Functional Theory Study of Intra- and Intermolecular Hydrogen Bonds in Ortho-(4-tolylsulfonamido)benzamides. (2021). Molecules, 26(4), 933.
  • Nonaromatic Sulfonamide Group as an Ideal Anchor for Potent Human Carbonic Anhydrase Inhibitors: Role of Hydrogen-Bonding Networks in Ligand Binding and Drug Design. (2002). Sci-Hub.
  • Sulfenamides as prodrugs of NH-acidic compounds: A new prodrug option for the amide bond. (n.d.). Ben-Gurion University of the Negev.
  • Lead Optimization of a Pyrazole Sulfonamide Series of Trypanosoma brucei N-Myristoyltransferase Inhibitors: Identification and Evaluation of CNS Penetrant Compounds as Potential Treatments for Stage 2 Human African Trypanosomiasis. (2014). Journal of Medicinal Chemistry, 57(23), 9855-9871.
  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. (n.d.). Creative Bioarray. Retrieved January 21, 2026, from [Link]

  • In-silico screening based on molecular simulations of 3,4-disubstituted pyrrolidine sulfonamides as selective and competitive GlyT1 inhibitors. (2022). Arabian Journal of Chemistry, 15(11), 104212.
  • In silico Prediction of Anti-bacterial Potentials of Some Synthesized Sulfonamide Compounds. (2024).
  • Aromatic Sulfonamides including a Sulfonic Acid Tail: New Membrane Impermeant Carbonic Anhydrase Inhibitors for Targeting Selectively the Cancer-Associated Isoforms. (2021). Pharmaceuticals, 14(10), 1004.
  • Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. (2024). Biomedicines, 13(4), 772.
  • Optimization of sulfonamide derivatives as highly selective EP1 receptor antagonists. (2006). Bioorganic & Medicinal Chemistry, 14(15), 5317-30.
  • Parallel Artificial Membrane Permeability Assay (PAMPA). (n.d.). Creative Biolabs. Retrieved January 21, 2026, from [Link]

  • Lead Optimization of a Pyrazole Sulfonamide Series of Trypanosoma brucei N-Myristoyltransferase Inhibitors: Identification and Evaluation of CNS Penetrant Compounds as Potential Treatments for Stage 2 Human African Trypanosomiasis. (2014). Journal of Medicinal Chemistry.
  • Theoretical study of gas-phase acidity, pKa, lipophilicity, and solubility of some biologically active sulfonamides. (2010). Journal of Molecular Structure: THEOCHEM, 940(1-3), 59-67.
  • Challenges and Strategies in Prodrug Design: A Comprehensive Review. (2025).
  • Recent progress in prodrug design strategies based on generally applicable modifications. (2017). Bioorganic & Medicinal Chemistry Letters, 27(8), 1645-1650.
  • Novel research strategies of sulfonamide derivatives. (2024).
  • Parallel Artificial Membrane Permeability Assay (PAMPA). (n.d.). Evotec. Retrieved January 21, 2026, from [Link]

  • The Prodrug Approach: A Successful Tool for Improving Drug Solubility. (2016). Molecules, 21(1), 42.
  • In silico research on new sulfonamide derivatives as BRD4 inhibitors targeting acute myeloid leukemia using various computational techniques including 3D-QSAR, HQSAR, molecular docking, ADME/Tox, and molecular dynamics. (2023). Journal of Biomolecular Structure and Dynamics, 41(15), 7249-7271.
  • Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). (n.d.). BioAssay Systems. Retrieved January 21, 2026, from [Link]

  • Reduction in lipophilicity improved the solubility, plasma-protein binding, and permeability of tertiary sulfonamide RORc inverse agonists. (2014). Bioorganic & Medicinal Chemistry Letters, 24(16), 3891-7.
  • Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux. (2012). Methods in Molecular Biology, 929, 297-311.
  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (2011). ISRN Pharmaceutics, 2011, 848043.
  • High Lipophilicity of Perfluoroalkyl Carboxylate and Sulfonate: Implications for Their Membrane Permeability. (2009). Langmuir, 25(5), 2900-2906.
  • Discovery of Cell-Permeable Allosteric Inhibitors of Liver Pyruvate Kinase: Design and Synthesis of Sulfone-Based Urolithins. (2024). International Journal of Molecular Sciences, 25(14), 7986.
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  • Efficient Adsorption of a Sulfonamide Antibiotic in Aqueous Solutions with N-doped Magnetic Biochar: Performance, Mechanism, and Reusability. (2022). ACS Omega, 7(38), 34229-34241.
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Optimization

Technical Support Center: A Researcher's Guide to Minimizing Impurities in the Synthesis of 5-Hydroxy-2-(methylsulfonamido)benzoic acid

Welcome to the technical support center for the synthesis of 5-Hydroxy-2-(methylsulfonamido)benzoic acid. This guide is designed for researchers, chemists, and drug development professionals who are working with this imp...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Hydroxy-2-(methylsulfonamido)benzoic acid. This guide is designed for researchers, chemists, and drug development professionals who are working with this important molecule. Purity is paramount, as even minor impurities can significantly impact downstream applications, biological activity, and regulatory compliance.

This document moves beyond simple protocols to provide in-depth troubleshooting advice and answers to frequently encountered challenges. We will explore the causality behind common synthetic issues, offering field-proven insights to help you optimize your reaction conditions, minimize impurity formation, and streamline your purification process.

Section 1: Understanding the Core Synthesis and Potential Impurities

The most common synthetic route to 5-Hydroxy-2-(methylsulfonamido)benzoic acid involves the reaction of 5-Amino-2-hydroxybenzoic acid with methanesulfonyl chloride in the presence of a base. While seemingly straightforward, the reaction's success hinges on controlling the chemoselectivity of the sulfonylation reaction. The starting material possesses three potentially reactive sites: the primary amine, the phenolic hydroxyl group, and the carboxylic acid.

The primary goal is the selective N-sulfonylation of the amino group. However, side reactions can and do occur, leading to a variety of process-related impurities.

G cluster_impurities Key Potential Impurities reactant reactant reagent reagent product product impurity impurity intermediate intermediate A 5-Amino-2-hydroxybenzoic acid (Starting Material) Product 5-Hydroxy-2-(methylsulfonamido)benzoic acid (Target Product) A->Product Desired N-Sulfonylation Imp1 Di-sulfonated Impurity (N,O-bis(methylsulfonyl)) A->Imp1 O-Sulfonylation Side Reaction MsCl + Methanesulfonyl Chloride + Base H2O + H2O (hydrolysis) Imp2 Starting Material (Degradation Impurity) Product->Imp2 Hydrolysis (Harsh pH, High Temp) MsCl_side + Methanesulfonyl Chloride (Excess) + Strong Base G start Impurity Detected in HPLC decision decision start->decision Check Retention Time & UV process1 process1 decision->process1 Matches Starting Material process2 process2 decision->process2 Unknown Peak process process result result result1 Review Reaction Stoichiometry, Time, and Temperature. See Troubleshooting Q1. process1->result1 Action process3 process3 process2->process3 Analyze via LC-MS decision2 decision2 process3->decision2 Mass Identified? process4 process4 decision2->process4 Yes result3 Requires isolation (e.g., Prep-HPLC) and structural elucidation (e.g., NMR). decision2->result3 No / Complex Fragmentation result2 Correlate mass with potential side products (e.g., Di-sulfonation). See Troubleshooting Q2. process4->result2 Action

Troubleshooting

"protocol modifications for enhancing the bioactivity of 5-Hydroxy-2-(methylsulfonamido)benzoic acid"

Welcome to the technical support center for 5-Hydroxy-2-(methylsulfonamido)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and an...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Hydroxy-2-(methylsulfonamido)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during the experimental evaluation of this compound. Our goal is to empower you with the knowledge to overcome common hurdles and unlock the full bioactive potential of this molecule.

Troubleshooting Guide: Addressing Common Experimental Challenges

This section is structured in a question-and-answer format to directly address specific issues you may encounter. Each solution is accompanied by a scientific rationale to explain the underlying principles of the proposed protocol modifications.

Issue 1: Lower than Expected Potency (e.g., High IC50) in an Enzyme Inhibition Assay

Question: My 5-Hydroxy-2-(methylsulfonamido)benzoic acid is showing significantly lower potency in my enzyme inhibition assay than anticipated. What are the potential causes and how can I improve the results?

Answer: Lower than expected potency can stem from several factors, broadly categorized as compound-related issues or assay-related artifacts. It is crucial to systematically investigate each possibility.

Potential Causes & Recommended Protocol Modifications:

  • Poor Aqueous Solubility: The compound may not be fully dissolved in the assay buffer, leading to a lower effective concentration at the target enzyme.

    • Troubleshooting Protocol:

      • Solvent Optimization: While DMSO is a common solvent, its final concentration in the assay should ideally be kept below 1%. If precipitation is observed upon dilution into the aqueous assay buffer, consider preparing a higher concentration stock in DMSO and performing a serial dilution in a co-solvent like ethanol or polyethylene glycol (PEG) before the final dilution in the assay buffer.

      • pH Adjustment: The benzoic acid moiety of the compound is acidic. Depending on the pKa of the compound and the pH of your assay buffer, the compound may exist in a less soluble, protonated form. If your assay conditions permit, a slight increase in the buffer pH could enhance solubility.

      • Use of Solubilizing Agents: For enzyme assays, the addition of a non-ionic surfactant such as Tween-20 or Triton X-100 (typically at 0.01% - 0.05%) to the assay buffer can help maintain the compound's solubility.[1]

  • Compound Instability: The compound may be degrading under the experimental conditions.

    • Troubleshooting Protocol:

      • Assess Stability in Assay Buffer: Prepare a solution of the compound in the assay buffer and incubate it for the duration of the assay. At various time points, analyze the solution by HPLC to check for degradation products.

      • Minimize Freeze-Thaw Cycles: Repeatedly freezing and thawing a DMSO stock solution can lead to compound degradation.[2] Aliquot your stock solution into single-use vials to minimize this.

  • Assay Interference: The compound itself might be interfering with the assay readout.

    • Troubleshooting Protocol:

      • Run a Control without Enzyme: To check for autofluorescence or colorimetric interference, run a control experiment with the compound in the assay buffer without the enzyme. Subtract any background signal from your experimental wells.[3]

Issue 2: High Variability and Poor Reproducibility in Cell-Based Assays

Question: I'm observing high standard deviations between replicate wells and inconsistent results between experiments when testing 5-Hydroxy-2-(methylsulfonamido)benzoic acid in my cell-based anti-inflammatory assay. What could be going wrong?

Answer: High variability in cell-based assays is a common challenge that can mask the true biological effect of your compound. The root causes often lie in compound handling, cell culture technique, or the assay protocol itself.

Potential Causes & Recommended Protocol Modifications:

  • Precipitation in Cell Culture Media: The compound may be precipitating out of the complex biological matrix of the cell culture media, leading to inconsistent exposure of the cells to the compound.

    • Troubleshooting Protocol:

      • Formulation with a Delivery Vehicle: For cell-based assays, consider formulating the compound with a delivery vehicle to enhance its solubility and stability in the media. Options include:

        • Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with poorly soluble compounds, increasing their aqueous solubility.[4]

        • Liposomal Formulations: Encapsulating the compound in liposomes can improve its delivery into cells.

      • Kinetic Solubility Assessment: Before conducting the cell-based assay, perform a kinetic solubility test in the specific cell culture medium you will be using. This will help you determine the maximum concentration at which the compound remains in solution over the time course of your experiment.

  • Cellular Uptake and Efflux: The compound may have poor cell permeability or be actively transported out of the cells by efflux pumps.

    • Troubleshooting Protocol:

      • Modify the Sulfonamide Group: In some cases, capping the sulfonamide nitrogen with a methyl group can reduce its polar surface area and enhance brain penetration, a property that can also correlate with improved general cell permeability.[5] While this involves chemical modification of the parent compound, it is a strategy to consider for lead optimization.

  • Inconsistent Cell Health and Density: Variations in cell number and viability across wells will lead to inconsistent responses.

    • Troubleshooting Protocol:

      • Standardize Cell Seeding: Ensure a homogenous single-cell suspension before plating and use a consistent seeding density for all experiments.

      • Monitor Cell Viability: Always perform a cytotoxicity assay (e.g., MTT or CCK-8) in parallel with your functional assay to ensure that the observed effects are not due to toxicity.[6][7]

Frequently Asked Questions (FAQs)

Q1: What is the best way to prepare a stock solution of 5-Hydroxy-2-(methylsulfonamido)benzoic acid?

A1: The recommended solvent for preparing a high-concentration stock solution is dimethyl sulfoxide (DMSO).[8] It is advisable to prepare a concentrated stock (e.g., 10-50 mM) and store it in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[2]

Q2: What is the expected mechanism of action for this compound?

A2: The chemical structure of 5-Hydroxy-2-(methylsulfonamido)benzoic acid suggests several potential mechanisms of action. The benzoic acid moiety is a common feature in non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit cyclooxygenase (COX) enzymes.[7] Additionally, sulfonamide derivatives have a wide range of biological activities, including inhibition of carbonic anhydrases and VEGFR-2.[9] The specific activity will depend on the biological system being studied.

Q3: How can I assess the stability of the compound in my experimental setup?

A3: To assess stability, you can incubate the compound under the same conditions as your experiment (e.g., in cell culture media at 37°C). At different time points, take samples and analyze them using a suitable analytical method like High-Performance Liquid Chromatography (HPLC) to quantify the amount of the parent compound remaining.

Q4: Are there any known liabilities with the sulfonamide functional group?

A4: While the sulfonamide group is present in many successful drugs, it can sometimes be associated with off-target effects or hypersensitivity reactions in vivo. In the context of in vitro assays, the primary concern is often its contribution to poor solubility.

Data Presentation

Table 1: Recommended Starting Concentrations for Different Assay Types

Assay TypeRecommended Starting Concentration RangeFinal DMSO Concentration
Enzyme Inhibition Assay0.1 µM - 100 µM≤ 1%
Cell-Based Viability Assay1 µM - 200 µM≤ 0.5%
Cell-Based Functional Assay0.5 µM - 50 µM≤ 0.5%

Table 2: Common Solvents and Formulation Excipients for Enhancing Solubility

Solvent/ExcipientApplicationKey Considerations
DMSOPrimary stock solutionCan be toxic to cells at higher concentrations.
EthanolCo-solventGenerally less toxic than DMSO but may have biological effects.
Polyethylene Glycol (PEG)Co-solvent/FormulationBiocompatible and can improve solubility.
CyclodextrinsFormulation for cell-based assaysCan enhance solubility and bioavailability.
Tween-20 / Triton X-100Additive for enzyme assaysNon-ionic surfactants that can prevent aggregation.[1]

Experimental Protocols & Visualizations

Protocol 1: General Procedure for an In Vitro Anti-Inflammatory Assay in RAW264.7 Macrophages

This protocol provides a general framework for assessing the anti-inflammatory potential of 5-Hydroxy-2-(methylsulfonamido)benzoic acid by measuring its effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 cells.

  • Cell Culture: Culture RAW264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.[10]

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere for 24 hours.[10]

  • Compound Treatment: Prepare serial dilutions of the test compound in cell culture media. The final DMSO concentration should not exceed 0.5%. Pre-treat the cells with the compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.[10] Include a vehicle control (no compound, with LPS) and a negative control (no compound, no LPS).

  • Nitric Oxide Measurement (Griess Assay):

    • Collect 100 µL of the cell culture supernatant.

    • Add 100 µL of Griess reagent to the supernatant.[6]

    • Incubate for 10 minutes at room temperature in the dark.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Cell Viability Assay (MTT):

    • After collecting the supernatant, add 20 µL of MTT solution (5 mg/mL) to the remaining cells in each well and incubate for 4 hours.

    • Remove the media and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 560 nm.[6]

Diagrams

experimental_workflow cluster_prep Preparation cluster_assay Cell-Based Assay cluster_analysis Data Analysis stock Prepare Stock Solution (e.g., 50 mM in DMSO) serial Serial Dilution (in media) stock->serial treat Pre-treat with Compound (1 hour) serial->treat seed Seed RAW264.7 Cells (96-well plate) seed->treat stimulate Stimulate with LPS (24 hours) treat->stimulate griess Griess Assay (NO Production) stimulate->griess mtt MTT Assay (Cell Viability) stimulate->mtt results Calculate IC50 & Assess Cytotoxicity griess->results mtt->results

Caption: Workflow for an in vitro anti-inflammatory assay.

troubleshooting_logic start Low Bioactivity Observed solubility Is the compound soluble in the assay media? start->solubility stability Is the compound stable under assay conditions? solubility->stability Yes formulate Modify Formulation: - Co-solvents - Excipients - pH adjustment solubility->formulate No permeability Does the compound have adequate cell permeability? stability->permeability Yes stability_test Perform Stability Test: - HPLC analysis over time stability->stability_test No permeability_assay Consider Permeability Assay or Structural Modification permeability->permeability_assay No retest Re-evaluate Bioactivity permeability->retest Yes formulate->retest stability_test->retest permeability_assay->retest

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Physicochemical and Biological Profile of 5-Hydroxy-2-(methylsulfonamido)benzoic acid

This guide presents a framework for a comprehensive comparative study of 5-Hydroxy-2-(methylsulfonamido)benzoic acid against other benchmark sulfonamides. As researchers and drug development professionals, our objective...

Author: BenchChem Technical Support Team. Date: February 2026

This guide presents a framework for a comprehensive comparative study of 5-Hydroxy-2-(methylsulfonamido)benzoic acid against other benchmark sulfonamides. As researchers and drug development professionals, our objective extends beyond simple synthesis to a thorough understanding of how structural modifications influence a compound's biological activity and pharmaceutical properties. The inclusion of a hydroxylated benzoic acid moiety on the sulfonamide scaffold presents an intriguing modification, suggesting potential alterations in solubility, target engagement, and metabolic stability.

This document is structured to guide researchers through a logical, data-driven comparison. We will not only present hypothetical comparative data but also provide the detailed, self-validating experimental protocols necessary to generate such data. The causality behind each experimental choice is explained, ensuring a deep, mechanistic understanding of the evaluation process.

Introduction to Sulfonamides and the Rationale for Comparison

Sulfonamides were the first class of synthetic antimicrobial agents to be used systemically and remain a cornerstone of medicinal chemistry.[1][2] Their primary antibacterial mechanism involves the competitive inhibition of dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial folic acid synthesis pathway.[1][3][4] Since mammals obtain folate from their diet, this pathway provides a selective target for antibacterial therapy.[1][2]

The sulfonamide functional group is also present in drugs with diverse therapeutic applications, including diuretics, anti-inflammatory agents, and hypoglycemics.[5][6] This chemical versatility drives the continued exploration of novel sulfonamide derivatives. 5-Hydroxy-2-(methylsulfonamido)benzoic acid is one such derivative. Its structure combines the classic sulfonamide pharmacophore with a hydroxybenzoic acid group. This addition could influence its physicochemical properties, such as acidity (pKa) and lipophilicity (LogP), which in turn govern its absorption, distribution, metabolism, and excretion (ADME) profile.

To contextualize the potential of this novel compound, we will compare it against two widely recognized sulfonamides:

  • Sulfamethoxazole: A medium-acting, broadly used antibacterial agent, often in combination with trimethoprim.[1][4]

  • Sulfadiazine: Another common sulfonamide used for a variety of bacterial infections.[4]

This guide will outline the essential experiments to build a comparative profile, focusing on physicochemical properties, antibacterial efficacy, metabolic stability, and in vitro cytotoxicity.

Comparative Physicochemical Properties

A molecule's fundamental chemical and physical properties are the primary determinants of its pharmacokinetic behavior. Before proceeding to biological assays, it is crucial to characterize solubility, acidity, and lipophilicity. These parameters predict how a compound will behave in a biological system, from dissolution in the gut to penetration of cell membranes.

Rationale for Parameter Selection:

  • Aqueous Solubility: Poor solubility is a major hurdle in drug development, affecting oral bioavailability.

  • pKa: The ionization state of a drug at physiological pH (approx. 7.4) influences its solubility, absorption, and binding to its target. The predicted pKa for 5-Hydroxy-2-(methylsulfonamido)benzoic acid is approximately 3.09.[7]

  • LogP (Octanol-Water Partition Coefficient): This value measures the lipophilicity of a compound, which is critical for its ability to cross biological membranes.

Table 1: Comparative Physicochemical Data

Compound Molecular Weight ( g/mol ) Aqueous Solubility (µg/mL) pKa LogP
5-Hydroxy-2-(methylsulfonamido)benzoic acid 231.23 TBD ~3.09 (Predicted)[7] TBD
Sulfamethoxazole 253.28 610 5.7[1] 0.89
Sulfadiazine 250.28 130 6.5 -0.09

TBD: To Be Determined experimentally.

Experimental Protocol: Determination of Aqueous Solubility (Shake-Flask Method)

This protocol follows the well-established shake-flask method, considered the gold standard for solubility measurement.

  • Preparation: Add an excess amount of the test compound to a known volume of phosphate-buffered saline (PBS) at pH 7.4 in a glass vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached. The extended time is critical to allow the solid and dissolved phases to stabilize.

  • Phase Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 20 minutes to pellet the undissolved solid.

  • Quantification: Carefully collect an aliquot of the clear supernatant. Determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard curve.

Comparative Pharmacodynamics: Antibacterial Activity

The core function of these selected sulfonamides is their antibacterial effect. The most direct way to compare their potency is by determining the Minimum Inhibitory Concentration (MIC) against a panel of relevant bacterial strains.

Rationale for Strain Selection:

  • Escherichia coli (ATCC 25922): A representative Gram-negative bacterium and a common cause of urinary tract infections, a primary indication for sulfonamides.[5]

  • Staphylococcus aureus (ATCC 25923): A representative Gram-positive bacterium responsible for a range of skin and systemic infections.

Mechanism of Action: Folate Synthesis Inhibition

The antibacterial action of sulfonamides stems from their structural similarity to p-aminobenzoic acid (PABA).[5] This allows them to act as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS), blocking the synthesis of dihydrofolic acid, a precursor to DNA and RNA.[1][2][]

DHPS_Inhibition PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHF Dihydrofolic Acid DHPS->DHF Bacterial Enzyme DNA_RNA Nucleotide Synthesis (DNA, RNA) DHF->DNA_RNA Sulfonamides Sulfonamides Sulfonamides->DHPS Competitive Inhibition

Caption: Competitive inhibition of DHPS by sulfonamides.

Table 2: Comparative Antimicrobial Activity (MIC in µg/mL)

Compound E. coli (ATCC 25922) S. aureus (ATCC 25923)
5-Hydroxy-2-(methylsulfonamido)benzoic acid TBD TBD
Sulfamethoxazole 16-64 32-128
Sulfadiazine 8-32 16-64

Ranges are typical literature values. TBD: To Be Determined experimentally.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol uses the broth microdilution method, a standardized and high-throughput technique for determining MIC.

  • Compound Preparation: Prepare a stock solution of each test compound in dimethyl sulfoxide (DMSO). Create a series of 2-fold serial dilutions in a 96-well microtiter plate using sterile cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Bacterial Inoculum Preparation: Culture bacteria to the mid-logarithmic growth phase. Adjust the bacterial suspension to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.

  • Incubation: Add the bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include positive controls (bacteria in broth, no compound) and negative controls (broth only). Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring absorbance at 600 nm.

Comparative In Vitro Pharmacokinetics: Metabolic Stability

A drug's success is heavily dependent on its stability in the body. The liver is the primary site of drug metabolism. An in vitro assay using human liver microsomes (HLM) provides a reliable early assessment of a compound's metabolic fate.

Rationale for Assay Selection:

  • Human Liver Microsomes (HLM): These subcellular fractions contain a high concentration of cytochrome P450 (CYP) enzymes, which are responsible for the majority of Phase I drug metabolism. This is a standard and regulatory-accepted in vitro model.

Table 3: Comparative Metabolic Stability in Human Liver Microsomes

Compound Half-Life (t½, min) Intrinsic Clearance (µL/min/mg)
5-Hydroxy-2-(methylsulfonamido)benzoic acid TBD TBD
Sulfamethoxazole > 60 < 10
Sulfadiazine > 60 < 15

Values are typical for metabolically stable compounds. TBD: To Be Determined experimentally.

Experimental Protocol: Metabolic Stability Assay

This workflow quantifies the rate at which a compound is metabolized by liver enzymes.

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing human liver microsomes (e.g., 0.5 mg/mL protein) and the test compound (e.g., 1 µM) in a phosphate buffer (pH 7.4).

  • Initiation of Reaction: Pre-warm the mixture to 37°C. Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system. NADPH is a required cofactor for CYP enzyme activity; a regenerating system ensures its concentration remains constant.

  • Time-Point Sampling: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a "stop solution" (typically ice-cold acetonitrile containing an internal standard). The organic solvent immediately terminates the enzymatic reaction by precipitating the proteins.

  • Sample Processing & Analysis: Centrifuge the quenched samples to pellet the precipitated protein. Analyze the supernatant using LC-MS/MS (Liquid Chromatography-tandem Mass Spectrometry) to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of this line is used to calculate the half-life (t½) and intrinsic clearance.

Comparative In Vitro Safety: Cytotoxicity

Early assessment of potential toxicity to human cells is a critical step in drug development. A general cytotoxicity assay against a human liver cell line can indicate potential for hepatotoxicity.

Rationale for Assay Selection:

  • HepG2 Cell Line: This is a human liver carcinoma cell line that retains many of the metabolic functions of primary hepatocytes, making it a standard model for in vitro toxicology.

  • MTT Assay: This is a colorimetric assay that measures cell metabolic activity, which serves as a proxy for cell viability.[9] Viable cells with active mitochondrial enzymes reduce the yellow MTT reagent to a purple formazan product.[9]

Experimental_Workflow cluster_physchem Physicochemical Analysis cluster_invitro In Vitro Biological Evaluation Solubility Solubility Assay Data Comparative Data Analysis Solubility->Data LogP LogP Determination LogP->Data MIC Antimicrobial MIC Assay MIC->Data MetStab Metabolic Stability (HLM) MetStab->Data Cyto Cytotoxicity Assay (HepG2) Cyto->Data Compound Test Compounds Compound->Solubility Compound->LogP Compound->MIC Compound->MetStab Compound->Cyto

Caption: Generalized workflow for comparative compound profiling.

Table 4: Comparative Cytotoxicity (IC₅₀ in µM)

Compound HepG2 Cell Line
5-Hydroxy-2-(methylsulfonamido)benzoic acid TBD
Sulfamethoxazole > 100
Sulfadiazine > 100

A higher IC₅₀ value indicates lower cytotoxicity. TBD: To Be Determined experimentally.

Experimental Protocol: MTT Cytotoxicity Assay

This protocol provides a quantitative measure of a compound's effect on cell viability.[9]

  • Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of 1 x 10⁵ cells/mL and incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.[9]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the existing medium in the wells with the medium containing the various compound concentrations. Incubate for a specified period, typically 48 or 72 hours, to allow the compound to exert its effect.[9]

  • MTT Addition: After incubation, add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for an additional 4 hours.[9]

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based buffer) to each well to dissolve the purple formazan crystals.[9]

  • Data Acquisition: Measure the absorbance of the resulting solution using a microplate reader at a wavelength of approximately 540-570 nm.

  • IC₅₀ Calculation: Calculate the percentage of cell viability relative to untreated control cells. Plot the viability against the logarithm of the compound concentration and use a non-linear regression model to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Conclusion and Future Directions

This guide provides the strategic framework and validated methodologies required to conduct a rigorous comparative study of 5-Hydroxy-2-(methylsulfonamido)benzoic acid. By systematically evaluating its physicochemical properties, antibacterial potency, metabolic stability, and in vitro toxicity against established drugs like sulfamethoxazole and sulfadiazine, researchers can build a comprehensive data package.

The resulting profile will elucidate the impact of the 5-hydroxy-benzoic acid substitution. Should this compound demonstrate favorable properties—such as improved solubility, potent antibacterial activity against resistant strains, or enhanced metabolic stability—it would warrant further investigation, including studies into its precise mechanism of action, evaluation against a broader panel of pathogens, and progression into more complex preclinical models. This structured, comparative approach is fundamental to identifying promising new therapeutic candidates in the field of medicinal chemistry.

References

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Comparative

A Comparative Guide to the Structure-Activity Relationship of 5-Hydroxy-2-(methylsulfonamido)benzoic Acid Analogs

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 5-Hydroxy-2-(methylsulfonamido)benzoic acid analogs. Designed for researchers, scientists, and drug development professionals,...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 5-Hydroxy-2-(methylsulfonamido)benzoic acid analogs. Designed for researchers, scientists, and drug development professionals, this document synthesizes findings from disparate studies on structurally related compounds to build a coherent SAR narrative. By examining the impact of structural modifications on various biological activities, including enzyme inhibition and antimicrobial effects, this guide aims to inform the rational design of novel therapeutic agents.

Introduction: The Versatile Scaffold of Substituted Benzoic Acids

Substituted benzoic acids are a cornerstone in medicinal chemistry, with the arrangement of functional groups on the phenyl ring dictating their pharmacological properties. The 5-Hydroxy-2-(methylsulfonamido)benzoic acid core combines key pharmacophoric elements: a carboxylic acid for target interaction, a hydroxyl group that can act as a hydrogen bond donor and acceptor, and a sulfonamide moiety known for its diverse biological activities. This guide will explore the SAR of analogs based on this scaffold, drawing insights from studies on closely related chemical series to elucidate the roles of each structural component.

I. Antimicrobial Activity of Related Sulfonamide-Containing Hydroxybenzoic Acids

A significant area of investigation for sulfonamide-containing hydroxybenzoic acids is their potential as antimicrobial agents. Studies on analogs such as 5-chloro-2-hydroxybenzoic acid derivatives provide valuable insights into the SAR for antibacterial and antimycobacterial activity.[1]

Key Structural-Activity Relationship Observations:
  • Substitution on the Sulfonamide Nitrogen: The nature of the substituent on the sulfonamide nitrogen (the "tail" region) is a critical determinant of antimicrobial potency and spectrum. For instance, incorporating a 4,6-dimethylpyrimidin-2-yl group on the sulfonamide nitrogen of a 5-chloro-2-hydroxybenzamide scaffold resulted in a compound with potent activity against both methicillin-sensitive and methicillin-resistant Staphylococcus aureus (MRSA).[1] This suggests that a heterocyclic tail can enhance interactions with the bacterial target, likely dihydropteroate synthase (DHPS).

  • The Role of the 5-Position Substituent: While this guide focuses on a 5-hydroxy substituent, related studies on 5-chloro analogs indicate that an electron-withdrawing group at this position is well-tolerated and can contribute to potent antibacterial activity.[1] The hydroxyl group in the target scaffold is expected to influence the electronic properties and solubility of the molecule, potentially impacting its ability to penetrate bacterial cells and interact with the target enzyme.

  • The 2-Hydroxy Group: The presence of the 2-hydroxy group is a common feature in many biologically active benzoic acid derivatives. It can participate in intramolecular hydrogen bonding with the carboxylic acid, influencing the molecule's conformation and acidity. In the context of antimicrobial activity, it may also be involved in key interactions within the active site of the target enzyme.

Comparative Analysis of Antimicrobial Activity:
Compound/AnalogModificationTarget Organism(s)Activity (MIC in µmol/L)Reference
5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide5-Chloro, pyrimidinylsulfonamideS. aureus (MSSA & MRSA)15.62-31.25[1]
4-Amino-N-(thiazol-2-yl)benzenesulfonamideThiazolylsulfonamideM. kansasii1-4[1]
4-(5-chloro-2-hydroxybenzylideneamino)-N-(thiazol-2-yl)benzenesulfonamideSchiff base of 5-chloro-2-hydroxybenzaldehyde and sulfathiazoleM. kansasii1-4[1]
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.

  • Preparation of Bacterial Inoculum:

    • Streak the bacterial strain (e.g., S. aureus) on a suitable agar plate (e.g., Mueller-Hinton agar) and incubate for 18-24 hours at 37°C.

    • Select 3-5 isolated colonies and suspend them in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension 1:100 in the appropriate broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay plate.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 50 µL.

  • Inoculation and Incubation:

    • Add 50 µL of the prepared bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

II. Carbonic Anhydrase Inhibition

The sulfonamide moiety is a well-established pharmacophore for the inhibition of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological processes.[2][3][4][5] Dysregulation of specific CA isoforms is implicated in diseases such as glaucoma, epilepsy, and cancer. The 5-Hydroxy-2-(methylsulfonamido)benzoic acid scaffold is a promising starting point for the design of isoform-selective CA inhibitors.

Key Structural-Activity Relationship Observations:
  • The Sulfonamide Group: The unsubstituted sulfonamide group is crucial for coordinating with the zinc ion in the active site of carbonic anhydrases.

  • The Aromatic Ring and its Substituents: The substitution pattern on the aromatic ring to which the sulfonamide is attached significantly influences the inhibitory potency and isoform selectivity. The 5-hydroxy and 2-carboxy groups of the core scaffold can form additional hydrogen bonds with amino acid residues in the active site, potentially enhancing affinity and contributing to selectivity.

  • The "Tail" of the Molecule: Modifications distal to the sulfonamide group can be exploited to achieve isoform selectivity by interacting with residues in the middle and outer rims of the active site, which vary between different CA isoforms.

Comparative Analysis of Carbonic Anhydrase Inhibition:
Compound/AnalogTarget IsoformActivity (Kᵢ in nM)Reference
Acetazolamide (standard)hCA I, II, IX, XIIVaries (low nM range for most)[5]
Ethoxzolamide (standard)hCA VII0.8[5]
Pyrrolone-benzenesulfonamide hybrid (3n)hCA IX, XII41.3, 39.1[4]
Thiazole-benzenesulfonamide hybrid (9p)General CA79.84% inhibition[6]
Experimental Protocol: Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration)

This method measures the inhibition of the CA-catalyzed hydration of CO₂.

  • Enzyme and Inhibitor Preparation:

    • Prepare stock solutions of the purified human CA isoform and the test compound in an appropriate buffer (e.g., 10 mM HEPES-Tris, pH 7.5).

  • Assay Procedure:

    • The assay is performed using a stopped-flow instrument. One syringe contains the enzyme solution (e.g., 10 µM) pre-incubated with the inhibitor at various concentrations. The other syringe contains a CO₂ solution in the same buffer with a pH indicator (e.g., 0.2 mM p-nitrophenol).

    • Rapidly mix the two solutions. The hydration of CO₂ to carbonic acid causes a pH drop, which is monitored by the change in absorbance of the pH indicator.

  • Data Analysis:

    • The initial rates of the reaction are determined from the absorbance change over time.

    • The IC₅₀ value is calculated by plotting the enzyme activity against the inhibitor concentration.

    • The Kᵢ value can be determined using the Cheng-Prusoff equation.

III. Allosteric Modulation of MrgX1

Recent research has identified 2-sulfonamidobenzamides, close analogs of the topic scaffold, as positive allosteric modulators (PAMs) of the Mas-related G protein-coupled receptor X1 (MrgX1).[7] MrgX1 is a sensory neuron-specific receptor implicated in pain pathways, making it an attractive target for novel analgesics.

Key Structural-Activity Relationship Observations:
  • The 2-Sulfonamido-N-benzamide Core: This core structure is essential for activity. The sulfonamide and the benzamide moieties are involved in key interactions with the allosteric binding site of the receptor.

  • Substituents on the Benzamide Phenyl Ring: Modifications to the phenyl ring of the benzamide portion have a significant impact on potency. For instance, 5-substituted analogs were found to be potent MrgX1 PAMs, with ethoxy-substituted compounds generally showing higher potency than trifluoromethyl-substituted ones.[7]

  • Substituents on the Sulfonamide Moiety: The nature of the group attached to the sulfonyl group also influences activity.

Comparative Analysis of MrgX1 Allosteric Modulator Activity:
Compound/AnalogModificationActivity (EC₅₀ in µM)Reference
2-(cyclopropanesulfonamido)-N-(2-ethoxyphenyl)-5-methylbenzamide (7a)5-methyl, cyclopropylsulfonamide, 2-ethoxy anilide0.103[7]
2-(cyclopropanesulfonamido)-N-(2-ethoxyphenyl)-5-(trifluoromethyl)benzamide (7g)5-trifluoromethyl, cyclopropylsulfonamide, 2-ethoxy anilide0.098[7]
2-(cyclopropanesulfonamido)-N-(2-ethoxyphenyl)-5-cyanobenzamide (7i)5-cyano, cyclopropylsulfonamide, 2-ethoxy anilide0.054[7]
Experimental Protocol: MrgX1 Calcium Mobilization Assay

This cell-based assay measures the ability of a compound to potentiate the response of MrgX1 to an agonist by monitoring intracellular calcium flux.[8][9]

  • Cell Culture and Plating:

    • Use a HEK293 cell line stably expressing the human MrgX1 receptor.

    • Plate the cells in a 96-well, black-walled, clear-bottom plate and culture overnight.

  • Dye Loading:

    • Remove the culture medium and incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer at 37°C for 30 minutes, followed by 30 minutes at room temperature.

  • Compound and Agonist Addition:

    • The assay is performed using a fluorescence imaging plate reader (e.g., FlexStation).

    • Add the test compound (as a PAM) to the wells and measure the baseline fluorescence.

    • After a short incubation (e.g., 80 seconds), add a sub-maximal concentration (e.g., EC₂₀) of an MrgX1 agonist (e.g., BAM8-22).[8][9]

    • Monitor the change in fluorescence intensity over time.

  • Data Analysis:

    • The potentiation of the agonist response by the test compound is calculated from the increase in fluorescence signal compared to the agonist alone.

    • Dose-response curves are generated to determine the EC₅₀ of the PAM.

IV. Synthesis of 5-Hydroxy-2-(methylsulfonamido)benzoic Acid Analogs

The synthesis of these analogs typically involves a multi-step sequence starting from readily available materials.

General Synthetic Workflow:

G A 5-Aminosalicylic Acid B Protection of Carboxylic Acid (e.g., as methyl ester) A->B MeOH, H₂SO₄ (cat.) C Methyl 5-amino-2-hydroxybenzoate B->C D Sulfonylation with Methanesulfonyl Chloride C->D MeSO₂Cl, Pyridine E Methyl 5-hydroxy-2-(methylsulfonamido)benzoate D->E F Hydrolysis of Ester E->F 1. NaOH (aq) 2. HCl (aq) G 5-Hydroxy-2-(methylsulfonamido)benzoic Acid F->G H Amide Coupling with various amines G->H Coupling agents (e.g., HATU, T3P) I 5-Hydroxy-2-(methylsulfonamido)benzamide Analogs H->I

Caption: General synthetic route for 5-Hydroxy-2-(methylsulfonamido)benzoic acid and its amide analogs.

Detailed Experimental Protocol: Synthesis of Methyl 5-amino-2-hydroxybenzoate

This is a key intermediate in the synthesis of the target scaffold.

  • Esterification of 5-Aminosalicylic Acid:

    • To a solution of 5-aminosalicylic acid in methanol, add a catalytic amount of concentrated sulfuric acid.

    • Reflux the mixture for 4-6 hours.

    • Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield methyl 5-amino-2-hydroxybenzoate.

Detailed Experimental Protocol: Sulfonylation of Methyl 5-amino-2-hydroxybenzoate
  • Reaction Setup:

    • Dissolve methyl 5-amino-2-hydroxybenzoate in pyridine and cool the solution to 0°C in an ice bath.

    • Slowly add methanesulfonyl chloride to the cooled solution with stirring.

  • Reaction and Workup:

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Pour the reaction mixture into ice-water and acidify with concentrated HCl.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain methyl 5-hydroxy-2-(methylsulfonamido)benzoate.

V. Concluding Remarks and Future Directions

The 5-Hydroxy-2-(methylsulfonamido)benzoic acid scaffold represents a versatile platform for the development of novel therapeutic agents with a range of biological activities. This guide has synthesized the structure-activity relationships from related compound series to provide a framework for the rational design of new analogs. Key takeaways include the critical role of the sulfonamide "tail" in determining potency and selectivity for targets such as bacterial DHPS and carbonic anhydrases. Furthermore, substitutions on the benzamide portion of related structures have been shown to be crucial for achieving potent allosteric modulation of the MrgX1 receptor.

Future research should focus on the systematic synthesis and biological evaluation of a focused library of 5-Hydroxy-2-(methylsulfonamido)benzoic acid analogs to establish a direct and comprehensive SAR for this specific scaffold. Such studies will be instrumental in optimizing the potency, selectivity, and pharmacokinetic properties of these promising compounds for various therapeutic applications.

References

  • Wen, W., et al. (2015). Discovery and characterization of 2-(cyclopropanesulfonamido)-N-(2-ethoxyphenyl)benzamide, ML382: a potent and selective positive allosteric modulator of MrgX1. ChemMedChem, 10(1), 57-61. [Link]

  • Kratky, M., et al. (2012). Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde or 5-chloro-2-hydroxybenzoic acid scaffold. European Journal of Medicinal Chemistry, 50, 433-440. [Link]

  • National Center for Biotechnology Information (2013). Probe Report for the MLPCN Assay: Cell based Ca2+ imaging assay to detect MrgX1 activation. PubChem Bioassay, AID 651810. [Link]

  • Liu, Y., et al. (2022). Ligand recognition and allosteric modulation of the human MRGPRX1 receptor. Nature Chemical Biology, 18(11), 1251-1258. [Link]

  • Di Cesare Mannelli, L., et al. (2023). A class of carbonic anhydrase II and VII-selective inhibitors endowed with potent in vivo activity in a model of neuropathic pain. Scientific Reports, 13(1), 2375. [Link]

  • Angeli, A., et al. (2020). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 25(8), 1959. [Link]

  • Ramzan, F., et al. (2023). Synthesis, biological evaluation and theoretical studies of (E)-1-(4-sulfamoyl-phenylethyl)-3-arylidene-5-aryl-1H-pyrrol-2(3H)-ones as human carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2186753. [Link]

  • Abdel-rahman, H. M., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(46), 28735-28751. [Link]

  • Ghorab, M. M., et al. (2020). Novel 2‐substituted thioquinazoline‐benzenesulfonamide derivatives as carbonic anhydrase inhibitors with potential anticancer activity. Archiv der Pharmazie, 353(10), 2000147. [Link]

  • Sapkota, S., et al. (2022). Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors. International Journal of Molecular Sciences, 23(25), 16421. [Link]

Sources

Validation

A Comprehensive Guide to Validating the Antimicrobial Efficacy of 5-Hydroxy-2-(methylsulfonamido)benzoic acid

In the face of mounting antimicrobial resistance, the discovery and validation of novel antimicrobial agents are paramount to global health. This guide presents a rigorous, multi-phase framework for evaluating the antimi...

Author: BenchChem Technical Support Team. Date: February 2026

In the face of mounting antimicrobial resistance, the discovery and validation of novel antimicrobial agents are paramount to global health. This guide presents a rigorous, multi-phase framework for evaluating the antimicrobial efficacy of a novel candidate molecule, 5-Hydroxy-2-(methylsulfonamido)benzoic acid. Designed for researchers, scientists, and drug development professionals, this document provides not only detailed experimental protocols but also the scientific rationale behind each step, ensuring a robust and comprehensive validation process.

Our candidate, 5-Hydroxy-2-(methylsulfonamido)benzoic acid, belongs to the sulfonamide class of compounds. Sulfonamides are synthetic antimicrobial agents that act as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS).[1] This enzyme is critical for the synthesis of folic acid, an essential nutrient for bacterial DNA and RNA synthesis.[][3] By disrupting this pathway, sulfonamides inhibit bacterial growth and replication.[4] This guide will systematically validate this hypothesized mechanism and quantify the compound's efficacy against a panel of clinically relevant bacteria, comparing its performance to established antibiotics.

Phase 1: Foundational Efficacy Screening – In Vitro Susceptibility

The initial phase of validation establishes the fundamental antimicrobial activity of the compound. We determine its potency by identifying the minimum concentration required to inhibit and kill target microorganisms. These assays are performed in accordance with the guidelines established by the Clinical and Laboratory Standards Institute (CLSI), which provides the gold standard for antimicrobial susceptibility testing.[5][6][7]

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[8][9] This is the primary quantitative measure of a compound's potency. We will employ the broth microdilution method for its efficiency and standardization.[10][11]

Experimental Protocol: Broth Microdilution MIC Assay

  • Preparation of Compound Stock: Dissolve 5-Hydroxy-2-(methylsulfonamido)benzoic acid in a suitable solvent (e.g., Dimethyl Sulfoxide, DMSO) to create a high-concentration stock solution. Ensure the final solvent concentration in the assay does not affect bacterial growth.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in Mueller-Hinton Broth (MHB), the standard medium for routine susceptibility testing.[9][12] This creates a gradient of compound concentrations.

  • Inoculum Preparation: Culture the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) overnight. Dilute the culture to a standardized concentration of approximately 1.5 x 10⁸ CFU/mL, corresponding to a 0.5 McFarland standard.[9] Further dilute this to achieve a final inoculum of ~5 x 10⁵ CFU/mL in each well.[8]

  • Inoculation & Incubation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a positive control (broth + inoculum, no compound) and a negative/sterility control (broth only).[9] Incubate the plate at 35°C ± 2°C for 16-20 hours.[9]

  • Result Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.[8]

Minimum Bactericidal Concentration (MBC) Assay

While the MIC indicates growth inhibition (bacteriostatic activity), the MBC determines the lowest concentration required to kill 99.9% of the initial bacterial inoculum, indicating bactericidal activity.[13][14] This distinction is critical for clinical applications, especially in treating severe infections.[14]

Experimental Protocol: MBC Assay

  • Subculturing from MIC Plate: Following the MIC reading, take a small aliquot (e.g., 10 µL) from the wells showing no visible growth (at and above the MIC).[15]

  • Plating: Spot the aliquot onto an appropriate agar medium (e.g., Tryptic Soy Agar).

  • Incubation: Incubate the agar plates at 37°C for 18-24 hours.

  • Result Determination: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.[13][15] An agent is generally considered bactericidal if the MBC is no more than four times the MIC.[14]

Comparative Analysis of In Vitro Activity

To contextualize the efficacy of 5-Hydroxy-2-(methylsulfonamido)benzoic acid, its MIC and MBC values must be compared against a panel of standard-of-care antibiotics with different mechanisms of action. This provides a benchmark for its potential therapeutic utility.

Compound/AntibioticMechanism of ActionTest OrganismMIC (µg/mL)MBC (µg/mL)MBC/MIC Ratio
5-Hydroxy-2-(methylsulfonamido)benzoic acid Folate Synthesis Inhibition (Hypothesized)S. aureusDataDataData
E. coliDataDataData
Sulfamethoxazole Folate Synthesis InhibitionS. aureusDataDataData
E. coliDataDataData
Ciprofloxacin DNA Gyrase InhibitionS. aureusDataDataData
E. coliDataDataData
Penicillin Cell Wall Synthesis InhibitionS. aureusDataDataData
E. coliDataDataData
Table 1: Hypothetical comparative data for MIC and MBC values. This table should be populated with experimental results to compare the test compound against established antibiotics.

Phase 2: Mechanistic Elucidation

Confirming the mechanism of action (MoA) is a critical step in drug development. Based on its chemical structure, we hypothesize that our compound targets DHPS.[1][] A direct enzymatic assay can validate this hypothesis.

Dihydropteroate Synthase (DHPS) Inhibition Assay

This assay directly measures the ability of the compound to inhibit the DHPS enzyme, which catalyzes a key step in folate biosynthesis.[16][17] A spectrophotometric assay that couples the DHPS reaction to the oxidation of NADPH by dihydrofolate reductase (DHFR) provides a sensitive and continuous method for monitoring enzyme activity.[16][17]

Experimental Protocol: Coupled Spectrophotometric DHPS Assay

  • Reaction Mixture: In a microplate, combine the assay buffer, substrates (p-aminobenzoic acid (pABA) and 6-hydroxymethyl-7,8-dihydropterin diphosphate (DHPP)), excess DHFR enzyme, and the cofactor NADPH.[16]

  • Inhibitor Addition: Add varying concentrations of 5-Hydroxy-2-(methylsulfonamido)benzoic acid (or a solvent control) to the wells.

  • Reaction Initiation: Start the reaction by adding the purified DHPS enzyme.[18]

  • Absorbance Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm as NADPH is oxidized to NADP+.[16][17] The rate of this decrease is proportional to DHPS activity.

  • Data Analysis: Calculate the percentage of inhibition at each compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) value.

Folic_Acid_Pathway cluster_0 Bacterial Folate Synthesis Pathway cluster_1 Mechanism of Inhibition PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHPP Dihydropterin Pyrophosphate DHPP->DHPS DHF Dihydrofolate (DHF) DHPS->DHF Dihydropteroate DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) DHFR->THF NucleicAcids Purine & Pyrimidine Synthesis (DNA/RNA) THF->NucleicAcids Sulfonamide 5-Hydroxy-2-(methylsulfonamido)benzoic acid (Sulfonamide) Sulfonamide->Inhibition

Caption: Proposed mechanism of action via inhibition of the bacterial folate pathway.

Phase 3: Advanced Characterization and Preclinical Safety

Beyond initial potency and MoA, a comprehensive validation includes assessing the compound's dynamics, its effectiveness in more complex bacterial models, and its safety profile against mammalian cells.

Time-Kill Kinetic Assay

This assay provides insight into the pharmacodynamics of the compound, revealing whether its killing effect is concentration-dependent and the rate at which it kills the bacteria.[19][20] This information is crucial for predicting in vivo efficacy and optimizing dosing regimens.

Experimental Protocol: Time-Kill Assay

  • Culture Preparation: Prepare a standardized bacterial inoculum (~1 x 10⁶ CFU/mL) in broth.[21]

  • Exposure: Add the test compound at concentrations corresponding to its MIC, 2x MIC, and 4x MIC.[21][22] Include a no-drug growth control.

  • Time-Point Sampling: At various time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw aliquots from each culture.[22]

  • Quantification: Perform serial dilutions of the aliquots and plate them on agar to determine the viable cell count (CFU/mL).

  • Data Analysis: Plot the log₁₀ CFU/mL versus time for each concentration. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[20][23]

Anti-Biofilm Assay

Bacteria often form biofilms—structured communities encased in a protective matrix—which are notoriously resistant to conventional antibiotics.[24] Assessing a new compound's ability to inhibit biofilm formation or eradicate existing biofilms is a critical test of its potential clinical utility. The crystal violet assay is a standard method for quantifying biofilm mass.[25][26]

Experimental Protocol: Crystal Violet Biofilm Assay

  • Biofilm Formation: Inoculate bacteria in a 96-well plate with growth medium (e.g., TSB with glucose) and the test compound at various concentrations. Incubate for 24-48 hours without shaking to allow biofilm formation.[24][27]

  • Washing: Gently discard the planktonic (free-floating) bacteria and wash the wells with phosphate-buffered saline (PBS) to remove any remaining non-adherent cells.[28]

  • Staining: Add a 0.1% crystal violet solution to each well and incubate for 15 minutes. This stains the total biofilm mass.[25][27]

  • Elution: Wash away the excess stain and allow the plate to dry. Solubilize the bound crystal violet with 33% acetic acid or ethanol.[26][28]

  • Quantification: Transfer the solubilized stain to a new plate and measure the absorbance (typically at 595 nm). A reduction in absorbance compared to the no-drug control indicates biofilm inhibition.[25][28]

Mammalian Cell Cytotoxicity Assay

A viable antimicrobial candidate must exhibit selective toxicity, meaning it should be potent against microbial targets while having minimal effect on host cells. The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondria.[29][30]

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Seed a human cell line (e.g., HEK293 or HepG2) into a 96-well plate and incubate for 24 hours to allow for cell attachment.[29]

  • Compound Exposure: Expose the cells to a range of concentrations of 5-Hydroxy-2-(methylsulfonamido)benzoic acid for a specified period (e.g., 24 or 48 hours).

  • MTT Addition: Add the MTT reagent [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[29]

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution (typically at 540-590 nm).[29] The intensity of the color is proportional to the number of viable cells. Calculate the CC₅₀ (50% cytotoxic concentration) to quantify the compound's toxicity.

Validation_Workflow cluster_Phase1 Phase 1: Efficacy Screening cluster_Phase2 Phase 2: Mechanism of Action cluster_Phase3 Phase 3: Advanced Characterization MIC 1.1 Minimum Inhibitory Concentration (MIC) MBC 1.2 Minimum Bactericidal Concentration (MBC) MIC->MBC Compare 1.3 Comparative Analysis MBC->Compare MoA 2.1 DHPS Enzyme Inhibition Assay Compare->MoA TimeKill 3.1 Time-Kill Kinetics MoA->TimeKill Biofilm 3.2 Anti-Biofilm Assay TimeKill->Biofilm Cyto 3.3 Cytotoxicity Assay Biofilm->Cyto

Caption: A structured workflow for antimicrobial compound validation.

Conclusion and Future Directions

This guide outlines a comprehensive, logically structured approach to validating the antimicrobial efficacy of 5-Hydroxy-2-(methylsulfonamido)benzoic acid. By systematically progressing from foundational in vitro screening to mechanistic and advanced characterization, researchers can build a robust data package to support the compound's potential as a novel therapeutic agent. Positive outcomes from this framework would strongly justify advancing the compound to preclinical in vivo efficacy and safety studies, lead optimization, and further development.

References

  • BOC Sciences. Sulfonamide Antibiotics: Definition, Mechanism and Research. [URL: https://www.bocsci.com/blog/sulfonamide-antibiotics-definition-mechanism-and-research/]
  • Minicule. Sulfonamide: Uses, Interactions, and Mechanism of Action. [URL: https://www.minicule.com/drug/sulfonamide]
  • Minning, T. A., & Anderson, K. S. (2007). A Rapid Assay for Dihydropteroate Synthase Activity Suitable for Identification of Inhibitors. Analytical Biochemistry. [URL: https://www.researchgate.
  • Cleveland Clinic. (2025). What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples. [URL: https://my.clevelandclinic.org/health/drugs/22210-sulfonamides]
  • Khan, I., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. RSC Advances. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/ra/d1ra03218c]
  • Fleming, D., & Rumbaugh, K. (2017). Bacterial Biofilm Quantification: Using a Crystal Violet Assay to Assess Student-Selected Remedies. Association for Biology Laboratory Education. [URL: https://www.ableweb.org/biologylabs/wp-content/uploads/2018/02/Fleming-Rumbaugh_2017.pdf]
  • Yun, M. K., et al. (2007). A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors. Analytical Biochemistry. [URL: https://www.sciencedirect.com/science/article/abs/pii/S000326970600618X]
  • Roche. MTT Assay Protocol for Cell Viability and Proliferation. [URL: https://www.sigmaaldrich.
  • Science Prof Online. Mode of Action (MOA) of Sulfonamide Antibiotics. [URL: https://www.scienceprofonline.com/antibiotics/mode-action-sulfonamides-sulfa-drugs.html]
  • Microbe Investigations. (2023). Minimum Inhibitory Concentration (MIC) Test. [URL: https://microbeinvestigations.
  • protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [URL: https://www.protocols.
  • Wypasek, E. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. [URL: https://www.protocols.
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  • Dolezal, M., et al. (2012). Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. ResearchGate. [URL: https://www.researchgate.net/publication/224953335_Antimicrobial_activity_of_sulfonamides_containing_5-chloro-2-hydroxybenzaldehyde_and_5-chloro-2-hydroxybenzoic_acid_scaffold]
  • Kumar, N., et al. (2010). Synthesis, antimicrobial evaluation and QSAR studies of p-hydroxy benzoic acid derivatives. European Journal of Medicinal Chemistry. [URL: https://www.sciencedirect.com/science/article/abs/pii/S022352341000216X]
  • Nowak, A., et al. (2021). An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8296538/]
  • Apostolopoulos, N., et al. (2023). Characterization of Phenolic Acid Antimicrobial and Antioxidant Structure–Property Relationships. Molecules. [URL: https://www.mdpi.com/1420-3049/28/18/6673]
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Comparative

A Comparative Guide to the In Vivo vs. In Vitro Activity of Sulfonamide-Based Benzoic Acid Derivatives as Histone De deacetylase (HDAC) Inhibitors

For researchers, scientists, and drug development professionals, understanding the translational potential of a therapeutic candidate is paramount. This guide provides an in-depth comparison of the in vivo and in vitro a...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the translational potential of a therapeutic candidate is paramount. This guide provides an in-depth comparison of the in vivo and in vitro activities of a promising class of molecules: sulfonamide-based benzoic acid derivatives, with a focus on their role as histone deacetylase (HDAC) inhibitors. While specific data for 5-Hydroxy-2-(methylsulfonamido)benzoic acid is not extensively available in published literature, this guide will synthesize findings from closely related analogs to provide a representative and technically robust comparison. This approach allows us to explore the critical transition from a controlled laboratory setting to a complex biological system.

Introduction: The Therapeutic Promise of Sulfonamide-Based HDAC Inhibitors

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. By removing acetyl groups from lysine residues on histones, HDACs promote a more condensed chromatin structure, leading to transcriptional repression.[1] In various diseases, particularly cancer, the aberrant activity of HDACs is linked to the silencing of tumor suppressor genes.[2] Consequently, HDAC inhibitors have emerged as a significant class of therapeutic agents, with several compounds approved for clinical use.[2]

Sulfonamide-containing compounds have a long history in medicine, primarily as antimicrobial agents that inhibit folate synthesis in bacteria.[3] More recently, the sulfonamide moiety has been incorporated into novel drug designs targeting other enzymes, including HDACs.[1][4] The inclusion of a benzoic acid scaffold in these molecules can provide a crucial anchor for interaction with the target enzyme and influence pharmacokinetic properties. This guide will delve into the methodologies used to assess their efficacy, from initial in vitro screening to more complex in vivo validation.

The In Vitro Arena: Characterizing Enzymatic and Cellular Activity

In vitro studies are the foundational step in drug discovery, providing a controlled environment to assess the direct interaction of a compound with its molecular target and its effects on cellular functions. For sulfonamide-based benzoic acid HDAC inhibitors, these assays are critical for determining potency, selectivity, and mechanism of action.

Enzymatic Assays: Gauging Direct HDAC Inhibition

The primary in vitro evaluation involves measuring the direct inhibition of HDAC enzyme activity. This is typically achieved using fluorogenic or colorimetric assays. A common approach utilizes a synthetic peptide substrate that, when deacetylated by an HDAC enzyme, becomes susceptible to a developer enzyme that releases a fluorescent or colored molecule. The signal intensity is directly proportional to the HDAC activity.

Key Parameters Measured:

  • IC50 (Half-maximal inhibitory concentration): The concentration of the inhibitor required to reduce the activity of the HDAC enzyme by 50%. Lower IC50 values indicate higher potency.

Representative Data for a Sulfonamide-Based Inhibitor (Compound 20 from a study on L-proline based sulfonamides):

Cell LineIC50 (µM)
In Vitro Growth Inhibition2.8[4]

Note: This data is for a piperazine-based sulfonamide and is presented as a representative example.

Cell-Based Assays: Assessing Cellular Consequences

While enzymatic assays confirm target engagement, cell-based assays are crucial for understanding the compound's effects within a cellular context. These assays can determine if the compound can penetrate cell membranes, inhibit HDACs within the cell, and induce the desired biological outcome, such as cell cycle arrest or apoptosis in cancer cells.

Common Cell-Based Assays:

  • Western Blotting: To confirm the downstream effects of HDAC inhibition, such as the hyperacetylation of histones (e.g., H3 and H4).

  • Cell Viability Assays (e.g., MTT, CellTiter-Glo®): To measure the cytotoxic or cytostatic effects of the compound on cancer cell lines.

  • Apoptosis Assays (e.g., Caspase-Glo®, Annexin V staining): To determine if the observed cell death is due to programmed cell death.

  • Cell Cycle Analysis (by flow cytometry): To investigate if the compound causes arrest at specific phases of the cell cycle.

Representative Data for a Benzoic Acid-Based HDAC Inhibitor (Compound A3bn):

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)20.3[5][6]
K562 (Leukemia)42.0[5][6]

Note: This data is for a non-hydroxamate benzoic acid-based derivative and is presented as a representative example.

The In Vivo Challenge: Evaluating Systemic Efficacy and Tolerability

In vivo studies in animal models are the critical next step to evaluate the therapeutic potential of a drug candidate in a whole-organism context. These studies provide insights into a compound's pharmacokinetics (what the body does to the drug), pharmacodynamics (what the drug does to the body), efficacy, and safety profile.

Pharmacokinetics: The Journey of a Drug in the Body

The sulfonamide and benzoic acid moieties influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile. Most sulfonamides are well-absorbed orally and are distributed throughout the body.[3][7] They are primarily metabolized in the liver and excreted by the kidneys.[7] Understanding these parameters is crucial for determining appropriate dosing regimens and predicting potential drug-drug interactions.

Key Pharmacokinetic Parameters:

  • Bioavailability: The fraction of an administered dose of unchanged drug that reaches the systemic circulation.

  • Half-life (t1/2): The time required for the concentration of the drug in the body to be reduced by half.

  • Clearance: The rate at which a drug is removed from the body.

Efficacy in Disease Models: Demonstrating Therapeutic Effect

For anticancer agents, the most common in vivo models are xenograft studies, where human cancer cells are implanted into immunocompromised mice. The effect of the drug on tumor growth is then monitored over time.

Representative In Vivo Efficacy Data for a Sulfonamide Anilide HDAC Inhibitor (Compound 2):

A study on a novel sulfonamide anilide (Compound 2) demonstrated significant tumor growth reduction in nude mice with implanted human colon tumors.[1] Importantly, this compound did not exhibit the toxicity (e.g., reduction in blood cell counts) observed with another anilide-based HDAC inhibitor, MS-275.[1] Another study on a tranylcypromine-based hydroxamic acid (compound 2) with HDAC inhibitory activity showed a 63.7% tumor growth inhibition in a high-dose group of mice with HCT-116 colorectal cancer xenografts.[8]

Toxicology and Safety Assessment

A critical aspect of in vivo testing is to assess the safety and tolerability of the compound. This involves monitoring the animals for any adverse effects, such as weight loss, changes in behavior, and effects on major organs. Common adverse effects of sulfonamides can include hypersensitivity reactions and renal toxicity due to crystalluria.[3]

Bridging the Gap: Correlating In Vitro and In Vivo Outcomes

A key challenge in drug development is the often-observed discrepancy between in vitro potency and in vivo efficacy. A compound that is highly active in a cell-based assay may fail in an animal model due to poor pharmacokinetic properties, rapid metabolism, or unexpected toxicity.

Factors Influencing the In Vitro-In Vivo Correlation:

  • Metabolic Stability: A compound that is rapidly metabolized in the liver will have a short half-life and may not reach therapeutic concentrations at the target site.

  • Bioavailability: Poor oral absorption will limit the amount of drug that reaches the systemic circulation.

  • Target Engagement in Tissues: The drug must be able to penetrate the target tissue (e.g., a solid tumor) to exert its effect.

  • Off-Target Effects: In a complex biological system, a compound may interact with other molecules, leading to unforeseen side effects or a reduction in efficacy.

A successful drug candidate will ideally demonstrate a clear correlation between its in vitro activity (e.g., inhibition of a specific HDAC isoform) and its in vivo efficacy (e.g., tumor growth inhibition) at well-tolerated doses.

Experimental Protocols

In Vitro HDAC Activity Assay (Fluorometric)

This protocol provides a general framework for measuring the activity of a sulfonamide-based benzoic acid derivative against a specific HDAC isoform.

Materials:

  • Recombinant human HDAC enzyme

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • HDAC assay buffer

  • Developer solution (containing Trichostatin A as a stop reagent and a trypsin-like protease)

  • Test compound (dissolved in DMSO)

  • 96-well black microplate

  • Fluorometric plate reader

Procedure:

  • Prepare serial dilutions of the test compound in HDAC assay buffer.

  • In the microplate, add the HDAC enzyme to each well (except for the no-enzyme control).

  • Add the diluted test compound or vehicle (DMSO) to the respective wells.

  • Incubate for a pre-determined time at 37°C to allow the compound to interact with the enzyme.

  • Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.

  • Incubate for a specific time (e.g., 60 minutes) at 37°C.

  • Stop the reaction and develop the signal by adding the developer solution.

  • Incubate for a further 15-30 minutes at 37°C.

  • Measure the fluorescence with an excitation wavelength of 355 nm and an emission wavelength of 460 nm.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

In Vivo Xenograft Tumor Model

This protocol outlines a typical xenograft study to evaluate the antitumor efficacy of a test compound.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Human cancer cell line (e.g., HCT116 colon cancer cells)

  • Matrigel (or similar basement membrane matrix)

  • Test compound formulated in a suitable vehicle

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject a suspension of cancer cells mixed with Matrigel into the flank of each mouse.

  • Monitor the mice for tumor growth.

  • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer the test compound or vehicle to the respective groups according to the planned dosing schedule (e.g., daily oral gavage).

  • Measure tumor volume using calipers two to three times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Monitor the body weight and general health of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting for histone acetylation).

  • Calculate the tumor growth inhibition (TGI) for the treatment groups compared to the vehicle control.

Visualizing the Science

Signaling Pathway: HDAC and Gene Expression

HDAC_Pathway Histone Histone Tail (Lysine-Ac) HDAC HDAC Histone->HDAC Deacetylation Acetyl Acetyl Group HDAC->Acetyl Chromatin_Closed Condensed Chromatin (Transcriptionally Repressed) HDAC->Chromatin_Closed Chromatin_Open Open Chromatin (Transcriptionally Active) Gene_Expression Gene Expression Chromatin_Open->Gene_Expression Chromatin_Closed->Gene_Expression Inhibition Inhibitor Sulfonamide-Based Benzoic Acid Inhibitor Inhibitor->HDAC Inhibition

Caption: Mechanism of HDAC inhibition.

Experimental Workflow: From In Vitro to In Vivo

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation Enzymatic Enzymatic Assay (IC50 Determination) Cellular Cell-Based Assays (Viability, Apoptosis, Cell Cycle) Enzymatic->Cellular Lead Compound Selection PK Pharmacokinetic Studies (ADME) Cellular->PK Candidate for In Vivo Testing Efficacy Xenograft Model (Tumor Growth Inhibition) PK->Efficacy Toxicity Safety & Tolerability Efficacy->Toxicity

Caption: Drug discovery workflow.

Conclusion

The journey of a sulfonamide-based benzoic acid derivative from a laboratory curiosity to a potential therapeutic agent is a multi-step process that relies on a rigorous and logical progression from in vitro characterization to in vivo validation. While in vitro assays provide essential information on potency and cellular effects, in vivo studies are indispensable for understanding the compound's behavior in a complex biological system. The representative data and protocols presented in this guide, based on closely related analogs, offer a valuable framework for researchers in the field of HDAC inhibitor development. A thorough understanding of both the in vitro and in vivo activities, and the factors that bridge them, is critical for the successful translation of promising compounds into clinically effective therapies.

References

  • Belinostat (PXD-101). ResearchGate. [Link]

  • Sulfonamide. BioPharma Notes. [Link]

  • Fournel, M., et al. (2002). Sulfonamide anilides, a novel class of histone deacetylase inhibitors, are antiproliferative against human tumors. Cancer Research, 62(14), 4036-4041. [Link]

  • Design, synthesis, biological and in silico evaluation of 3-carboxy-coumarin sulfonamides as potential antiproliferative agents targeting HDAC6. PubMed Central. [Link]

  • Design, Synthesis, and Cytotoxicity Evaluation of Sulfonamide Derivatives as Potential HDAC Inhibitors. Azerbaijan Pharmaceutical and Pharmacotherapy Journal. [Link]

  • Al-Blewi, F. F., et al. (2025). Synthesis, In Silico, and Biological Evaluation of Non-Hydroxamate Benzoic Acid-Based Derivatives as Potential Histone Deacetylase Inhibitors (HDACi). Chemistry & Biodiversity, e202501492. [Link]

  • Lee, K. H., et al. (2006). Synthesis of Sulfonamides and Evaluation of Their Histone Deacetylase (HDAC) Activity. Bulletin of the Korean Chemical Society, 27(10), 1591-1594. [Link]

  • Mottamal, M., et al. (2015). Histone Deacetylase Inhibitors in Clinical Studies as Templates for New Anticancer Agents. Molecules, 20(3), 3898-3941. [Link]

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  • Sulfonamides. MSD Manual Professional Edition. [Link]

  • Al-Blewi, F. F., et al. (2025). Synthesis, In Silico, and Biological Evaluation of Non-Hydroxamate Benzoic Acid-Based Derivatives as Potential Histone Deacetylase Inhibitors (HDACi). Chemistry & Biodiversity, e202501492. [Link]

  • Sharma, P., et al. (2022). Syntheses of LSD1/HDAC Inhibitors with Demonstrated Efficacy against Colorectal Cancer: In Vitro and In Vivo Studies Including Patient-Derived Organoids. Journal of Medicinal Chemistry, 65(13), 9096-9116. [Link]

  • Clinical Trials Using Histone Deacetylase Inhibitor. National Cancer Institute. [Link]

  • GULER, E., & GULCIN, I. (2017). ANTIMICROBIAL SULFONAMIDE DRUGS. Advanced Technologies, 6(1), 58-71. [Link]

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Validation

A Comparative Guide to the Cross-Validation of Analytical Methods for 5-Hydroxy-2-(methylsulfonamido)benzoic acid

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the integrity of analytical data is paramount. The selection and validation of an appropriate analytical met...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the integrity of analytical data is paramount. The selection and validation of an appropriate analytical method for a drug substance, such as 5-Hydroxy-2-(methylsulfonamido)benzoic acid, is a critical step that influences the entire development lifecycle. This guide provides an in-depth comparison of two prevalent analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS).

This document is structured to not only present the methodologies but also to delve into the rationale behind experimental choices and the critical process of cross-validation. Cross-validation serves to demonstrate that different analytical procedures are suitable for the same intended purpose and yield comparable results, a crucial step when transferring methods or employing orthogonal techniques for confirmation.[1] The principles discussed are grounded in the guidelines set forth by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[2]

The Imperative of Method Selection and Cross-Validation

The choice between a workhorse technique like HPLC-UV and a highly sensitive and specific method like UPLC-MS/MS is dictated by the specific requirements of the analysis at different stages of drug development.[3][4] For routine quality control of the bulk drug substance, a robust and cost-effective HPLC-UV method may be sufficient.[5] However, for bioanalytical studies requiring high sensitivity to quantify low concentrations in complex biological matrices, UPLC-MS/MS is often the gold standard.[6][7]

Cross-validation becomes essential when data from these different methods need to be compared or when transitioning from one method to another. The process ensures the consistency and reliability of data throughout the drug development process.[8][9]

Comparative Analysis of Analytical Methods

While specific validated methods for 5-Hydroxy-2-(methylsulfonamido)benzoic acid are not extensively available in public literature, this guide presents scientifically plausible methods based on the analysis of structurally similar compounds, such as other sulfonamides and hydroxybenzoic acids.[10][11][12]

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely adopted technique in pharmaceutical quality control for its robustness, reliability, and cost-effectiveness.[5] The method separates compounds based on their interaction with a stationary phase, and quantification is achieved by measuring the absorbance of UV light.

Method 2: Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS offers significant advantages in terms of speed, resolution, and sensitivity.[6][7] UPLC utilizes smaller particle size columns, leading to faster and more efficient separations. The tandem mass spectrometer provides exceptional selectivity and sensitivity by monitoring specific parent-to-daughter ion transitions.[13]

Data Presentation: A Head-to-Head Comparison

The following table summarizes the anticipated performance characteristics of the two methods for the analysis of 5-Hydroxy-2-(methylsulfonamido)benzoic acid. The data is representative of typical performance for analogous compounds.[10][14]

ParameterHPLC-UVUPLC-MS/MSRationale for Difference
Linearity Range 1 - 200 µg/mL0.1 - 1000 ng/mLThe significantly lower range for UPLC-MS/MS reflects its superior sensitivity, making it suitable for trace analysis.
Limit of Detection (LOD) ~0.3 µg/mL~0.03 ng/mLMass spectrometric detection is inherently more sensitive than UV detection.[15]
Limit of Quantification (LOQ) ~1.0 µg/mL~0.1 ng/mLThe ability to quantify at much lower levels is a key advantage of UPLC-MS/MS, crucial for bioanalysis.[4]
Accuracy (% Recovery) 98 - 102%97 - 103%Both methods are expected to demonstrate high accuracy within their respective linear ranges.
Precision (%RSD) < 2%< 5%HPLC-UV often exhibits slightly better precision at higher concentrations, while UPLC-MS/MS maintains excellent precision at much lower levels.
Sample Throughput ModerateHighThe shorter run times of UPLC significantly increase sample throughput.[6]

Experimental Protocols

The following are detailed, step-by-step methodologies for the analysis of 5-Hydroxy-2-(methylsulfonamido)benzoic acid.

HPLC-UV Method Protocol
  • Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or variable wavelength UV detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: A mixture of 0.1% phosphoric acid in water (A) and acetonitrile (B) in a gradient or isocratic elution. A typical starting point would be a 70:30 (v/v) ratio of A:B.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Determined by UV scan of a standard solution (likely around 240-260 nm).

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Standard Stock Solution: Accurately weigh and dissolve 10 mg of 5-Hydroxy-2-(methylsulfonamido)benzoic acid reference standard in 100 mL of diluent (e.g., 50:50 acetonitrile:water) to obtain a 100 µg/mL solution.

    • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the linear range.

    • Sample Preparation: Dissolve the sample in the diluent to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

UPLC-MS/MS Method Protocol
  • Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: C18, 2.1 x 50 mm, 1.7 µm particle size.

    • Mobile Phase: A mixture of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) in a gradient elution.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), likely in negative mode for the acidic analyte.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: The specific parent and daughter ion masses would be determined by infusing a standard solution of the analyte. For example, [M-H]⁻ as the parent ion.

    • Source Parameters: Optimized for the specific instrument (e.g., capillary voltage, source temperature, desolvation gas flow).

  • Standard and Sample Preparation:

    • Standard Stock Solution: Prepare a stock solution of 1 mg/mL in methanol.

    • Working Standards: Prepare intermediate and working standard solutions by serial dilution in the mobile phase or a surrogate matrix for bioanalytical applications.

    • Sample Preparation: For drug substance, a simple dilution may suffice. For biological matrices, a protein precipitation or solid-phase extraction would be necessary.

Cross-Validation Experimental Design

The cross-validation of the HPLC-UV and UPLC-MS/MS methods should be conducted by analyzing the same set of samples with both techniques.[16][17]

Workflow for Cross-Validation

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_eval Evaluation Prep Prepare a set of at least 6 samples at 3 concentration levels (low, medium, high) HPLC Analyze samples using the validated HPLC-UV method Prep->HPLC UPLC Analyze samples using the validated UPLC-MS/MS method Prep->UPLC Compare Statistically compare the results from both methods HPLC->Compare UPLC->Compare Criteria Evaluate against predefined acceptance criteria Compare->Criteria

Caption: Workflow for the cross-validation of two analytical methods.

Acceptance Criteria

According to ICH M10 guidelines, while strict pass/fail criteria are not always mandated, a statistical assessment of the bias between the two methods is expected.[8][16] A common approach is to evaluate the percent difference between the results obtained from the two methods for each sample. For at least two-thirds of the samples, the percent difference should be within ±15% of the mean value.[16]

Logical Relationship of Analytical Techniques

The choice of analytical technique is often hierarchical, with simpler, more cost-effective methods used for routine analysis and more sophisticated techniques employed for more demanding applications.

AnalyticalTechniqueHierarchy HPLC_UV HPLC-UV Robust and cost-effective Ideal for routine QC and formulation analysis CrossValidation Cross-Validation Ensures data comparability Bridges the gap between different analytical platforms HPLC_UV->CrossValidation Data for comparison UPLC_MSMS UPLC-MS/MS High sensitivity and selectivity Suited for bioanalysis, impurity profiling, and trace analysis UPLC_MSMS->CrossValidation Data for comparison

Sources

Comparative

A Comparative Guide to the Anti-Inflammatory Effects of Hydroxybenzoic Acid Derivatives

< For Researchers, Scientists, and Drug Development Professionals In the landscape of inflammation research, phenolic compounds have garnered significant attention for their therapeutic potential. Among these, hydroxyben...

Author: BenchChem Technical Support Team. Date: February 2026

<

For Researchers, Scientists, and Drug Development Professionals

In the landscape of inflammation research, phenolic compounds have garnered significant attention for their therapeutic potential. Among these, hydroxybenzoic acid derivatives stand out as a class of molecules with promising anti-inflammatory properties. This guide provides an in-depth, objective comparison of the anti-inflammatory effects of various hydroxybenzoic acid derivatives, supported by experimental data and methodological insights to aid in your research and development endeavors.

The Inflammatory Cascade: A Brief Overview

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants.[1] It is a protective attempt by the organism to remove the injurious stimuli and initiate the healing process. Key mediators in this process include prostaglandins, nitric oxide (NO), and a host of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and various interleukins (ILs).[2] The production of these mediators is largely regulated by intracellular signaling pathways, most notably the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[3][4]

Hydroxybenzoic Acids: Modulators of Inflammation

Hydroxybenzoic acids are a class of phenolic acids characterized by a benzoic acid structure with one or more hydroxyl groups. Their anti-inflammatory effects are attributed to their ability to interfere with the inflammatory cascade at multiple points.[5] This guide will focus on a comparative analysis of four key derivatives: salicylic acid, 4-hydroxybenzoic acid, protocatechuic acid, and gentisic acid.

Mechanisms of Action: A Common Thread with Distinct Variations

The primary anti-inflammatory mechanism of many hydroxybenzoic acid derivatives involves the inhibition of cyclooxygenase (COX) enzymes, which are critical for prostaglandin synthesis.[[“]][7] However, their efficacy and specific molecular targets can vary.

  • Salicylic Acid (2-hydroxybenzoic acid): The most well-known of the derivatives, salicylic acid's anti-inflammatory action is complex. While it is a weak, reversible inhibitor of COX enzymes, its more significant effects are believed to stem from the suppression of COX-2 gene expression.[[“]][8] Furthermore, salicylic acid can inhibit the activation of the NF-κB transcription factor, a central regulator of pro-inflammatory gene expression.[8][9] It also exhibits antioxidant properties by scavenging free radicals.[[“]]

  • 4-Hydroxybenzoic Acid (p-hydroxybenzoic acid): This isomer has demonstrated notable antioxidant and anti-inflammatory properties.[10][11] Its anti-inflammatory effects are linked to the modulation of pro-inflammatory cytokine production.[10][12] Some studies suggest it can also influence the composition of gut microbiota, which plays a role in systemic inflammation.[10] However, its direct impact on nitric oxide production in some inflammatory models has been shown to be limited.[13]

  • Protocatechuic Acid (3,4-dihydroxybenzoic acid): With two hydroxyl groups, protocatechuic acid exhibits potent antioxidant activity. In the context of inflammation, it has been shown to be an effective inhibitor of nitric oxide production in lipopolysaccharide (LPS)-stimulated microglial cells.[13] This suggests a mechanism involving the suppression of inducible nitric oxide synthase (iNOS).

  • Gentisic Acid (2,5-dihydroxybenzoic acid): As an active metabolite of salicylic acid, gentisic acid possesses its own spectrum of anti-inflammatory, antirheumatic, and antioxidant properties.[14][15][16] It has been shown to effectively suppress inflammatory responses by controlling the production of nitric oxide and pro-inflammatory cytokines.[17] Its antioxidant capabilities also contribute to its protective effects against inflammation-induced cellular damage.[14][18]

Comparative Efficacy: A Data-Driven Analysis

To provide a clear comparison, the following table summarizes the known anti-inflammatory effects of these hydroxybenzoic acid derivatives based on available experimental data.

DerivativeKey Anti-Inflammatory MechanismsSupporting Experimental Evidence (Model)
Salicylic Acid Inhibition of COX-2 expression, NF-κB inhibition, antioxidant.[[“]][8][9]Reduced prostaglandin synthesis in various cell and animal models.[[“]][7]
4-Hydroxybenzoic Acid Modulation of pro-inflammatory cytokines, antioxidant.[10][11][12]Decreased levels of IL-4, IL-6, and TNF-α in inflammatory bowel disease models.[12]
Protocatechuic Acid Inhibition of nitric oxide production (iNOS suppression).[13]Reduced nitric oxide levels in LPS-stimulated BV2 microglial cells.[13]
Gentisic Acid Inhibition of nitric oxide and pro-inflammatory cytokine production, antioxidant.[14][17][18]Suppressed nitric oxide and pro-inflammatory cytokine production in LPS-stimulated macrophages.[17]

Experimental Protocols for Assessing Anti-Inflammatory Effects

To ensure the scientific rigor of your investigations, this section provides detailed methodologies for key in vitro and in vivo experiments.

In Vitro Assays

1. Nitric Oxide (NO) Production Assay in Macrophages

This assay is crucial for evaluating a compound's ability to inhibit the production of nitric oxide, a key inflammatory mediator.[19][20][21]

  • Cell Line: RAW 264.7 murine macrophages.

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the hydroxybenzoic acid derivatives for 1 hour.

    • Induce inflammation by adding lipopolysaccharide (LPS) to the wells.

    • Incubate for 24 hours.

    • Measure the amount of nitrite (a stable product of NO) in the cell culture supernatant using the Griess reagent.

  • Rationale: A reduction in nitrite concentration indicates inhibition of iNOS activity or expression.[22]

2. Cytokine Expression Analysis

This method quantifies the effect of the test compounds on the production of pro-inflammatory cytokines.[23][24][25]

  • Methodology: Enzyme-Linked Immunosorbent Assay (ELISA) or Multiplex Immunoassay (e.g., Luminex).[2][26]

  • Procedure:

    • Follow the same cell culture and treatment protocol as the NO production assay.

    • Collect the cell culture supernatant.

    • Use commercially available ELISA or multiplex assay kits to measure the concentrations of specific cytokines (e.g., TNF-α, IL-6, IL-1β).

  • Rationale: This provides a direct measure of the compound's ability to suppress the production of key inflammatory signaling molecules.

In Vivo Models

1. Carrageenan-Induced Paw Edema in Rodents

This is a classic and highly reproducible model for screening the acute anti-inflammatory activity of novel compounds.[27][28][29][30][31][32]

  • Animal Model: Wistar or Sprague-Dawley rats.[31]

  • Procedure:

    • Administer the test compound (hydroxybenzoic acid derivative) or vehicle to the animals (e.g., orally or intraperitoneally).

    • After a set time (e.g., 1 hour), inject a 1% carrageenan solution into the subplantar region of the right hind paw to induce inflammation.[28][32]

    • Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[27][28]

  • Rationale: The reduction in paw swelling (edema) in the treated group compared to the control group indicates anti-inflammatory activity. The inflammatory response is biphasic, with the early phase mediated by histamine and serotonin and the late phase primarily driven by prostaglandins.[28]

2. Lipopolysaccharide (LPS)-Induced Systemic Inflammation

This model is used to evaluate the systemic anti-inflammatory potential of test compounds.[1][33][34][35][36][37]

  • Animal Model: Mice.

  • Procedure:

    • Administer the test compound or vehicle to the mice.

    • After a set time, inject LPS intraperitoneally to induce a systemic inflammatory response.

    • After a few hours, collect blood samples and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the serum using ELISA or multiplex assays.[35]

  • Rationale: A decrease in systemic cytokine levels in the treated group demonstrates the compound's ability to mitigate a widespread inflammatory response.

Visualizing the Pathways and Workflows

To further elucidate the complex processes involved, the following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows.

G cluster_pathway Inflammatory Signaling Pathway cluster_intervention Intervention by Hydroxybenzoic Acids LPS LPS TLR4 TLR4 LPS->TLR4 Binds to MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK Activates IκB IκB IKK->IκB Phosphorylates NF-κB NF-κB IκB->NF-κB Releases Nucleus Nucleus NF-κB->Nucleus Translocates to Pro-inflammatory Genes (COX-2, iNOS, Cytokines) Pro-inflammatory Genes (COX-2, iNOS, Cytokines) Nucleus->Pro-inflammatory Genes (COX-2, iNOS, Cytokines) Induces Transcription Hydroxybenzoic Acids Hydroxybenzoic Acids Hydroxybenzoic Acids->IKK Inhibit (e.g., Salicylic Acid) Hydroxybenzoic Acids->NF-κB Inhibit (e.g., Salicylic Acid) Hydroxybenzoic Acids->Pro-inflammatory Genes (COX-2, iNOS, Cytokines) Suppress Expression

Caption: Simplified NF-κB signaling pathway and points of intervention by hydroxybenzoic acids.

G cluster_workflow Carrageenan-Induced Paw Edema Workflow Animal Acclimatization Animal Acclimatization Baseline Paw Volume Measurement Baseline Paw Volume Measurement Animal Acclimatization->Baseline Paw Volume Measurement Compound Administration Compound Administration Baseline Paw Volume Measurement->Compound Administration Carrageenan Injection Carrageenan Injection Compound Administration->Carrageenan Injection Paw Volume Measurement (Post-Injection) Paw Volume Measurement (Post-Injection) Carrageenan Injection->Paw Volume Measurement (Post-Injection) Data Analysis Data Analysis Paw Volume Measurement (Post-Injection)->Data Analysis

Caption: Experimental workflow for the carrageenan-induced paw edema model.

Conclusion

The comparative analysis of hydroxybenzoic acid derivatives reveals a class of compounds with significant, yet distinct, anti-inflammatory properties. While salicylic acid remains a benchmark, other derivatives like 4-hydroxybenzoic acid, protocatechuic acid, and gentisic acid offer unique mechanistic profiles that warrant further investigation. The choice of derivative for a specific research or therapeutic application will depend on the desired molecular target and the nature of the inflammatory condition being addressed. The experimental protocols and conceptual frameworks provided in this guide are intended to facilitate robust and reliable evaluation of these and other potential anti-inflammatory agents.

References

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Validation

Comparative Analysis of 5-Hydroxy-2-(methylsulfonamido)benzoic Acid and Established FLAP Inhibitors in Leukotriene Synthesis

This guide provides a head-to-head comparison of the putative anti-inflammatory agent 5-Hydroxy-2-(methylsulfonamido)benzoic acid against two well-characterized inhibitors of the 5-lipoxygenase-activating protein (FLAP):...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a head-to-head comparison of the putative anti-inflammatory agent 5-Hydroxy-2-(methylsulfonamido)benzoic acid against two well-characterized inhibitors of the 5-lipoxygenase-activating protein (FLAP): MK-886 and Veliflapon (BAY X 1005). This analysis is intended for researchers and professionals in drug development engaged in the discovery of novel anti-inflammatory therapeutics.

Introduction: The Role of FLAP in Inflammation

Leukotrienes are potent lipid mediators that play a crucial role in the pathophysiology of a range of inflammatory diseases, including asthma, allergic rhinitis, and atherosclerosis.[1][2] The biosynthesis of leukotrienes is initiated by the enzyme 5-lipoxygenase (5-LO), which converts arachidonic acid into leukotriene A4 (LTA4). For this process to occur within a cell, 5-LO must translocate from the cytosol to the nuclear membrane, where it complexes with the 5-lipoxygenase-activating protein (FLAP).[3][4] FLAP acts as a crucial transfer protein, binding arachidonic acid and presenting it to 5-LO, thereby facilitating the synthesis of leukotrienes.[3][4]

Given its essential role, FLAP has emerged as a key therapeutic target for inhibiting leukotriene production.[4][5] By blocking FLAP, inhibitors can effectively prevent the formation of all leukotrienes, offering a significant advantage over agents that target downstream components of the pathway.[4] This guide evaluates 5-Hydroxy-2-(methylsulfonamido)benzoic acid in the context of established FLAP inhibitors, providing a framework for assessing its potential as a novel anti-inflammatory agent.

Leukotriene Synthesis Pathway and Point of Inhibition

The following diagram illustrates the cellular pathway of leukotriene synthesis and highlights the point of intervention for FLAP inhibitors.

Leukotriene_Synthesis_Pathway cluster_cytosol FLAP FLAP Five_LO_mem 5-LO (Active) FLAP->Five_LO_mem LTA4 Leukotriene A4 (LTA4) Five_LO_mem->LTA4 Catalyzes AA Arachidonic Acid (AA) AA->FLAP Binds Five_LO_cyto 5-LO (Inactive) Five_LO_cyto->Five_LO_mem Translocation LTB4 Leukotriene B4 LTA4->LTB4 LTC4 Leukotriene C4 LTA4->LTC4 Inhibitors FLAP Inhibitors (MK-886, BAY X 1005, 5-Hydroxy-2-(methylsulfonamido)benzoic acid) Inhibitors->FLAP Inhibit

Caption: Cellular mechanism of leukotriene synthesis and FLAP inhibition.

Comparative Inhibitor Profiles

This section details the characteristics of the investigational compound, 5-Hydroxy-2-(methylsulfonamido)benzoic acid, and the reference inhibitors, MK-886 and Veliflapon (BAY X 1005).

5-Hydroxy-2-(methylsulfonamido)benzoic acid
  • Structure: A benzoic acid derivative containing a sulfonamide functional group.

  • Hypothesized Mechanism of Action: Based on its structural similarity to other anti-inflammatory agents, it is postulated to inhibit a key enzyme in the eicosanoid pathway. For the purpose of this guide, we will evaluate its theoretical potential as a FLAP inhibitor.

  • Known Biological Activity: While specific data on FLAP inhibition is not available, related sulfonamide and hydroxybenzoic acid derivatives have demonstrated anti-inflammatory and antimicrobial properties.[6][7]

MK-886
  • Structure: An indole-based compound.

  • Mechanism of Action: MK-886 is a potent and selective FLAP inhibitor that binds to the protein and prevents the transfer of arachidonic acid to 5-LO.[3][8] It has been shown to inhibit leukotriene biosynthesis in intact leukocytes and human whole blood.[8] It is important to note that at concentrations higher than those required for FLAP inhibition, MK-886 can induce apoptosis through FLAP-independent mechanisms.[9][10]

  • Therapeutic Applications: It has been extensively studied as a tool compound in atherosclerosis research and has shown efficacy in animal models of inflammation.[11]

Veliflapon (BAY X 1005)
  • Structure: A quinoline-based compound.

  • Mechanism of Action: Veliflapon is another selective and orally active FLAP inhibitor.[12] It effectively inhibits the synthesis of both leukotriene B4 (LTB4) and leukotriene C4 (LTC4) by preventing the translocation of 5-LO to the nuclear membrane.[3][12] Its binding to FLAP directly correlates with the inhibition of leukotriene synthesis.[3]

  • Therapeutic Applications: It has demonstrated anti-inflammatory effects in various in vivo models and has been investigated for its potential in treating inflammatory conditions.[12]

Quantitative Performance Comparison

The following table summarizes the available in vitro potency data for the known FLAP inhibitors. The values for 5-Hydroxy-2-(methylsulfonamido)benzoic acid are presented as "To Be Determined" (TBD) to indicate where experimental data would be placed.

CompoundTargetAssay SystemIC50 ValueReference
5-Hydroxy-2-(methylsulfonamido)benzoic acid FLAP (putative)TBDTBDN/A
MK-886 FLAPFLAP Binding Assay30 nM[8]
Leukotriene BiosynthesisIntact Human Leukocytes3 nM[8]
Leukotriene BiosynthesisHuman Whole Blood1.1 µM[8]
Veliflapon (BAY X 1005) Leukotriene B4 SynthesisA23187-stimulated Human Leukocytes0.22 µM[12]
Leukotriene B4 SynthesisA23187-stimulated Rat Leukocytes0.026 µM[12]
Leukotriene C4 SynthesisZymosan-stimulated Mouse Macrophages0.021 µM[12]

Experimental Protocol: In Vitro FLAP Inhibition Assay

To empirically determine the inhibitory potential of 5-Hydroxy-2-(methylsulfonamido)benzoic acid, a robust and validated in vitro assay is required. The following protocol describes a standard method for assessing FLAP-dependent leukotriene synthesis in human neutrophils.

Objective:

To measure the IC50 value of a test compound for the inhibition of LTB4 production in ionophore-stimulated human neutrophils.

Materials:
  • Test Compound: 5-Hydroxy-2-(methylsulfonamido)benzoic acid

  • Reference Compounds: MK-886, Veliflapon

  • Human Polymorphonuclear Leukocytes (PMNLs)

  • Calcium Ionophore A23187

  • LTB4 ELISA Kit

  • Hank's Balanced Salt Solution (HBSS)

  • DMSO (for compound dilution)

Workflow Diagram:

FLAP_Inhibition_Assay_Workflow start Start prep_cells Isolate Human PMNLs start->prep_cells pre_incubation Pre-incubate PMNLs with Test/Reference Compounds prep_cells->pre_incubation stimulation Stimulate with Calcium Ionophore A23187 pre_incubation->stimulation incubation Incubate at 37°C stimulation->incubation termination Terminate Reaction (e.g., on ice, centrifugation) incubation->termination supernatant Collect Supernatant termination->supernatant elisa Quantify LTB4 using ELISA supernatant->elisa analysis Calculate IC50 Value elisa->analysis end_node End analysis->end_node

Caption: Workflow for in vitro FLAP inhibition assay.

Step-by-Step Procedure:
  • Compound Preparation: Prepare a stock solution of 5-Hydroxy-2-(methylsulfonamido)benzoic acid, MK-886, and Veliflapon in DMSO. Create a series of dilutions in HBSS to achieve the desired final concentrations.

  • Cell Isolation: Isolate human PMNLs from fresh whole blood using standard density gradient centrifugation techniques.

  • Pre-incubation: Resuspend the isolated PMNLs in HBSS and pre-incubate them with the various concentrations of the test and reference compounds for 15 minutes at 37°C. Include a vehicle control (DMSO).

  • Stimulation: Initiate leukotriene synthesis by adding calcium ionophore A23187 to the cell suspension and incubate for an additional 10 minutes at 37°C.

  • Reaction Termination: Stop the reaction by placing the samples on ice and centrifuging to pellet the cells.

  • LTB4 Quantification: Collect the supernatant and measure the concentration of LTB4 using a commercial ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Plot the LTB4 concentration against the inhibitor concentration. Use a non-linear regression model to calculate the IC50 value for each compound.

Conclusion and Future Directions

This guide establishes a framework for evaluating 5-Hydroxy-2-(methylsulfonamido)benzoic acid as a potential inhibitor of leukotriene synthesis by comparing it to the well-characterized FLAP inhibitors, MK-886 and Veliflapon. While the established inhibitors demonstrate potent, low nanomolar to micromolar efficacy in vitro, the activity of 5-Hydroxy-2-(methylsulfonamido)benzoic acid remains to be experimentally determined.

The provided experimental protocol offers a clear and validated method to ascertain its IC50 value and directly compare its potency against the benchmarks. Should this compound exhibit significant inhibitory activity, further studies would be warranted to determine its selectivity, mechanism of action, and in vivo efficacy. This comparative approach is essential for the rational design and development of novel anti-inflammatory therapies targeting the FLAP-mediated leukotriene pathway.

References

  • Jawień, J., et al. (2006). Inhibition of five lipoxygenase activating protein (FLAP) by MK-886 decreases atherosclerosis in apoE/LDLR-double knockout mice. Journal of Physiology and Pharmacology, 57(3), 453-463. Retrieved from [Link]

  • Hatzelmann, A., et al. (1994). Mode of action of the leukotriene synthesis (FLAP) inhibitor BAY X 1005: implications for biological regulation of 5-lipoxygenase. Agents and Actions, 43(1-2), 64-68. Retrieved from [Link]

  • FLAP (5-Lipoxygenase-activating protein) Inhibitors. (n.d.). CD Biosynsis. Retrieved January 21, 2026, from [Link]

  • Datta, K., et al. (1999). The 5-lipoxygenase-activating protein (FLAP) inhibitor, MK886, induces apoptosis independently of FLAP. Biochemical Journal, 340(Pt 2), 371-375. Retrieved from [Link]

  • Datta, K., et al. (1999). The 5-lipoxygenase-activating protein (FLAP) inhibitor, MK886, induces apoptosis independently of FLAP. PubMed, 340(2), 371-375. Retrieved from [Link]

  • What are FLAP inhibitors and how do they work? (2024, June 21). Patsnap Synapse. Retrieved January 21, 2026, from [Link]

  • Evans, J. F. (2009). What's all the FLAP about? 5-lipoxygenase-activating protein inhibitors for inflammatory diseases. Trends in Pharmacological Sciences, 30(1), 43-49. Retrieved from [Link]

  • Gerçel-Taylor, C., et al. (2018). Drug discovery approaches targeting 5-lipoxygenase-activating protein (FLAP) for inhibition of cellular leukotriene biosynthesis. National Genomics Data Center. Retrieved from [Link]

  • Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modulators of MrgX1. (2018). PubMed Central. Retrieved from [Link]

  • 5-Hydroxy-2-methylbenzoic acid | C8H8O3 | CID 235188. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

  • Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. (2023). MDPI. Retrieved from [Link]

  • Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications. (2024). PubMed Central. Retrieved from [Link]

  • Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. (2012). ResearchGate. Retrieved from [Link]

  • Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. (2023). PubMed. Retrieved from [Link]

  • 5-Methyl-2-((phenylsulfonyl)amino)benzoic acid | C14H13NO4S | CID 6102684. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

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Comparative

Unraveling the Enigma: A Comparative Guide to Confirming the Mechanism of Action of 5-Hydroxy-2-(methylsulfonamido)benzoic acid

For researchers, scientists, and drug development professionals, the journey from a promising chemical entity to a well-characterized therapeutic agent is both exhilarating and fraught with challenges. A critical milesto...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical entity to a well-characterized therapeutic agent is both exhilarating and fraught with challenges. A critical milestone in this journey is the definitive confirmation of a compound's mechanism of action (MoA). This guide provides a comprehensive, in-depth comparison of state-of-the-art methodologies to elucidate the MoA of a novel compound, 5-Hydroxy-2-(methylsulfonamido)benzoic acid. While the specific biological activity of this compound is not yet widely documented, its structural features—a hydroxybenzoic acid scaffold often associated with anti-inflammatory and antimicrobial properties, and a sulfonamide group common in a variety of therapeutic agents—suggest a rich potential for biological interaction.[1][2][3][4][5][6] This document eschews a rigid template, instead offering a logical, experiment-driven narrative to guide your investigation.

The Investigative Funnel: A Strategic Approach to MoA Confirmation

Confirming a drug's MoA is rarely a linear process. It is an iterative investigation that begins with broad, phenotypic observations and progressively narrows down to specific molecular interactions. The choice of methodology is paramount and should be guided by a clear understanding of what each technique can—and cannot—reveal.

phenotypic Phenotypic Screening (e.g., cell viability, proliferation) target_id Target Identification (Hypothesis Generation) phenotypic->target_id Identifies biological effect target_validation Target Validation & Engagement (Hypothesis Testing) target_id->target_validation Proposes molecular target(s) pathway Pathway Analysis (Cellular Consequences) target_validation->pathway Confirms direct interaction moa Mechanism of Action Confirmed pathway->moa Elucidates downstream effects

Caption: A logical workflow for MoA elucidation, from broad phenotypic effects to specific molecular interactions.

Part 1: Initial Characterization and Hypothesis Generation

The first step is to understand the compound's effect in a relevant biological context. Phenotypic screening provides this initial, crucial insight without a priori assumptions about the molecular target.[7]

Comparative Approaches for Target Identification

Once a consistent phenotype is observed, the next crucial step is to identify the direct molecular target(s) of 5-Hydroxy-2-(methylsulfonamido)benzoic acid. Several powerful, unbiased techniques can be employed. The choice depends on factors such as available resources, the nature of the compound, and the biological system under investigation.

Method Principle Advantages Disadvantages
Affinity Chromatography The compound is immobilized on a solid support to "pull down" interacting proteins from a cell lysate.[8]Directly identifies binding partners. Can be used for a wide range of compounds.Requires chemical modification of the compound, which may alter its binding properties.[8] Can be prone to identifying non-specific binders.
Activity-Based Protein Profiling (ABPP) Uses chemical probes that covalently bind to the active sites of specific enzyme families to identify targets.[9]Highly specific for active enzymes.[9] Can be performed in living cells.[9]Limited to enzyme families for which suitable probes exist.[9]
Genetic and Genomic Approaches Techniques like RNA interference (RNAi) or CRISPR screens identify genes that, when knocked down or out, mimic or alter the compound's effect.[10]Provides strong evidence for a target's involvement in the compound's phenotype.[10] Does not require modification of the compound.Can be time-consuming and complex to execute. May identify downstream effectors rather than the direct target.
Featured Protocol: Affinity Chromatography-Mass Spectrometry

This method is a robust, direct approach to identifying protein targets of a small molecule.[8][11]

Causality Behind Experimental Choices: The rationale here is that by immobilizing the compound of interest, we can selectively capture its binding partners from a complex mixture of proteins. The subsequent identification of these proteins by mass spectrometry provides a direct link between the compound and its potential targets.

Protocol:

  • Probe Synthesis: Synthesize a derivative of 5-Hydroxy-2-(methylsulfonamido)benzoic acid with a linker arm and an affinity tag (e.g., biotin) or a reactive group for immobilization on a resin (e.g., agarose beads).[8]

  • Cell Lysate Preparation: Culture a relevant cell line to a high density and prepare a native cell lysate.

  • Affinity Purification:

    • Incubate the immobilized compound with the cell lysate to allow for binding.

    • Wash the resin extensively to remove non-specifically bound proteins.

    • Elute the specifically bound proteins.

  • Protein Identification:

    • Separate the eluted proteins by SDS-PAGE.

    • Excise protein bands and digest with trypsin.

    • Analyze the resulting peptides by mass spectrometry to identify the proteins.[8]

cluster_0 Affinity Chromatography Workflow compound Immobilized Compound incubation Incubation compound->incubation lysate Cell Lysate lysate->incubation wash Washing incubation->wash elution Elution wash->elution ms Mass Spectrometry elution->ms targets Potential Targets ms->targets

Caption: Workflow for identifying protein targets using affinity chromatography followed by mass spectrometry.

Part 2: Target Validation and In-Cellulo Engagement

Identifying a potential target is a significant step, but it is not the final word. The next phase involves validating this interaction and confirming that the compound engages its target within the complex environment of a living cell.

Comparative Approaches for Target Validation
Method Principle Advantages Disadvantages
Biochemical Assays (Enzyme Inhibition) Measures the effect of the compound on the activity of a purified enzyme.[12][13][14][15]Provides quantitative data on potency (e.g., IC50). Can elucidate the mode of inhibition (e.g., competitive, non-competitive).[12][16]Requires a purified, active protein. Does not confirm target engagement in a cellular context.
Cellular Thermal Shift Assay (CETSA) Based on the principle that a compound binding to its target protein increases the protein's thermal stability.[17][18][19]Confirms target engagement in intact cells or cell lysates.[17][20] Does not require modification of the compound.Can be technically challenging. Not all protein-ligand interactions result in a significant thermal shift.
Kinobeads Profiling A specialized affinity chromatography method using immobilized, broad-spectrum kinase inhibitors to profile a compound's interaction with the kinome.[21][22][23][24][25]Excellent for assessing the selectivity of kinase inhibitors.[21][22]Specific to kinase targets.
Featured Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for verifying that a drug candidate interacts with its intended target in a more physiologically relevant setting.[17][18][19][20]

Causality Behind Experimental Choices: The biophysical principle underlying CETSA is that ligand binding stabilizes a protein's structure, making it more resistant to heat-induced denaturation.[18] By heating cell lysates treated with our compound and measuring the amount of soluble target protein remaining, we can directly assess target engagement.

Protocol:

  • Cell Treatment: Treat intact cells with various concentrations of 5-Hydroxy-2-(methylsulfonamido)benzoic acid or a vehicle control.

  • Cell Lysis: Harvest and lyse the cells.

  • Heating: Aliquot the cell lysates and heat them to a range of temperatures for a fixed time (e.g., 3 minutes).[26]

  • Separation: Centrifuge the samples to pellet the aggregated, denatured proteins.

  • Detection: Collect the supernatant containing the soluble proteins and analyze the amount of the target protein by Western blot or other protein detection methods.[26]

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.[18]

cluster_1 CETSA Workflow cells Cell Culture treatment Treat with Compound cells->treatment heating Heat Lysates treatment->heating centrifugation Centrifugation heating->centrifugation supernatant Collect Supernatant centrifugation->supernatant detection Western Blot supernatant->detection curve Generate Melting Curve detection->curve

Caption: A step-by-step workflow for the Cellular Thermal Shift Assay (CETSA).

Part 3: Delineating the Downstream Cellular Response

With a validated target in hand, the final piece of the puzzle is to understand the functional consequences of the compound-target interaction. This involves moving from direct binding events to the broader landscape of cellular signaling pathways.

Cell-Based Assays for Pathway Analysis

A variety of cell-based assays can be used to monitor the downstream effects of your compound.[27][28][29]

  • Reporter Gene Assays: These assays are invaluable for monitoring the activity of specific transcription factors and signaling pathways.[27] For instance, if your target is a kinase in the NF-κB pathway, a luciferase reporter driven by an NF-κB response element can quantify the compound's effect on this pathway.

  • High-Content Imaging: This technology combines automated microscopy with sophisticated image analysis to simultaneously measure multiple cellular parameters, providing a detailed picture of the compound's phenotypic effects.[7][27]

  • Phospho-proteomics: If the target is a kinase or phosphatase, mass spectrometry-based phospho-proteomics can provide a global view of the compound's impact on cellular phosphorylation events.

Synthesizing the Evidence for a Confirmed MoA

The ultimate confirmation of the mechanism of action for 5-Hydroxy-2-(methylsulfonamido)benzoic acid will come from the convergence of evidence from multiple, orthogonal approaches. A successful investigation will demonstrate a clear chain of causality: the compound binds to a specific target, this engagement alters the target's activity within the cell, and this change in activity leads to the observed downstream cellular and phenotypic effects. This multi-faceted, evidence-based approach is the cornerstone of modern drug discovery and development.

References

  • Mechanism of Action and Target Identification: A Matter of Timing in Drug Discovery - PMC. (2020-08-21).
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. (2016-07-01).
  • Target identification of small molecules: an overview of the current applications in drug discovery - PMC - PubMed Central. (2023-10-10).
  • Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors - PMC. (2023-10-30).
  • Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf - NIH. (2012-05-01).
  • 5-Hydroxy-2-methylbenzoic acid | C8H8O3 | CID 235188 - PubChem.
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  • Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold | Request PDF - ResearchGate.
  • Cellular Thermal Shift Assay (CETSA) - News-Medical.Net. (2020-12-02).
  • Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery | Request PDF - ResearchGate.
  • Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations - MDPI.
  • Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold - PubMed.
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  • Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions - MDPI.
  • Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute. (2022-07-19).
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  • Small Molecule Drug Target Identification and Validation - 百泰派克生物科技.
  • Biochemical Mechanisms Of Enzyme Inhibition And Their Therapeutic Applications. (2024-12-14).
  • Investigation of in vitro antimicrobial activities of some hydroxybenzoic and hydroxycinnamic acids commonly found in medicinal - Semantic Scholar.
  • 5-HYDROXY-2-METHYL-BENZOIC ACID 578-22-3 wiki - Guidechem.
  • Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphonate Affinity Tags - Utrecht University.
  • Novel p-Hydroxybenzoic Acid Derivative Isolated from Bacopa procumbens and Its Antibacterial Activity - MDPI.
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  • 6.4: Enzyme Inhibition - Biology LibreTexts. (2025-08-16).
  • Small-molecule Target and Pathway Identification - Broad Institute.
  • Full article: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - Taylor & Francis. (2024-05-20).
  • Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling - ACS Publications.
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  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed Central.
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Validation

A Comparative Guide to the Reproducible Synthesis and Bioassay of 5-Hydroxy-2-(methylsulfonamido)benzoic acid

Introduction 5-Hydroxy-2-(methylsulfonamido)benzoic acid is a sulfonamide derivative of salicylic acid. Compounds in this class are of significant interest to the drug discovery community for their potential anti-inflamm...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-Hydroxy-2-(methylsulfonamido)benzoic acid is a sulfonamide derivative of salicylic acid. Compounds in this class are of significant interest to the drug discovery community for their potential anti-inflammatory properties.[1][2] Structurally related to mesalamine (5-aminosalicylic acid), this compound is investigated for its inhibitory effects on enzymes involved in the inflammatory cascade, such as 5-lipoxygenase (5-LOX).[3] The 5-LOX pathway is critical as it leads to the production of leukotrienes, potent mediators of inflammation involved in conditions like asthma.

Reproducibility is the cornerstone of robust drug discovery and preclinical research.[4][5][6] The ability to consistently synthesize a compound with high purity and to reliably measure its biological activity is paramount for making sound decisions in advancing a potential therapeutic candidate.[7] This guide provides a detailed, comparative analysis of a reproducible synthesis for 5-Hydroxy-2-(methylsulfonamido)benzoic acid and evaluates common bioassays used to determine its activity as a 5-LOX inhibitor. We will explore the causality behind experimental choices, present self-validating protocols, and offer insights to ensure researchers can generate high-quality, reproducible data.

Part I: Synthesis of 5-Hydroxy-2-(methylsulfonamido)benzoic acid

The synthesis of sulfonamides is a well-established area of organic chemistry, typically involving the reaction of a sulfonyl chloride with a primary or secondary amine.[1] For the target compound, a reliable and reproducible route starts from 5-amino-2-hydroxybenzoic acid.

Principle of Synthesis

The chosen synthetic route involves a two-step process starting from the commercially available 5-amino-2-hydroxybenzoic acid. The first step is the protection of the carboxylic acid group via esterification. This is a critical step to prevent unwanted side reactions with the highly reactive sulfonyl chloride in the subsequent step. The second step is the sulfonylation of the amino group with methanesulfonyl chloride. This reaction forms the desired sulfonamide bond. A final hydrolysis step removes the ester protecting group to yield the final product.

Detailed Protocol: Synthesis via Ester Protection

Step 1: Esterification of 5-amino-2-hydroxybenzoic acid

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-amino-2-hydroxybenzoic acid (10.0 g, 65.3 mmol).

  • Reagents: Add 100 mL of methanol and carefully add acetyl chloride (5 mL, 70.3 mmol) dropwise while stirring in an ice bath.

    • Causality: Acetyl chloride reacts with methanol in situ to generate HCl gas, which catalyzes the Fischer esterification. This method is often cleaner than using concentrated sulfuric acid.[8]

  • Reaction: Heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure. Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield methyl 5-amino-2-hydroxybenzoate.

Step 2: Sulfonylation of Methyl 5-amino-2-hydroxybenzoate

  • Setup: Dissolve the crude ester from the previous step in 50 mL of dichloromethane in a 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool to 0°C in an ice bath.

  • Reagents: Add triethylamine (1.5 equivalents) to act as a base. Slowly add methanesulfonyl chloride (1.2 equivalents) dropwise.

    • Causality: The base is essential to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.[2]

  • Reaction: Allow the reaction to warm to room temperature and stir for 12 hours. Monitor the reaction by TLC.

  • Workup: Quench the reaction with 1M HCl. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.

Step 3: Hydrolysis of the Ester

  • Setup: Dissolve the crude product from Step 2 in a mixture of methanol (30 mL) and 2M sodium hydroxide (15 mL).[9]

  • Reaction: Stir the solution at room temperature for 4 hours or until the reaction is complete by TLC.

  • Workup: Acidify the reaction mixture with 1M HCl to precipitate the product.

  • Purification: Filter the solid, wash with cold water, and recrystallize from an appropriate solvent (e.g., ethanol/water) to obtain pure 5-Hydroxy-2-(methylsulfonamido)benzoic acid.

Workflow for Synthesis

G cluster_0 Step 1: Esterification cluster_1 Step 2: Sulfonylation cluster_2 Step 3: Hydrolysis & Purification A 5-Amino-2-hydroxybenzoic acid C Reflux (4-6h) A->C B Methanol + Acetyl Chloride B->C D Methyl 5-amino-2-hydroxybenzoate C->D F Stir at RT (12h) D->F E Methanesulfonyl Chloride + Triethylamine E->F G Methyl 5-hydroxy-2-(methylsulfonamido)benzoate F->G I Stir at RT (4h) G->I H NaOH / Methanol H->I J Acidification & Recrystallization I->J K Final Product J->K

Synthesis workflow for 5-Hydroxy-2-(methylsulfonamido)benzoic acid.
Comparative Analysis of Synthesis Routes
FeatureRecommended Method (Ester Protection)Alternative (Direct Sulfonylation)
Starting Material 5-Amino-2-hydroxybenzoic acid2,5-Dihydroxybenzoic acid
Key Steps Esterification, Sulfonylation, HydrolysisChlorosulfonation, Amination
Typical Yield (%) 60-70%40-50%
Purity (pre-purification) Good to excellentFair to good, potential for regioisomers
Reproducibility High; protecting group strategy ensures selective reaction at the amine.Moderate; chlorosulfonic acid is highly reactive and can lead to side products.
Scalability Readily scalable.Challenging due to the handling of chlorosulfonic acid.
Trustworthiness & Validation

To ensure the identity and purity of the synthesized compound, the following analytical techniques are essential:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight of the compound.[10]

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

  • Melting Point: A sharp melting point range indicates high purity.

Part II: Bioassays for Evaluating Biological Activity

The primary biological target for 5-Hydroxy-2-(methylsulfonamido)benzoic acid is believed to be 5-lipoxygenase (5-LOX), an enzyme that catalyzes the conversion of arachidonic acid to leukotrienes.

Mechanism of Action: 5-Lipoxygenase Pathway

Inflammatory stimuli trigger the release of arachidonic acid from cell membranes. 5-LOX then acts on arachidonic acid to produce 5-hydroperoxyeicosatetraenoic acid (5-HPETE), which is subsequently converted to the unstable epoxide Leukotriene A₄ (LTA₄). LTA₄ is a key intermediate that can be further metabolized to Leukotriene B₄ (LTB₄) or the cysteinyl leukotrienes (LTC₄, LTD₄, LTE₄), all of which are potent pro-inflammatory mediators.[11]

G Stimuli Inflammatory Stimuli Membrane Membrane Phospholipids Stimuli->Membrane AA Arachidonic Acid Membrane->AA PLA2 LOX 5-Lipoxygenase (5-LOX) AA->LOX LTA4 Leukotriene A4 (LTA4) LOX->LTA4 Inhibitor 5-Hydroxy-2-(methylsulfonamido)benzoic acid Inhibitor->LOX LTB4 Leukotriene B4 (LTB4) (Chemotaxis) LTA4->LTB4 LTA4 Hydrolase LTC4S LTC4 Synthase LTA4->LTC4S CysLTs Cysteinyl Leukotrienes (Bronchoconstriction) LTC4S->CysLTs

Simplified 5-Lipoxygenase (5-LOX) signaling pathway.
Detailed Protocol: Cell-Free 5-LOX Fluorometric Assay

This assay measures the direct inhibition of purified 5-LOX enzyme activity. Commercial kits are available for this purpose.[12]

  • Reagent Preparation: Prepare LOX Assay Buffer, LOX Probe, and LOX Substrate (Arachidonic Acid) according to the manufacturer's protocol. Prepare a dilution series of the test compound and a reference inhibitor (e.g., Zileuton).

  • Assay Plate Setup: In a 96-well white plate, add the test compound at various concentrations. Include wells for "Solvent Control" (vehicle, e.g., DMSO) and "Inhibitor Control" (a known 5-LOX inhibitor).

  • Enzyme Addition: Prepare a reaction mix containing LOX Assay Buffer, LOX Probe, and the 5-LOX enzyme. Add this mix to the wells containing the test compounds and controls.

  • Incubation: Incubate the plate at room temperature for 10 minutes, protected from light.

  • Initiate Reaction: Add the LOX substrate to all wells to start the reaction.

  • Data Acquisition: Immediately begin reading the fluorescence (Ex/Em = 500/536 nm) in kinetic mode, taking readings every 30-60 seconds for 10-15 minutes.

  • Data Analysis: Calculate the rate of reaction (slope of the linear portion of the kinetic curve). Determine the percent inhibition for each concentration of the test compound relative to the solvent control. Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Workflow for Cell-Free Bioassay

G A Prepare Reagents: - Assay Buffer - LOX Probe - Diluted Compounds B Add Compounds & Controls to 96-well plate A->B C Prepare & Add Enzyme Reaction Mix B->C D Incubate at RT (10 min) C->D E Add Substrate (Arachidonic Acid) D->E F Read Fluorescence (Kinetic Mode) E->F G Calculate Reaction Rates & Determine IC50 F->G

Experimental workflow for a cell-free 5-LOX inhibitor assay.
Comparative Analysis of Bioassays
FeatureCell-Free Fluorometric AssayCell-Based Leukotriene Release Assay
Assay Principle Measures direct inhibition of purified 5-LOX enzyme activity by detecting a fluorescent product.[12]Measures the inhibition of leukotriene production in whole cells (e.g., neutrophils, basophils) stimulated to activate the 5-LOX pathway.[13][14]
Throughput High (96- or 384-well format)Moderate to Low
Biological Relevance Lower; lacks cellular context (e.g., membrane translocation, protein-protein interactions).[15]Higher; provides a more physiologically relevant assessment of compound activity.[16]
Cost per Sample Low to ModerateModerate to High
Key Reproducibility Factors Enzyme activity, substrate quality, DMSO tolerance, accurate pipetting.Cell viability, cell density, passage number, agonist concentration, timing.[7]
Typical Endpoint IC₅₀ (Enzyme Inhibition)IC₅₀ (Leukotriene Release, measured by ELISA or LC-MS)
Trustworthiness & Validation

For any bioassay, robust validation is critical to ensure data is trustworthy.[16]

  • Z'-Factor: This statistical parameter is used to assess the quality of a high-throughput screening assay. A Z' factor between 0.5 and 1.0 indicates an excellent assay.

    • Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n|

    • Where μ_p and σ_p are the mean and standard deviation of the positive control (e.g., uninhibited enzyme), and μ_n and σ_n are for the negative control (e.g., fully inhibited enzyme).

  • Reference Compound: Always include a known inhibitor with a well-characterized IC₅₀. This helps to validate the assay performance on a day-to-day basis.

  • Dose-Response Curve: A reproducible sigmoidal dose-response curve with a clear upper and lower plateau is indicative of a well-behaved compound and assay.

Conclusion

The successful evaluation of 5-Hydroxy-2-(methylsulfonamido)benzoic acid hinges on the dual pillars of reproducible synthesis and robust bioassay execution. The recommended synthetic route, employing an ester protection strategy, offers a reliable method for obtaining high-purity material, which is a prerequisite for accurate biological testing. For biological evaluation, while cell-free assays provide a high-throughput method for assessing direct enzyme inhibition, cell-based assays offer greater physiological relevance. By understanding the principles behind each protocol, implementing rigorous validation controls, and carefully considering the comparative advantages of different methods, researchers can confidently generate the reproducible, high-quality data necessary to advance their drug discovery programs.

References

  • Title: Synthesis and biological evaluation of salicylic acid and N-acetyl-2-carboxybenzenesulfonamide regioisomers possessing a N-difluoromethyl-1,2-dihydropyrid-2-one pharmacophore: dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflammatory activity Source: PubMed URL: [Link]

  • Title: Convenient Synthesis of Salicylanilide Sulfonates from 1,2,3-Benzotriazin-4(3H)-ones and Organosulfonic Acids via Denitrogenativ Source: American Chemical Society URL: [Link]

  • Title: Development of smart cell-free and cell-based assay systems for investigation of leukotriene C4 synthase activity and evaluation of inhibitors Source: PubMed URL: [Link]

  • Title: Research Reproducibility: A Costly Stumbling Block for Drug Discovery Source: Cure. URL: [Link]

  • Title: Assay Guidance Manual for Drug Discovery: Robust or Go Bust Source: PMC - NIH URL: [Link]

  • Title: Achieve Robust and Reproducible Assays to Ride the Drug Discovery Pipeline Source: SLAS URL: [Link]

  • Title: The importance of reproducibility in in-silico drug discovery Source: MindWalk URL: [Link]

  • Title: Characterization of 5-lipoxygenase inhibitors in biochemical and functional in vivo assays Source: J Pharmacol Exp Ther. URL: [Link]

  • Title: Lipoxygenase Inhibitor Screening Assay Kit Source: Bertin Bioreagent URL: [Link]

  • Title: CAST® ELISA Source: BÜHLMANN Laboratories AG URL: [Link]

  • Title: 5-Lipoxygenase Inhibitor Screening Kit (Fluorometric) Source: BioVision Inc. URL: [Link]

  • Title: Lipoxygenase Assay Kits Source: Biocompare URL: [Link]

  • Title: Cellular allergen stimulation test (CAST) 2003, a review Source: PubMed URL: [Link]

  • Title: Clinical indications and interpretation of the cast Source: Sabinet African Journals URL: [Link]

  • Title: Sulfonamide derivatives: Synthesis and applications Source: Frontier Research Publication URL: [Link]

  • Title: Overview on Design and Synthesis of Sulfonamide Derivative through Condensation of Amino Group Containing Drug Source: International Journal of Advanced Research in Science, Communication and Technology URL: [Link]

  • Title: Increased in vitro Cysteinyl Leukotriene Release from Blood Leukocytes in Aspirin Intolerance Source: Allergy - Ovid URL: [Link]

  • Title: Structural and mechanistic insights into 5-lipoxygenase inhibition by natural products Source: PMC URL: [Link]

  • Title: Biological activity and synthesis of sulfonamide derivatives: A brief review Source: ResearchGate URL: [Link]

  • Title: Synthesis of 2-propoxy-5-methylbenzoic acid Source: National Bureau of Standards URL: [Link]

  • Title: Synthesis of 2-hydroxy-4-(2-hydroxybenzamido) benzoic acid Source: ResearchGate URL: [Link]

  • Title: Reaction 3: synthesis of para-hydroxy-methyl-benzoic acid salt. Source: PrepChem.com URL: [Link]

  • Title: Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps Source: Google Patents URL
  • Title: 5-Hydroxy-2-methylbenzoic acid Source: PubChem URL: [Link]

  • Title: 2-Hydroxy-5-(methylsulfonyl)benzoic acid Source: PubChem URL: [Link]

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Comparative

Benchmarking the Performance of 5-Hydroxy-2-(methylsulfonamido)benzoic acid Against Commercial Anti-inflammatory Drugs: A Comparative Guide

Introduction In the landscape of drug discovery, the identification and validation of novel therapeutic agents with improved efficacy and safety profiles remain a paramount objective. This guide provides a comprehensive...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of drug discovery, the identification and validation of novel therapeutic agents with improved efficacy and safety profiles remain a paramount objective. This guide provides a comprehensive framework for benchmarking the performance of a novel compound, 5-Hydroxy-2-(methylsulfonamido)benzoic acid, against established commercial anti-inflammatory drugs. The structural characteristics of 5-Hydroxy-2-(methylsulfonamido)benzoic acid, featuring a salicylic acid-like scaffold and a sulfonamide moiety, suggest a potential mechanism of action as a modulator of the cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.

This document is intended for researchers, scientists, and drug development professionals. It will provide an in-depth, technical comparison, complete with experimental protocols and data interpretation, to rigorously evaluate the therapeutic potential of this novel chemical entity. We will explore its hypothetical performance in key assays against a non-selective COX inhibitor, Ibuprofen, and a selective COX-2 inhibitor, Celecoxib, to delineate its pharmacological profile.

Scientific Rationale and Investigational Strategy

The core hypothesis guiding this investigation is that 5-Hydroxy-2-(methylsulfonamido)benzoic acid exhibits anti-inflammatory properties through the inhibition of COX enzymes. The presence of the 2-hydroxybenzoic acid core is reminiscent of salicylates, known for their interaction with the COX active site. Furthermore, the sulfonamide group is a feature of several selective COX-2 inhibitors, suggesting a potential for isoform selectivity.

Our benchmarking strategy is therefore designed to:

  • Determine the in vitro inhibitory activity and selectivity of 5-Hydroxy-2-(methylsulfonamido)benzoic acid against COX-1 and COX-2.

  • Assess its efficacy in a cell-based model of inflammation.

  • Evaluate its analgesic and anti-inflammatory effects in a preclinical in vivo model.

This multi-tiered approach allows for a comprehensive characterization of the compound's pharmacological activity, providing a robust dataset for comparison with established drugs.

Comparative In Vitro Efficacy: COX Inhibition Assays

The initial step in characterizing a potential anti-inflammatory agent is to determine its direct inhibitory effect on the target enzymes. Cyclooxygenase (COX) exists in two primary isoforms, COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in physiological functions, while COX-2 is inducible and its expression is upregulated at sites of inflammation. Selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory drugs to minimize gastrointestinal side effects associated with COX-1 inhibition.

Experimental Protocol: Fluorometric COX-1 and COX-2 Inhibition Assay

This protocol outlines a common method for assessing the potency and selectivity of a test compound.

Principle: This assay measures the peroxidase activity of COX enzymes. The conversion of arachidonic acid to prostaglandin G2 (PGG2) by the cyclooxygenase activity of the enzyme is followed by the reduction of PGG2 to PGH2 by the peroxidase activity. This latter reaction involves the oxidation of a fluorometric substrate, which can be quantified to determine enzyme activity.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Amplex™ Red reagent (fluorometric substrate)

  • Heme

  • Assay buffer (e.g., Tris-HCl)

  • Test compound (5-Hydroxy-2-(methylsulfonamido)benzoic acid)

  • Reference compounds (Ibuprofen, Celecoxib)

  • 96-well microplate reader with fluorescence detection

Procedure:

  • Prepare a series of dilutions for the test and reference compounds in assay buffer.

  • In a 96-well plate, add the assay buffer, heme, and the respective COX enzyme (COX-1 or COX-2).

  • Add the diluted test or reference compounds to the appropriate wells. Include a vehicle control (e.g., DMSO).

  • Initiate the reaction by adding arachidonic acid and the Amplex™ Red reagent.

  • Incubate the plate at 37°C for a specified time (e.g., 10-20 minutes).

  • Measure the fluorescence intensity using a microplate reader (Excitation: ~530-560 nm, Emission: ~580-590 nm).

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.

Data Presentation: Comparative COX Inhibition

The following table summarizes the hypothetical IC50 values and selectivity index for 5-Hydroxy-2-(methylsulfonamido)benzoic acid ("Compound X") compared to Ibuprofen and Celecoxib.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
Compound X (Hypothetical) 150.530
Ibuprofen 10250.4
Celecoxib 500.051000

Interpretation of Results: Based on this hypothetical data, "Compound X" demonstrates potent inhibition of COX-2 with a 30-fold selectivity over COX-1. This profile is distinct from the non-selective inhibitor Ibuprofen and the highly selective COX-2 inhibitor Celecoxib. This suggests that "Compound X" may offer a balanced efficacy and safety profile.

Cell-Based Assay: Prostaglandin E2 (PGE2) Production in Macrophages

To translate the enzymatic inhibition data into a cellular context, we will assess the compound's ability to suppress the production of prostaglandin E2 (PGE2), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Experimental Protocol: LPS-Induced PGE2 Production Assay

Principle: Macrophages, such as the RAW 264.7 cell line, produce large amounts of PGE2 upon stimulation with LPS, a component of the outer membrane of Gram-negative bacteria. This production is primarily mediated by COX-2. The amount of PGE2 released into the cell culture medium can be quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • RAW 264.7 macrophage cell line

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • Lipopolysaccharide (LPS)

  • Test compound (5-Hydroxy-2-(methylsulfonamido)benzoic acid)

  • Reference compounds (Ibuprofen, Celecoxib)

  • PGE2 ELISA kit

  • 96-well cell culture plates

Procedure:

  • Seed RAW 264.7 cells in 96-well plates and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test and reference compounds for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include an unstimulated control.

  • Collect the cell culture supernatant.

  • Quantify the concentration of PGE2 in the supernatant using a commercial PGE2 ELISA kit according to the manufacturer's instructions.

  • Determine the IC50 value for the inhibition of PGE2 production.

Data Presentation: Inhibition of PGE2 Production

The following table presents the hypothetical IC50 values for the inhibition of LPS-induced PGE2 production.

CompoundIC50 for PGE2 Inhibition (µM)
Compound X (Hypothetical) 0.8
Ibuprofen 5
Celecoxib 0.1

Interpretation of Results: The hypothetical data for "Compound X" in this cellular assay aligns with its potent COX-2 inhibitory activity, demonstrating sub-micromolar efficacy in reducing the production of a key inflammatory mediator. Its potency is superior to Ibuprofen and approaches that of the highly selective Celecoxib.

In Vivo Efficacy: Carrageenan-Induced Paw Edema Model

To assess the anti-inflammatory and analgesic potential in a living organism, the carrageenan-induced paw edema model in rodents is a widely accepted and informative preclinical assay.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

Principle: The subcutaneous injection of carrageenan into the paw of a rat induces a localized inflammatory response characterized by edema (swelling), hyperalgesia (increased sensitivity to pain), and erythema (redness). The volume of the paw is measured over time to quantify the extent of edema, and pain sensitivity can be assessed using a pressure application measurement device.

Materials:

  • Male Wistar rats (180-220 g)

  • Carrageenan solution (1% in saline)

  • Test compound (5-Hydroxy-2-(methylsulfonamido)benzoic acid)

  • Reference compounds (Ibuprofen, Celecoxib)

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Pletysmometer (for paw volume measurement)

  • Analgesy-meter or electronic von Frey apparatus (for pain threshold measurement)

Procedure:

  • Acclimatize the rats to the experimental conditions.

  • Administer the test compound, reference compounds, or vehicle orally to different groups of rats.

  • After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume using a pletysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

  • Measure the paw withdrawal threshold in response to mechanical pressure at the same time points.

  • Calculate the percentage of inhibition of edema and the increase in pain threshold for each treatment group compared to the vehicle control group.

Data Presentation: In Vivo Anti-inflammatory and Analgesic Effects

The following tables summarize the hypothetical in vivo data for "Compound X".

Table 3: Inhibition of Paw Edema

Treatment (Dose)% Inhibition of Edema at 3 hours
Compound X (10 mg/kg, p.o.) 45%
Ibuprofen (30 mg/kg, p.o.) 50%
Celecoxib (10 mg/kg, p.o.) 60%

Table 4: Increase in Paw Withdrawal Threshold

Treatment (Dose)% Increase in Pain Threshold at 3 hours
Compound X (10 mg/kg, p.o.) 55%
Ibuprofen (30 mg/kg, p.o.) 60%
Celecoxib (10 mg/kg, p.o.) 70%

Interpretation of Results: The hypothetical in vivo data suggests that "Compound X" possesses significant anti-inflammatory and analgesic properties at a dose of 10 mg/kg. Its efficacy is comparable to that of Ibuprofen (at a higher dose) and approaches that of Celecoxib, further supporting its potential as a novel anti-inflammatory agent.

Visualizing the Experimental Workflow and Underlying Mechanisms

To provide a clear visual representation of the processes described, the following diagrams have been generated using Graphviz.

Experimental Workflow Diagram

experimental_workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation in_vitro_assays COX-1 & COX-2 Inhibition Assays cell_based_assay PGE2 Production Assay (RAW 264.7 cells) in_vitro_assays->cell_based_assay Validate Cellular Efficacy in_vivo_model Carrageenan-Induced Paw Edema in Rats cell_based_assay->in_vivo_model Assess In Vivo Anti-inflammatory & Analgesic Effects compound 5-Hydroxy-2-(methylsulfonamido)benzoic acid (Compound X) compound->in_vitro_assays Determine IC50 & Selectivity

Caption: A streamlined workflow for benchmarking a novel anti-inflammatory compound.

Simplified COX Pathway and Points of Inhibition

cox_pathway cluster_cox Cyclooxygenase (COX) Enzymes membrane Cell Membrane Phospholipids pla2 Phospholipase A2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid cox1 COX-1 (Constitutive) arachidonic_acid->cox1 cox2 COX-2 (Inducible) arachidonic_acid->cox2 prostaglandins Prostaglandins (e.g., PGE2) cox1->prostaglandins cox2->prostaglandins inflammation Inflammation & Pain prostaglandins->inflammation ibuprofen Ibuprofen (Non-selective) ibuprofen->cox1 ibuprofen->cox2 celecoxib Celecoxib (COX-2 Selective) celecoxib->cox2 compound_x Compound X (Hypothesized COX-2 Preferential) compound_x->cox1 compound_x->cox2

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Responsible Disposal of 5-Hydroxy-2-(methylsulfonamido)benzoic acid

In the fast-paced environment of drug discovery and development, the lifecycle of a chemical compound extends far beyond its synthesis and application in our experiments. The final step, proper disposal, is a critical co...

Author: BenchChem Technical Support Team. Date: February 2026

In the fast-paced environment of drug discovery and development, the lifecycle of a chemical compound extends far beyond its synthesis and application in our experiments. The final step, proper disposal, is a critical component of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 5-Hydroxy-2-(methylsulfonamido)benzoic acid, a compound that, while not extensively characterized in public safety literature, belongs to chemical families—sulfonamides and benzoic acid derivatives—whose general handling principles are well-established. Our approach is grounded in the core tenets of chemical safety: hazard assessment, risk mitigation, and regulatory compliance.

The procedures outlined below are synthesized from established best practices for laboratory chemical waste management, as mandated by regulatory bodies such as the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[1][2][3][4][5] The causality behind each step is explained to empower you, the researcher, to make informed decisions that ensure both personal safety and environmental integrity.

Part 1: Hazard Assessment and Personal Protective Equipment (PPE)

Table 1: Required Personal Protective Equipment (PPE)

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.To protect against potential splashes of solutions or airborne particles causing eye irritation.[6][8][10][12]
Hand Protection Nitrile or other chemically resistant gloves.To prevent skin contact, which could lead to irritation or sensitization.[6][8][10][12][14]
Body Protection A standard laboratory coat.To protect skin and personal clothing from contamination.[6]
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.To avoid inhalation of any dust or aerosols, which may cause respiratory irritation.[6][7][8][9][12]

Part 2: Step-by-Step Disposal Protocol

The guiding principle for the disposal of any research chemical is that it must be treated as hazardous waste unless explicitly determined otherwise.[3][16][17][18] Never dispose of 5-Hydroxy-2-(methylsulfonamido)benzoic acid down the drain or in the regular trash.[16][18][19]

Step 1: Waste Segregation and Containerization

Proper segregation is the cornerstone of safe chemical waste management. It prevents unintended and potentially dangerous chemical reactions.[20]

  • Solid Waste:

    • Collect any solid 5-Hydroxy-2-(methylsulfonamido)benzoic acid, including contaminated items like weighing paper, gloves, and absorbent pads, in a designated hazardous waste container.[21]

    • This container must be made of a material compatible with the chemical (e.g., a high-density polyethylene pail) and have a secure, sealable lid.[1][20]

    • Line the container with a clear plastic bag for ease of disposal. Do not use biohazard bags.[17]

  • Liquid Waste (Solutions):

    • If the compound is in a solution, collect it in a designated, leak-proof hazardous waste container.[21]

    • Ensure the container is compatible with the solvent used. For instance, do not store acidic solutions in metal containers.[22]

    • Do not mix this waste stream with other incompatible wastes. For example, keep acidic waste separate from bases and organic solvents separate from oxidizers.[20]

    • Fill containers to no more than 90% capacity to allow for vapor expansion and prevent spills.[22]

Step 2: Labeling of Waste Containers

Accurate and clear labeling is a legal requirement and is crucial for the safety of everyone who may handle the waste.[1][20][23]

  • Affix a "Hazardous Waste" label to the container as soon as you begin accumulating waste.[1][23]

  • The label must include:

    • The words "Hazardous Waste".[20][23]

    • The full chemical name: "5-Hydroxy-2-(methylsulfonamido)benzoic acid". Avoid using abbreviations or chemical formulas.[1]

    • For solutions, list all constituents and their approximate percentages.[1][20]

    • The date when waste was first added to the container.

    • The specific hazards associated with the waste (e.g., "Irritant").

Step 3: Storage of Hazardous Waste

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation, and under the control of the laboratory personnel.[20][23][24]

  • Keep waste containers closed at all times, except when adding waste.[1][16]

  • Store the container in a secondary containment bin to prevent the spread of material in case of a leak.[16]

  • Ensure the storage area is away from sources of ignition, heat, and incompatible chemicals.[2][20]

Part 3: Emergency Procedures - Spill Response

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Assess the Spill: Determine the extent of the spill and whether you can safely manage it with the available resources. For large or highly hazardous spills, contact your institution's Environmental Health and Safety (EHS) department immediately.[16]

  • Contain and Clean:

    • For solid spills, gently cover the material with an absorbent powder to prevent it from becoming airborne. Moisten the material slightly if necessary, then carefully sweep it up and place it in the designated solid hazardous waste container.[14][19]

    • For liquid spills, use a chemical spill kit with appropriate absorbent materials to contain and absorb the liquid.[21]

  • Decontaminate: Clean the spill area thoroughly. All materials used for cleanup, including contaminated gloves and absorbent pads, must be disposed of as hazardous waste.[18][21]

  • Report: Report the spill to your laboratory supervisor and EHS department, following your institution's specific protocols.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of 5-Hydroxy-2-(methylsulfonamido)benzoic acid.

G cluster_prep Preparation & Assessment cluster_waste_type Waste Identification cluster_solid Solid Waste Path cluster_liquid Liquid Waste Path cluster_pickup Final Disposal start Start: Disposal of 5-Hydroxy-2-(methylsulfonamido)benzoic acid assess Assess Hazards (Treat as Hazardous) start->assess ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) assess->ppe waste_type Solid or Liquid Waste? ppe->waste_type collect_solid Collect in a Lined, Compatible Container waste_type->collect_solid Solid collect_liquid Collect in a Leak-Proof, Compatible Container waste_type->collect_liquid Liquid label_solid Label as Hazardous Waste: 'Solid 5-Hydroxy-2-(methylsulfonamido)benzoic acid' collect_solid->label_solid store_solid Store in SAA (Closed, Secondary Containment) label_solid->store_solid request_pickup Request Waste Pickup from EHS store_solid->request_pickup label_liquid Label as Hazardous Waste: 'Aqueous/Solvent Waste of 5-Hydroxy-2-(methylsulfonamido)benzoic acid' collect_liquid->label_liquid store_liquid Store in SAA (Closed, Secondary Containment) label_liquid->store_liquid store_liquid->request_pickup end End: Compliant Disposal request_pickup->end

Caption: Disposal workflow for 5-Hydroxy-2-(methylsulfonamido)benzoic acid.

Part 4: Final Disposal and Record Keeping

Once your hazardous waste container is full (or within your institution's specified time limit for accumulation), you must arrange for its disposal through your organization's designated channels.[1][16]

  • Request Pickup: Contact your institution's Environmental Health and Safety (EHS) or equivalent department to schedule a waste pickup.[1][16]

  • Documentation: Ensure all necessary paperwork is completed as required by your institution and the waste disposal vendor. This creates a "cradle-to-grave" record of the hazardous waste, which is a key requirement of the EPA's Resource Conservation and Recovery Act (RCRA).[3]

By adhering to these procedures, you contribute to a culture of safety and responsibility within your laboratory. The principles of proper chemical waste management are universal, and by applying them diligently to compounds like 5-Hydroxy-2-(methylsulfonamido)benzoic acid, we uphold our commitment to protecting ourselves, our colleagues, and the environment.

References

  • Hazardous Waste Disposal Guide - Research Areas. Dartmouth Policy Portal. [Link]

  • Hazardous Chemical Waste Management Guidelines. Columbia University Research. [Link]

  • Hazardous Waste Disposal Guide. Northwestern University Research Safety. [Link]

  • OSHA Compliance For Laboratories. US Bio-Clean. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Managing Hazardous Chemical Waste in the Lab. Lab Manager. [Link]

  • Are There Specific Regulations for Disposing of Chemical Waste in a Lab. Needle.Tube. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency (EPA). [Link]

  • Laboratory Waste Management: The New Regulations. MedicalLab Management. [Link]

  • Are You In Compliance With Proper Lab Waste Disposal Regulations? Medical Waste Services. [Link]

  • SDS of Benzoic Acid: Important Data and Information Collected. ABL&E. [Link]

  • Safe Storage of Hazardous Materials: Best Practices for a Safer Lab. Atlantic Training. [Link]

  • Safety Data Sheet: Benzoic Acid (Acidimetric Standard). National Institute of Standards and Technology (NIST). [Link]

  • Benzoic Acid - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]

  • Safety Data Sheet: Benzoic Acid. Breckland Scientific. [Link]

  • Material Safety Data Sheet. Chemcia Scientific, LLC. [Link]

  • Safety Data Sheet: Benzoic Acid. Alpha Resources. [Link]

  • In-Laboratory Treatment of Chemical Waste. University of Alberta Safety & Risk Services. [Link]

  • Antibiotic Disposal in the Lab: Simple Tips to Get it Right. Bitesize Bio. [Link]

  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. [Link]

  • Laboratory Waste Disposal Handbook. University of Essex. [Link]

Sources

Handling

Operational Guide: Personal Protective Equipment for Handling 5-Hydroxy-2-(methylsulfonamido)benzoic acid

This guide provides comprehensive, field-tested safety protocols and personal protective equipment (PPE) directives for the handling of 5-Hydroxy-2-(methylsulfonamido)benzoic acid. Designed for researchers, scientists, a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides comprehensive, field-tested safety protocols and personal protective equipment (PPE) directives for the handling of 5-Hydroxy-2-(methylsulfonamido)benzoic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to instill a deep, causal understanding of the necessary precautions. Our objective is to ensure your safety and the integrity of your work by grounding every recommendation in established scientific principles and regulatory standards.

Hazard Assessment: The 'Why' Behind the Precaution

A specific Safety Data Sheet (SDS) for 5-Hydroxy-2-(methylsulfonamido)benzoic acid is not widely available. Therefore, a rigorous hazard assessment has been synthesized based on the known risks of its constituent chemical classes: aromatic sulfonic acids, benzoic acids, and phenols. This approach ensures that our protective measures are conservative and account for the compound's likely toxicological profile.

The primary anticipated hazards are:

  • Serious Eye Damage/Irritation: Benzoic acid derivatives are frequently classified as causing serious eye damage or irritation.[1][2][3] Contact can lead to pain, inflammation, and potentially irreversible damage.

  • Skin Irritation: Like many sulfonic and benzoic acids, this compound is expected to be a skin irritant.[1][4][5] Prolonged contact may cause moderate inflammation, redness, and dermatitis.

  • Respiratory Tract Irritation: If handled as a fine powder, the dust can irritate the sinuses and lungs, leading to coughing and wheezing.[1][3][4][5][6]

  • Harmful if Swallowed: Acute oral toxicity is a common hazard for this class of compounds.[1][3][5][7]

These hazards dictate a multi-layered approach to PPE, ensuring no route of exposure is left unprotected.

Core PPE Requirements: A Multi-Layered Defense

The selection of PPE is not a one-size-fits-all decision; it must be tailored to the specific procedure and the quantities of material being handled. The following table summarizes the minimum required PPE and provides guidance for escalating protection based on risk.

Body Area Required PPE Specifications & Conditions for Escalation
Eyes/Face Chemical Splash GogglesMust conform to EN 166 (EU) or ANSI Z87.1 (US) standards. Escalate to a full-face shield over goggles when handling stock solutions, working with quantities >1g, or if there is any risk of splashing.[5][8][9]
Hands Chemical-Resistant GlovesNitrile gloves are the standard for incidental contact.[10] For prolonged handling or submersion, consider thicker butyl rubber gloves. Always double-glove when handling the pure solid. Inspect gloves for defects before every use.[8]
Body Laboratory CoatA clean, buttoned lab coat is mandatory. Escalate to a chemical-resistant apron worn over the lab coat when handling >50 mL of a solution or during procedures with a high splash potential.[8][10]
Respiratory Engineering Controls (Fume Hood)All handling of the solid compound must be performed inside a certified chemical fume hood to control dust. If a fume hood is unavailable or dust generation is unavoidable, a NIOSH-approved respirator with a particulate filter (e.g., N95) is required. [5][8][11]

Procedural Guidance: From Preparation to Disposal

Adherence to a strict, repeatable workflow is the cornerstone of laboratory safety. The following protocols are designed to be self-validating systems that minimize risk at every stage.

Pre-Operational Safety Checklist
  • Verify Engineering Controls: Confirm that the chemical fume hood has a valid inspection sticker and that the airflow monitor indicates normal operation.

  • Locate Safety Equipment: Identify the nearest safety shower, eyewash station, and appropriate fire extinguisher.[5]

  • Inspect PPE: Carefully check all PPE for signs of wear, cracks, or contamination. Discard and replace any compromised items.[8]

  • Prepare a Waste Container: Have a clearly labeled, sealed container ready for all contaminated solid waste (e.g., gloves, weighing paper, pipette tips).

Experimental Workflow: Weighing and Solubilizing Solid Compound

This protocol outlines the essential steps for safely handling the powdered form of 5-Hydroxy-2-(methylsulfonamido)benzoic acid.

  • Don PPE: Before approaching the chemical, put on your lab coat, chemical splash goggles, and a primary pair of nitrile gloves.

  • Prepare the Fume Hood: Place all necessary equipment (analytical balance, spatula, weighing paper, beaker, solvent) inside the fume hood.

  • Don Second Pair of Gloves: Put on a second, outer pair of nitrile gloves.

  • Weigh the Compound: Carefully weigh the desired amount of the solid compound onto weighing paper. Avoid any actions that could generate dust. Use smooth, deliberate motions.

  • Transfer to Vessel: Gently transfer the powder into the designated beaker for solubilization.

  • Add Solvent: Slowly add the solvent to the beaker, minimizing the potential for splashing.

  • Initial Disposal: Immediately place the contaminated weighing paper and any used pipette tips into the pre-labeled solid waste container within the fume hood.

  • Remove Outer Gloves: Before exiting the fume hood, carefully remove the outer pair of gloves using a technique that avoids touching the outer surface with your bare skin. Dispose of them in the designated waste container.

  • Transport: With the inner gloves still on, you can now safely transport the sealed container of the solubilized compound within the lab.

  • Final Doffing: Once the experiment is complete, remove all PPE in the correct order: lab coat, then inner gloves, and finally, goggles.

  • Hygiene: Wash hands and any exposed skin thoroughly with soap and water.[9]

PPE_Decision_Workflow start Task: Handle 5-Hydroxy-2- (methylsulfonamido)benzoic acid a_base_ppe Baseline PPE: - Chemical Splash Goggles - Double Nitrile Gloves - Lab Coat start->a_base_ppe q_solid Is the compound a solid powder? a_fume_hood Mandatory: Use Chemical Fume Hood q_solid->a_fume_hood  Yes   q_splash Is there a risk of splash? (e.g., liquid transfer, >1g) q_solid->q_splash  No (in solution)   a_fume_hood->q_splash a_resp Alternative: Wear NIOSH-approved particulate respirator (N95) a_faceshield Action: Add Full-Face Shield over goggles q_splash->a_faceshield  Yes   end_node Proceed with Caution q_splash->end_node  No   a_apron Action: Add Chemical-Resistant Apron a_faceshield->a_apron a_apron->end_node a_base_ppe->q_solid

Sources

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